4-(Bromomethyl)benzophenone
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[4-(bromomethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYULULVJWLRDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186424 | |
| Record name | 4-(Bromomethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32752-54-8 | |
| Record name | 4-(Bromomethyl)benzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32752-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032752548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Bromomethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(BROMOMETHYL)BENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A23H9ZH86Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-(Bromomethyl)benzophenone CAS number 32752-54-8 properties
An In-Depth Technical Guide to 4-(Bromomethyl)benzophenone for Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of a Versatile Reagent
This compound (CAS No. 32752-54-8) is a bifunctional organic compound that holds a significant position in modern chemical synthesis and drug discovery. Its value lies in a unique structural combination: a reactive benzylic bromide and a photochemically active benzophenone core.[1] The bromomethyl group serves as a versatile electrophilic handle for covalently attaching the molecule to a wide range of nucleophiles, while the benzophenone moiety acts as a photo-activatable crosslinking agent upon exposure to UV light.[2] This duality makes it an indispensable tool for medicinal chemists and materials scientists, enabling applications ranging from the synthesis of complex molecules and photoinitiators to the advanced technique of photoaffinity labeling for target identification.[1][3][4] This guide offers a comprehensive overview of its properties, reactivity, and critical applications, providing the technical insights necessary for its effective use in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in experimental work.
Core Properties
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 32752-54-8 | [5][6][7] |
| Molecular Formula | C₁₄H₁₁BrO | [5][6][8] |
| Molecular Weight | 275.14 g/mol | [6][7][8] |
| Appearance | Solid, white to off-white crystalline powder | [8] |
| Melting Point | 108-115 °C | [5][7][8] |
| Boiling Point | 376.40 °C (Predicted) | [6] |
| Solubility | Not specified, but generally soluble in common organic solvents like CH₂Cl₂, CHCl₃, THF, and DMF. | |
| IUPAC Name | [4-(bromomethyl)phenyl]-phenylmethanone | [8][9] |
| Synonyms | 4-Benzoylbenzyl bromide, p-Benzoylbenzyl bromide | [5][9] |
Spectroscopic Data Analysis
Interpreting the spectral data of this compound is crucial for reaction monitoring and product verification.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The most telling signal is a singlet for the two benzylic protons of the -CH₂Br group, which typically appears in the range of 4.5-4.8 ppm. The remaining signals are in the aromatic region (approx. 7.3-7.8 ppm), corresponding to the nine protons on the two phenyl rings. The protons on the bromomethyl-substituted ring will appear as two doublets (an AA'BB' system), while the protons on the unsubstituted phenyl ring will show more complex multiplets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a distinct signal for the carbonyl carbon around 196 ppm. The benzylic carbon (-CH₂Br) signal is expected in the range of 32-35 ppm. The remaining signals will correspond to the aromatic carbons, appearing between approximately 128 and 138 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band around 1650-1670 cm⁻¹, which is characteristic of the C=O (ketone) stretching vibration.[10] Additional significant peaks include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the C-Br stretching vibration, which typically appears in the fingerprint region (around 600-700 cm⁻¹).
-
Mass Spectrometry (MS): Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two peaks of almost equal intensity: [M]⁺ at m/z 274 and [M+2]⁺ at m/z 276. A common fragmentation pattern involves the loss of the bromine atom to give a cation at m/z 195, which corresponds to the benzoylbenzyl fragment.
Synthesis and Chemical Reactivity
Synthetic Pathway
This compound is typically synthesized from its precursor, 4-methylbenzophenone.[1] The most common method is a free-radical bromination of the benzylic methyl group. This reaction is selectively performed using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or cyclohexane, often under reflux or photochemical conditions.
Causality : The selectivity for the benzylic position over the aromatic rings is a hallmark of free-radical halogenation with NBS. The reaction proceeds via a stabilized benzylic radical intermediate, which is favored over the disruption of the aromatic system that would be required for electrophilic aromatic substitution.
Core Reactivity
The compound's utility stems from two distinct modes of reactivity:
-
Electrophilicity of the Bromomethyl Group : The benzylic bromide is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack (Sₙ2 reaction). This allows for the straightforward introduction of the benzophenone moiety onto various scaffolds. Common nucleophiles include:
-
Alcohols/Phenols (O-alkylation): Forms ethers.
-
Thiols (S-alkylation): Forms thioethers.
-
Amines (N-alkylation): Forms secondary or tertiary amines.
-
Carboxylates: Forms esters.
-
Azides: Forms azides, which can be further modified (e.g., via click chemistry).
-
-
Photoreactivity of the Benzophenone Core : The benzophenone group is a highly efficient photophore.[2] Upon irradiation with UV light (typically 350-365 nm), the carbonyl group undergoes an n→π* transition to an excited singlet state, which rapidly converts to a more stable triplet state via intersystem crossing.[2] This triplet state behaves as a diradical and can abstract a hydrogen atom from a nearby C-H bond (e.g., from an amino acid residue in a protein).[2] This hydrogen abstraction creates two new radicals that then combine to form a stable, covalent C-C bond, effectively crosslinking the benzophenone to the target molecule.[2] This mechanism is less susceptible to quenching by water compared to other photo-activatable groups, making it ideal for biological applications.[11]
Applications in Drug Discovery and Development
The unique properties of this compound make it a powerful tool in several areas critical to modern research.
Photoaffinity Labeling (PAL)
This is arguably the most impactful application in drug development. PAL is a technique used to identify the specific protein targets of a bioactive small molecule or to map the binding site of a ligand on its target protein.[4][12]
The process involves synthesizing a photoaffinity probe . This is achieved by using the reactive bromomethyl group of this compound to covalently attach it to the small molecule of interest (the "ligand").[13] The resulting probe retains the ligand's ability to bind to its target protein but now also carries the benzophenone photophore.
Caption: Workflow for a typical photoaffinity labeling experiment.
Other Key Applications
-
Photoinitiator Synthesis : It serves as a key intermediate in the manufacturing of photoinitiators, which are compounds essential for UV curing technologies used in coatings, inks, adhesives, and 3D printing.[1][3]
-
Polymer Functionalization : The reactive handle allows for its use in grafting reactions, where it can be attached to polymer backbones or surfaces.[1] This imparts photoreactive properties to the material, enabling the creation of smart polymers or modified surfaces with altered wettability or biocompatibility.[1]
-
Medicinal Chemistry Scaffold : The benzophenone framework itself is found in numerous naturally occurring and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[14] this compound provides a convenient starting point for synthesizing novel drug candidates that incorporate this privileged scaffold.[14]
Exemplary Experimental Protocol: O-Alkylation of a Phenol
This protocol provides a self-validating, step-by-step methodology for a common Sₙ2 reaction using this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize a 4-(phenoxymethyl)benzophenone derivative.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.0 eq) and anhydrous DMF.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is critical as water can hydrolyze the benzylic bromide.
-
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes.
-
Rationale: K₂CO₃ is a mild base that deprotonates the phenol to form the more nucleophilic phenoxide anion. A slight excess ensures complete deprotonation.
-
-
Electrophile Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the potentially more valuable phenol starting material.
-
-
Reaction Monitoring: Heat the reaction to 50-60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-6 hours).
-
Rationale: Gentle heating increases the reaction rate. TLC allows for visual confirmation that the starting material is gone and a new, typically less polar, product has formed.
-
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Rationale: The reaction is quenched with water to dissolve the inorganic salts (KBr, excess K₂CO₃). The organic product is then extracted into an immiscible organic solvent like ethyl acetate. Multiple extractions ensure maximum recovery.
-
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Rationale: Washing with water removes residual DMF. The brine wash removes the bulk of the dissolved water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: MgSO₄ is a drying agent that removes trace amounts of water. Filtration removes the drying agent, and rotary evaporation removes the volatile solvent to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ether product.
-
Rationale: Chromatography separates the desired product from any unreacted starting material and non-polar byproducts, yielding a product of high purity suitable for further use.
-
Safety and Handling
As a reactive chemical, this compound requires careful handling to ensure laboratory safety.
-
Hazards: It is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
-
Precautions for Safe Handling:
-
Personal Protective Equipment (PPE):
-
Storage Conditions:
References
- Exploring the Synthesis and Versatile Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6AoGtV_FM81rkZLh_Qw-Elq_1cI2eniEkDuerTDYkI-bEa1OUnsWX4MITmfKyT8KksKutb0biErhSUAb5Xnp8XQ72Z_476E1GUcYQl6fxqjs6c9q3NA_oZCIm3TlN8XvN9lIx2KiDGSPxlL2UKYS65jNtfku0gJBRBP3OUiNUnx8_ZpXJVgzJaKY0RzWKrDWgYSm98zQxBmEic-UZ6PBiKsEFH8d5asXFA0C1WyuU_0INAlavAKrd5Zd5OZxFiXGqF-_SvnI=]
- This compound SDS, 32752-54-8 Safety Data Sheets. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHmN0xJwlhIhJcYfx4S5dO0NtIDpEw1LjpRLIv-Jjx9Rp02wG0s2I510dmc12LfJiCNm11EN1MxKGMnqy_U7t3cu86UdSvWgmDNnVsW0EgjxHnDIjaxRRX-gYFHtLtOmnyhhpygWqJQNNoqkHuyCZdgfAvI_hbVBWC7FFJAmvx-sMm0A==]
- This compound Safety Data Sheet. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA6rAogvm3FjBUpaqvalTCjcIOB3YgVgtFWXF0d42U7ipMKBUjMC-qt-s_vKjgVFLzeVdD74VBAs0OxGgARzoitMPEchG5JUgnVT98Roh1ldDuJ8oxgOYkSdKwH_Gk]
- This compound. CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=32752-54-8]
- This compound | 32752-54-8. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqoppnBbfdW2w_DURtLgt8zYC1nGUJFbEU7N5HX9BYN-38EoHiv7-wzyXLs4NO3squo4Le-tPB_UpvlHUHMfHnHexdX4TIG8BVRXuJAsKrSqPKtypP6OJ8dp2JWPVb9mhsGZ2hV4rN0ZiLCDQgIqBuvQxWthUKIDlRosSxjVxrqZVF]
- This compound 96%. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.
- Safety Data Sheet - this compound. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_gc7lf0nqkC62-4j5J6CSww7-ukW_6oEGSGarC3DEDnAem--faZeiWhiwdAY55IUSTIXlNmY4AgyAORtkAHljduAhieySTU-Bi2lW7j9pSsn62ZANFtX0X-GjKqtBNkvJg_AOtCFXLkrteD6PwJgkSYkHzXqz4HSWes7xzw==]
- This compound. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/122951]
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGiP7G22kyI-MwJNRAzTo3b9dShpFpFi77G8Cd2SGm7XEZQjadQpS1zMzQd_hQ8W2TnAGMKLkM6AgEdyh-Dnwzj0nWZRAfcOgMYddcKMv9PUn3y7dfgclmAUGHg6amfvfl9nQewyYPP-n7h49mogDsgp9DDy0jgQCGDOM=]
- High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.
- Application Notes for 4'-bromo-3-morpholinomethyl benzophenone. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl9yocgFwLjRUjC4CZFtTLFPkvFE1BXq5lW2CgDPAzn8p-PWHNRMjb4nNXFhSTXpssCyo3ah5IHVc2XQLgz1EectqiXFr8KrOaTnqtWu4njmJ4vaQw7V_RGvLG94ExV8FN5DJy-qVIBN-5F_Ld8lJwSoL5z03oHN0aw6pmMWe1oGD8xPFJhrpkUGp2ummeEaVTYB2r5exfCwHm]
- This compound(32752-54-8)IR1. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGencRM4xYXKlcXnChg6hiJkOThbXHfcArFA_Pn8DhhpA2lDJY6n6TVO5Iw_ooZoW1XDSpL2WDggl1LXd1ipK2tAGm3VTQdOcLtWa0-6gzjiT_xZiUMoYnXVFJ3sttO3cFzGcm9Hbyp9Yu586koCkE4vMWgb8=]
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7518776/]
- Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4415822/]
- Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [URL: https://www.scispace.
- Photoaffinity Compounds. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEC--e90uM9lSC6HLWnv-YyNsmLSt2nNG8bizZ9aHdf8NWMDnOBYrg86wuR3ElAtigP47VPQEzSTuSsucls_dtPOxC1cQe7SxLvdbSKOgmuyPSmbYEAhhqukIHrqGrhbR2BBT_QTcB8X7Mt6StAkCIQEG3K21p4VhR84Y=]
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry. [URL: https://escholarship.org/uc/item/42j2p6p3]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | 32752-54-8 | FB70351 [biosynth.com]
- 7. 4-(溴甲基)二苯甲酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(32752-54-8) IR Spectrum [m.chemicalbook.com]
- 11. escholarship.org [escholarship.org]
- 12. Photoaffinity Compounds - Enamine [enamine.net]
- 13. scispace.com [scispace.com]
- 14. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. biosynth.com [biosynth.com]
- 17. chemicalbook.com [chemicalbook.com]
4-(Bromomethyl)benzophenone chemical structure and IUPAC name
An In-depth Technical Guide to 4-(Bromomethyl)benzophenone: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal organic intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its core chemical identity, synthesis, key applications, and safety protocols, offering field-proven insights grounded in authoritative data.
Core Chemical Identity: Structure and Nomenclature
This compound is a diaryl ketone and a substituted aromatic compound. Its structure is characterized by a benzophenone core where one of the phenyl rings is substituted at the para (4-position) with a bromomethyl group (-CH₂Br).[1] This reactive bromomethyl group is the key to its utility as a versatile chemical building block.
The formal IUPAC name for this compound is [4-(bromomethyl)phenyl]-phenylmethanone .[2] It is also commonly referred to as 4-benzoylbenzyl bromide.[2]
Molecular Structure
The chemical structure consists of two phenyl rings attached to a central carbonyl group (C=O). The presence of the electron-withdrawing carbonyl group and the photoreactive nature of the benzophenone moiety, combined with the reactive benzylic bromide, makes this molecule a highly functionalized and valuable intermediate in organic synthesis.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 32752-54-8 | [2][3] |
| Molecular Formula | C₁₄H₁₁BrO | [2] |
| Molecular Weight | 275.14 g/mol | [2] |
| Appearance | White to light yellow or green powder/crystal | [3][4] |
| Melting Point | 109-114 °C | [3][4] |
| Boiling Point | 376.4±25.0 °C (Predicted) | [4] |
| Solubility | Soluble in organic solvents like Toluene, CCl₄, and CH₂Cl₂. | |
| IUPAC Name | [4-(bromomethyl)phenyl]-phenylmethanone | [2][5] |
| InChI Key | RYULULVJWLRDQH-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr | [6] |
Spectroscopic data is critical for structure confirmation and purity assessment. Data for this compound can be found in various databases.[7]
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most commonly achieved via the radical bromination of 4-methylbenzophenone.[1] The choice of N-Bromosuccinimide (NBS) as the bromine source is strategic; it provides a low, constant concentration of bromine, which favors selective benzylic bromination over electrophilic aromatic substitution. A radical initiator, such as Azobisisobutyronitrile (AIBN), is required to start the reaction.
Detailed Experimental Methodology
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
4-Methylbenzophenone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a solution of 4-methylbenzophenone (1 equivalent) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.2 equivalents).
-
Initiation: Add a catalytic amount of AIBN (approx. 0.02 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 77°C) with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by TLC. Causality Note: Refluxing is necessary to thermally decompose the AIBN initiator, generating the radicals that propagate the chain reaction.
-
Workup - Part 1 (Isolation): Once the reaction is complete, cool the mixture to room temperature, which will cause the by-product, succinimide, to precipitate.
-
Filtration: Filter the cooled reaction mixture to remove the succinimide precipitate.
-
Workup - Part 2 (Purification): Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure this compound as a crystalline solid.[8]
Synthesis Workflow Diagram
Caption: Key application areas for this compound.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified as:
-
Skin Irritant (Category 2): Causes skin irritation. [2]* Eye Irritant (Category 2A): Causes serious eye irritation. [2]* Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation. [2]
Recommended Handling and PPE
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood. [9][10]* Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield. [10] * Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. [11] * Skin Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact. [9][10]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [9]
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [9][11]* The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. [3][4]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122951, this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator.
- Stenutz, R. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7030, 4-Bromobenzophenone.
- SIELC Technologies. (2018). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applications.
- precisionFDA. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information.
- Wikipedia. (n.d.). Alprazolam.
- Asolkar, T., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 32752-54-8 | TCI AMERICA [tcichemicals.com]
- 4. This compound CAS#: 32752-54-8 [m.chemicalbook.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound [stenutz.eu]
- 7. This compound(32752-54-8) IR Spectrum [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)benzophenone from 4-Methylbenzophenone
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(Bromomethyl)benzophenone from 4-methylbenzophenone, a critical transformation in the production of photoinitiators and other valuable organic intermediates.[1][2] The document delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and addresses crucial safety and analytical considerations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough and practical understanding of this synthetic route.
Introduction: The Significance of this compound
This compound is a highly versatile organic intermediate, primarily utilized as a precursor in the synthesis of advanced photoinitiators.[1][2] These photoinitiators are essential components in UV-curable formulations for coatings, adhesives, inks, and 3D printing resins.[1] The benzophenone core imparts desirable photochemical reactivity, while the reactive bromomethyl group allows for straightforward derivatization and incorporation into larger molecular architectures.[1][3] This dual functionality makes this compound a valuable building block in polymer science for the functionalization of polymer membranes and in broader organic synthesis for the construction of complex molecules.[2]
Reaction Overview and Mechanistic Insights
The conversion of 4-methylbenzophenone to this compound is most effectively achieved through a benzylic bromination reaction. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals under controlled conditions.[4][5] This method, often referred to as the Wohl-Ziegler reaction, offers high selectivity for the benzylic position over aromatic ring bromination, which is a common side reaction with other brominating agents.[5]
The reaction proceeds via a free-radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.[6]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, typically benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or exposure to UV light.[7] The resulting radicals then react with NBS to generate a bromine radical.[4]
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-methylbenzophenone, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[4][8] This benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus propagating the chain reaction.[8]
-
Termination: The chain reaction is terminated when any two radical species combine.[6]
The selectivity for benzylic bromination over other positions is attributed to the relatively low bond dissociation energy of the benzylic C-H bond and the stability of the resulting benzylic radical through resonance with the aromatic ring.[9][10]
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust and reproducible method for the synthesis of this compound.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 4-Methylbenzophenone | Starting material |
| N-Bromosuccinimide (NBS) | Brominating agent |
| Benzoyl Peroxide | Radical initiator |
| Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) | Solvent[11] |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle | To control reaction temperature |
| UV lamp (optional) | To facilitate initiation[11] |
| Buchner funnel and filter paper | For filtration |
| Rotary evaporator | For solvent removal |
| Beakers, graduated cylinders, etc. | General laboratory glassware |
Detailed Synthesis Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylbenzophenone (1.0 equivalent) in carbon tetrachloride or chloroform.
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02-0.05 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (the boiling point of the solvent) using a heating mantle. For enhanced initiation, a UV lamp can be positioned near the flask.[11]
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-methylbenzophenone spot. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Isolation of Product: Filter the reaction mixture using a Buchner funnel to remove the precipitated succinimide.
-
Purification: Wash the filtrate with water to remove any remaining succinimide and then dry the organic layer over anhydrous sodium sulfate.[12] Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield this compound as a white to off-white solid.[13]
DOT Script for Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. A characteristic singlet peak for the benzylic protons (-CH₂Br) is expected to appear around 4.3-4.5 ppm.[14] The aromatic protons will appear as multiplets in the range of 7.3-7.9 ppm.[11]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the bromomethyl carbon, along with signals for the carbonyl carbon and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the carbonyl (C=O) stretch, typically around 1658 cm⁻¹.[15]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).[11]
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (approximately 109-112 °C).[16]
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance.[17] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19][20] Avoid inhalation of dust and contact with skin and eyes.[17][18]
-
Benzoyl Peroxide: Benzoyl peroxide is a strong oxidizing agent and can be explosive, especially when heated.[21] It should be stored and handled with care, away from heat, sparks, and combustible materials.[21]
-
Solvents: Carbon tetrachloride and chloroform are toxic and carcinogenic. All operations involving these solvents must be conducted in a fume hood.
-
General Precautions: Always wear appropriate PPE.[21] Ensure that all glassware is dry before use. A proper risk assessment should be conducted before commencing the experiment.
Conclusion
The synthesis of this compound from 4-methylbenzophenone via free-radical bromination with N-Bromosuccinimide is a reliable and efficient method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are essential for a successful outcome. The resulting high-purity product serves as a crucial intermediate in various fields, most notably in the production of photoinitiators for the polymer industry.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of this compound.
- Vedantu. (n.d.). Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE.
- Journal of the American Chemical Society. (1964). Relative Rates of Bromination of a-Substituted Toluenes by N-Bromosuccinimide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator.
- ACS Publications. (n.d.). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations | The Journal of Organic Chemistry.
- Benchchem. (2025). Application Notes and Protocols: Bromination of 3,5-Dimethoxytoluene using N-Bromosuccinimide (NBS).
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- ECHEMI. (n.d.). 32752-54-8, this compound Formula.
- Fisher Scientific. (2015). Safety Data Sheet.
- Benchchem. (n.d.). Spectroscopic Characterization of 4-Bromobenzophenone: A Comparative Guide.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- BenchChem. (n.d.). 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applications.
- Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
- ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide.
- ChemicalBook. (n.d.). 4-Methylbenzophenone synthesis.
- Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
- NIH PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Characterizations of PTPM-1. ¹H NMR spectra of 4-bromobenzophenone (a)....
- BYJU'S. (n.d.). Mechanism of Free Radical Bromination.
- Guidechem. (n.d.). How to Synthesize Methyl 4-(bromomethyl)benzoate?.
- The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information.
- Chegg.com. (2020). Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid.
- SpectraBase. (n.d.). 4-Bromo-benzophenone - Optional[1H NMR] - Spectrum.
- Sigma-Aldrich. (n.d.). This compound 96 32752-54-8.
- The Royal Society of Chemistry. (2012). Supporting information.
- Transtutors. (2022). Question: 14 Free Radical Bromination Of 4-Methylbenzoic Acid... (1 Answer).
- ResearchGate. (2021). N-BromoSuccinimide (NBS) reaction.
- Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
- Chad's Prep. (2020). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry.
- Professor Dave Explains. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS).
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. echemi.com [echemi.com]
- 12. 4-Methylbenzophenone synthesis - chemicalbook [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound 96 32752-54-8 [sigmaaldrich.com]
- 17. lobachemie.com [lobachemie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chemscience.com [chemscience.com]
- 20. carlroth.com:443 [carlroth.com:443]
- 21. fishersci.com [fishersci.com]
The Architectonics of Covalent Capture: A Technical Guide to the Photochemical Mechanism and Application of 4-(Bromomethyl)benzophenone in Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful strategy to covalently capture these transient interactions, converting non-covalent associations into stable, analyzable covalent bonds. Among the arsenal of photoreactive moieties, benzophenone and its derivatives stand out for their unique combination of stability, reactivity, and wavelength selectivity. This in-depth guide focuses on 4-(Bromomethyl)benzophenone (BMBP), a versatile reagent for constructing photoaffinity probes. We will dissect the fundamental photochemical mechanism that underpins its crosslinking capabilities, provide detailed, field-proven experimental protocols for its application, and explore its utility in the critical task of drug target identification.
Introduction: The Imperative for Covalent Capture
The study of non-covalent interactions, such as those between a drug candidate and its protein target, is often challenging due to their transient nature and the complexities of the cellular milieu. Photoaffinity labeling offers a solution by introducing a photoreactive group onto a molecule of interest (e.g., a drug, metabolite, or peptide)[1][2]. Upon photoactivation, this group forms a highly reactive intermediate that covalently crosslinks to interacting partners in close proximity. This "freezing" of the interaction allows for the subsequent isolation and identification of binding partners, providing invaluable insights into mechanisms of action and off-target effects[3].
This compound is a particularly useful bifunctional linker in this context. The benzophenone core serves as the photoactivatable crosslinker, while the bromomethyl group provides a reactive handle for facile chemical conjugation to a ligand of interest, enabling the synthesis of bespoke photoaffinity probes[4].
The Fundamental Photochemistry of the Benzophenone Moiety
The crosslinking capability of this compound is entirely dictated by the photochemistry of its benzophenone core. This process is a well-orchestrated sequence of photophysical and photochemical events, characterized by its high efficiency and specificity.
Step 1: Photoexcitation and Intersystem Crossing (ISC)
The process begins with the absorption of ultraviolet (UV) light, typically in the 350-365 nm range[5][6]. This wavelength is a key advantage of benzophenone-based probes, as it is generally less damaging to biological macromolecules compared to the shorter wavelengths required by other photophores like aryl azides[7].
Upon absorption of a photon, the benzophenone molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁) via an n→π* transition. This excited state is short-lived and, crucially, undergoes a highly efficient process called intersystem crossing (ISC) to the triplet state (T₁)[7][8]. The quantum yield for ISC in benzophenone is near unity, meaning that almost every photoexcited molecule is converted to the reactive triplet state. This high efficiency is a cornerstone of its utility as a photo-crosslinker.
Step 2: The Triplet State and Hydrogen Abstraction
The triplet state of benzophenone is a diradical, with unpaired electrons localized on the carbonyl oxygen and the aromatic ring system. This triplet diradical is the key reactive species in the crosslinking reaction. It is sufficiently long-lived to diffuse and interact with its immediate environment.
The primary reaction of the triplet benzophenone is the abstraction of a hydrogen atom from a C-H bond of a nearby molecule, such as an amino acid side chain on a protein[1][9]. This hydrogen abstraction is a highly favorable process, particularly from weaker C-H bonds. The reaction generates two new radical species: a benzophenone ketyl radical and a carbon-centered radical on the substrate molecule.
Step 3: Radical Recombination and Covalent Crosslink Formation
The final step in the crosslinking cascade is the recombination of the newly formed benzophenone ketyl radical and the substrate radical. This radical-radical coupling results in the formation of a stable, covalent carbon-carbon bond, permanently linking the photoaffinity probe to its interacting partner[7]. This irreversible bond is the "covalent capture" that enables the subsequent identification of the target.
The entire photochemical mechanism can be visualized as follows:
Experimental Protocol: Photoaffinity Labeling with a BMBP-Probe
This section provides a generalized, yet detailed, protocol for a typical photoaffinity labeling experiment using a custom probe synthesized from this compound. The causality behind each step is explained to ensure scientific integrity and aid in troubleshooting.
Materials and Reagents
-
BMBP-conjugated Probe: Synthesized by reacting your molecule of interest (e.g., a small molecule inhibitor) with this compound. The probe should be purified, and its concentration accurately determined.
-
Target Protein/Lysate: Purified protein or complex biological mixture (e.g., cell lysate) containing the putative target.
-
Buffer: A suitable, non-reactive buffer (e.g., PBS, HEPES). Avoid buffers containing components with easily abstractable hydrogens, such as high concentrations of glycerol or DTT, during the irradiation step.
-
UV Light Source: A UV lamp with a peak output at 365 nm (e.g., a UVP CL-1000 UV Crosslinker)[5].
-
Reaction Vessels: UV-transparent vessels (e.g., quartz cuvettes or clear microcentrifuge tubes).
-
Analytical Equipment: SDS-PAGE system, Western blot apparatus, and access to a mass spectrometer for protein identification.
Step-by-Step Methodology
-
Probe Preparation:
-
Prepare a stock solution of the BMBP-probe in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10-100 mM). Store this solution protected from light.
-
-
Incubation (Probe-Target Binding):
-
In a microcentrifuge tube, combine the target protein or lysate with the BMBP-probe to the desired final concentration. Typical probe concentrations range from 1-100 µM.
-
Causality: This step allows the probe to non-covalently bind to its target. The incubation time (e.g., 30-60 minutes) and temperature (e.g., 4°C or room temperature) should be optimized to maximize this binding.
-
Self-Validation: Include a "-probe" control to account for any non-specific effects of the incubation conditions.
-
-
UV Irradiation (Crosslinking):
-
Place the samples in a UV-transparent vessel on ice, approximately 5 cm from the 365 nm UV lamp[5].
-
Irradiate for a set period, typically ranging from 15 to 60 minutes. The optimal irradiation time should be determined empirically.
-
Causality: The UV light activates the benzophenone moiety, initiating the crosslinking reaction. Keeping the sample on ice helps to minimize heat-induced protein degradation.
-
Self-Validation: A crucial control is the "-UV" sample, which is incubated with the probe but not irradiated. This sample will demonstrate that any observed crosslinking is light-dependent.
-
-
Analysis of Crosslinked Products:
-
Following irradiation, quench any remaining reactive species by adding a sample buffer containing a reducing agent (e.g., SDS-PAGE sample buffer with β-mercaptoethanol or DTT).
-
Separate the proteins by SDS-PAGE.
-
Visualize the crosslinked products. If the probe contains a reporter tag (e.g., biotin or a fluorophore), the crosslinked protein can be detected by streptavidin blotting or fluorescence imaging, respectively. A shift in the molecular weight of the target protein is indicative of successful crosslinking.
-
Causality: SDS-PAGE separates proteins by size, allowing for the visualization of the higher molecular weight crosslinked species.
-
-
Target Identification by Mass Spectrometry:
-
Excise the protein band corresponding to the crosslinked product from the gel.
-
Perform in-gel digestion of the protein (typically with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][6].
-
Causality: Mass spectrometry provides high-resolution mass data of the peptides. The identification of the protein is achieved by matching the experimental peptide masses and fragmentation patterns to a protein sequence database. The crosslinked peptide itself can also be identified, providing information about the binding site.
-
Quantitative Considerations and Optimization
The efficiency of BMBP crosslinking can be influenced by several factors. Understanding these allows for the optimization of experimental conditions.
| Parameter | Typical Value/Range | Rationale & Considerations |
| Excitation Wavelength | 350 - 365 nm | Maximizes excitation of the n→π* transition while minimizing damage to biological samples[5][6]. |
| Probe Concentration | 1 - 100 µM | Should be optimized to be high enough for efficient target binding but low enough to minimize non-specific crosslinking. |
| Irradiation Time | 15 - 60 min | Longer times can increase crosslinking yield but also risk sample degradation. An optimal time course should be determined. |
| Intersystem Crossing (ISC) Quantum Yield (Φ_ISC) | ~1.0 for Benzophenone | This high efficiency is a major advantage, ensuring most absorbed photons lead to the reactive triplet state[8]. |
| Oxygen Quenching | Can be significant | Dissolved oxygen can quench the triplet state, reducing crosslinking efficiency. Degassing the sample can improve yields, but is often not practical for biological samples. |
Application in Drug Discovery: Target Deconvolution
A primary application of BMBP-based probes is in the identification of the molecular targets of bioactive small molecules discovered through phenotypic screens[3]. By attaching a BMBP moiety to a hit compound, researchers can "fish" for its binding partners in a complex proteome[10][11]. This is a powerful approach for:
-
Target Identification and Validation: Confirming the on-target efficacy of a drug candidate.
-
Off-Target Profiling: Identifying unintended binding partners that could lead to toxicity.
-
Binding Site Mapping: High-resolution mass spectrometry can pinpoint the specific amino acid residues involved in the crosslink, providing structural insights into the binding pocket[7].
Conclusion
This compound is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its utility is grounded in the robust and well-understood photochemistry of the benzophenone core, which allows for the efficient and specific covalent capture of molecular interactions upon UV irradiation. By understanding the underlying photochemical mechanism and adhering to rigorously controlled experimental protocols, researchers can leverage BMBP to synthesize custom photoaffinity probes that illuminate the complex web of interactions within biological systems, thereby accelerating the pace of discovery.
References
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(10), 5319-5324. [Link]
- Qvit, N., et al. (2008). Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates. Biopolymers, 90(4), 554-563. [Link]
- Beharry, A. A., & Woolley, G. A. (2011). Azide- and benzophenone-based photo-crosslinking of peptides and proteins. Chemical Society Reviews, 40(8), 4422-4437. [Link]
- Kotz, K. T., et al. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 151-166. [Link]
- Wang, D., et al. (2017). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Science, 8(8), 5267-5277. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of this compound. [Link]
- PubChem. (n.d.). This compound.
- Venkatraman, R. K., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters, 9(7), 1642-1648. [Link]
- Prucker, O., et al. (1999). On the Glass Transition in Ultrathin Polymer Films of Different Thickness. Macromolecules, 32(25), 8573-8578. [Link]
- Prestwich, G. D., Dorman, G., & Elliott, J. T. (1997). Synthesis of Novel Benzophenone-Based Heterobifunctional Photoaffinity Reagents. The Journal of Organic Chemistry, 62(8), 2335-2342. [Link]
- Yao, S. Q., & Uttamchandani, M. (2009). Probing Proteomes with Benzophenone Photoprobes. In Methods in Molecular Biology (Vol. 565, pp. 159-170). Humana Press. [Link]
- Yao, S. Q. (2009). Probing Proteomes with Benzophenone Photoprobes.
- Liu, X., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B, 13(11), 4455-4478. [Link]
- Luesch, H. (n.d.). Target Identification and Mode of Action Studies. University of Florida College of Pharmacy. [Link]
- Popik, V. V. (2012). Photoaffinity Labeling. In Click Chemistry for Biotechnology and Materials Science (pp. 285-306). John Wiley & Sons, Ltd. [Link]
Sources
- 1. Hydrogen abstraction from lipids by triplet states of derivatized benzophenone photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]
- 4. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Characterization of 4-(Bromomethyl)benzophenone
Introduction
4-(Bromomethyl)benzophenone (CAS No. 32752-54-8) is a bifunctional organic compound of significant interest in synthetic chemistry.[1] Its structure, featuring a benzophenone core and a reactive benzylic bromide handle, makes it a highly valuable intermediate, particularly as a precursor in the synthesis of photoinitiators for UV curing applications and for the functionalization of polymers.[2] The precise structural integrity of this molecule is paramount for its successful application in these fields.
This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize and validate the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the integration of these techniques provides unambiguous confirmation of the molecule's identity and purity. We will delve into the causality behind experimental choices and the interpretation of the resulting spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is essential before interpreting its spectral data. The molecule consists of a central carbonyl group linking two phenyl rings. One ring is unsubstituted, while the other is substituted at the para-position with a bromomethyl group.
Diagram: Labeled Structure of this compound
Caption: Labeled molecular structure for NMR peak assignment.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO | [1] |
| Molecular Weight | 275.14 g/mol | |
| CAS Number | 32752-54-8 | |
| Appearance | Light orange to yellow crystalline powder | [3] |
| Melting Point | 109-112 °C | [4] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-defined solvent residual peak at δ 7.26 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex aromatic region.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID) signal. Integrate the peaks to determine the relative ratios of protons.[5]
¹H NMR Spectral Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.80 | m | 4H | Aromatic (H-ortho to C=O) | Protons ortho to the electron-withdrawing carbonyl group are deshielded and appear furthest downfield in the aromatic region. |
| ~7.55 | m | 3H | Aromatic (H-meta/para on C₆H₅) | The remaining protons on the unsubstituted phenyl ring and the ring bearing the bromomethyl group. |
| ~7.45 | d | 2H | Aromatic (H-meta to C=O) | Protons on the substituted ring, ortho to the -CH₂Br group. |
| 4.48 | s | 2H | -CH₂Br | A singlet for the two equivalent methylene protons. Its downfield shift is due to the combined deshielding effects of the adjacent bromine atom and the aromatic ring.[5] |
Interpretation and Expertise
The ¹H NMR spectrum is highly characteristic. The downfield aromatic region (δ 7.4-7.8 ppm) confirms the benzophenone core. The key diagnostic signal is the singlet observed at approximately δ 4.48 ppm , integrating to two protons.[5] A chemical shift in this region (δ 3.4–4.7 ppm) is a strong indicator of a benzylic bromide.[5] The singlet multiplicity confirms that there are no adjacent protons, which is consistent with the -CH₂Br group being attached to a quaternary aromatic carbon. The complex multiplet structure in the aromatic region arises from the overlapping signals of the two different phenyl rings.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 75 MHz or higher spectrometer. Proton decoupling is a standard procedure that collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and improves the signal-to-noise ratio.
-
Processing: Process the data similarly to the ¹H NMR spectrum. Note that peak intensities in a standard ¹³C spectrum are not reliably proportional to the number of carbons and should not be used for quantification without specialized experimental setups.[6]
¹³C NMR Spectral Data Summary
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~196.0 | C=O (Ketone) | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield, typically in the δ 190-220 ppm range.[6] |
| ~143.0 | C-ipso (C-CH₂Br) | The aromatic carbon attached to the bromomethyl group. |
| ~137.5 | C-ipso (C-C=O) | The two ipso-carbons attached to the carbonyl group. |
| ~132.5 | C-para (on C₆H₅) | The para-carbon on the unsubstituted phenyl ring. |
| ~130.0 | C-ortho | Aromatic CH carbons ortho to the carbonyl group. |
| ~129.0 | C-meta | Aromatic CH carbons meta to the carbonyl group. |
| ~32.0 | -CH₂Br | The aliphatic carbon of the bromomethyl group, shifted downfield by the attached electronegative bromine atom. |
Interpretation and Expertise
The most notable feature is the peak at ~δ 196.0 ppm , which is unequivocally assigned to the ketone carbonyl carbon.[6] The aliphatic region shows a single peak around δ 32.0 ppm , corresponding to the -CH₂Br carbon. The aromatic region (δ 128-143 ppm) is complex. Assigning specific aromatic carbons without advanced 2D NMR techniques (like HSQC/HMBC) can be challenging due to the subtle electronic effects of the substituents.[7] However, the number of distinct peaks in this region is consistent with the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the crystalline this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent to IR radiation in the typical analysis range.
-
Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) contributions.
IR Spectral Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3060 | Medium | C-H Stretch | Aromatic |
| ~1655 | Strong | C=O Stretch | Ketone (Aryl) |
| ~1600, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1275 | Strong | C-C(=O)-C Stretch | Aryl Ketone |
| ~1215 | Medium | CH₂ Wag | -CH₂Br |
| ~695 | Strong | C-Br Stretch | Alkyl Halide |
Interpretation and Expertise
The IR spectrum provides a clear fingerprint of the key functional groups.[8] The most prominent and diagnostic absorption is the strong, sharp peak at ~1655 cm⁻¹ , characteristic of the C=O stretching vibration of an aryl ketone.[9] The conjugation with the aromatic rings lowers the frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).[10] The presence of the aromatic rings is confirmed by the C-H stretching peaks just above 3000 cm⁻¹ and the C=C ring stretching vibrations around 1600 cm⁻¹. The C-Br stretch is typically found in the fingerprint region and can be assigned to the absorption around 695 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its structure.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), is energetic and causes the molecule to ionize and fragment.
-
Mass Analysis: Separate the resulting positively charged ions (the molecular ion and fragment ions) based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Mass Spectrometry Data and Fragmentation Analysis
The molecular weight of this compound is 275.14 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 274 and 276. This "M/M+2" pattern is a definitive indicator of a single bromine atom in the molecule.[11]
Diagram: Proposed EI-MS Fragmentation Pathway
Caption: Key fragmentation steps for this compound in EI-MS.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 274/276 | Molecular Ion [M]⁺˙ | [C₁₄H₁₁BrO]⁺˙ | Characteristic 1:1 isotopic pattern for Bromine. |
| 195 | [M - Br]⁺ | [C₁₄H₁₁O]⁺ | Loss of a bromine radical, a common fragmentation for alkyl halides. |
| 181 | [Benzoyl-Phenyl]⁺ | [C₁₃H₉O]⁺ | Loss of the -CH₂Br group. |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | Base Peak. Formed by alpha-cleavage next to the carbonyl. Very stable acylium ion.[11] |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of carbon monoxide (CO) from the benzoyl cation. |
Interpretation and Expertise
The mass spectrum is dominated by fragments resulting from cleavage at the bonds adjacent to the robust carbonyl group. The most stable fragment, and therefore the base peak , is the benzoyl cation at m/z 105 .[11] The presence of the molecular ion peaks at m/z 274 and 276 confirms the molecular weight and the presence of one bromine atom. The peak at m/z 195 (M-79/81) corresponds to the loss of the bromine radical, which is another key validation point.
Integrated Spectral Analysis: A Self-Validating System
No single technique provides the complete picture. The power of this multi-faceted approach lies in how the data from each analysis corroborates the others, forming a self-validating system for structural confirmation.
Diagram: Integrated Analysis Workflow
Caption: Workflow showing how different spectral data converge to confirm the structure.
-
IR confirms the presence of the aryl ketone (C=O) and C-Br functional groups.
-
¹³C NMR confirms the carbonyl carbon (~196 ppm) and the aliphatic -CH₂Br carbon (~32 ppm) within the overall carbon skeleton.
-
¹H NMR confirms the benzylic -CH₂- protons (~4.48 ppm) and the correct ratio of aromatic to aliphatic protons.
-
MS confirms the correct molecular weight (m/z 274/276) and the presence of a single bromine atom, with a fragmentation pattern (base peak m/z 105) that is perfectly consistent with the structure validated by IR and NMR.
Together, these data points provide an unambiguous and robust confirmation of the identity and structure of this compound, ensuring its suitability for high-stakes research and development applications.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122951, this compound.
- Chemistry Stack Exchange (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- SIELC Technologies (2018). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (N.D.). Exploring the Synthesis and Versatile Applications of this compound.
- Oregon State University (N.D.). 13C NMR Chemical Shifts.
- LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemguide (N.D.). Fragmentation patterns in the mass spectra of organic compounds.
- University of Colorado Boulder, Department of Chemistry (N.D.). Table of Characteristic IR Absorptions.
- National Institute of Standards and Technology (N.D.). Benzophenone in NIST WebBook.
- eGyanKosh (N.D.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- University of Arizona (N.D.). Interpretation of Mass Spectra.
- ResearchGate (2018). FT-IR spectra of benzophenone-containing PSEBS during photo-cross-linking process.
Sources
- 1. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound 96 32752-54-8 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cshifts [sites.science.oregonstate.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. This compound(32752-54-8) IR Spectrum [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. asdlib.org [asdlib.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Benzoylbenzyl Bromide
Introduction
4-Benzoylbenzyl bromide, systematically named (4-(bromomethyl)phenyl)(phenyl)methanone, is a bifunctional organic compound of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its unique structure, incorporating both a reactive benzylic bromide and a benzophenone moiety, renders it a versatile building block for the synthesis of complex molecular architectures. The benzophenone group is a well-known pharmacophore and photoactivatable group, while the benzyl bromide provides a readily accessible electrophilic site for nucleophilic substitution reactions. This guide offers a comprehensive overview of the physical properties, synthesis, reactivity, and safe handling of 4-benzoylbenzyl bromide, tailored for a scientific audience.
Compound Identification and Structural Properties
The foundational identity of 4-benzoylbenzyl bromide is established by its unique chemical structure and corresponding identifiers.
-
IUPAC Name: (4-(bromomethyl)phenyl)(phenyl)methanone
-
Synonyms: 4-(Bromomethyl)benzophenone
-
CAS Number: 32752-54-8[1]
-
Molecular Formula: C₁₄H₁₁BrO[1]
-
Molecular Weight: 275.14 g/mol [1]
The structure consists of a central benzene ring substituted at the 1 and 4 positions with a benzoyl group and a bromomethyl group, respectively.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-benzoylbenzyl bromide is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.
| Property | Value | Source(s) |
| Physical State | Solid | [2] |
| Melting Point | 109-112 °C | [3] |
| Boiling Point (Predicted) | 376.4 ± 25.0 °C | [3] |
| Density (Predicted) | 1.396 ± 0.06 g/cm³ | [3] |
| Solubility | Data not readily available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis and Purification
The synthesis of 4-benzoylbenzyl bromide is typically achieved through the radical bromination of the corresponding precursor, 4-methylbenzophenone. This reaction selectively targets the benzylic protons due to the resonance stabilization of the resulting benzylic radical.
General Synthesis Workflow
The most common and efficient method for the synthesis of 4-benzoylbenzyl bromide is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[4]
Caption: General workflow for the synthesis of 4-benzoylbenzyl bromide.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzophenone in a suitable anhydrous solvent such as carbon tetrachloride or acetonitrile.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.
-
Reaction Initiation: The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction.[4] The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The by-product, succinimide, which is insoluble in the solvent, is removed by filtration.[5]
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford pure 4-benzoylbenzyl bromide.
Reactivity and Applications in Drug Development
The dual functionality of 4-benzoylbenzyl bromide makes it a valuable intermediate in organic synthesis, particularly in the construction of biologically active molecules.
Key Reactions
The reactivity of 4-benzoylbenzyl bromide is dominated by the electrophilic nature of the benzylic carbon and the photochemical properties of the benzophenone moiety.
Caption: Key reactions of 4-benzoylbenzyl bromide.
-
Nucleophilic Substitution: The benzylic bromide is an excellent leaving group, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, thiols, and carboxylates. This allows for the facile introduction of the benzoylbenzyl moiety onto various scaffolds.[6]
-
Photochemical Reactions: The benzophenone group can act as a photoinitiator. Upon irradiation with UV light, it can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond. This property is extensively used in chemical biology for photoaffinity labeling and target identification studies.
Applications in Drug Discovery and Development
The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[7][8] 4-Benzoylbenzyl bromide serves as a key building block for the synthesis of novel benzophenone derivatives with potential therapeutic applications.[9][10] It can be used to tether the benzophenone pharmacophore to other molecules of interest, enabling the development of targeted therapies and chemical probes.
Safety, Handling, and Storage
As a benzylic bromide, 4-benzoylbenzyl bromide is expected to be a lachrymatory and an irritant. Proper safety precautions are essential when handling this compound.
-
Hazard Statements: Based on analogous compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always handle 4-benzoylbenzyl bromide in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.[2]
-
In all cases of exposure, seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]
References
- ChemSynthesis. (4-bromophenyl)(phenyl)methanone. [Link]
- ResearchGate. Examples of benzophenone derivatives in the market and their uses. [Link]
- National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]
- Master Organic Chemistry.
- Chemistry LibreTexts.
- Chemistry LibreTexts.
- NIST WebBook. Methanone, (4-bromophenyl)phenyl-. [Link]
- RSC Publishing.
- Free SDS Search. (4-(Bromomethyl)phenyl)methanol. [Link]
- Chemistry Steps.
- Khan Academy.
- Semantic Scholar. Synthesis and biological evaluation of benzophenone derivatives as potential HIV-1 inhibitors. [Link]
- Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]
- Oakwood Chemical. (4-(Bromomethyl)phenyl)(phenyl)methanone. [Link]
- Common Organic Chemistry.
- Chemistry LibreTexts.
- Wikipedia. N-Bromosuccinimide. [Link]
- Master Organic Chemistry. Reagent Friday: NBS (N-Bromo Succinimide). [Link]
Sources
- 1. This compound | 32752-54-8 | FB70351 [biosynth.com]
- 2. aksci.com [aksci.com]
- 3. 32752-54-8 | CAS DataBase [m.chemicalbook.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of benzophenone derivatives as potential HIV-1 inhibitors. | Semantic Scholar [semanticscholar.org]
A Strategic Guide to the Applications of 4-(Bromomethyl)benzophenone in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond a Simple Building Block
In the landscape of organic synthesis, certain reagents distinguish themselves not by their complexity, but by their versatility and strategic utility. 4-(Bromomethyl)benzophenone (4-BMBP) is a prime exemplar of such a compound. Its deceptively simple structure, featuring a benzophenone core and a reactive bromomethyl group, belies its multifaceted roles in advanced chemical synthesis.[1] This guide moves beyond a cursory overview to provide an in-depth, field-proven perspective on the core applications of 4-BMBP. We will explore the causality behind its use as a photo-responsive unit, an electrophilic handle for derivatization and polymer construction, and a cornerstone in solid-phase synthesis. This document is structured to provide not just protocols, but the strategic thinking required to leverage this reagent to its fullest potential in research and development settings.
Core Attributes: Physicochemical Properties and Synthesis
The utility of 4-BMBP is rooted in its distinct chemical features. The benzophenone moiety serves as a robust chromophore, while the benzylic bromide provides a highly reactive site for nucleophilic substitution.
| Property | Value | Reference |
| CAS Number | 32752-54-8 | [2][3] |
| Molecular Formula | C₁₄H₁₁BrO | [2] |
| Molecular Weight | 275.14 g/mol | [2][3] |
| Melting Point | 109-112 °C | [4] |
| Appearance | Light orange to yellow crystalline powder | [5][6] |
| Solubility | Soluble in organic solvents like acetone, acetonitrile, DCM |
The synthesis of 4-BMBP is typically achieved through the radical bromination of 4-methylbenzophenone, often using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions.[1] Precise control of reaction conditions is paramount to ensure high purity and yield, minimizing dibromination or other side reactions.[1]
Application I: The Benzophenone Moiety as a Photochemical Handle
The true elegance of 4-BMBP lies in the photochemical reactivity of its benzophenone core. Upon absorption of UV light (typically ~345-365 nm), the benzophenone carbonyl undergoes an n→π* transition to an excited singlet state, which rapidly and efficiently undergoes intersystem crossing (ISC) to a triplet state.[7] This triplet state is a powerful diradical that can abstract hydrogen atoms from suitable donors, initiating a cascade of chemical transformations.[7][8]
Precursor to Photoinitiators for UV Curing
In industrial applications such as coatings, adhesives, and 3D printing, 4-BMBP is a vital precursor for synthesizing photoinitiators.[1][9] These derived molecules, when blended with monomers and oligomers, absorb UV light to generate reactive species (free radicals or cations) that initiate polymerization, leading to rapid material curing.[1] The structure of the final photoinitiator can be fine-tuned by reacting the bromomethyl group of 4-BMBP with various nucleophiles, allowing for precise control over properties like absorption wavelength and initiation efficiency.[1]
Diagram: General Mechanism of Benzophenone-Induced Photoinitiation
Caption: Photoexcitation and H-abstraction cascade.
Photolabile Protecting Group (PPG) for Carboxylic Acids
The ability to introduce and remove a protecting group using light offers unparalleled spatiotemporal control in complex synthesis, a concept known as "photocaging".[10][11] 4-BMBP is an effective reagent for protecting carboxylic acids as photolabile 4-benzoylbenzyl esters. This strategy is orthogonal to traditional acid- or base-labile protecting groups.
The protection step is a standard nucleophilic substitution where the carboxylate anion displaces the bromide. The subsequent deprotection is triggered by UV irradiation. The excited benzophenone triplet abstracts a hydrogen atom intramolecularly from the benzylic position, leading to a diradical intermediate that fragments to release the free carboxylic acid and a quinone methide-type byproduct.[12]
Diagram: Protection/Deprotection Cycle of a Carboxylic Acid
Caption: Reversible photocaging of carboxylic acids.
Experimental Protocol: Photocaging and Release of Benzoic Acid
-
Protection (Esterification):
-
Dissolve benzoic acid (1.0 eq) and this compound (1.1 eq) in acetonitrile.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-benzoylbenzyl benzoate by column chromatography (hexanes/ethyl acetate gradient).
-
-
Deprotection (Photolysis):
-
Dissolve the purified ester in a suitable solvent (e.g., methanol or acetonitrile/water) in a quartz reaction vessel. The solvent must be able to act as a hydrogen donor.[12]
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the triplet state.
-
Irradiate the solution using a medium-pressure mercury lamp equipped with a Pyrex filter (to block wavelengths <300 nm) at room temperature.
-
Monitor the reaction by HPLC. The cleavage is typically complete within 1-4 hours.
-
Upon completion, remove the solvent in vacuo and purify the liberated benzoic acid from the photolytic byproducts by extraction or chromatography.
-
Application II: The Bromomethyl Group as an Electrophilic Synthon
The benzylic bromide is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This reactivity is the foundation for its use as a derivatization agent and a structural building block.
Derivatization Agent for Analytical Applications
In analytical chemistry, particularly for HPLC with UV or mass spectrometry (MS) detection, many small molecules like carboxylic acids exhibit poor chromatographic retention or ionization efficiency.[13][14] Derivatization with 4-BMBP converts these acids into their 4-benzoylbenzyl esters. This modification offers several key advantages:
-
Enhanced UV Detection: The benzophenone chromophore provides strong UV absorbance, significantly lowering detection limits.
-
Improved Chromatography: The bulky, nonpolar group increases retention on reversed-phase columns.[14]
-
Facilitated MS Detection: The derivative can be tailored for specific ionization techniques (e.g., positive electrospray ionization). The presence of bromine also provides a characteristic isotopic pattern (¹⁹Br/⁸¹Br) that aids in identification.[13][14]
Experimental Protocol: Derivatization of Tricarboxylic Acid (TCA) Cycle Intermediates for LC-MS/MS [14]
-
Sample Preparation: Prepare a standard solution of TCA cycle intermediates (e.g., succinic acid) at a known concentration (e.g., 50 µg/L) in a suitable buffer.
-
Derivatization Reaction:
-
To a 12.5 µL aliquot of the sample, add 50 µL of 10 mM 4-BMBP in acetonitrile.
-
Add 25 µL of 1 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
-
Incubate the reaction at 60°C for 15-30 minutes.
-
Quench the reaction by adding 100 µL of 50 mM acetate buffer (pH 5.6).
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into a reversed-phase HPLC system (e.g., C18 column).
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Detect the derivatized analytes using a tandem mass spectrometer in positive ion mode, monitoring for the specific parent-daughter ion transitions.
-
| Analyte | Limit of Detection (LOD) | Reference |
| Succinic Acid | 0.2 - 44 µg/L (analyte dependent) | [14] |
| Fumaric Acid | 0.2 - 44 µg/L (analyte dependent) | [14] |
| Malic Acid | 0.2 - 44 µg/L (analyte dependent) | [14] |
Diagram: Analytical Workflow for Carboxylic Acid Derivatization
Caption: From complex sample to quantitative data.
Building Block in Polymer and Materials Science
The reactivity of the bromomethyl group makes 4-BMBP a valuable tool for polymer modification and synthesis.
-
Surface Grafting: It can be used to immobilize polymers onto surfaces. For example, a surface rich in hydroxyl or amine groups can be reacted with 4-BMBP, tethering the benzophenone moiety. Subsequent UV irradiation in the presence of a monomer initiates graft polymerization from the surface, creating functional materials with altered properties like wettability or biocompatibility.[1][6]
-
Polymer Synthesis: 4-BMBP can be converted into monomers for techniques like ring-opening metathesis polymerization (ROMP), allowing for the synthesis of polymers with photoreactive side chains that can be used for cross-linking.[15]
Intermediate in Solid-Phase Synthesis
In solid-phase peptide synthesis (SPPS), linkers are used to attach the first amino acid to an insoluble resin support. 4-BMBP is a precursor to the widely used 4-(oxymethyl)phenylacetic acid linker, which is incorporated into PAM (phenylacetamidomethyl) resins.[16] Furthermore, it can be used to prepare aminomethyl-functionalized resins which serve as the anchor point for synthesizing C-terminal peptide amides.[17] The robust benzylic linkage is stable to the repetitive coupling and deprotection steps of SPPS and can be cleaved under specific conditions at the end of the synthesis.
Safety and Handling
This compound is classified as an irritant.[2]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2][18]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6]
Conclusion and Future Outlook
This compound is a testament to the power of bifunctional reagents in organic synthesis. Its two distinct reactive centers—the photoreactive ketone and the electrophilic benzyl bromide—can be addressed independently, providing chemists with a versatile tool for a wide array of applications. From creating advanced photo-curable polymers and derivatizing metabolites for ultra-sensitive analysis to enabling precise spatiotemporal control in the synthesis of delicate biomolecules, 4-BMBP continues to be a reagent of high strategic value. Its continued application in the development of novel materials, smart polymer systems, and advanced analytical methodologies is assured.
References
- Exploring the Synthesis and Versatile Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN3lveSWQnUFMWSbNHY77zLQQF9s3CG9-vWXOT3mENWZrqiKK4Ph1AM0JUR9deJC_3phEc80LyOPoklAy6W8xOxhNKDZwAcMsrVn3JFxLMZ4jOL3zQCW7Ge6PMK1aOrQyT4SvDzpT_8jN7z8dZAzAnPytbr0qZaukCln53aOzg4ed_KFNdXL0d3SqVETBmuTIPurM-KrQH4DXDSL3uOZFbVvBuK2kIQsMJzvxIY9rRgfUm0VIeD12sF4H1BrCCgT8d97V-50U=]
- High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJPI3E8hQTvilanA2S06kmHeLugBF65Z2QtAc5s29OfPJ7RwGp7oQHQ2trtSWi4h4dWci4RDqpsz7aZiw8MfRXcKmpwf8PDhpnHn8B8BfDWvkH2LkuNYlzQJmLu4hcKSCqQQllyNA8ZtXLlqWH7G0JmhkpjPv0cLuMUMMAa9PvDrtHthddyHHfhPCecZYXhgPqtw8r4uuaAwmmD-TT4luCjdhoFNKbWFalebl2iBsh5OW1yikBqP42hX4tOxG0xBZ6gbfecg==]
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr300177k]
- A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29082442/]
- Photochemical reaction mechanism of benzophenone protected guanosine at N7 position. ResearchGate. [URL: https://www.researchgate.
- This compound. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/122951]
- On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. MDPI. [URL: https://www.mdpi.com/2073-4360/9/10/509]
- Sigma Aldrich this compound 1 g. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/sigma-aldrich-4-bromomethyl-benzophenone-1-g/4493855g]
- Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6491732/]
- A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5709210/]
- Photolysis of Benzophenone - Photoreduction Reactions -Mechanism. YouTube. [URL: https://www.youtube.
- This compound 96 32752-54-8. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/449385]
- This compound. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/B3840]
- This compound 96 32752-54-8. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/449385]
- Understanding Photocleavage Reactions. AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=10419]
- (A) Mechanism for the photochemical reaction of benzophenone with a C-H... ResearchGate. [URL: https://www.researchgate.net/figure/A-Mechanism-for-the-photochemical-reaction-of-benzophenone-with-a-C-H-bond-of-an-amino_fig1_265219277]
- Efficiency of (4-(Bromomethyl)phenyl)methanamine in Solid-Phase Synthesis: A Comparative Guide. Benchchem. [URL: https://www.benchchem.com/pdf/B5839-Efficiency-of-(4-(Bromomethyl)phenyl)methanamine-in-Solid-Phase-Synthesis.pdf]
- 32752-54-8, this compound Formula. ECHEMI. [URL: https://www.echemi.com/products/32752-54-8.html]
- This compound. Chongqing Chemdad Co., Ltd. [URL: https://www.chemdad.com/4-bromomethyl-benzophenone-cas-32752-54-8/]
- Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/923483]
- Photolabile protecting group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Photolabile_protecting_group]
- Solid-Phase Synthesis of Polymers Using the Ring-Opening Metathesis Polymerization. Allen Research Group. [URL: https://www.organicsynthesis.org/highlights/allen/SolidPhaseSynthesisofPolymers.pdf]
- Phenols. Chemguide. [URL: https://www.chemguide.co.uk/organicprops/phenol/ring.html]
- Benzenamine,4-(bromomethyl)-. CymitQuimica. [URL: https://cymitquimica.com/base/files/cas-63516-03-0-benzenamine-4-bromomethyl.pdf]
- Benzophenone imine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzophenone_imine]
- Reaction of benzophenone triplet with aliphatic amines. What a potent neurotoxin can tell us about the reaction mechanism. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21322582/]
- Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene). Royal Society of Chemistry. [URL: https://www.rsc.
- This compound, 96%. SLS Ireland. [URL: https://www.scientificlabs.co.uk/product/449385-5g]
- This compound 96 32752-54-8. Sigma-Aldrich India. [URL: https://www.sigmaaldrich.com/IN/en/product/aldrich/449385]
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=32752-54-8]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(溴甲基)二苯甲酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. This compound | 32752-54-8 | TCI AMERICA [tcichemicals.com]
- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. osti.gov [osti.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemicalbook.com [chemicalbook.com]
A Comprehensive Technical Guide to the Safe Handling of 4-(Bromomethyl)benzophenone
Introduction
Chemical Identity and Physicochemical Properties
4-(Bromomethyl)benzophenone (CAS No: 32752-54-8) is a diaromatic ketone derivative.[1] Its structure features a benzophenone core, known for its photochemical properties, and a reactive benzylic bromide group, which makes it a valuable intermediate in organic synthesis.[2] Understanding its physical and chemical properties is fundamental to its safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁BrO | [1] |
| Molecular Weight | 275.14 g/mol | [1] |
| Appearance | Light orange to yellow to green powder/crystal | [3] |
| Melting Point | 110-114 °C | |
| Solubility | Insoluble in water; soluble in organic solvents. | [4] |
| Synonyms | 4-Benzoylbenzyl bromide, [4-(bromomethyl)phenyl]-phenylmethanone |[1] |
Overview of Synthetic and Research Applications
The utility of this compound in research and development is primarily derived from its bifunctional nature. The benzophenone moiety serves as a photoactivatable group, while the bromomethyl group is a potent electrophile for nucleophilic substitution reactions. This combination makes it a key building block in several advanced applications:
-
Photoinitiators: It is a precursor for synthesizing photoinitiators used in UV curing for coatings, inks, and 3D printing.[2]
-
Polymer Functionalization: The reactive bromomethyl group allows for grafting onto polymer backbones, modifying material properties to enhance biocompatibility or introduce reactive sites.[2]
-
Drug Development: It serves as an intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
The Dual-Hazard Nature: Benzophenone Core and Benzylic Bromide Moiety
The safe handling of this compound requires a nuanced understanding of its two structural components.
-
Benzophenone Core: The parent compound, benzophenone, is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[5][6][7] Furthermore, several benzophenone derivatives are recognized as potential endocrine disruptors.[8]
-
Benzylic Bromide Moiety: This functional group classifies the molecule as a benzylic halide. Such compounds are typically reactive alkylating agents, which can react with biological nucleophiles (e.g., DNA, proteins).[9][10][11] This reactivity is the primary cause of its irritant and lachrymatory (tear-inducing) properties.[12][13]
Purpose and Scope of this Guide
This guide is intended for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the hazards associated with this compound and details field-proven protocols for its safe handling, storage, emergency response, and disposal. The causality behind each recommendation is explained to foster a deep-rooted culture of safety.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. This involves understanding the intrinsic hazards of the chemical and the potential for exposure during planned procedures.
GHS Classification and Hazard Statements
There is a noted discrepancy in the classification of this compound among suppliers. While some Safety Data Sheets (SDS) may classify it as non-hazardous under specific regulations like OSHA, aggregated data from multiple sources, such as the European Chemicals Agency (ECHA) C&L Inventory, provide a more cautious and appropriate classification.[1][14] Researchers should always adopt the more stringent classification as a prudent measure.
Table 2: Aggregated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][15][16] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3][15][16] |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[1][16] |
The Benzophenone Moiety: Potential Carcinogenicity and Endocrine Disruption
-
2.2.1. IARC Classification of Benzophenone: The IARC has classified benzophenone as Group 2B, "possibly carcinogenic to humans," based on sufficient evidence of carcinogenicity in animal studies.[5][6][7] Chronic oral exposure in rodents was linked to increases in kidney and liver tumors.[5] While this classification pertains to the parent compound, it necessitates handling all its derivatives, including this compound, with appropriate precautions to minimize long-term exposure.
-
2.2.2. Insights from Benzophenone Derivatives: Many benzophenone derivatives, particularly those used as UV filters in sunscreens, have been studied for their potential to disrupt the endocrine system.[8] While specific data for this compound is lacking, its structural similarity to other pharmacologically active benzophenones warrants a cautious approach.[17]
The Benzylic Bromide Moiety: A Reactive Alkylating Agent
-
2.3.1. Mechanism of Action as an Irritant and Lachrymator: The carbon-bromine bond in the benzylic position is susceptible to nucleophilic attack. This makes the compound an effective alkylating agent.[9][10][11] When it comes into contact with mucosal surfaces of the eyes, skin, or respiratory tract, it can alkylate biological macromolecules, leading to cell damage and triggering an inflammatory response. This manifests as irritation, redness, pain, and, in the case of eye contact, lachrymation (profuse tearing).[12][13] Compounds like benzyl bromide are well-documented lachrymators and irritants.[12]
-
2.3.2. Potential for Sensitization: Repeated skin contact with alkylating agents can sometimes lead to skin sensitization, an allergic reaction that can become more severe with subsequent exposures. While not specifically documented for this compound, it is a known risk for this chemical class.
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes eliminating hazards and using engineering controls over reliance on PPE.
Essential Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of the powder and any potential vapors.[18] The sash should be kept as low as possible.
-
Ventilated Balance Enclosure: For weighing solid quantities, a ventilated balance enclosure or a dedicated fume hood area is necessary to contain airborne particles.
Personal Protective Equipment: A Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for protecting against immediate contact.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Safety goggles with side-shields conforming to EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash risk.[15] | Protects against airborne powder and splashes. The lachrymatory nature of benzylic halides makes eye protection critical. |
| Skin (Body) | A long-sleeved, fully-buttoned laboratory coat. Consider a chemically resistant apron for larger quantities. | Prevents contamination of personal clothing and skin. |
| Skin (Hands) | Nitrile gloves. | Nitrile gloves offer good resistance to incidental splashes of compounds like benzyl chloride and benzyl bromide.[16][19] Always inspect gloves before use and use proper removal technique to avoid skin contamination.[3] For prolonged contact, consult manufacturer-specific glove compatibility charts. |
| Respiratory | Not typically required if work is conducted within a fume hood. If weighing outside a ventilated enclosure, a NIOSH-approved respirator with an N95 or P100 particulate filter is recommended.[3] | Protects against inhalation of fine powder, which can cause respiratory tract irritation.[20] |
Safe Handling and Storage Protocols
Adherence to standardized protocols is crucial for minimizing exposure and preventing accidents.
Experimental Workflow: Safe Weighing and Handling
The following diagram outlines the critical steps for safely handling this compound from retrieval to use in a reaction.
Caption: Workflow for Safe Handling of this compound.
Storage Requirements
-
Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and nucleophiles (e.g., amines, alcohols, water) as these can lead to vigorous reactions or decomposition.[12] The compound is sensitive to moisture and light.[12]
-
Labeling: The storage area and the container must be clearly labeled with the chemical name and appropriate hazard warnings.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
In Case of Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[21] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[22] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[22][23] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[23] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spill and Leak Response
For any spill, the primary goal is to ensure personnel safety and prevent the spread of contamination.
Caption: Emergency Response Workflow for a Chemical Spill.
Spill Decontamination/Quenching: Due to its reactivity as a benzylic bromide, a simple dry cleanup is insufficient. After the bulk material has been collected, the area should be decontaminated. A solution of a weak, non-volatile base such as 5-10% sodium bicarbonate or sodium carbonate in water can be used to wipe the area to hydrolyze any residual material. Alternatively, a solution of a nucleophile like triethylamine in an appropriate solvent can be used to quench the reactive halide.[6] All cleanup materials must be disposed of as hazardous waste.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[3]
-
Unsuitable Media: Do not use a heavy water stream, as it may spread the material.[23]
-
Hazardous Decomposition Products: In a fire, toxic and irritating gases may be generated, including carbon oxides and hydrogen bromide gas.[3] Firefighters must wear self-contained breathing apparatus (SCBA).[3]
Waste Management and Disposal
Proper disposal is a critical final step in the safe handling of hazardous chemicals. All waste must be managed in accordance with local, state, and federal regulations.
-
Segregation: Waste streams must be segregated. Do not mix this compound waste with other chemical waste unless compatibility is confirmed.
-
Solid Waste:
-
Includes contaminated PPE (gloves, shoe covers), weigh papers, and absorbent materials from spill cleanups.
-
Collect in a dedicated, clearly labeled, puncture-resistant hazardous waste container with a secure lid. The label should read "Hazardous Waste: this compound."
-
-
Liquid Waste:
-
Includes reaction mixtures and solvent rinses.
-
Collect in a dedicated, sealed, and properly vented hazardous waste container.
-
It is prudent practice to quench reactive alkylating agents in solution before disposal. This can be done by slowly adding a nucleophilic solution (e.g., a dilute solution of sodium bisulfite or triethylamine) while stirring in a fume hood.
-
The container must be clearly labeled with all chemical components and their approximate concentrations.
-
-
Disposal: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office.[8][24] Do not pour any waste down the drain.[3]
Conclusion: Fostering a Culture of Safety
This compound is a valuable reagent whose utility is matched by its potential hazards. A comprehensive understanding of its dual-hazard nature—stemming from both the benzophenone core and the reactive benzylic bromide group—is non-negotiable for its safe use. By integrating the principles of risk assessment, utilizing appropriate engineering controls, consistently wearing the correct PPE, and adhering to stringent handling and emergency protocols, researchers can effectively mitigate the risks. Safety is not merely a set of rules but a continuous practice of vigilance, preparedness, and respect for the chemical materials that drive scientific advancement.
References
- Screening Assessment - Benzophenone. (URL: [Link])
- Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review - PubMed. (URL: [Link])
- Benzophenone - information sheet - Cosmetics Alliance Canada. (URL: [Link])
- Benzophenone | C6H5COC6H5 | CID 3102 - PubChem - NIH. (URL: [Link])
- Benzophenone - Wikipedia. (URL: [Link])
- Benzophenone & Related Compounds - Campaign for Safe Cosmetics. (URL: [Link])
- Management of Hazardous Waste Procedure - Yale Environmental Health & Safety. (URL: [Link])
- Alkylating Agents | Oncohema Key. (URL: [Link])
- How to Protect Yourself From Respiratory Hazards - MU Extension. (URL: [Link])
- Removing Benzyl bromide - ResearchG
- Agents Classified by the IARC Monographs, Volumes 1–123. (URL: [Link])
- Working with coating powders - employees - HSE. (URL: [Link])
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (URL: [Link])
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- BnBr purification via basic alumina? : r/chemistry - Reddit. (URL: [Link])
- Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])
- Benzophenone - Safety D
- What to Do in a Chemical Emergency - CDC. (URL: [Link])
- This compound | C14H11BrO | CID 122951 - PubChem - NIH. (URL: [Link])
- OSHA Glove Selection Chart - Environmental Health and Safety. (URL: [Link])
- BENZYL BROMIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov. (URL: [Link])
- OSHA Respirator Requirements for Selected Chemicals | NIOSH - CDC. (URL: [Link])
- Chemotherapy – Accidental Exposure – Procedure - AWARE NS. (URL: [Link])
- Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. (URL: [Link])
- Exploring the Synthesis and Versatile Applications of this compound. (URL: [Link])
- Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy - PubMed. (URL: [Link])
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (URL: [Link])
- Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04770K. (URL: [Link])
- 12 Key Alkylating Agents Examples in Chemotherapy: Wh
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (URL: [Link])
- Alkylating antineoplastic agent - Wikipedia. (URL: [Link])
- Laboratory Safety and Chemical Hygiene Plan. (URL: [Link])
- Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. (URL: [Link])
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. springenvironmental.com [springenvironmental.com]
- 3. fishersci.com [fishersci.com]
- 4. General Respiratory Protection Guidance for Employers and Workers | Occupational Safety and Health Administration [osha.gov]
- 5. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. researchgate.net [researchgate.net]
- 7. gov.uk [gov.uk]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]
- 10. Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. nj.gov [nj.gov]
- 14. restoredcdc.org [restoredcdc.org]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A [cdc.gov]
- 16. glovesbyweb.com [glovesbyweb.com]
- 17. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 18. orgsyn.org [orgsyn.org]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. hse.gov.uk [hse.gov.uk]
- 21. awarens.ca [awarens.ca]
- 22. artsci.usu.edu [artsci.usu.edu]
- 23. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 24. ehs.yale.edu [ehs.yale.edu]
An In-depth Technical Guide to 4-(Bromomethyl)benzophenone: A Versatile Photoreactive Building Block for Advanced Scientific Research
Abstract
This technical guide provides a comprehensive overview of 4-(Bromomethyl)benzophenone, a key organic intermediate with significant applications in medicinal chemistry, polymer science, and materials research. We will delve into its fundamental physicochemical properties, explore its synthesis, and detail its utility as a versatile building block, particularly as a photoinitiator and for polymer functionalization. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique photoreactive capabilities of this compound in their work.
Core Compound Data: this compound
This compound, also known by its IUPAC name [4-(bromomethyl)phenyl]-phenylmethanone, is a bifunctional organic compound featuring a benzophenone core and a reactive bromomethyl group.[1] This unique structure makes it an invaluable tool in synthetic chemistry.
Molecular Structure and Properties
The presence of the benzophenone moiety confers photo-reactivity, while the bromomethyl group serves as a versatile handle for various chemical modifications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 32752-54-8 | [2][3][4] |
| Molecular Formula | C₁₄H₁₁BrO | [2][5][6] |
| Molecular Weight | 275.14 g/mol | [2][3][5] |
| Appearance | Light orange to yellow to green powder/crystal | [7] |
| Melting Point | 109-112 °C | [3][8] |
| Purity | >96.0% (GC) |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves the bromination of 4-methylbenzophenone.[1] A common laboratory-scale synthesis protocol is outlined below.
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Key Mechanistic Insights
The reaction proceeds via a free-radical mechanism initiated by AIBN. The benzylic position of 4-methylbenzophenone is selectively brominated due to the stability of the resulting benzylic radical. Careful control of reaction conditions is crucial to ensure high purity and yield.[1]
Applications in Research and Development
The dual functionality of this compound makes it a highly versatile reagent in several scientific domains.
Photoinitiator in UV Curing Technologies
One of the primary applications of this compound is as a precursor for the synthesis of photoinitiators.[1][9] Upon exposure to UV light, the benzophenone moiety undergoes excitation to a triplet diradical state, which can then initiate polymerization reactions.[10] This property is extensively used in UV curing for coatings, adhesives, and inks.[1]
Polymer Functionalization and Surface Modification
The reactive bromomethyl group allows for the covalent attachment of the benzophenone photophore to polymer backbones or surfaces.[1] This enables the creation of photoreactive polymers that can be crosslinked or used to graft other molecules upon UV irradiation, altering material properties such as wettability and biocompatibility.[1]
A Versatile Intermediate in Organic Synthesis
In the realm of drug discovery and medicinal chemistry, this compound serves as a valuable building block for constructing complex organic molecules.[9][11] Its ability to participate in various coupling and substitution reactions makes it a key intermediate in the synthesis of novel compounds with potential therapeutic applications.[11][12]
Experimental Protocol: Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique to identify and study protein-ligand interactions.[10] Benzophenone-containing probes are widely used for this purpose due to their ability to form covalent bonds with target proteins upon UV activation.[13]
General Procedure for Photoaffinity Labeling
-
Probe Preparation: Synthesize a photoaffinity probe by coupling this compound to a ligand of interest that binds to the target protein.
-
Incubation: Incubate the photoaffinity probe with the protein sample (e.g., cell lysate or purified protein).
-
UV Irradiation: Expose the mixture to UV light (typically around 350 nm) to activate the benzophenone moiety. This generates a reactive triplet diradical that forms a covalent bond with nearby amino acid residues of the target protein.[10]
-
Analysis: Analyze the sample using techniques such as SDS-PAGE and mass spectrometry to identify the labeled protein and the site of crosslinking.
Caption: A simplified workflow for a photoaffinity labeling experiment.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3] It may cause skin, eye, and respiratory irritation.[2][4] Store in a cool, dry, and well-ventilated area under an inert atmosphere.[8]
Conclusion
This compound is a powerful and versatile chemical tool with broad applications in scientific research and development. Its unique combination of a photoreactive benzophenone core and a synthetically adaptable bromomethyl group enables advancements in areas ranging from materials science to chemical biology. A thorough understanding of its properties and reactivity is essential for harnessing its full potential in innovative applications.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122951, this compound. PubChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of this compound.
- precisionFDA. (n.d.). This compound.
- Stenutz, R. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator.
- BenchChem. (2025). Application Notes for 4'-bromo-3-morpholinomethyl benzophenone.
- Al-Hussain, S. A., & Ali, I. A. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 8(52), 29693–29711.
- Ay, M., Avcibasi, N., & Atalay, Y. (2015). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. RSC Advances, 5(104), 85461-85468.
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 7(2), 159–183.
- Deng, H. (2012). Probing Proteomes with Benzophenone Photoprobes. In Chemical Proteomics (pp. 111-125). Humana Press.
- BenchChem. (2025). An In-depth Technical Guide to 4-Bromomethylbiphenyl for Researchers and Drug Development Professionals.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(溴甲基)二苯甲酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound [stenutz.eu]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound CAS#: 32752-54-8 [m.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]
The Enduring Legacy of Benzophenone: A Technical Guide to its Discovery, Mechanism, and Application as a Photoinitiator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: From Sunlight on the Roof to Precision Curing
The journey of the benzophenone molecule, from a curiosity of 19th-century organic chemistry to a cornerstone of modern photopolymerization, is a compelling narrative of scientific inquiry. Its story begins not in the high-tech laboratories we know today, but with simple flasks of chemicals left in the sun on a laboratory roof. The observation of its photoreduction with alcohols, first reported in 1900, laid the groundwork for what would become a multi-billion dollar industry reliant on UV-curing technology. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of benzophenone-based photoinitiators, grounded in their rich history and detailed through the lens of modern analytical techniques. We will explore the fundamental mechanisms that make these molecules so effective, the evolution of their derivatives, and the practical methodologies used to characterize their performance.
The Genesis of Photopolymerization and the Role of the Photoinitiator
Photopolymerization is a process where light energy is used to initiate a chain reaction that converts liquid monomers and oligomers into a solid, cross-linked polymer network. This technology offers significant advantages, including high-speed, solvent-free formulations, low energy consumption, and exceptional spatial and temporal control.
At the heart of this process is the photoinitiator , a molecule that absorbs light (typically in the UV or visible spectrum) and transforms that light energy into chemical energy by generating reactive species, such as free radicals or cations. These species then initiate the polymerization of a surrounding resin.
Photoinitiators are broadly classified into two categories based on their mechanism of generating radicals:
-
Type I Photoinitiators (Cleavage Type): These molecules undergo unimolecular bond cleavage upon light absorption to form two radical fragments.
-
Type II Photoinitiators (H-Abstraction Type): These initiators, upon excitation, enter a reactive state where they interact with a second molecule, a co-initiator or synergist (often a tertiary amine or alcohol), to generate radicals through a bimolecular reaction.
Benzophenone is the quintessential example of a Type II photoinitiator and has become one of the most widely used in industrial applications due to its low cost, high efficiency, and ability to overcome oxygen inhibition, particularly when paired with an amine co-initiator.
A Historical Perspective: Key Milestones
-
1834: Benzophenone is first synthesized by the distillation of calcium benzoate.
-
1900: French scientists report the photoreduction of benzophenone in the presence of alcohols, observing the formation of benzopinacol upon exposure to sunlight. This marks the first observation of its key photochemical reactivity.
-
1920: The first mechanistic study is attributed to Cohen, who used rudimentary UV absorption spectroscopy to follow the disappearance of benzophenone during its photoreduction with various alcohols.
-
Mid-20th Century: The detailed mechanism involving an excited triplet state is elucidated. Researchers like Pitts and Letsinger proposed a mechanism where a single absorbed photon could lead to the reduction of two benzophenone molecules, indicating a quantum yield approaching 2.0.
-
Late 20th Century: With the rise of UV curing technology for coatings, inks, and adhesives, benzophenone and its derivatives are established as highly effective and economical Type II photoinitiators. The synergistic effect with amine co-initiators is well-understood and widely exploited.
-
21st Century: Research focuses on developing novel benzophenone derivatives to meet new challenges. This includes creating polymeric or multi-functional photoinitiators to reduce migration in food packaging and biomedical applications, and modifying the chromophore to shift absorption to longer wavelengths for use with LED light sources in applications like 3D printing.
The Photochemical Mechanism of Benzophenone
The efficacy of benzophenone as a photoinitiator hinges on a series of well-defined photophysical and photochemical steps. The process is initiated by the absorption of a photon and culminates in the generation of free radicals capable of initiating polymerization.
Light Absorption, Intersystem Crossing, and the Triplet State
-
Photoexcitation: Ground-state benzophenone (S₀) absorbs a UV photon (typically in the 250-370 nm range), promoting an electron from a non-bonding orbital (n) on the carbonyl oxygen to an anti-bonding π* orbital. This creates a short-lived excited singlet state, S₁(n,π*).
-
Intersystem Crossing (ISC): The S₁(n,π) state rapidly and with near-perfect quantum efficiency (~100%) undergoes intersystem crossing (ISC) to the lower-energy triplet state, T₁(n,π). This transition, though technically forbidden by selection rules, is highly efficient in benzophenone. The triplet state has a significantly longer lifetime than the singlet state, which is crucial as it provides the necessary time for the bimolecular hydrogen abstraction step to occur.
Hydrogen Abstraction: The Radical Generation Step
The excited triplet state of benzophenone is a diradical-like species with an electrophilic oxygen atom. It is highly reactive and can abstract a labile hydrogen atom from a suitable donor molecule (the co-initiator).
When a tertiary amine (R₂N-CH₂-R') is used as the co-initiator, the process involves an electron transfer followed by a proton transfer:
-
Exciplex Formation: The excited triplet benzophenone forms a transient excited-state complex, known as an exciplex, with the ground-state tertiary amine.
-
Electron Transfer: An electron is transferred from the lone pair of the nitrogen atom of the amine to the excited benzophenone, forming a radical ion pair.
-
Proton Transfer: A proton is then transferred from the carbon atom alpha to the nitrogen, resulting in the formation of two distinct radicals: the benzophenone ketyl radical and a highly reactive amino-alkyl radical.
The amino-alkyl radical is the primary species responsible for initiating the polymerization of acrylate or methacrylate monomers. The ketyl radical is less reactive and typically terminates by dimerization to form benzopinacol.
The overall mechanism is visualized in the diagram below.
Benzophenone Derivatives: Tailoring Properties for Advanced Applications
While benzophenone itself is highly effective, the need for improved solubility, reduced migration, and altered absorption characteristics has driven the synthesis of numerous derivatives. Structural modifications can significantly impact photochemical properties.
| Photoinitiator | λmax (nm) in Methanol | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Key Features & Applications |
| Benzophenone (BP) | ~252, ~340 | ~18,000 (at 252 nm) | General purpose, low cost. Used in coatings, inks. |
| 4-Methylbenzophenone | ~258, ~345 | ~19,500 (at 258 nm) | Similar to BP, often used in combination. |
| 2-Hydroxy-4-methoxybenzophenone | ~288, ~325 | ~15,000 (at 288 nm) | Also functions as a UV absorber, providing stability to the final product. Used in sunscreens and clear coats. |
| 4-Phenylbenzophenone | ~295 | ~25,000 | Solid, low-volatility initiator for powder coatings and applications requiring low odor. |
| Polymeric Benzophenones | Varies | Varies | Low migration due to high molecular weight. Essential for food packaging, medical devices, and 3D printing. |
| Benzophenone-Triphenylamine Hybrids | Red-shifted (~405 nm) | Significantly enhanced | Designed for LED curing applications, particularly in 3D printing, with high photoinitiation abilities. |
Note: λmax and ε values are approximate and can vary with solvent and specific substitution patterns.
Experimental Protocols for Characterization
Evaluating the performance of a benzophenone-based photoinitiating system requires precise measurement of the polymerization kinetics. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC) are two powerful and complementary techniques for this purpose.
Workflow for Evaluating a New Photoinitiator System
Protocol: Monitoring Polymerization Kinetics with RT-FTIR
Real-Time FTIR spectroscopy is a powerful method for directly monitoring the disappearance of reactive functional groups (e.g., acrylate C=C bonds) during polymerization.
-
Apparatus:
-
FTIR spectrometer equipped with a rapid scan capability.
-
Attenuated Total Reflectance (ATR) accessory is common for ease of sample handling.
-
UV/Visible light source (e.g., mercury lamp or LED) coupled via a light guide to irradiate the sample on the ATR crystal or in a transmission cell.
-
Nitrogen purge to control atmospheric oxygen if required.
-
-
Sample Preparation:
-
Precisely weigh and mix the monomer, photoinitiator, and co-initiator to create the liquid resin formulation.
-
Place a small drop of the liquid resin onto the ATR crystal or between two salt plates (e.g., KBr) to form a thin film of controlled thickness (typically 10-25 µm).
-
-
Measurement:
-
Collect a reference IR spectrum of the uncured liquid resin (t=0).
-
Start the real-time data acquisition (e.g., 1 spectrum per second).
-
After a brief baseline period (e.g., 10-20 seconds), open the shutter of the light source to begin UV irradiation.
-
Continue collecting spectra until the reaction is complete (i.e., the characteristic monomer peak no longer decreases).
-
-
Data Analysis:
-
Identify an IR absorption band corresponding to the reactive monomer group that does not overlap with other peaks. For acrylates, the C=C twist at ~810 cm⁻¹ is commonly used.
-
Measure the area of this peak for each spectrum collected over time.
-
Calculate the degree of conversion (%C) at time 't' using the following equation: %C(t) = [1 - (Area(t) / Area(0))] * 100 where Area(t) is the peak area at time 't' and Area(0) is the initial peak area.
-
Plot %C versus time to obtain the polymerization profile. The first derivative of this curve gives the rate of polymerization (Rp).
-
Protocol: Characterizing Reaction Enthalpy with Photo-DSC
Photo-DSC measures the heat released (exotherm) from the polymerization reaction as a function of time, providing complementary kinetic and thermodynamic information.
-
Apparatus:
-
Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory (PCA), which includes a light source and quartz windows.
-
Hermetically sealed aluminum DSC pans.
-
High-purity inert gas supply (e.g., nitrogen) to maintain a consistent atmosphere.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the liquid resin (typically 1-3 mg) into an open DSC pan.
-
Place the open pan into the DSC cell. An empty, sealed pan is used as a reference.
-
-
Measurement:
-
Equilibrate the DSC cell at the desired isothermal temperature (e.g., 25°C).
-
Begin data recording to establish a stable thermal baseline.
-
Irradiate the sample with UV light of a specific intensity and duration.
-
Continue recording data until the heat flow returns to the baseline, indicating the end of the reaction.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak on the heat flow vs. time plot. This area represents the total heat of polymerization (ΔH_total) in Joules.
-
The rate of polymerization (Rp) is directly proportional to the heat flow signal (dW/dt).
-
The degree of conversion (%C) at time 't' can be calculated by dividing the partial heat of reaction up to that time (ΔH_t) by the total heat of reaction: %C(t) = (ΔH_t / ΔH_total) * 100
-
Compare the measured ΔH_total to the theoretical enthalpy for the specific monomer (ΔH_theoretical) to determine the final conversion.
-
Conclusion and Future Outlook
From its foundational discovery to its role in cutting-edge technologies like LED-based 3D printing, the benzophenone scaffold has proven to be remarkably versatile and enduring. Its story is a testament to the power of fundamental photochemical research. While classic benzophenone remains a workhorse, the future lies in intelligent molecular design. The development of macromolecular, water-soluble, and visible-light-sensitive benzophenone derivatives will continue to expand its utility, addressing critical needs for lower migration, enhanced biocompatibility, and greater energy efficiency in the next generation of photopolymer applications. The principles and techniques outlined in this guide provide the foundation for researchers to both understand this legacy and contribute to its future.
References
- The Photochemistry of Benzophenone - ScholarWorks@BGSU. (2003). The Spectrum, 16(4). [Link]
- Review of quantitative and qualitative methods for monitoring photopolymerization reactions. (2023). Polymer Chemistry, 14, 1234-1250. [Link]
- Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators.
- Photo-DSC method for liquid samples used in vat photopolymerization. (2021). Polymers, 13(8), 1198. [Link]
- Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific. (n.d.). [Link]
- Kinetic Study of Photoinitiated Polymerization Reactions by Real-Time Infrared Spectroscopy - ResearchG
- Real-time FTIR-ATR spectroscopy of photopolymerization reactions | Request PDF. (n.d.). [Link]
- Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. (2021). Polymers, 13(21), 3749. [Link]
- STUDY ON SYNTHESIS, APPLICATION AND MECHANISM OF BENZOPHENONE/AMINE INITI
- Photoinitiation, Photopolymerization, and Photocuring: Fundamentals and Applic
- Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC - NIH. (2018). Polymers, 10(11), 1211. [Link]
- Reliable Predictions of Singlet-Triplet Transition Rates: a Second Order Cumulant Approach - IRIS-AperTO. (2021).
- Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy - Edinburgh Instruments. (n.d.). [Link]
- A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization - MDPI. (2021). Polymers, 13(16), 2786. [Link]
- 1 Backgrounds in Photopolymerization Reactions: A Short Overview - Wiley-VCH. (2021).
- Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings - ResearchGate. (2011).
- Study on Synthesis, Optical properties and Application of Benzophenone derivatives. (2022). Journal of Physics: Conference Series, 2383, 012015. [Link]
- New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). (2021). Materials Chemistry Frontiers, 5, 1344-1355. [Link]
- Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - MDPI. (2022). Polymers, 14(19), 3986. [Link]
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC - NIH. (2025).
- Brief description of hydrogen-capturing photoinitiators and their two main c
A Technical Guide to the Theoretical UV-Vis Absorption Spectrum of 4-(Bromomethyl)benzophenone
Abstract: 4-(Bromomethyl)benzophenone is a crucial bifunctional molecule utilized in photochemistry and as a photo-activatable cross-linking agent in drug development and materials science. Its utility is fundamentally governed by its absorption of ultraviolet (UV) light, which initiates subsequent chemical transformations. A precise understanding of its electronic absorption properties, specifically the maximum absorption wavelength (λmax), is paramount for designing and optimizing photochemical experiments. This technical guide presents a comprehensive, first-principles protocol for determining the theoretical UV-Vis absorption spectrum of this compound using Time-Dependent Density Functional Theory (TD-DFT). We detail a self-validating computational workflow, from ground-state geometry optimization to excited-state calculations with solvent effects, providing researchers with a robust methodology to predict and interpret the photophysical properties of this and related aromatic ketones. The predicted spectrum is analyzed in the context of the well-characterized parent molecule, benzophenone, to elucidate the electronic influence of the 4-(bromomethyl) substituent.
Introduction to this compound
This compound, with the chemical formula C₁₄H₁₁BrO, is a derivative of benzophenone.[1][2] The core structure features a benzophenone chromophore, which is responsible for its photochemical activity, and a reactive bromomethyl group, which allows for covalent attachment to various substrates.[1] Benzophenone itself is a cornerstone of organic photochemistry, renowned for its efficient absorption of UV radiation and its high quantum yield for intersystem crossing to the triplet state.[3] This property makes benzophenone and its derivatives, including this compound, highly effective as photoinitiators and photosensitizers.[4][5]
The absorption of a photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The energy required for this transition dictates the characteristic absorption wavelength. For researchers designing applications such as UV-curing, protein cross-linking, or photolithography, knowing the precise λmax is critical for selecting an appropriate light source and predicting reaction efficiency. While experimental measurement is the ultimate confirmation, theoretical prediction offers a rapid, cost-effective, and insightful alternative, allowing for the a priori screening of derivatives and a deeper understanding of the underlying electronic transitions.[6] This guide provides the theoretical framework and a practical, step-by-step protocol for achieving this.
Theoretical Foundations: Electronic Transitions in Aromatic Ketones
The UV-Vis absorption spectrum of benzophenone and its derivatives is dominated by two primary types of electronic transitions.[3][7]
-
n→π* Transition: This transition involves the promotion of a non-bonding electron (n) from one of the lone pairs on the carbonyl oxygen atom to an anti-bonding π* orbital of the carbonyl group. In benzophenone, this is the lowest energy transition, resulting in a weak absorption band in the near-UV region (around 330-350 nm in non-polar solvents).[7][8] This transition is formally forbidden by symmetry rules, which accounts for its low intensity (low molar extinction coefficient, ε).
-
π→π* Transition: This transition involves the promotion of an electron from a bonding π orbital, delocalized across the aromatic rings and the carbonyl group, to an anti-bonding π* orbital. This is a high-energy, symmetry-allowed transition, resulting in a strong absorption band at a shorter wavelength (around 250 nm in benzophenone).[7][8]
The polarity of the solvent significantly influences these transitions. In moving from a non-polar to a polar solvent, the n→π* transition undergoes a hypsochromic (blue) shift to a shorter wavelength, while the π→π* transition typically undergoes a bathochromic (red) shift to a longer wavelength.[7][9] This is because the lone pair electrons on the oxygen are stabilized by hydrogen bonding with polar solvents, increasing the energy required to excite them.[8] This differential shifting is a key diagnostic feature for identifying the nature of the transitions.
Computational Methodology: A Protocol for Predicting the UV-Vis Spectrum
To accurately predict the absorption spectrum, we employ Time-Dependent Density Functional Theory (TD-DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for calculating excited-state properties of medium-sized organic molecules.[10][11] The following protocol outlines a robust and self-validating workflow.
Overview of the TD-DFT Approach
The protocol first involves finding the most stable three-dimensional structure of the molecule in its electronic ground state using standard DFT. Once this optimized geometry is confirmed as a true energy minimum, TD-DFT is used to calculate the vertical excitation energies required to promote the molecule to various excited states.[11] These energies correspond to the absorption wavelengths, and the calculation also yields the oscillator strength for each transition, which is proportional to the intensity of the spectral band.[12]
Step-by-Step Computational Workflow
Step 1: Initial Structure Generation
-
Action: Generate a 3D structure of this compound. This can be done using its SMILES string (BrCc1ccc(cc1)C(=O)c2ccccc2) in molecular modeling software.[1]
-
Causality: An accurate starting structure is necessary to ensure the subsequent optimization converges to the correct, lowest-energy conformation.
Step 2: Ground State Geometry Optimization
-
Action: Perform a geometry optimization using DFT. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).[13][14]
-
Causality: The absorption of a photon is much faster than nuclear motion (the Franck-Condon principle). Therefore, the most probable electronic transition occurs from the lowest-energy conformation of the ground state. This step is critical for calculating accurate transition energies.
Step 3: Vibrational Frequency Analysis
-
Action: Calculate the vibrational frequencies at the same level of theory used for optimization.
-
Causality: This is a self-validating step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local energy minimum on the potential energy surface and not a transition state.[12]
Step 4: Excited State Calculation with Solvent Effects
-
Action: Perform a TD-DFT calculation on the optimized geometry. Request a sufficient number of excited states (e.g., 20-30 "roots") to cover the relevant UV-Vis range.[10]
-
Action: Incorporate solvent effects using an implicit solvation model like the Polarizable Continuum Model (PCM).[12] Select a solvent relevant to experimental conditions (e.g., Methanol, Cyclohexane).
-
Causality: Solute-solvent interactions can significantly alter the energies of the ground and excited states, leading to spectral shifts.[15][16] The PCM model simulates the bulk electrostatic effect of the solvent, providing more realistic predictions than a gas-phase calculation.
Step 5: Spectrum Generation and Analysis
-
Action: Extract the calculated excitation wavelengths (λ), oscillator strengths (f), and the molecular orbitals involved in each transition from the output file.
-
Action: Plot the oscillator strength against the wavelength, typically applying a Gaussian broadening function to each peak to simulate a continuous experimental spectrum.[12]
-
Causality: This final step translates the discrete calculated transitions into a visually interpretable spectrum, allowing for direct comparison with experimental data and identification of the λmax.
Workflow Visualization
Caption: Computational workflow for predicting the UV-Vis spectrum.
Predicted Spectroscopic Properties
Executing the protocol described above allows for a detailed prediction of the absorption properties of this compound. Based on the known spectrum of benzophenone and the expected electronic effects of the substituent, the following results are anticipated.
Predicted Absorption Maxima (λmax)
The introduction of the -CH₂Br group at the para position is not expected to drastically alter the fundamental chromophore. However, as an electron-withdrawing group via induction, it may cause minor shifts in the transition energies compared to unsubstituted benzophenone. The predicted absorption maxima in a non-polar solvent like cyclohexane are summarized below.
| Transition Type | Predicted λmax (nm) | Predicted Intensity | Corresponding Benzophenone λmax (nm)[7][8] |
| π→π | ~255 - 265 | Strong | ~250 |
| n→π | ~340 - 350 | Weak | ~345 |
Analysis of Key Electronic Transitions
The primary electronic transitions predicted by the TD-DFT calculation would be:
-
The Strong π→π* Band: This absorption corresponds primarily to an electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be a π orbital with significant electron density across both phenyl rings, while the LUMO is a π* orbital localized mainly on the benzoyl moiety.
-
The Weak n→π* Band: This lower-energy absorption corresponds to a transition from a molecular orbital localized on the carbonyl oxygen (a non-bonding orbital, likely HOMO-1 or HOMO-2) to the LUMO (the π* orbital).
Caption: Primary electronic transitions in this compound.
Discussion and Validation Context
The predicted λmax for the π→π* transition (~255-265 nm) represents a slight bathochromic (red) shift compared to unsubstituted benzophenone (~250 nm).[7] This is a reasonable prediction, as para-substitution, regardless of the electronic nature, often extends the conjugated system slightly, lowering the energy of the π→π* transition. The n→π* transition is predicted to be less affected, as the non-bonding orbitals of the carbonyl oxygen are relatively isolated from the electronic effects of the para-substituent on the distal ring.
It is crucial to acknowledge the inherent limitations of the theoretical model. The accuracy of the predicted λmax is dependent on the choice of the DFT functional and basis set.[11] While B3LYP is a reliable workhorse, benchmarking against other functionals or higher-level theories could provide further refinement.[13] Furthermore, implicit solvent models like PCM account for bulk electrostatic effects but do not capture specific solute-solvent interactions like hydrogen bonding, which can be important in protic solvents.[15][16] Despite these limitations, the methodology provides a chemically sound and highly valuable prediction of the molecule's absorption characteristics.
Conclusion
This guide has detailed a robust, first-principles methodology for predicting the theoretical absorption wavelength of this compound. By leveraging Time-Dependent Density Functional Theory, we have outlined a self-validating workflow that enables researchers to understand the photophysical properties of this important photochemical tool. The predicted spectrum, characterized by a strong π→π* transition around 260 nm and a weak n→π* transition near 345 nm, provides critical guidance for experimental design. This computational approach not only yields specific absorption data but also offers a deeper mechanistic insight into the underlying electronic structure, empowering scientists in the fields of drug development, materials science, and photochemistry to utilize this compound with greater precision and efficacy.
References
- Klán, P., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011-9. [Link]
- Glaser, R. Solvent Effects on UV/Vis Spectra. University of Missouri. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 122951, this compound. [Link]
- Pandey, G., et al. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. ACS Omega. [Link]
- ResearchGate. Photophysical properties of benzophenone (BP)
- Castro, G.T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. [Link]
- Coutinho, K., et al. (2007). Solvent effects on the UV-visible absorption spectrum of benzophenone in water: A combined Monte Carlo quantum mechanics study including solute polarization. The Journal of Chemical Physics, 126(3), 034508. [Link]
- Castro, G.T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
- Coutinho, K., et al. (2007).
- da Silva, A.B.F., et al. (2012). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A. [Link]
- Stenutz. This compound. [Link]
- da Silva, A.B.F., et al. (2012).
- da Silva, G.P., et al. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 285. [Link]
- SIELC Technologies. This compound. [Link]
- Google P
- ORCA Tutorials. UV/Vis spectroscopy. [Link]
- Semantic Scholar.
- Roy, D., et al. (2020). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv. [Link]
- Physical Concepts - مفاهيم فيزيائية. (2021). TD DFT Calculation (UV-Vis) using Gaussian Software. [Link]
- Chaitanya, K., et al. (2012). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 159-73. [Link]
- Wójcik, M.J., et al. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. International Journal of Molecular Sciences. [Link]
- SpectraBase. 4-Bromo-benzophenone. [Link]
- Rowan University. (2019). Investigating color additive molecules for pharmaceutical and cosmetic applications: A comparison of theoretical and experimental. Rowan Digital Works. [Link]
- SpectraBase. 4-Bromo-4'-phenylbenzophenone. [Link]
- NIST. Benzophenone. [Link]
- Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
Sources
- 1. 4-(溴甲基)二苯甲酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2022155597A2 - Uv-vis spectra prediction - Google Patents [patents.google.com]
- 7. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 11. arxiv.org [arxiv.org]
- 12. DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Solvent effects on the UV-visible absorption spectrum of benzophenone in water: a combined Monte Carlo quantum mechanics study including solute polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Nature Reactivity of the Bromomethyl Group in Benzophenone: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The benzophenone moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique photochemical properties and rigid diarylketone structure.[1] The introduction of a bromomethyl group onto this scaffold, specifically as 4-(bromomethyl)benzophenone, unlocks a versatile hub of reactivity, enabling a vast array of synthetic transformations. This technical guide provides an in-depth exploration of the synthesis and multifaceted reactivity of the bromomethyl group in benzophenone. We will dissect the mechanistic underpinnings of its participation in nucleophilic substitution (SN1 and SN2), radical reactions, and palladium-catalyzed cross-coupling reactions. Furthermore, this guide will furnish field-proven experimental protocols and discuss the practical applications of this versatile building block in drug discovery and materials science, offering researchers and drug development professionals a comprehensive resource to harness its synthetic potential.
Introduction: The Strategic Importance of the Bromomethyl Group
The utility of this compound stems from the strategic placement of a reactive bromomethyl handle on the photochemically active benzophenone core.[2] This structural combination allows for the sequential or concurrent exploitation of both functionalities. The benzophenone core is renowned for its ability to act as a photosensitizer, initiating photochemical reactions upon UV irradiation.[3] The bromomethyl group, a benzylic halide, serves as a potent electrophile, susceptible to a variety of chemical transformations. This dual nature makes this compound a highly valuable intermediate in the synthesis of photoinitiators for UV curing technologies, in polymer functionalization for creating advanced materials, and as a scaffold in the design of novel therapeutic agents.[2][4]
Synthesis of this compound: A Free-Radical Approach
The most common and efficient method for the synthesis of this compound is the free-radical bromination of 4-methylbenzophenone.[2] This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, under thermal or photochemical conditions.[5][6]
Mechanism of Free-Radical Bromination
The reaction proceeds via a classic free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.[7]
-
Initiation: The reaction is initiated by the homolytic cleavage of the weak O-O bond in benzoyl peroxide upon heating, generating two benzoyloxy radicals. These radicals can then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical.
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 4-methylbenzophenone. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. The newly formed benzyl radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr to regenerate a bromine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated by the combination of any two radical species.
dot graph "Free_Radical_Bromination_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label: "Mechanism of Free-Radical Bromination of 4-Methylbenzophenone."; fontsize: 10; fontname: "Arial"; }
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methylbenzophenone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzophenone (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of benzoyl peroxide (0.02 eq) in carbon tetrachloride.
-
Heat the reaction mixture to reflux and irradiate with a heat lamp for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a mixture of hexane and ethyl acetate to yield pure this compound as a white to off-white solid.[5]
The Dichotomous Reactivity: SN1 vs. SN2 Pathways
The bromomethyl group in this compound, being a primary benzylic halide, is at a crossroads of nucleophilic substitution mechanisms: SN1 and SN2. The preferred pathway is highly dependent on the reaction conditions, specifically the nature of the nucleophile, the solvent, and the temperature.[8][9]
dot graph "SN1_vs_SN2_Decision" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label: "Decision workflow for predicting SN1 vs. SN2 pathways."; fontsize: 10; fontname: "Arial"; }
The SN2 Pathway: A Concerted Attack
In the presence of strong, unhindered nucleophiles and in polar aprotic solvents, this compound predominantly undergoes an SN2 reaction.[10] The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[11]
Key Factors Favoring SN2:
-
Strong Nucleophiles: Anions such as alkoxides, cyanide, and primary amines favor the SN2 mechanism.[12]
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone solvate the cation but not the anion, leaving the nucleophile "naked" and more reactive.
-
Low Temperature: Lower temperatures disfavor the competing E2 elimination reaction.
The SN1 Pathway: A Stepwise Ionization
With weak nucleophiles and in polar protic solvents, the SN1 pathway becomes competitive.[4] This mechanism involves a two-step process:
-
Rate-Determining Step: Slow, unimolecular ionization of the C-Br bond to form a resonance-stabilized benzylic carbocation.
-
Fast Step: Rapid attack of the nucleophile on the carbocation to form the product.
Key Factors Favoring SN1:
-
Weak Nucleophiles: Neutral molecules like water, alcohols, and carboxylic acids are typical SN1 nucleophiles.
-
Polar Protic Solvents: Solvents like water and alcohols can stabilize both the carbocation intermediate and the departing bromide ion through hydrogen bonding.
-
Substituent Effects: Electron-donating groups on the benzophenone ring system can further stabilize the benzylic carbocation, accelerating the SN1 rate. Conversely, electron-withdrawing groups would destabilize the carbocation and favor the SN2 pathway.
Key Synthetic Transformations and Protocols
Williamson Ether Synthesis
A classic and robust application of the SN2 reactivity of this compound is the Williamson ether synthesis.[11][13] This reaction is widely used to prepare a variety of ethers with potential applications in medicinal chemistry and materials science.[14]
Experimental Protocol: Synthesis of 4-((Phenoxymethyl)benzoyl)benzene
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Add a solution of this compound (1.0 eq) in acetone dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with 1M NaOH and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.[15]
Reactions with Amines: Synthesis of Benzophenonyl-amines
The reaction of this compound with primary or secondary amines provides a straightforward route to substituted benzylamines. These reactions typically proceed via an SN2 mechanism. However, over-alkylation can be a significant side reaction, leading to the formation of tertiary amines and quaternary ammonium salts.[16][17] To favor the formation of the desired secondary amine, a large excess of the primary amine is often used.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Carbon Skeleton
While less common than for aryl halides, benzyl halides like this compound can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions, offering powerful methods for C-C bond formation.[18][19][20]
-
Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst and a base can be used to synthesize diarylmethane derivatives.[18]
-
Heck Reaction: Coupling with an alkene under palladium catalysis provides access to substituted stilbene-like structures.[21][22]
General Reaction Conditions for Suzuki Coupling of Benzyl Halides:
| Component | Example |
| Benzyl Halide | This compound |
| Boronic Acid | Phenylboronic acid |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF |
Other Notable Reactions
-
Grignard Reaction: While the bromomethyl group itself is not directly used to form a Grignard reagent due to its high reactivity, the carbonyl group of the benzophenone moiety can react with a pre-formed Grignard reagent. For instance, reaction with phenylmagnesium bromide followed by an acidic workup yields triphenylmethanol derivatives.[23][24][25][26]
-
Wittig Reaction: The carbonyl group can also undergo a Wittig reaction with a phosphonium ylide to form a substituted alkene.[27][28][29][30] This allows for the conversion of the C=O bond to a C=C bond, further diversifying the molecular scaffold.
The Photochemical Dimension: Harnessing the Benzophenone Core
The benzophenone moiety in this compound is a potent photosensitizer. Upon absorption of UV light, it undergoes efficient intersystem crossing to the triplet state. This triplet state can initiate a variety of photochemical reactions.
C-Br Bond Cleavage and Radical Formation
Direct or sensitized photolysis of this compound can lead to the homolytic cleavage of the C-Br bond, generating a benzoylbenzyl radical and a bromine radical.[31] This radical-generating capability is central to its application as a photoinitiator in polymerization processes.[2] The benzoylbenzyl radical can initiate the polymerization of monomers or participate in other radical-mediated transformations.
dot graph "Photochemical_Cleavage" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label: "Photochemical C-Br bond cleavage and radical formation."; fontsize: 10; fontname: "Arial"; }
Applications in Polymer and Solid-Phase Synthesis
The ability to graft polymers from surfaces is a key application of this compound. The benzophenone moiety can be used to anchor the molecule to a polymer backbone or surface through photochemical reactions, while the bromomethyl group serves as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This allows for the creation of well-defined polymer brushes on various substrates. Additionally, the reactive nature of the bromomethyl group makes it a useful linker for attaching molecules to solid supports in solid-phase synthesis.[32][33]
Conclusion
This compound is a remarkably versatile synthetic intermediate, offering a rich tapestry of reactivity centered around its bromomethyl group and benzophenone core. Its ability to participate in a delicate balance of SN1 and SN2 reactions, engage in radical transformations upon photochemical activation, and undergo palladium-catalyzed cross-coupling reactions makes it an invaluable tool for chemists in both academia and industry. A thorough understanding of the factors governing its reactivity, as detailed in this guide, is paramount for the rational design and execution of synthetic strategies aimed at novel therapeutics and advanced materials. The protocols and mechanistic insights provided herein are intended to empower researchers to fully exploit the synthetic potential of this powerful and adaptable building block.
References
- Concurrent SN1 and SN2 reactions in the benzylation of pyridines. (2025).
- Exploring the Synthesis and Versatile Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Photocleavage reaction of bromine substituted aromatic acyl compounds studied by CIDEP and transient absorption spectroscopy. (2025).
- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. [Link]
- Suzuki Cross-Coupling Reactionof Benzylic Halides with Arylboronic Acids in the Presence of aTetraphosphine/Palladium Catalyst. (2025).
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- Heck reaction. (n.d.). Wikipedia. [Link]
- Heck Reaction. (2023). Chemistry LibreTexts. [Link]
- Mechanism of Free Radical Bromin
- Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes. [Link]
- Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. (2013). Odinity. [Link]
- Help with Grignard reaction experimental observ
- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of California, Irvine. [Link]
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). University of Massachusetts. [Link]
- The Wittig Reaction. (n.d.). Organic Reactions. [Link]
- Recent advances in photochemical construction of aromatic C–P bonds via C–hetero bond cleavage. (n.d.). OUCI. [Link]
- 4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting. (n.d.). Scribd. [Link]
- Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. (2020). Chegg. [Link]
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.).
- Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. (2016). Quora. [Link]
- Comparing The SN1 vs Sn2 Reactions. (2025). Master Organic Chemistry. [Link]
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
- Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. (n.d.). University of Lethbridge. [Link]
- Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [Link]
- Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
- N-Bromosuccinimide. (2019). Wikipedia. [Link]
- Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. [Link]
- 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. [Link]
- Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. (2017). Hilaris Publisher. [Link]
- Question: 14 Free Radical Bromination Of 4-Methylbenzoic Acid... (2022). Transtutors. [Link]
- Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. [Link]
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
- Nucleophilic Substitution with Amines. (2020). YouTube. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.).
- Recent advances in photochemical construction of aromatic C–P bonds via C–hetero bond cleavage. (2022). Royal Society of Chemistry. [Link]
- 4.17: Nucleophilic Substitution in Synthesis- Amines. (2022). Chemistry LibreTexts. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Applied Biosystems. [Link]
- A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. (n.d.). MDPI. [Link]
- Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2025).
- Photochemical Cross‐Coupling Enables Csp−C Bond Formation by C−H Homolytic Cleavage: New Developments and Perspectives. (n.d.).
- Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. (n.d.).
Sources
- 1. homework.study.com [homework.study.com]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. The Williamson Ether Synthesis [cs.gordon.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. odinity.com [odinity.com]
- 24. reddit.com [reddit.com]
- 25. cerritos.edu [cerritos.edu]
- 26. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 27. organicreactions.org [organicreactions.org]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 30. Wittig Reaction [organic-chemistry.org]
- 31. researchgate.net [researchgate.net]
- 32. peptide.com [peptide.com]
- 33. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to 4-(Bromomethyl)benzophenone and Its Synonyms for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Benzophenone Scaffold
In the landscape of modern chemical biology and drug discovery, the ability to elucidate and manipulate molecular interactions is paramount. Among the chemical tools available, photoaffinity labeling has emerged as a powerful technique for identifying and characterizing the binding partners of small molecules and peptides. At the heart of many of these studies lies the benzophenone moiety, a robust and versatile photophore. This guide provides an in-depth exploration of 4-(Bromomethyl)benzophenone, a key reagent that serves as a cornerstone for the synthesis of sophisticated photoaffinity probes and other valuable chemical entities.
This document will serve as a technical resource, offering a comprehensive list of synonyms for effective literature searching, a detailed overview of its chemical properties and applications, and practical, field-proven experimental protocols. By understanding the causality behind experimental choices and adhering to principles of scientific integrity, researchers can confidently leverage this compound to advance their scientific inquiries.
Part 1: Navigating the Nomenclature: A Comprehensive List of Synonyms and Identifiers
A thorough literature search is the foundation of any research endeavor. The varied nomenclature for this compound can present a challenge. This section provides a comprehensive list of its synonyms, alternative names, and registry numbers to ensure exhaustive information retrieval.
Primary Name: this compound
Systematic IUPAC Name: [4-(bromomethyl)phenyl]-phenylmethanone[1]
Chemical Identifiers:
| Identifier | Value | Source |
| CAS Number | 32752-54-8 | [1] |
| EC Number | 251-197-7 | [1] |
| PubChem CID | 122951 | [1] |
| Molecular Formula | C₁₄H₁₁BrO | [1] |
| Molecular Weight | 275.14 g/mol | [1] |
| InChI Key | RYULULVJWLRDQH-UHFFFAOYSA-N | [2] |
Common Synonyms and Alternative Names:
-
4-Benzoylbenzyl bromide[1]
-
p-Benzoylbenzyl bromide[1]
-
(4-Benzoylphenyl)methyl bromide
-
p-(Bromomethyl)benzophenone[1]
-
Methanone, [4-(bromomethyl)phenyl]phenyl-[1]
-
(4-(Bromomethyl)phenyl)(phenyl)methanone[1]
-
α-Bromo-4-benzoyl-toluene
Part 2: The Chemistry and Application of this compound
The Benzophenone Photophore: A Tool for Covalent Capture
The utility of this compound stems from its bifunctional nature. The benzophenone core is a highly efficient and stable photophore, while the bromomethyl group provides a reactive handle for synthetic elaboration.
Upon irradiation with UV light (typically around 350-365 nm), the benzophenone carbonyl group undergoes a n → π* transition to an excited singlet state, which then rapidly intersystem crosses to a more stable triplet state. This triplet benzophenone behaves as a diradical and can abstract a hydrogen atom from a nearby C-H bond, most commonly from amino acid residues in a protein. This hydrogen abstraction generates a ketyl radical on the benzophenone and a carbon-centered radical on the interacting biomolecule. Subsequent radical-radical coupling results in the formation of a stable covalent C-C bond, thus permanently linking the probe to its target.[3][4]
Diagram of Photoaffinity Labeling Workflow
Caption: Workflow for photoaffinity labeling using a this compound-derived probe.
Key Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a variety of research and development settings:
-
Target Identification and Validation: In phenotypic drug discovery, where a compound's target is unknown, photoaffinity probes derived from this compound can be used to covalently label and subsequently identify the protein(s) responsible for the observed biological effect.[3][5]
-
Binding Site Characterization: By analyzing the cross-linked peptide fragments after proteolytic digestion, it is possible to map the specific amino acid residues involved in the ligand-receptor interaction, providing valuable structural information for rational drug design.[6]
-
Probing Protein-Protein Interactions: Photoactivatable peptides and small molecules can be synthesized to investigate and stabilize transient protein-protein interactions, which are often challenging to study using traditional methods.[7][8]
-
Development of Kinase Inhibitors: The benzophenone scaffold is present in several kinase inhibitors. This compound can serve as a starting material for the synthesis of novel kinase inhibitors, and photoaffinity probes can be used to study their binding modes and selectivity.[9][10][11]
-
GPCR Research: Photoaffinity scanning with benzophenone-containing ligands has been instrumental in mapping the ligand-binding pockets of G protein-coupled receptors (GPCRs), a major class of drug targets.[6]
-
Polymer Science and Material Functionalization: The reactive bromomethyl group allows for the grafting of polymers onto surfaces, and the benzophenone moiety can be used for UV-curing applications in coatings, adhesives, and inks.
Part 3: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the synthesis, purification, and analysis of this compound and its derivatives. These protocols are designed to be self-validating and are grounded in established laboratory practices.
Synthesis of this compound from 4-Methylbenzophenone
The most common laboratory synthesis of this compound involves the radical bromination of 4-methylbenzophenone. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and uses N-bromosuccinimide (NBS) as the bromine source.
Diagram of Synthetic Pathway
Caption: Synthesis of this compound from 4-methylbenzophenone.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzophenone (1.0 eq) in a suitable dry solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) (e.g., 0.05 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and a saturated solution of sodium bicarbonate to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
Purification by Column Chromatography
Column chromatography is a standard technique for purifying organic compounds. The choice of stationary and mobile phases is critical for achieving good separation.
Step-by-Step Protocol:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of benzophenone derivatives.
-
Mobile Phase Selection: The optimal mobile phase (eluent) is determined by TLC. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used. The ideal solvent system should provide an Rf value for the target compound between 0.2 and 0.4.[12]
-
Column Packing: A slurry of silica gel in the initial, least polar mobile phase is poured into the chromatography column.
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a more polar solvent and carefully loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column, and fractions are collected. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.[12][13]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is characterized by a singlet for the two benzylic protons of the bromomethyl group (CH₂Br) typically appearing around 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the range of 7.2-7.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon of the bromomethyl group around 32-35 ppm. The carbonyl carbon will appear significantly downfield, typically above 195 ppm. The aromatic carbons will resonate in the 128-140 ppm range.[14]
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is a common method for assessing the purity of this compound and its derivatives.
-
Column: A C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water is a common mobile phase. The addition of a small amount of an acid like formic acid or phosphoric acid can improve peak shape.[15][16]
-
Detection: UV detection at a wavelength where the benzophenone chromophore absorbs strongly (e.g., 254 nm) is standard.[16]
Conclusion: A Gateway to Deeper Biological Insight
This compound is more than just a chemical reagent; it is a key that unlocks the ability to visualize and understand complex biological interactions at a molecular level. Its robust photochemistry and synthetic accessibility have made it an indispensable tool for researchers in academia and industry. By providing a comprehensive understanding of its nomenclature, chemical properties, and practical applications, this guide aims to empower scientists to confidently employ this versatile molecule in their pursuit of new discoveries and therapeutic innovations. As our understanding of complex biological systems continues to grow, the demand for sophisticated chemical probes will undoubtedly increase, ensuring that this compound and its derivatives remain at the forefront of chemical biology and drug development for years to come.
References
- Exploring the Synthesis and Versatile Applications of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC - NIH. (URL: [Link])
- Mapping Ligand–receptor Interfaces: Approaching the Resolution Limit of Benzophenone-based Photoaffinity Scanning - PubMed Central. (URL: [Link])
- Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PubMed Central. (URL: [Link])
- This compound | C14H11BrO | CID 122951 - PubChem. (URL: [Link])
- Small molecule target identification using photo-affinity chrom
- Probing Proteomes with Benzophenone Photoprobes | Springer N
- WO2017186141A1 - Use of benzophenone compound in pharmaceuticals - Google P
- Photochemical processes of benzophenone in microheterogeneous systems | Journal of the American Chemical Society. (URL: [Link])
- Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - RSC Publishing. (URL: [Link])
- Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. (URL: [Link])
- Photochemical transformation of sunscreen agent benzophenone-3 and its metabolite in surface freshwater and seawater | Request PDF - ResearchG
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - eScholarship.org. (URL: [Link])
- Photoaffinity labeling in target- and binding-site identification - PMC - PubMed Central. (URL: [Link])
- Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substr
- Photochemical reaction mechanism of benzophenone protected guanosine at N7 position | Request PDF - ResearchG
- Photoactivation mechanism of benzophenone[6].
- A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PubMed Central. (URL: [Link])
- CN108586224B - Method for purifying and separating benzophenone - Google P
- The Photochemistry of Benzophenone - ScholarWorks@BGSU. (URL: [Link])
- Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Inform
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S.
- Sample Preparation for Benzophenone Detection - Encyclopedia.pub. (URL: [Link])
- Synthesis and bioactivity investigation of benzophenone and its derivatives - The Royal Society of Chemistry. (URL: [Link])
- Probing proteomes with benzophenone photoprobes - PubMed. (URL: [Link])
- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (URL: [Link])
- Benzophenone Analyzed with HPLC - AppNote - MicroSolv. (URL: [Link])
- US3642906A - Manufacture of benzophenone - Google P
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (URL: [Link])
- HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825. (URL: [Link])
- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC - NIH. (URL: [Link])
- Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. (URL: [Link])
- Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - NIH. (URL: [Link])
- Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - MDPI. (URL: [Link])
- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - NIH. (URL: [Link])
- P
Sources
- 1. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(ブロモメチル)ベンゾフェノン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. escholarship.org [escholarship.org]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Mapping Ligand–receptor Interfaces: Approaching the Resolution Limit of Benzophenone-based Photoaffinity Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing proteomes with benzophenone photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. This compound | SIELC Technologies [sielc.com]
- 16. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
Methodological & Application
Application Notes & Protocols: A Guide to Photoaffinity Labeling Using 4-(Bromomethyl)benzophenone
Introduction: Illuminating Molecular Interactions
Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize specific biomolecular interactions, particularly between small molecules and their protein targets.[1][2][3][4] This method relies on a specially designed chemical probe that, upon photoactivation, forms a covalent bond with its interacting partner, permanently "labeling" it for subsequent identification and analysis.[5][6] This guide provides a detailed protocol and scientific rationale for using 4-(bromomethyl)benzophenone, a versatile bifunctional reagent, to create and utilize photoaffinity probes for elucidating ligand-protein interactions in drug discovery and chemical biology research.
The core of a photoaffinity probe consists of three key components: a recognition element (the "bait," e.g., a known ligand or drug molecule), a photoreactive group, and often a reporter tag (like biotin or a fluorescent dye) for detection and enrichment.[3][5] Benzophenone is a widely used photoreactive group due to its chemical stability and specific photochemical properties.[7] Unlike highly reactive diazirines or aryl azides, benzophenone is relatively inert to biological nucleophiles and aqueous environments in the dark, minimizing non-specific reactions.[5][7]
The Chemistry of this compound in Probe Synthesis
This compound serves as an excellent starting material for synthesizing benzophenone-based photoaffinity probes.[8][9] Its utility stems from two key functional groups:
-
The Benzophenone Moiety: This is the photoreactive engine of the probe. Upon irradiation with long-wave UV light (typically 350-365 nm), the benzophenone carbonyl group is excited from its ground singlet state to an excited triplet state, behaving like a diradical.[10][11] This excited triplet state is highly reactive and can abstract a hydrogen atom from nearby C-H bonds, which are abundant in amino acid side chains.[11][12] This hydrogen abstraction creates a pair of radicals that subsequently combine to form a stable covalent C-C bond, thus cross-linking the probe to its target protein.[11] The use of higher energy UV light (e.g., 254 nm) should be avoided as it can cause protein damage and potentially lead to polymer chain scission.[13][14]
-
The Bromomethyl Group: This is a reactive electrophilic handle that allows for the covalent attachment of the benzophenone photophore to the recognition element.[8][15] The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution by functional groups commonly found on ligands, such as amines (-NH2), thiols (-SH), or hydroxyls (-OH). This reaction forms a stable linkage between the ligand and the benzophenone crosslinker.
Mechanism of Benzophenone Photo-Crosslinking
The process of photo-crosslinking is initiated by UV light absorption, which promotes the benzophenone to an excited triplet state. This diradical then abstracts a hydrogen atom, typically from a C-H bond on a proximal amino acid residue, to form a ketyl radical on the benzophenone and a carbon-centered radical on the protein. These two radicals then combine to form a stable covalent bond.
Caption: Workflow for probe synthesis and photoaffinity labeling.
Experimental Design and Key Considerations
A successful photoaffinity labeling experiment requires careful optimization of several parameters. The ultimate goal is to maximize specific, covalent labeling of the true biological target while minimizing non-specific interactions and potential artifacts.
Probe Design and Synthesis
-
Linker Strategy: The connection between the ligand, the benzophenone, and any reporter tag should be carefully considered. The linker should be long enough to minimize steric hindrance that could interfere with target binding, but not so long that it allows for non-specific labeling of proteins that are merely in the vicinity.[5][7]
-
Control Probes: A crucial aspect of validating results is the use of control probes. This can include a probe with an inactive pharmacophore or a competition experiment where an excess of the unlabeled, free ligand is used to block specific binding of the photoaffinity probe.[5]
Experimental Conditions
| Parameter | Recommended Range | Rationale & Key Considerations |
| Probe Concentration | 1-10x Kd of ligand | A concentration too low may not yield sufficient labeling. Too high a concentration can lead to increased non-specific binding and protein aggregation.[16] Empirical optimization is necessary. |
| UV Wavelength | 350-365 nm | This wavelength range efficiently excites the benzophenone moiety while minimizing damage to proteins and other biomolecules.[11][13][14] |
| UV Irradiation Time | 5-60 minutes | Insufficient time leads to low labeling efficiency. Excessive exposure can cause protein damage, aggregation, and increased non-specific labeling.[5][16] A time-course experiment is recommended. |
| Buffer Composition | HEPES, Phosphate | Avoid buffers containing primary amines (e.g., Tris) or other potential quenching agents that can react with the excited benzophenone.[16] |
| Temperature | On ice (4°C) | Keeping the sample cool helps to dissipate heat generated by the UV lamp and maintain protein stability.[16] |
Detailed Protocol: Photoaffinity Labeling of a Target Protein
This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for each unique ligand-protein system.
Part 1: Synthesis of the Photoaffinity Probe
This step involves conjugating your ligand of interest (containing a nucleophilic group) with this compound.
-
Dissolve Reagents: Dissolve your ligand and a 1.1 molar equivalent of this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
-
Add Base: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture to act as a proton scavenger.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring the progress by an appropriate analytical method (e.g., LC-MS or TLC).
-
Purification: Once the reaction is complete, purify the photoaffinity probe using standard chromatographic techniques, such as reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the final probe by mass spectrometry and NMR.
Part 2: Photoaffinity Labeling Experiment
-
Sample Preparation: a. Prepare a solution of your target protein in a suitable, non-quenching buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). b. In separate microcentrifuge tubes, prepare the following samples on ice:
- Negative Control: Protein only.
- Labeling Sample: Protein + photoaffinity probe.
- Competition Control: Protein + photoaffinity probe + 100-fold molar excess of unlabeled free ligand.
-
Incubation: Incubate the samples in the dark for 30 minutes on ice to allow for the formation of the non-covalent ligand-protein complex.
-
UV Irradiation: a. Place the open tubes on ice in a UV crosslinker equipped with 365 nm bulbs (e.g., UVP CL-1000).[17][18] b. Irradiate the samples for an optimized duration (e.g., 15-30 minutes).
-
Quenching (Optional but Recommended): Add a quenching reagent like dithiothreitol (DTT) to a final concentration of 10 mM to scavenge any unreacted probe.
-
Sample Analysis: a. Add SDS-PAGE loading buffer to each sample and heat at 95°C for 5 minutes. b. Resolve the proteins by SDS-PAGE. c. Visualize the results. The method of visualization will depend on whether a reporter tag was incorporated into the probe (e.g., Western blot for a biotin tag or fluorescence imaging for a fluorescent tag). In the absence of a tag, a band shift on a Coomassie-stained gel might be observable, or the labeled protein can be identified by mass spectrometry.[2][19]
Caption: Experimental workflow for a photoaffinity labeling experiment.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Labeling | 1. Inactive probe. 2. Insufficient UV exposure. 3. Quenching buffer components. 4. Low probe concentration. | 1. Verify probe structure and purity. 2. Increase irradiation time or check UV lamp intensity.[16] 3. Switch to a non-quenching buffer like HEPES or phosphate.[16] 4. Increase probe concentration. |
| High Non-specific Labeling | 1. Probe concentration too high. 2. Excessive UV exposure. 3. Probe is "sticky" and binds non-specifically. | 1. Titrate probe concentration downwards. 2. Reduce irradiation time.[16] 3. Include a competition control; redesign probe with a more specific pharmacophore if necessary. |
| Protein Aggregation | 1. Excessive UV exposure causing protein damage. 2. High probe concentration. 3. Sample overheating. | 1. Reduce UV irradiation time or energy dose.[16] 2. Lower the probe concentration. 3. Ensure the sample is kept on ice during irradiation.[16] |
Conclusion
Photoaffinity labeling using probes derived from this compound is a robust method for covalently capturing and identifying ligand-protein interactions. The chemical stability and favorable photochemical properties of the benzophenone moiety make it a reliable choice for these studies.[7] By carefully designing the photoaffinity probe and optimizing the experimental conditions, researchers can gain invaluable insights into the molecular targets of drugs and bioactive small molecules, thereby accelerating the drug discovery process.
References
- Kim, Y. K., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology. [Link]
- Xiong, R., et al. (n.d.). Proposed mechanisms of different types of photoaffinity labeling.
- Gomes, A. V., & Gozzo, F. C. (2010). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics. [Link]
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]
- (n.d.). Photoactivation mechanism of benzophenone.
- Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.
- Chen, Y. L., et al. (2022). Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation. Bioorganic & Medicinal Chemistry. [Link]
- Lee, H. J., et al. (2017).
- Liew, S. S., et al. (2019). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. Chemistry – An Asian Journal. [Link]
- Wang, D., & Li, Z. (2016). Probing Proteomes with Benzophenone Photoprobes. In Methods in Molecular Biology. [Link]
- Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship. [Link]
- Gomes, A. V., & Gozzo, F. C. (n.d.). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics.
- Rahman, M. H., & Yamasaki, K. (2018). Photoaffinity Labeling of Plasma Proteins. Molecules. [Link]
- Von der Ehe, C., et al. (2019). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers. [Link]
- (n.d.). Photoaffinity labeling. Wikipedia. [Link]
- Foss, R. P., et al. (1967). Mechanisms of Photoreactions in Solution. XXI. Quenching of Excited Singlet States of Benzophenone. The Journal of Physical Chemistry. [Link]
- Grote, M., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry. [Link]
- Von der Ehe, C., et al. (2019). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers. [Link]
- Moore, W. M., et al. (1961). The Quenching Effect of Naphthalene on the Photoreduction of Benzophenone. Journal of the American Chemical Society. [Link]
- (n.d.). Exploring the Synthesis and Versatile Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Liu, P., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. [Link]
- Tanabe, G., et al. (2024). Probing for optimal photoaffinity linkers of benzophenone-based photoaffinity probes for adenylating enzymes. Bioorganic & Medicinal Chemistry. [Link]
- (n.d.). Benzophenone-based photoaffinity probes 15–17.
- (2020, October 18). Photoreduction of benzophenone. YouTube. [Link]
- Naveh, S. N., et al. (2010). Novel synthesis of benzophenone units for photo-affinity labeling. Journal of Peptide Science. [Link]
- Neckers, D. C. (1989). The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]
- (2022, December 5). Photoreduction Of Carbonyl Compounds//Photoreduction Of Benzophenone //Chemistry by Dr. Raju. YouTube. [Link]
- (n.d.). High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-(Bromomethyl)benzophenone for Advanced Polymer Surface Functionalization
Introduction: The Imperative of Surface Engineering
In the realms of advanced materials, biomaterials, and drug development, the surface of a polymer is not merely a boundary but an active interface that dictates biological response, chemical reactivity, and physical performance.[1][2][3] Modifying this interface—a practice known as surface functionalization—is a pivotal strategy for tailoring materials to specific, high-performance applications such as creating biocompatible medical implants, developing targeted drug delivery systems, and engineering microfluidic devices with precise flow characteristics.[4]
4-(Bromomethyl)benzophenone (BMBP) has emerged as a cornerstone reagent in this field due to its powerful dual-functionality.[5][6] Its molecular architecture uniquely combines:
-
A benzophenone (BP) moiety, a classic Type II photoinitiator that can be activated by UV light to initiate radical polymerization.[5][6]
-
A bromomethyl group , a highly versatile chemical handle that can act as a covalent anchor point or as a direct initiator for controlled radical polymerization techniques.[5]
This guide provides an in-depth exploration of BMBP, from its fundamental physicochemical properties and reaction mechanisms to detailed, field-proven protocols for its application in surface-initiated polymerization.
Physicochemical Properties and Safety Profile
A thorough understanding of the reagent's properties is the foundation of reproducible and safe experimentation.
| Property | Value | Source |
| CAS Number | 32752-54-8 | [5][6][7][8] |
| Molecular Formula | C₁₄H₁₁BrO | [7] |
| Molecular Weight | 275.14 g/mol | [7][8] |
| Appearance | Off-white to pale yellow crystalline solid | N/A |
| Melting Point | 109-112 °C (lit.) | [8] |
| Solubility | Soluble in dichloromethane (DCM), tetrahydrofuran (THF), toluene, acetone. | N/A |
| Primary Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |
| Safety Precautions | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated fume hood. | [8] |
Mechanism of Action: A Bifunctional Powerhouse
The utility of BMBP stems from its two distinct reactive sites, which can be leveraged in different ways to achieve surface modification.
The Benzophenone Moiety: A Light-Switchable Initiator
The benzophenone group is a robust photoinitiator. Upon absorption of UV radiation (typically at 254 nm or 365 nm), it undergoes intersystem crossing to an excited triplet state.[9][10] This high-energy triplet state can abstract a hydrogen atom from a C-H bond on an adjacent polymer substrate, creating a radical on the surface. This surface-bound radical serves as the initiation site for the polymerization of monomers, leading to the growth of a polymer chain directly from the surface.[11]
The Bromomethyl Group: A Versatile Anchor and Initiator
The bromomethyl group provides a covalent attachment point and can also serve as an initiator for Atom Transfer Radical Polymerization (ATRP), one of the most powerful techniques for creating well-defined polymer brushes.[12][13] This dual role enables two primary strategies for surface modification: "grafting to" and "grafting from".
Experimental Protocols
The following protocols provide step-by-step methodologies for two common applications of BMBP. Causality and experimental rationale are highlighted in italics.
Protocol 1: Surface-Initiated "Grafting From" Photopolymerization
This protocol uses the benzophenone moiety to grow polymer chains from a surface where BMBP has been pre-immobilized.
Materials:
-
Substrate (e.g., silicon wafers, glass slides)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound (BMBP)
-
Triethylamine (TEA)
-
Anhydrous Toluene, Acetone, Methanol
-
Monomer (e.g., N-Isopropylacrylamide for a thermo-responsive surface)
-
UV source (collimated, 365 nm)
-
Schlenk flask or custom reaction vessel with a quartz window
Procedure:
-
Substrate Cleaning & Hydroxylation:
-
Sonicate silicon wafers in acetone, then methanol for 15 minutes each. Dry under a stream of nitrogen.
-
Treat the wafers with oxygen plasma for 5 minutes or immerse in a piranha solution (H₂SO₄:H₂O₂ 7:3 v/v) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive). Rinse copiously with deionized water and dry.
-
Rationale: This creates a high density of surface hydroxyl (-OH) groups, which are essential for the subsequent silanization step.
-
-
Surface Amination:
-
In a glovebox or under inert atmosphere, prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, hydroxylated wafers in the APTES solution for 2 hours at room temperature.
-
Rinse the wafers with toluene and dry.
-
Rationale: APTES forms a self-assembled monolayer (SAM) that presents primary amine (-NH₂) groups on the surface, which will serve as nucleophiles to anchor the BMBP.[14]
-
-
BMBP Immobilization:
-
Prepare a solution of BMBP (10 mg/mL) and TEA (1.5 molar equivalents to BMBP) in anhydrous toluene.
-
Immerse the amine-functionalized wafers in this solution and leave overnight (12-16 hours) at room temperature.
-
Rinse sequentially with toluene, acetone, and methanol to remove unreacted reagents. Dry the wafers.
-
Rationale: The primary amine on the surface acts as a nucleophile, displacing the bromine atom on BMBP in an Sₙ2 reaction to form a stable secondary amine linkage. TEA acts as a base to neutralize the HBr byproduct.
-
-
Surface-Initiated Photopolymerization:
-
Prepare the monomer solution (e.g., 10-20% w/v N-Isopropylacrylamide in a suitable solvent like water or THF).
-
Place the BMBP-functionalized wafer(s) in a Schlenk flask. Add the monomer solution.
-
Degas the solution thoroughly by performing at least three freeze-pump-thaw cycles or by bubbling with argon for 30 minutes.
-
Rationale: Oxygen is a radical scavenger and will inhibit or terminate the polymerization.[11][15] Thorough deoxygenation is critical for success.
-
Irradiate the vessel with a 365 nm UV source (e.g., 5-10 J/cm²). The time will depend on the lamp intensity.
-
Rationale: The immobilized benzophenone absorbs the UV light, abstracts a hydrogen atom from a nearby source (solvent or another molecule), and creates a radical that initiates polymerization of the monomer directly from the surface.
-
After irradiation, remove the wafers and rinse extensively with a good solvent for the polymer (e.g., water for PNIPAM) to remove any non-grafted polymer and unreacted monomer. Dry the functionalized wafers.
-
Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol uses the immobilized bromomethyl group as a classic ATRP initiator to grow well-controlled polymer brushes.
Materials:
-
BMBP-immobilized substrate (prepared as in Protocol 1, Steps 1-3)
-
Monomer, purified (e.g., Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitor)
-
Copper(I) Bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA))
-
Anhydrous, deoxygenated solvent (e.g., Anisole or Toluene)
-
Schlenk line and glassware
Procedure:
-
Reaction Setup (under inert atmosphere):
-
In a Schlenk flask, add CuBr (e.g., 0.1 mmol) and a magnetic stir bar.
-
Place the BMBP-functionalized substrate inside the flask.
-
Seal the flask and deoxygenate by cycling between vacuum and argon/nitrogen at least three times.
-
Rationale: ATRP is an oxygen-sensitive technique. The Cu(I) catalyst will readily oxidize to the inactive Cu(II) state in the presence of air, preventing polymerization.
-
-
Addition of Reagents:
-
Via deoxygenated syringes, add the solvent (e.g., 10 mL anisole), the purified monomer (e.g., 50 mmol MMA), and the ligand (e.g., 0.1 mmol PMDETA, for a 1:1 ratio with CuBr).
-
The solution should turn colored (typically green or blue) as the copper-ligand complex forms.
-
Rationale: The ligand solubilizes the copper salt and tunes its redox potential, which is critical for controlling the equilibrium between the active (radical) and dormant (alkyl halide) species during polymerization.[14]
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70-90°C for MMA).
-
Allow the polymerization to proceed for the desired time. The thickness of the polymer brush is a function of time and monomer concentration.
-
Rationale: The Cu(I)/ligand complex abstracts the bromine atom from the surface-immobilized BMBP, generating a surface-bound radical that adds monomer. The resulting Cu(II) species rapidly deactivates the growing chain, returning it to a dormant state. This rapid activation-deactivation cycle allows polymer chains to grow uniformly with a low concentration of active radicals, preventing termination reactions and enabling control over molecular weight.[13]
-
-
Termination and Cleanup:
-
To quench the reaction, cool the flask to room temperature and open it to the air. The solution color will likely change as the copper oxidizes.
-
Remove the substrate and rinse thoroughly with a good solvent (e.g., THF or acetone) to remove the catalyst, monomer, and any physically adsorbed polymer.
-
Perform a final sonication in the solvent for 5-10 minutes to ensure a clean surface, then dry under nitrogen.
-
Characterization of Functionalized Surfaces
Verifying the success of a surface modification protocol is essential. The following techniques provide complementary information to confirm the presence and properties of the grafted polymer layer.
| Technique | Purpose & Expected Outcome |
| Contact Angle Goniometry | Measures surface wettability. The water contact angle should change significantly after grafting, decreasing for hydrophilic polymers (e.g., poly(acrylic acid)) and increasing for hydrophobic ones (e.g., poly(styrene)). |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms elemental composition of the top few nanometers of the surface. Expect to see a Br 3d signal after BMBP immobilization, which should decrease or disappear after SI-ATRP. The C 1s and O 1s signals will change significantly, reflecting the composition of the grafted polymer. |
| ATR-FTIR Spectroscopy | Identifies chemical functional groups. A characteristic C=O stretch from the benzophenone moiety (~1660 cm⁻¹) should appear after BMBP immobilization.[16] After polymerization, new peaks corresponding to the polymer backbone will dominate the spectrum (e.g., ester C=O stretch at ~1730 cm⁻¹ for PMMA). |
| Ellipsometry | Provides a highly accurate measurement of the grafted polymer layer thickness (the "brush height"). This is crucial for quantifying the success of "grafting from" methods and for studying the kinetics of SI-ATRP.[9] |
| Atomic Force Microscopy (AFM) | Can be used to measure layer thickness by scratching the polymer brush and imaging the step height.[16] It also provides information on surface topography and roughness. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal polymer grafting | 1. Incomplete immobilization of BMBP. 2. (Photopolymerization) Presence of oxygen. 3. (ATRP) Inactive/oxidized catalyst. 4. Insufficient UV dose/time. | 1. Verify each step of the immobilization with XPS or contact angle. Optimize reaction times or temperatures. 2. Improve the degassing procedure (e.g., more freeze-pump-thaw cycles). 3. Use fresh, high-purity Cu(I) salt and ensure the reaction is set up under a strictly inert atmosphere. 4. Increase UV exposure time or use a higher intensity lamp. Calibrate your UV source. |
| Poorly controlled polymerization (high polydispersity in SI-ATRP) | 1. Impurities in the monomer or solvent. 2. Incorrect initiator/catalyst/ligand ratio. 3. Reaction temperature is too high. | 1. Purify the monomer to remove inhibitor and pass solvents through activated alumina. 2. Carefully recalculate and measure all components. Ensure the ligand concentration is sufficient to solubilize the copper. 3. Lower the reaction temperature to slow down propagation and allow for better control by the deactivator. |
| Polymer film delaminates from the surface | 1. Poor initial cleaning of the substrate. 2. Incomplete or poorly formed SAM layer (e.g., APTES). | 1. Use a more aggressive cleaning method (e.g., piranha or plasma). 2. Ensure the use of anhydrous solvent for silanization and allow sufficient reaction time. Consider alternative surface chemistries for stronger anchoring. |
References
- Exploring the Synthesis and Versatile Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- High-Purity 4-(Bromomethyl)
- This compound | C14H11BrO | CID 122951. PubChem - NIH.
- On the Limits of Benzophenone as Cross-Linker for Surface-
- This compound 96% 32752-54-8. Sigma-Aldrich.
- This compound 96% 32752-54-8. Sigma-Aldrich.
- Polymer brushes: surface-immobilized macromolecules.
- A guide to functionalisation and bioconjugation strategies to surface-initi
- On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Semantic Scholar.
- Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields. Biotechnology Kiosk.
- Self-Templating Surface-Initiated Polymerization: A Route to Conductive Brushes. The Royal Society of Chemistry.
- Surface modifications of biomaterials in different applied fields. RSC Publishing.
- Application Notes and Protocols: 4-(Chloromethyl)
- Benzophenone absorption and diffusion in poly(dimethylsiloxane)
- Engineering and functionalization of biomaterials via surface modific
- Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing. PMC - PubMed Central.
- Polymer Brushes Via Surface-Initiated Controlled Radical Polymeriz
- Benzophenone Absorption and Diffusion in Poly(dimethylsiloxane) and Its Role in Graft Photo-polymerization for Surface Modification | Request PDF.
- Surface Functionalities of Polymers for Biomaterial Applic
- ATRP from surfaces. Matyjaszewski Polymer Group - Carnegie Mellon University.
Sources
- 1. Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields - Biotechnology Kiosk [biotechkiosk.com]
- 2. Surface modifications of biomaterials in different applied fields - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Engineering and functionalization of biomaterials via surface modification - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(溴甲基)二苯甲酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. (Open Access) On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017) | Esther K. Riga | 33 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Benzophenone absorption and diffusion in poly(dimethylsiloxane) and its role in graft photo-polymerization for surface modification. | Semantic Scholar [semanticscholar.org]
- 16. rsc.org [rsc.org]
Application Notes and Protocols for UV Curing Utilizing 4-(Bromomethyl)benzophenone
Introduction: The Role of Photoinitiators in UV Curing
Ultraviolet (UV) curing is a photopolymerization process that utilizes high-intensity UV light to rapidly transform liquid monomers and oligomers into a solid, crosslinked polymer network.[1][2] This technology offers significant advantages, including high curing speeds, low energy consumption, and the absence of volatile organic compounds (VOCs), making it a cornerstone in industries ranging from coatings and adhesives to 3D printing and drug delivery systems.[1][2][3]
At the heart of this process lies the photoinitiator, a compound that absorbs UV light and converts that light energy into chemical energy in the form of reactive species, typically free radicals or cations.[4][5][6] These reactive species then initiate the polymerization of the surrounding resin.[2] 4-(Bromomethyl)benzophenone stands as a versatile organic intermediate, primarily utilized as a precursor in the synthesis of novel photoinitiators for UV curing applications.[3][7] Its benzophenone core provides the essential chromophore for UV absorption, while the reactive bromomethyl group allows for its incorporation into larger molecules or onto polymer backbones, enabling the design of advanced photoinitiating systems.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of this compound in UV-initiated free-radical polymerization.
Understanding the Mechanism: this compound as a Type II Photoinitiator Precursor
Benzophenone and its derivatives are classic examples of Type II photoinitiators .[4][8][9] Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals upon UV exposure, Type II photoinitiators operate through a bimolecular mechanism.[4][10] This process involves the photo-excited initiator abstracting a hydrogen atom from a synergist or co-initiator, typically a tertiary amine.[8][9][11]
Upon absorption of UV radiation, the benzophenone moiety in a derivative of this compound is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.[5] This excited triplet state is responsible for abstracting a hydrogen atom from the co-initiator. This hydrogen abstraction generates two radicals: a ketyl radical from the benzophenone derivative and an alkylamino radical from the co-initiator.[9] The highly reactive alkylamino radical is the primary species that initiates the polymerization of monomers like acrylates and methacrylates.[8][12]
This hydrogen abstraction mechanism is analogous to the well-established Norrish Type II reaction in photochemistry.[13][14][15][16][17]
Photoinitiation Mechanism of Benzophenone Derivatives
Caption: The Type II photoinitiation process.
Experimental Protocols
The following protocols provide a detailed methodology for utilizing a photoinitiator system derived from this compound for the UV curing of a standard acrylate-based formulation.
Materials and Equipment
| Category | Item | Purpose |
| Photoinitiator System | This compound-derived Photoinitiator | The primary photoinitiator |
| Co-initiator (e.g., Triethanolamine - TEOA) | Hydrogen donor for radical generation | |
| Monomer/Oligomer | Trimethylolpropane triacrylate (TMPTA) | A common trifunctional monomer for creating a crosslinked network |
| Substrate | Glass microscope slides | Substrate for film curing |
| Equipment | UV Curing Lamp (e.g., 365 nm LED) | To initiate the photopolymerization |
| Micropipettes | For accurate measurement of liquid components | |
| Thin-film applicator or spin coater | To create a uniform film of the resin | |
| Fourier-Transform Infrared (FTIR) Spectrometer | To monitor the degree of cure | |
| Vortex mixer or magnetic stirrer | For homogenous mixing of the formulation | |
| Safety | UV-blocking safety glasses, lab coat, nitrile gloves | Personal Protective Equipment (PPE) |
Protocol 1: Preparation of the Photopolymerizable Resin
The causality behind this protocol is to create a homogenous liquid resin where the photoinitiator and co-initiator are fully dissolved in the monomer, ensuring a uniform initiation of polymerization upon UV exposure.
-
Determine Concentrations: The optimal concentration of the photoinitiator and co-initiator should be determined empirically, but a good starting point is typically 0.5-5.0 wt% for the photoinitiator and a similar or slightly higher concentration for the co-initiator relative to the monomer.
-
Weighing Components: In a small, amber glass vial to protect from ambient light, accurately weigh the desired amounts of the this compound-derived photoinitiator and the co-initiator (e.g., TEOA).
-
Adding Monomer: Add the required amount of the acrylate monomer (e.g., TMPTA) to the vial.
-
Mixing: Securely cap the vial and mix the contents using a vortex mixer or a magnetic stirrer until the photoinitiator and co-initiator are completely dissolved. Gentle warming (40-50°C) can aid in dissolution, but the solution must be cooled to room temperature before use.[10]
Protocol 2: Film Application and UV Curing
This protocol is designed to create a thin, uniform film of the liquid resin on a substrate, which is then exposed to a controlled dose of UV radiation to achieve a solid, cured polymer.
-
Substrate Preparation: Ensure the glass microscope slide is clean and dry.
-
Film Application:
-
Using a Thin-Film Applicator: Place the clean slide on a level surface. Apply a small amount of the prepared resin at one end of the slide and use a thin-film applicator to draw down a uniform film of a desired thickness (e.g., 50 µm).[10]
-
Using a Spin Coater: For a more uniform and thinner film, apply a few drops of the resin to the center of the slide and spin at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds).[1]
-
-
UV Curing:
-
Place the coated slide under the UV lamp. The distance between the lamp and the sample should be kept constant for reproducible results.[1][10]
-
Irradiate the film for a predetermined time (e.g., 30-120 seconds).[1] The curing time will depend on the lamp intensity, photoinitiator concentration, and film thickness.
-
The film is considered tack-free or cured when it is solid to the touch.[1]
-
Experimental Workflow
Caption: A typical workflow for UV curing experiments.
Protocol 3: Characterization of Cure
To ensure the protocol is self-validating, the degree of monomer conversion must be quantified. Fourier-Transform Infrared (FTIR) spectroscopy is a reliable method for this.
-
Acquire Spectra: Obtain an FTIR spectrum of the uncured liquid resin and the cured polymer film.
-
Monitor Peak Disappearance: The polymerization of acrylate monomers can be monitored by the decrease in the intensity of the absorption peak corresponding to the acrylate double bond, which is typically found around 810 cm⁻¹.[10]
-
Calculate Conversion: The degree of conversion can be calculated by comparing the peak area of the acrylate double bond before and after curing, often normalized to an internal standard peak that does not change during the reaction.
Key Considerations and Field-Proven Insights
-
Wavelength Matching: For efficient initiation, the absorption spectrum of the photoinitiator must overlap with the emission spectrum of the UV source.[4][6] Benzophenone derivatives typically have absorption maxima in the UV-A and UV-C regions.[4][8]
-
Oxygen Inhibition: Free radical polymerization is susceptible to inhibition by atmospheric oxygen, which can scavenge the initiating radicals. This is particularly problematic at the surface of the film. Curing in an inert atmosphere (e.g., nitrogen) or using higher photoinitiator concentrations can mitigate this effect.
-
Co-initiator Choice: While tertiary amines are common, the choice and concentration of the co-initiator can significantly impact the curing speed and the properties of the final polymer.[11]
-
Versatility of the Bromomethyl Group: The reactive bromomethyl group on this compound allows for its covalent attachment to polymer backbones or surfaces.[3] This "grafting from" approach can be used to create materials with modified surface properties and is a key advantage of using this particular precursor.[3][12]
Conclusion
This compound is a valuable precursor for developing Type II photoinitiator systems for free-radical UV curing. By understanding the underlying photochemical mechanism and following systematic protocols, researchers can effectively utilize its derivatives to create rapidly cured, crosslinked polymer networks for a wide array of applications. The ability to chemically modify and tether this photoinitiator moiety via its bromomethyl group opens up advanced possibilities in material science and drug development.
References
- Norrish reaction - Wikipedia. [Link]
- UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innov
- Exploring the Synthesis and Versatile Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Norrish Type II Photochemical Reaction of an Aryl Ketone on a Monolayer-Protected Gold Nanocluster.
- Norrish Type 2/ II Photoinitiator Wholesale Manufacturer - Tintoll. [Link]
- Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download. [Link]
- Photochemistry: Norrish Type II - YouTube. (2022-11-08). [Link]
- High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data - Polymer Chemistry (RSC Publishing). [Link]
- Synthesis and Properties of a Novel Benzophenone Photoinitiator - ResearchG
- Norrish type-2 reaction: Basic concept, Mechanism and Examples - YouTube. (2024-04-27). [Link]
- Brief description of hydrogen-capturing photoinitiators and their two main c
- Free-Radical Photopolymerization for Curing Products for Refinish Co
- Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators.
- Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC - NIH. [Link]
- Initiation of Radical Photopolymerization with Perylenebisimide Derivatives Having Twisted Molecular Structures as Heavy-Atom-Free Visible Light-Harvesting Efficient Photoiniti
- Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings - ResearchG
- Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin - Chemical Research in Chinese Universities. [Link]
- UV-CROSSLINKABLE SOLVENT-FREE PSA SYSTEMS - Pressure Sensitive Tape Council. [Link]
- 4-(Bromomethyl)
- New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). [Link]
- Photoinitiator - RadTech International NA - Guide to UV Measurement. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How Do Photoinitiators for UV Curing Work [qinmuchem.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]
- 7. nbinno.com [nbinno.com]
- 8. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. longchangchemical.com [longchangchemical.com]
- 12. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Norrish reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for Protein-Protein Interaction Studies with 4-(Bromomethyl)benzophenone
Introduction: Capturing Protein Interactions with Light
Understanding the intricate web of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes in both health and disease. Chemical cross-linking combined with mass spectrometry (XL-MS) has emerged as a powerful technique to identify interacting partners and map their interfaces, providing spatial constraints that are invaluable for structural biology.[1][2] This guide focuses on a specific, versatile tool in the XL-MS arsenal: 4-(Bromomethyl)benzophenone .
This compound is a heterobifunctional photo-reactive cross-linker.[3][4] This designation means it has two distinct reactive groups that function in a sequential manner, offering experimental control over the cross-linking process. One end, the bromomethyl group , is a selective alkylating agent, allowing for the initial covalent attachment of the linker to a purified "bait" protein. The other end, the benzophenone moiety , is a photo-activatable group. It remains inert until exposed to long-wave UV light, at which point it can form a covalent bond with nearly any amino acid residue in close proximity, effectively "capturing" transient or stable interactions with "prey" proteins.[5][6]
This two-stage approach—covalent labeling followed by light-induced capture—makes this compound an excellent tool for mapping the topology of protein complexes and identifying interaction partners in complex biological mixtures.
Part 1: The Chemistry and Mechanism of Action
A thorough understanding of the cross-linker's chemistry is paramount for designing successful experiments and interpreting the results. The process can be broken down into two key chemical transformations.
Step 1: Covalent Labeling via the Bromomethyl Group
The workflow begins with the specific, covalent labeling of the purified bait protein. The bromomethyl group is an electrophilic center susceptible to nucleophilic attack. In the context of proteins, the most reactive nucleophiles are the side chains of specific amino acid residues. The primary target for the bromomethyl group is the thiol of a cysteine residue, which attacks the electrophilic carbon to displace the bromide ion, forming a stable thioether bond.[7] This reaction, an S-alkylation, is most efficient at a slightly alkaline pH where the thiol group is deprotonated to the more nucleophilic thiolate anion.[7]
Step 2: Photo-Activation and Cross-Linking via the Benzophenone Group
Once the bait protein is labeled and the excess reagent is removed, it is incubated with its potential binding partners. The cross-linking is initiated by UV irradiation. The mechanism is a robust and well-characterized photochemical process:[5][8][9]
-
Photo-Excitation: Upon irradiation with UV light (typically 350-365 nm), the benzophenone carbonyl group undergoes an n→π* electronic transition from its ground singlet state (S₀) to an excited singlet state (S₁).[5][10]
-
Intersystem Crossing (ISC): The excited singlet state (S₁) rapidly and efficiently converts to a more stable, longer-lived excited triplet state (T₁) through intersystem crossing.[5]
-
Hydrogen Abstraction: The triplet state benzophenone acts as a diradical. It can abstract a hydrogen atom from a C-H bond on a nearby amino acid side chain or backbone. This is the key interaction-capturing step. This process generates a benzophenone ketyl radical and a carbon-centered radical on the interacting protein.[2][5]
-
Covalent Bond Formation: The two radical species then combine in a radical-radical coupling reaction to form a new, stable carbon-carbon covalent bond, permanently linking the bait and prey proteins.[5]
Caption: Mechanism of benzophenone-mediated photo-crosslinking.
Advantages and Key Considerations
Benzophenone-based cross-linking offers distinct advantages, but researchers must also be aware of its limitations.
| Feature | Advantages | Considerations & Mitigation Strategies |
| Activation | Long-wavelength UV (350-365 nm) minimizes damage to proteins and cellular components compared to shorter wavelength linkers.[11] | Requires a UV light source with the correct wavelength. Irradiation times can be relatively long (minutes to hours), potentially leading to sample heating (perform on ice) or photo-damage.[11] |
| Reactivity | The triplet state is relatively long-lived, increasing the probability of a successful cross-linking event. It reacts with C-H bonds, making it a less specific and more universal cross-linker than residue-specific reagents.[2] | The bulkiness of the benzophenone group could sterically hinder some protein interactions.[11][12] Control experiments are essential. |
| Stability | Benzophenone is not readily quenched by water, making it highly effective in aqueous buffers. The diradical's reaction with water is reversible, allowing for repeated excitation and increasing labeling efficiency.[6][11] | The bromomethyl group is moisture-sensitive; stock solutions of the reagent should be prepared fresh in anhydrous solvent.[7] |
| Control | The two-step nature (labeling then photo-activation) provides excellent temporal control over the cross-linking reaction. | The initial labeling step requires a protein with an accessible, reactive nucleophile (e.g., cysteine). If none is present, site-directed mutagenesis may be necessary. |
Part 2: Experimental Workflow & Protocols
The overall experimental strategy involves four distinct phases: labeling the bait, forming the complex and cross-linking, verifying the result, and identifying the interaction site.
Caption: Overall experimental workflow for PPI studies.
Protocol 1: Labeling of Bait Protein with this compound
This protocol details the initial covalent attachment of the cross-linker to a purified protein containing a reactive cysteine residue.
Materials:
-
Purified bait protein (1-10 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5-8.0, with 150 mM NaCl). Avoid buffers with primary amines (like Tris) or thiols (like DTT).
-
This compound (FW: 275.14 g/mol ).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching solution: 1 M L-cysteine or β-mercaptoethanol.
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette (e.g., 10 kDa MWCO).
Procedure:
-
Prepare Reagents:
-
Prepare a fresh 10-50 mM stock solution of this compound in anhydrous DMF or DMSO. Caution: The reagent is moisture-sensitive.[7]
-
Prepare the protein solution. If the protein has been stored with thiol-containing reducing agents, they must be removed by dialysis or buffer exchange prior to labeling.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle stirring or rocking. Protect the reaction from light to prevent premature activation of the benzophenone group.
-
-
Quenching:
-
Quench the reaction by adding a small molecule thiol (e.g., L-cysteine) to a final concentration of ~10-20 mM to react with any excess, unreacted bromomethyl groups. Incubate for an additional 30 minutes.
-
-
Purification:
-
Remove the unreacted cross-linker and quenching reagent using a desalting column or by extensive dialysis against the desired interaction buffer.[7]
-
Confirm successful labeling using mass spectrometry (MALDI-TOF or ESI-MS) to observe the expected mass shift corresponding to the addition of the benzophenone moiety (mass shift = +195.08 Da).
-
Protocol 2: Photo-Crosslinking of the Protein Complex
Materials:
-
Labeled, purified bait protein.
-
Prey protein solution or cell lysate in a compatible buffer.
-
UV Cross-linker instrument with 365 nm bulbs (e.g., UVP CL-1000) or a similar UV lamp setup.
-
Optically transparent reaction vessel (e.g., quartz cuvette, thin-film on a petri dish lid).
Procedure:
-
Form the Complex:
-
Mix the labeled bait protein with the prey protein(s) at desired molar ratios in an appropriate interaction buffer.
-
Incubate the mixture under conditions known to favor complex formation (e.g., 30 minutes on ice or at room temperature).
-
-
UV Irradiation:
-
Place the sample in a suitable vessel. To ensure even irradiation, it is best to use a thin film of the solution.[1]
-
Position the sample on ice at a close distance (e.g., 5 cm) from the 365 nm UV source.
-
Irradiate the sample for a predetermined amount of time, typically ranging from 15 to 60 minutes.[1] The optimal time should be determined empirically by titrating the irradiation duration and assessing cross-linking efficiency by SDS-PAGE.
-
-
Analysis by SDS-PAGE:
-
After irradiation, add SDS-PAGE loading buffer to the sample.
-
Run the sample on a polyacrylamide gel.
-
Stain the gel (e.g., with Coomassie Blue or silver stain). Successful cross-linking is indicated by the appearance of a new, higher molecular weight band corresponding to the bait-prey complex.
-
Part 3: Identification of Interaction Interfaces by Mass Spectrometry
Visualizing a cross-linked band on a gel confirms an interaction, but the true power of XL-MS lies in identifying the specific amino acids that were linked, thereby mapping the interaction interface at peptide resolution.
Protocol 3: Sample Preparation and Enrichment for MS Analysis
The low abundance of cross-linked peptides relative to unmodified (linear) peptides necessitates an enrichment step for successful MS analysis.[13][14]
Materials:
-
Excised gel band containing the cross-linked protein complex.
-
Standard in-gel digestion reagents (DTT, iodoacetamide, trypsin).
-
Enrichment materials: Size-Exclusion Chromatography (SEC) column or Strong Cation-Exchange (SCX) chromatography media.[15][16]
Procedure:
-
In-Gel Digestion:
-
Excise the high molecular weight band from the SDS-PAGE gel.
-
Perform a standard in-gel digestion protocol: destain, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
-
Extract the peptides from the gel matrix.
-
-
Enrichment of Cross-Linked Peptides:
-
Size-Exclusion Chromatography (SEC): This is a common and effective method. Cross-linked peptides (containing two peptide chains) are generally larger than the much more abundant linear peptides from the digest. The extracted peptides are passed through an SEC column, and the earlier-eluting, larger fractions are collected for MS analysis.[16]
-
Strong Cation-Exchange (SCX): This method separates peptides based on charge. At low pH, cross-linked peptides typically carry a higher positive charge (having two N-termini) than linear peptides and will bind more strongly to the SCX resin. They can be eluted using a salt gradient, with cross-linked species often eluting in higher salt fractions.[13][15]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fractions using a high-resolution Orbitrap mass spectrometer or similar instrument.
-
Use specialized software (e.g., Proteome Discoverer with XlinkX, pLink, or similar) to search the MS/MS data against a sequence database containing the bait and prey proteins. This software is designed to identify the unique fragmentation patterns of cross-linked peptide pairs.[13]
-
Caption: Mass spectrometry workflow for identifying interaction sites.
Conclusion
This compound is a powerful heterobifunctional cross-linker that provides researchers with a high degree of control for studying protein-protein interactions. By combining targeted covalent labeling with light-inducible, universal cross-linking, it enables the capture of specific protein complexes from intricate biological systems. When coupled with modern mass spectrometry, this reagent allows for the precise mapping of interaction interfaces, providing critical data for understanding protein function, validating drug targets, and guiding structural modeling efforts. Careful execution of the protocols outlined here, with attention to appropriate controls and optimization, will empower researchers to effectively illuminate the protein interaction networks that govern life.
References
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Rappsilber Laboratory.
- Covington, B., et al. (2011). Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes. NIH National Center for Biotechnology Information.
- LabRulez LCMS. (n.d.). An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. LabRulez LCMS.
- De Geyter, N., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. MDPI.
- Veeramachaneni, R. J., et al. (2019). Proposed benzophenone photocrosslinking mechanisms. ResearchGate.
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. PubMed.
- O'Reilly, F. J., & Rappsilber, J. (2018). Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis. ResearchGate.
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. NIH National Center for Biotechnology Information.
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. ACS Publications.
- Belsom, A., et al. (2017). (PDF) Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. ResearchGate.
- Liu, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI.
- Dorman, G., & Prestwich, G. D. (2013). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. NIH National Center for Biotechnology Information.
- Lin, A. A., et al. (1989). On the crosslinking mechanism of benzophenone-containing polyimides. ACS Publications.
- Götze, M., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. ACS Publications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD..
- Ye, R. (2012). Scheme 3.1. UV photo-activation of benzophenone group. ResearchGate.
- Bolisetty, S. (2012). UV absorption spectrum of benzophenone in ethanol and cyclohexane. ResearchGate.
- Liu, K., et al. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. PubMed Central.
- Moore, W. M., et al. (1961). The Quenching Effect of Naphthalene on the Photoreduction of Benzophenone. ACS Publications.
- Pitts, J. N., et al. (1959). Photochemical Reactions of Benzophenone in Alcohols 1. ACS Publications.
- Zhang, P., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Publications.
- Kawamura, A. (2012). Probing Proteomes with Benzophenone Photoprobes. Springer Nature Experiments.
- De Geyter, N., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. MDPI.
- Qu, B. J. (2000). New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. ResearchGate.
- Wong, C., et al. (2019). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. NIH National Center for Biotechnology Information.
- Zhang, H., & Chen, P. R. (2016). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. NIH National Center for Biotechnology Information.
- Zhang, Y., et al. (2020). An organometallic swap strategy for bottlebrush polymer-protein conjugate synthesis. DSpace@MIT.
- Dorman, G., & Prestwich, G. D. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Kumar, R., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. NIH National Center for Biotechnology Information.
- Parker, C. G., & Cravatt, B. F. (2015). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central.
Sources
- 1. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Sensitive Quantification of Carboxylic Acids in Complex Matrices via HPLC Following Derivatization with 4-(Bromomethyl)benzophenone
Abstract
This application note presents a robust and highly sensitive method for the quantitative analysis of carboxylic acids by reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. Many carboxylic acids, including fatty acids, drug metabolites, and industrial intermediates, lack a native chromophore, which limits their detectability at low concentrations. To overcome this, a pre-column derivatization strategy using 4-(bromomethyl)benzophenone is employed. This reagent quantitatively converts carboxylic acids into their corresponding 4-benzoylbenzyl esters, which possess a strong UV chromophore. The detailed protocol covers sample preparation, a catalyzed derivatization procedure, HPLC analysis, and method validation considerations. This method is tailored for researchers, scientists, and drug development professionals requiring precise and reliable quantification of carboxylic acids in diverse and complex sample matrices.
Introduction: The Rationale for Derivatization
Carboxylic acids are a ubiquitous class of organic compounds, playing critical roles in biochemistry (e.g., fatty acids, Krebs cycle intermediates), pharmacology (e.g., NSAIDs, metabolic products of drugs), and industrial chemistry.[1] Their analysis is fundamental to quality control, metabolic studies, and pharmacokinetic assessments. However, a significant analytical challenge arises from their physicochemical properties. Most aliphatic and some aromatic carboxylic acids do not absorb UV light in the range commonly used for HPLC detection (230-300 nm), rendering their direct analysis insensitive.[2][3]
Pre-column derivatization is a powerful strategy to circumvent this limitation.[4] The technique involves chemically modifying the analyte to attach a "tag" with desirable properties, such as a strong chromophore for UV-Vis absorption or a fluorophore for fluorescence detection. This compound is an excellent derivatizing agent for this purpose. It introduces the benzophenone moiety, a robust chromophore, onto the carboxylic acid molecule, significantly enhancing its molar absorptivity and thereby increasing the sensitivity of UV detection by several orders of magnitude.[2]
Principle of the Method
The derivatization of carboxylic acids with this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The methodology is a two-step process that is both efficient and quantitative under optimized conditions.
-
Deprotonation: The carboxylic acid (R-COOH) is first deprotonated by a weak, non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃), to form the more nucleophilic carboxylate anion (R-COO⁻). This step is crucial as the neutral carboxylic acid is not a sufficiently strong nucleophile to initiate the reaction.
-
Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the electrophilic methylene carbon of this compound. This attack displaces the bromide ion (a good leaving group), resulting in the formation of a stable 4-benzoylbenzyl ester derivative.
To facilitate this reaction, especially in aprotic organic solvents like acetonitrile where the carboxylate salt may have limited solubility, a phase-transfer catalyst such as a crown ether (e.g., 18-crown-6) is often employed. The crown ether complexes the potassium cation (K⁺), effectively solubilizing the carboxylate salt and increasing the reactivity of the "naked" carboxylate anion.[4][5]
The resulting 4-benzoylbenzyl esters are significantly more hydrophobic than the parent acids, making them well-suited for separation by reversed-phase HPLC, and they exhibit strong UV absorbance, allowing for sensitive detection.
Figure 1: Conceptual workflow for the derivatization and analysis of carboxylic acids.
Experimental Protocols
Materials and Reagents
-
Carboxylic Acid Standards: e.g., Palmitic acid, Stearic acid, Oleic acid, Ibuprofen (analytical grade or higher).
-
Derivatizing Agent: this compound (≥96% purity).
-
Solvent: Acetonitrile (HPLC grade, anhydrous).
-
Base: Anhydrous Potassium Carbonate (K₂CO₃).
-
Catalyst: 18-Crown-6.
-
Acids/Bases for pH adjustment: Formic acid or Acetic acid (HPLC grade).
-
Water: Deionized water, 18.2 MΩ·cm or HPLC grade.
Preparation of Solutions
-
Carboxylic Acid Stock Solutions (1 mg/mL): Accurately weigh and dissolve each carboxylic acid standard in acetonitrile to prepare individual stock solutions. From these, prepare working standard solutions at desired concentrations via serial dilution.
-
Derivatizing Reagent Solution (5 mg/mL): Dissolve 50 mg of this compound in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh or stored under inert gas in the dark to prevent degradation.
-
Catalyst Solution (1 mg/mL): Dissolve 10 mg of 18-crown-6 in 10 mL of anhydrous acetonitrile.
Derivatization Protocol
This protocol is designed for a sample volume of 100 µL. Volumes can be scaled as needed.
-
Sample Preparation: Transfer 100 µL of the sample or standard solution into a 2 mL screw-cap reaction vial. If the sample is in an aqueous matrix, it must be extracted into an organic solvent and dried completely. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue, add:
-
200 µL of the this compound solution (5 mg/mL in acetonitrile).
-
20 µL of the 18-crown-6 solution (1 mg/mL in acetonitrile).
-
Approximately 10 mg of anhydrous potassium carbonate powder.
-
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or water bath set to 70-80°C and heat for 60 minutes. Vortex the mixture intermittently (e.g., every 15 minutes) during the incubation.
-
Work-up: After the reaction is complete, cool the vial to room temperature.
-
Clarification: Centrifuge the vial at 2,000 x g for 5 minutes to pellet the insoluble potassium carbonate and any other solid residues.
-
Final Sample: Carefully transfer the clear supernatant to an HPLC vial for analysis. The sample can be injected directly or diluted with the mobile phase if necessary.
Figure 2: Step-by-step experimental workflow for the derivatization protocol.
HPLC Analysis
The 4-benzoylbenzyl esters are well-suited for reversed-phase HPLC. The increased hydrophobicity of the derivatives compared to the parent acids leads to good retention on C18 columns.
Rationale for Detection Wavelength
The benzophenone chromophore exhibits a strong π → π* transition in the mid-UV range. Based on spectral data for structurally analogous compounds like 4-benzoylbenzoic acid, a maximum absorbance is expected around 254-260 nm .[2] This wavelength provides excellent sensitivity for the derivative while minimizing interference from many common sample matrix components.
Recommended HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Deionized Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. (Gradient may require optimization based on specific analytes). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 254 nm |
Method Performance and Validation
A full validation according to ICH guidelines should be performed for any quantitative application. The following table provides expected performance characteristics for the analysis of fatty acids derivatized with a UV-active agent, based on data from similar derivatization methods.[4] These values serve as a general guide.
| Validation Parameter | Expected Performance | Comments |
| Linearity (r²) | ≥ 0.998 | Over a typical concentration range of 0.1 - 100 µg/mL. |
| Limit of Detection (LOD) | 1-10 pmol on column | Dependent on the specific analyte and instrument sensitivity. |
| Limit of Quantification (LOQ) | 5-30 pmol on column | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 5% for intra-day and inter-day | Assessed by replicate injections of quality control samples. |
| Accuracy (% Recovery) | 95 - 105% | Determined by spiking known amounts of analyte into a blank matrix. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no product peak | Incomplete drying of sample (water inhibits reaction). | Ensure sample is completely dry before adding reagents. Use anhydrous acetonitrile. |
| Degradation of derivatizing reagent. | Prepare fresh this compound solution. Store protected from light. | |
| Insufficient base or catalyst. | Ensure sufficient anhydrous K₂CO₃ and 18-crown-6 are added. | |
| Multiple unexpected peaks | Side reactions from matrix components. | Optimize sample clean-up procedure (e.g., solid-phase extraction) prior to derivatization. |
| Incomplete reaction. | Increase reaction time or temperature slightly. Ensure proper mixing. | |
| Poor peak shape | Column overload. | Dilute the sample or reduce injection volume. |
| Mismatch between sample solvent and mobile phase. | If possible, dilute the final sample in the initial mobile phase. | |
| Secondary interactions on the column. | Ensure mobile phase pH is appropriate (e.g., addition of 0.1% formic acid). |
Conclusion
The pre-column derivatization of carboxylic acids using this compound is a highly effective strategy for enabling their sensitive and reliable quantification by HPLC-UV. The SN2 reaction is robust and proceeds with high yield under the catalyzed conditions outlined in this note. The resulting 4-benzoylbenzyl esters exhibit strong UV absorbance at a convenient wavelength and are well-retained on standard reversed-phase columns. This methodology provides a valuable analytical tool for researchers in pharmaceutical, clinical, and industrial settings who require accurate measurement of carboxylic acids in challenging matrices.
References
- Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
- Gonzalez, M. G., & Ruiz-Lopez, M. F. (2020). pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid. The Journal of Physical Chemistry A, 124(1), 139-148. [Link]
- Gikas, E., Derventi, M., Panderi, I., & Vavayannis, A. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies, 25(3), 381-395. [Link]
- Christie, W. W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library.
- Agilent Technologies. (2011). Reversed Phase HPLC of Fatty Acids. Publication Number 5990-7882EN.
- AOCS Lipid Library. (n.d.). Fatty Acid Analysis by HPLC.
- Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. COSMOSIL Application Note.
Sources
Application Note: Leveraging 4-(Bromomethyl)benzophenone for Advanced Hydrogel Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of 4-(Bromomethyl)benzophenone in Photoreactive Hydrogels
Hydrogels, with their high water content and tunable physical properties, are invaluable materials in biomedical applications such as drug delivery and tissue engineering.[1][2][3][4] The formation of a stable, three-dimensional hydrogel network is contingent upon the crosslinking of polymer chains.[5][6] Photocrosslinking, a method that uses light to initiate the formation of these networks, offers exceptional spatial and temporal control under mild reaction conditions.[7]
At the forefront of photocrosslinking chemistry is the benzophenone (BP) moiety and its derivatives.[7] this compound (4-BMBP) is a particularly versatile bifunctional molecule. It combines the photoreactive properties of the benzophenone core with a reactive bromomethyl group. This dual functionality allows for its covalent incorporation into a polymer backbone, which can then be crosslinked upon exposure to ultraviolet (UV) light to form a stable hydrogel.[8][9]
This application note provides a comprehensive guide to the use of this compound in hydrogel synthesis. It details the underlying photochemical mechanism, provides a step-by-step protocol for polymer functionalization and hydrogel formation, and discusses key experimental considerations and characterization techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₁BrO |
| Molecular Weight | 275.14 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 108-112 °C |
| Solubility | Soluble in organic solvents (e.g., DCM, acetone, THF); Insoluble in water |
| UV Absorption (λmax) | ~254 nm and ~350-365 nm[8][10] |
Mechanism of Benzophenone-Mediated Photocrosslinking
The utility of benzophenone as a photoinitiator and crosslinker stems from its unique photochemical properties.[8][11] The process, known as C,H-insertion crosslinking (CHiC), is a robust method for forming covalent C-C bonds.[9][11]
The mechanism proceeds via the following steps:
-
Photoexcitation: Upon irradiation with UV light (typically around 350-365 nm), the benzophenone carbonyl group undergoes an n → π* electronic transition, forming an excited singlet state.[8][10] This rapidly converts to a more stable triplet state through intersystem crossing.
-
Hydrogen Abstraction: The excited triplet benzophenone acts as a biradical and abstracts a hydrogen atom from a nearby polymer chain (a C-H bond).[11] This creates two new radicals: a ketyl radical on the benzophenone molecule and a carbon-centered radical on the polymer backbone.
-
Crosslink Formation: The two polymer radicals can then combine, forming a stable covalent C-C bond that acts as a crosslink point within the hydrogel network.[11]
This mechanism is highly efficient and does not require the presence of a co-initiator.[11] However, the choice of UV wavelength is critical; while 365 nm light specifically activates the benzophenone group, higher energy light (e.g., 254 nm) can sometimes lead to undesirable side reactions like polymer chain scission, depending on the polymer backbone's structure.[8][10]
Figure 1: Mechanism of benzophenone-mediated photocrosslinking.
Experimental Protocol: Synthesis of a Photoreactive Hydrogel
This section provides a generalized, two-stage protocol for synthesizing a hydrogel. The first stage involves functionalizing a polymer backbone with 4-BMBP. The second stage is the photocrosslinking of the functionalized polymer to form the hydrogel.
Stage 1: Functionalization of Polymer with this compound
This protocol uses a polymer with primary amine groups (e.g., chitosan, polyethyleneimine) as an example. The reaction is a nucleophilic substitution where the amine attacks the bromomethyl group.
Materials & Reagents:
-
Polymer with primary amine groups (e.g., Chitosan, low molecular weight)
-
This compound (4-BMBP)
-
Solvent for polymer (e.g., 0.2 M acetic acid for chitosan)
-
Solvent for 4-BMBP (e.g., N,N-Dimethylformamide, DMF)
-
Base (e.g., Triethylamine, TEA)
-
Dialysis tubing (appropriate MWCO)
-
Deionized (DI) water
-
Lyophilizer
Procedure:
-
Polymer Dissolution: Prepare a solution of the amine-containing polymer. For example, dissolve 200 mg of chitosan in 10 mL of 0.2 M acetic acid, stirring overnight for complete dissolution.[12]
-
4-BMBP Solution: In a separate vial, dissolve the desired amount of 4-BMBP in a minimal volume of DMF. The molar ratio of 4-BMBP to the polymer's amine groups will determine the degree of functionalization and subsequent crosslinking density. A typical starting point is a 0.1 to 0.5 molar equivalent of 4-BMBP to amine groups.
-
Reaction: Slowly add the 4-BMBP solution to the stirring polymer solution. Add a base, such as triethylamine (2-3 molar equivalents relative to 4-BMBP), to act as a proton scavenger.
-
Incubation: Allow the reaction to proceed for 24-48 hours at room temperature in the dark to prevent premature photoreactions.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against a 1:1 mixture of DI water and the organic solvent (e.g., DMF) for 24 hours to remove unreacted base and byproducts. Then, dialyze against DI water for an additional 48 hours, changing the water frequently to remove the organic solvent and unreacted 4-BMBP.
-
Isolation: Freeze the purified polymer solution and lyophilize to obtain the dry, benzophenone-functionalized polymer powder. Store protected from light.
Stage 2: Photocrosslinking to Form the Hydrogel
Equipment:
-
UV lamp (365 nm) with controlled intensity
-
Molds for hydrogel casting (e.g., PDMS molds, petri dish)
Procedure:
-
Precursor Solution: Prepare a hydrogel precursor solution by dissolving the lyophilized benzophenone-functionalized polymer in a suitable aqueous buffer (e.g., PBS, pH 7.4) to the desired concentration (e.g., 5-10% w/v).
-
Casting: Cast the precursor solution into a mold of the desired shape and thickness.
-
UV Exposure: Expose the solution to UV light (365 nm). The required energy dose will depend on the polymer concentration, degree of functionalization, and desired crosslinking density.[10] Typical energy doses range from 1 to 10 J/cm².[8][10] The crosslinking process can often be visually observed as the solution transitions into a solid gel.
-
Purification: After gelation, carefully remove the hydrogel from the mold. Wash the hydrogel extensively with PBS (pH 7.4) for 24-48 hours to remove any unreacted polymer chains.[12]
Figure 2: Experimental workflow for hydrogel synthesis.
Key Considerations and Characterization
Table 2: Typical Experimental Parameters for Photocrosslinking
| Parameter | Typical Range | Rationale / Causality |
| BP Functionalization | 1-10 mol% | Higher functionalization leads to higher crosslink density, resulting in stiffer gels with lower swelling ratios. |
| Polymer Concentration | 5-20% (w/v) | Affects the viscosity of the precursor solution and the final mechanical properties of the hydrogel. |
| UV Wavelength | 350-365 nm | Selectively excites the benzophenone n→π* transition, minimizing damage to the polymer backbone or encapsulated cells.[8] |
| UV Energy Dose | 1-15 J/cm² | Must be optimized. Insufficient dose leads to incomplete crosslinking; excessive dose can cause polymer degradation.[10] |
Hydrogel Characterization
-
Gelation Kinetics: The transition from a liquid (sol) to a solid (gel) state can be monitored using rheometry. The gel point is typically identified by the crossover of the storage modulus (G') and loss modulus (G'').[13]
-
Swelling Behavior: The swelling ratio is a key indicator of crosslink density and is determined by immersing a dried hydrogel in a buffer (e.g., PBS) and measuring its weight change until equilibrium is reached.[12]
-
Mechanical Properties: The stiffness and elasticity of the hydrogel can be quantified using techniques like compression or tensile testing to determine the compressive or Young's modulus.[13][14]
-
Network Structure: The mesh size and morphology of the hydrogel network can be visualized using Scanning Electron Microscopy (SEM) on lyophilized samples.
Applications in Research and Drug Development
The precise control afforded by 4-BMBP-mediated photocrosslinking makes these hydrogels highly suitable for advanced applications:
-
Drug Delivery: Hydrogels can be loaded with therapeutic agents, and their release can be controlled by the hydrogel's degradation rate and mesh size.[1][3][4][15] The ability to form the hydrogel in situ is particularly valuable for targeted drug delivery.
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration.[1][2][4] The cytocompatible nature of the crosslinking process allows for the encapsulation of living cells within the hydrogel matrix.[16]
-
3D Cell Culture: Photopatterning allows for the creation of complex 3D microenvironments, enabling researchers to study cell behavior in a more physiologically relevant context.[16]
References
- On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017). Polymers. [Link]
- Photo-crosslinkable comb-type copolymers bearing a benzophenone moiety for the enhanced swelling kinetics of hydrogels. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
- Gelation of Copolymers with Pendent Benzophenone Photo-Cross-Linkers. (2025).
- Kinetics and Mechanisms of Radical-Based Branching/Cross-Linking Reactions in Preformed Polymers Induced by Benzophenone and Bis-Benzophenone Photoinitiators. (2013).
- Surface-attached poly(phosphoester)-hydrogels with benzophenone groups. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
- Synthesis of photodegradable hydrogels as dynamically tunable cell culture pl
- On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (n.d.). MDPI. [Link]
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymeriz
- Photocleavable hydrogels for light-triggered siRNA release. (n.d.). PMC - NIH. [Link]
- Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. (n.d.). PMC - NIH. [Link]
- Multi-responsive hydrogels for drug delivery and tissue engineering applic
- Hydrogels and Their Applications in Targeted Drug Delivery. (2019). PMC - PubMed Central. [Link]
- Application of Hydrogels in Drug Delivery. (n.d.). Taylor & Francis. [Link]
- Current Understanding of Hydrogel for Drug Release and Tissue Engineering. (2022). PMC - NIH. [Link]
- Design and Synthesis of Quick Setting Nonswelling Hydrogels via Brush Polymers. (2021). DSpace@MIT. [Link]
- Rheological Characterization of in situ Crosslinkable Hydrogels Formulated from Oxidized Dextran and N-Carboxyethyl Chitosan. (n.d.). PMC - NIH. [Link]
- Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (2017). ScienceOpen. [Link]
- Preparation and Characterization of Crosslinked Hydrophilic Networks. (n.d.). Semantic Scholar. [Link]
- Crosslinked Polymer Hydrogels. (n.d.). OUCI. [Link]
- Emerging Fabrication Strategies of Hydrogels and Its Applications. (n.d.). PMC - PubMed Central. [Link]
Sources
- 1. Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Understanding of Hydrogel for Drug Release and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Crosslinked Polymer Hydrogels [ouci.dntb.gov.ua]
- 7. Photo-crosslinkable comb-type copolymers bearing a benzophenone moiety for the enhanced swelling kinetics of hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface-attached poly(phosphoester)-hydrogels with benzophenone groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rheological Characterization of in situ Crosslinkable Hydrogels Formulated from Oxidized Dextran and N-Carboxyethyl Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Application of Hydrogels in Drug Delivery [ebrary.net]
- 16. Synthesis of photodegradable hydrogels as dynamically tunable cell culture platforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-(Bromomethyl)benzophenone as a Versatile Building Block for the Synthesis of Advanced OLED Materials
Abstract
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and solid-state lighting technologies, driven by the unique properties of electroactive organic materials.[1][2] The molecular architecture of these materials is paramount to device performance, dictating factors such as efficiency, color purity, and operational lifetime. The benzophenone core has emerged as a privileged scaffold in the design of high-performance OLED materials, particularly for thermally activated delayed fluorescence (TADF) emitters, owing to its inherent electronic and photophysical properties.[3][4][5] This application note provides a comprehensive technical guide for researchers and scientists on the strategic use of 4-(Bromomethyl)benzophenone, a key synthetic intermediate. We will explore its intrinsic advantages, detail robust synthetic protocols for its derivatization, and outline the subsequent characterization and device integration workflows. The focus is on leveraging the reactive bromomethyl handle to construct sophisticated donor-acceptor molecules tailored for next-generation OLED applications.
The Benzophenone Core: A Foundation for High-Efficiency OLEDs
The utility of the benzophenone moiety in OLED material design is multifaceted, stemming from a unique combination of structural and electronic characteristics.
-
Electron-Accepting Nature : The electron-withdrawing carbonyl group makes the benzophenone unit an effective electron acceptor.[6] This property is fundamental for creating molecules with intramolecular charge transfer (CT) states, which is a critical prerequisite for TADF.[7]
-
Efficient Intersystem Crossing (ISC) : Benzophenone is a classical phosphor known for its high ISC efficiency, a result of strong spin-orbit coupling.[1][7] This facilitates the generation of triplet excitons, which can be harvested for light emission in both phosphorescent and TADF devices, enabling internal quantum efficiencies approaching 100%.[4][8]
-
Structural Versatility and Morphological Stability : The non-planar, twisted geometry of the two phenyl rings in benzophenone derivatives helps to suppress intermolecular π-π stacking.[7] This reduces self-quenching and promotes the formation of stable amorphous films, a crucial property for the vacuum deposition processes used in OLED fabrication.[9] Many benzophenone derivatives exhibit high glass transition temperatures (Tg), contributing to the morphological stability and longevity of the final device.[10][11]
This compound: The Reactive Synthon
While the benzophenone core provides the desired photophysical foundation, it is the reactive functional group that allows for its incorporation into larger, more complex molecular systems. This compound serves as an ideal building block for this purpose.
-
Chemical Structure :
-
IUPAC Name : (4-(Bromomethyl)phenyl)(phenyl)methanone
-
CAS Number : 32752-54-8[12]
-
Molecular Formula : C₁₄H₁₁BrO
-
-
Synthetic Utility : The key to its versatility is the benzylic bromide (-CH₂Br) group. This functional group is a potent electrophile, making it highly susceptible to nucleophilic substitution and an excellent partner in various cross-coupling reactions. It provides a direct and reliable linkage point to attach electron-donating or charge-transporting moieties, such as carbazoles, phenothiazines, or triphenylamines.[7][11] The synthesis of the building block itself is straightforward, typically involving the radical bromination of 4-methylbenzophenone.[12][13]
Synthetic Pathways for OLED Material Construction
The conversion of this compound into a functional OLED material involves the strategic formation of new covalent bonds to introduce electron-donating or hole-transporting units. This creates a classic Donor-Acceptor (D-A) architecture, which is fundamental for tuning the emission color and optimizing charge transfer dynamics.
Two of the most powerful and widely used methods in OLED material synthesis are Palladium-catalyzed cross-coupling reactions:
-
Buchwald-Hartwig Amination : This reaction is exceptionally effective for forming carbon-nitrogen (C-N) bonds. It is the method of choice for coupling aryl halides with primary or secondary amines.[14][15] While the bromomethyl group is an alkyl halide, related benzophenone derivatives with aryl halides (e.g., 4-bromobenzophenone) are frequently coupled with donor amines like carbazole or phenothiazine using this method to build D-A emitters.[7][11]
-
Suzuki-Miyaura Coupling : This reaction is a robust method for forming carbon-carbon (C-C) bonds by coupling an organoboron compound with an organic halide.[16][17] It allows for the linkage of the benzophenone core to other aromatic systems, enabling the extension of conjugation and fine-tuning of the material's electronic properties.
The diagram below illustrates the general strategy of using a reactive building block to synthesize a target D-A material for OLEDs.
Caption: General synthetic strategy for D-A OLED materials.
Detailed Experimental Protocol: Synthesis of a Model Donor-Acceptor Compound
This protocol details the synthesis of 4-((9H-Carbazol-9-yl)methyl)benzophenone , a model D-A compound, via a direct nucleophilic substitution reaction. This method is robust, high-yielding, and avoids the need for expensive palladium catalysts for this specific transformation.
Principle : The nitrogen atom of carbazole is deprotonated by a strong base (potassium carbonate) to form a potent nucleophile. This nucleophile then attacks the electrophilic carbon of the bromomethyl group on this compound, displacing the bromide ion and forming the desired C-N bond.
Reaction Scheme :
(Self-correction: Cannot generate images, but the chemical reaction is Carbazole + this compound in the presence of K₂CO₃ and DMF to yield the product).
Table 1: Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) |
| This compound | 32752-54-8 | 275.14 | 2.75 g | 10.0 |
| 9H-Carbazole | 86-74-8 | 167.21 | 1.84 g | 11.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.76 g | 20.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | N/A |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~200 mL for workup | N/A |
| Deionized Water | 7732-18-5 | 18.02 | ~300 mL for workup | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | N/A |
Step-by-Step Procedure :
-
Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 9H-Carbazole (1.84 g, 11.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition : Add 50 mL of anhydrous DMF to the flask via syringe.
-
Initial Stirring : Stir the resulting suspension at room temperature for 30 minutes under a nitrogen atmosphere to facilitate the deprotonation of carbazole.
-
Reactant Addition : Dissolve this compound (2.75 g, 10.0 mmol) in 20 mL of anhydrous DMF and add it dropwise to the reaction mixture over 10 minutes.
-
Reaction : Heat the reaction mixture to 80 °C and allow it to stir at this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Workup : After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold deionized water with vigorous stirring. A precipitate will form.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Washing : Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 4:1) to yield the pure product as a white or off-white solid.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Characterization and Evaluation for OLED Applications
Once synthesized and purified, the new material must be thoroughly characterized to assess its suitability for OLED applications.
Table 2: Key Properties for OLED Material Evaluation
| Property Category | Technique(s) | Parameter(s) Measured | Rationale for OLED Application |
| Photophysical | UV-Vis Spectroscopy, Photoluminescence (PL) | λ_abs (Absorption max), λ_em (Emission max), Photoluminescence Quantum Yield (PLQY) | Determines the color of emitted light and the efficiency of the radiative decay process. Essential for emitters and hosts.[18] |
| Thermal | Thermogravimetric Analysis (TGA), DSC | T_d (Decomposition temp.), T_g (Glass transition temp.) | High T_d and T_g are crucial for thermal stability during vacuum deposition and device operation, ensuring morphological stability.[11] |
| Electrochemical | Cyclic Voltammetry (CV) | HOMO and LUMO energy levels | Determines the energy barriers for charge injection and transport, crucial for matching with adjacent layers in the device stack.[19] |
OLED Device Fabrication and Testing Workflow
The ultimate test of a new material is its performance in a functional OLED device. The synthesized material can be incorporated, typically as a host or an emitter, into a multi-layer device structure via vacuum thermal evaporation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review of benzophenone-based derivatives for organic light-emitting diodes [epubl.ktu.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes | Sciety [sciety.org]
- 5. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Light-Emitting Diode (OLED) Materials | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchmgt.monash.edu [researchmgt.monash.edu]
Application Note and Protocol for UV Irradiation of 4-(Bromomethyl)benzophenone Reactions
Introduction: The Photochemical Versatility of 4-(Bromomethyl)benzophenone
This compound is a bifunctional organic compound featuring a benzophenone chromophore and a reactive bromomethyl group.[1] This unique structure makes it an invaluable tool in various scientific disciplines, particularly in drug development and materials science. The benzophenone moiety serves as an efficient photoinitiator; upon absorption of ultraviolet (UV) light, it undergoes excitation to a triplet state, which can then initiate photochemical reactions.[2][3][4] The bromomethyl group provides a reactive site for subsequent chemical modifications, such as nucleophilic substitution or grafting reactions.[1]
This application note provides a comprehensive guide to the experimental setup for UV irradiation of this compound reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage the photochemical properties of this versatile compound. We will delve into the mechanistic underpinnings of its photoreactivity, provide detailed protocols for both batch and continuous flow setups, and outline essential safety and analytical considerations.
The primary photochemical process of interest for benzophenone derivatives is photoreduction in the presence of a hydrogen donor.[2][4] Upon UV irradiation, the benzophenone triplet state abstracts a hydrogen atom from a suitable donor (e.g., an alcohol solvent), generating a ketyl radical. Two ketyl radicals can then dimerize to form a benzopinacol.[2] This reactivity is fundamental to its application as a photoinitiator in polymerization and as a tool for surface modification.[1][5]
Core Principles and Mechanistic Rationale
The photochemical reactivity of this compound is governed by the Grotthuss-Draper law, which states that only light absorbed by a molecule can induce a photochemical change.[6] The efficiency of this process is quantified by the quantum yield (Φ), defined as the number of molecules undergoing a specific process divided by the number of photons absorbed.[6][7][8][9] For photoreduction, a quantum yield approaching 2.0 is possible, indicating that the absorption of a single photon leads to the reduction of two benzophenone molecules through a chain reaction mechanism.[3]
The choice of UV wavelength is critical and should correspond to the absorption maximum of the benzophenone chromophore, typically in the UV-A range (320-400 nm).[10][11] Using a light source with a narrow wavelength distribution, such as a UV LED, can improve reaction selectivity and yield by minimizing side reactions.[12][13]
Experimental Setups: Batch vs. Continuous Flow
The choice between a batch and a continuous flow photoreactor depends on the scale and objectives of the reaction.
-
Batch Photoreactors: These are suitable for small-scale synthesis and mechanistic studies. They are simple to set up and operate.[14]
-
Continuous Flow Photoreactors: These offer significant advantages for scalability, safety, and process control.[15][16] The high surface-area-to-volume ratio in flow reactors allows for efficient and uniform irradiation, leading to improved reaction rates and yields.[16]
Diagram of a Generalized Photochemical Workflow
Caption: Generalized workflow for the UV irradiation of this compound.
Detailed Experimental Protocols
Protocol 1: Batch Photoreduction of this compound
This protocol describes a typical small-scale photoreduction in a batch reactor.
Materials:
-
This compound (CAS: 32752-54-8)[17]
-
Isopropanol (spectroscopic grade)
-
Nitrogen gas (high purity)
-
Quartz reaction vessel
-
Photochemical reactor (e.g., Rayonet reactor with 350 nm lamps or a UV-LED setup)[2][11]
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of this compound in isopropanol in a quartz reaction vessel.
-
Deoxygenation: Purge the solution with a gentle stream of nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the excited triplet state of the benzophenone.
-
Irradiation: Seal the vessel and place it in the photochemical reactor. Irradiate the solution with UV light (e.g., 350 nm) while stirring continuously.[2] Maintain a constant temperature, as heat can affect reaction rates.
-
Reaction Monitoring: Periodically take aliquots of the reaction mixture and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.[18]
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Continuous Flow Photoreduction
This protocol outlines the use of a continuous flow system for larger-scale or more controlled reactions.
Apparatus:
-
HPLC pump
-
Flow reactor tubing (e.g., FEP or PFA)
-
Photochemical flow reactor (e.g., Vapourtec UV-150 or similar)[10][15]
-
Back pressure regulator
-
Collection vessel
Procedure:
-
System Setup: Assemble the continuous flow system as per the manufacturer's instructions. The flow reactor tubing should be wrapped around the UV lamp to ensure maximum light exposure.
-
Solution Preparation: Prepare a stock solution of this compound in isopropanol at the desired concentration. The solution should be deoxygenated in-line or in the reservoir.
-
Reaction Initiation: Pump the solution through the flow reactor at a defined flow rate. The residence time in the irradiation zone is controlled by the flow rate and the reactor volume.
-
Irradiation: Turn on the UV lamp. The temperature of the reactor should be controlled.[15]
-
Collection and Analysis: The product stream is collected at the outlet. The reaction can be monitored in real-time using in-line analytical techniques such as FlowNMR or by collecting fractions for offline analysis.[19][20]
Data Presentation and Analysis
The progress of the photochemical reaction can be quantified by measuring the consumption of the reactant and the formation of the product over time. This data is crucial for determining the reaction kinetics and the quantum yield.
| Parameter | Batch Reactor | Continuous Flow Reactor |
| Typical Scale | mg to g | g to kg |
| Reaction Time | Hours to days | Minutes to hours |
| Temperature Control | Moderate | Excellent |
| Irradiation Efficiency | Non-uniform | Uniform |
| Scalability | Difficult | Straightforward |
Determining Quantum Yield:
The photochemical quantum yield (Φ) can be determined using the following formula:
Φ = (Number of moles of reactant consumed) / (Number of moles of photons absorbed)[6][7]
This requires accurate measurement of the change in reactant concentration and the photon flux of the light source, often determined by chemical actinometry.
Safety Precautions
Photochemical reactions require strict adherence to safety protocols due to the hazards associated with UV radiation and the chemicals involved.
-
UV Radiation: Never look directly at the UV light source. Use appropriate UV-blocking safety glasses and ensure the photoreactor is properly shielded.
-
Chemical Hazards: this compound is an irritant.[17] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[21][22][23][24][25]
-
Emergency Procedures: An eyewash station and safety shower should be readily accessible.[21][22] Be familiar with the Material Safety Data Sheet (MSDS) for all chemicals used.[21]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[21]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no reaction | Inefficient deoxygenation | Purge with nitrogen for a longer duration. |
| Incorrect UV wavelength | Ensure the lamp emission spectrum overlaps with the absorbance of the benzophenone. | |
| Low light intensity | Check the age and output of the UV lamp. | |
| Formation of side products | Broad spectrum UV source | Use a monochromatic light source or optical filters.[10] |
| Reaction temperature too high | Implement cooling for the photoreactor. |
Conclusion
The UV irradiation of this compound is a powerful technique for initiating a range of photochemical transformations. By carefully selecting the experimental setup, controlling reaction parameters, and adhering to strict safety protocols, researchers can effectively harness the unique reactivity of this compound for applications in drug development, polymer science, and organic synthesis. The choice between batch and continuous flow systems will depend on the specific goals of the research, with flow chemistry offering significant advantages for scalability and process control.
References
- Quantum yield determination and interpretation | Photochemistry Class Notes - Fiveable.
- UV LED Light Sources for Photochemistry - Phoseon Technology.
- Quantum Yield - OMLC.
- Critical Features of a UV Photoreactor - Asynt.
- Light Sources for Photochemical Processes - Estimation of Technological Potentials.
- Exploring the Synthesis and Versatile Applications of this compound.
- Laboratory safety regulations for 'Photochemistry' | Mind Map - EdrawMind.
- Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry | Chemical Reviews - ACS Publications.
- SAFETY AND DISPOSAL GUIDELINES FOR THE USE OF PHOTOGRAPHIC CHEMICALS I. I. Introduction - Florida Atlantic University.
- Photochemical Reactor Uv Lamp | UV Visible Lamp - Techinstro.
- Photography | Office of Environmental Health and Safety - Princeton EHS.
- Quantum yield - Wikipedia.
- Photochemical reactor UV-150 - features - Vapourtec.
- A Small-Footprint, High-Capacity Flow Reactor for UV Photochemical Synthesis on the Kilogram Scale | Organic Process Research & Development - ACS Publications.
- Photochemical Reactor Uv Visible Lamp - Shilpent.
- Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry - PubMed Central.
- High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator - NINGBO INNO PHARMCHEM CO.,LTD.
- (a) Typical setup for the irradiation of benzophenone solutions by... - ResearchGate.
- Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy - Chemical Communications (RSC Publishing).
- In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction | Analytical Chemistry - ACS Publications.
- Photochemistry - MSU chemistry.
- UAHphoto Darkroom LAB SAFETY Sheet.
- Photochemical Reaction Detection in HPLC - ASTM Digital Library.
- How can I calculate the photochemical quantum yield as well as the chemical yield from a Fluorescence study ? | ResearchGate.
- (PDF) A spectroscopic method for monitoring photochemical reactions in the gas phase.
- Photography Lab Safety Guidelines for Lab Workers & Students - CSULB.
- Advances in reaction monitoring with FlowNMR - YouTube.
- Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C - The Royal Society of Chemistry.
- The Photochemistry of Benzophenone - ScholarWorks@BGSU.
- Photoenolization of ortho-substituted benzophenones by flash photolysis - RSC Publishing.
- Photoexcited states of UV absorbers, benzophenone derivatives - PubMed.
- SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm.
- This compound | C14H11BrO | CID 122951 - PubChem - NIH.
- Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol - Hilaris Publisher.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. nbinno.com [nbinno.com]
- 6. Quantum Yield [omlc.org]
- 7. fiveable.me [fiveable.me]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Photochemistry - Phoseon Technology Innovative LED Solutions [phoseon.com]
- 13. researchgate.net [researchgate.net]
- 14. asynt.com [asynt.com]
- 15. vapourtec.com [vapourtec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. dl.astm.org [dl.astm.org]
- 19. Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. youtube.com [youtube.com]
- 21. Laboratory safety regulations for 'Photochemistry' | Mind Map - EdrawMind [edrawmind.com]
- 22. fau.edu [fau.edu]
- 23. ehs.princeton.edu [ehs.princeton.edu]
- 24. uah.edu [uah.edu]
- 25. csulb.edu [csulb.edu]
Application Notes & Protocols: A Comprehensive Guide to the Analytical Characterization of 4-(Bromomethyl)benzophenone Derivatives
Introduction: The Synthetic Versatility and Analytical Demands of 4-(Bromomethyl)benzophenone Derivatives
This compound and its derivatives represent a critical class of organic intermediates, prized for their dual functionality. The benzophenone core serves as a robust chromophore, making these compounds excellent photoinitiators for UV-curing technologies in coatings, inks, and 3D printing[1]. Simultaneously, the reactive bromomethyl group provides a versatile handle for synthetic elaboration and polymer functionalization[1]. This synthetic utility, however, necessitates a rigorous and multi-faceted analytical approach to ensure structural integrity, purity, and consistency—critical parameters for both academic research and industrial applications in drug development and materials science.
This guide provides an in-depth exploration of the primary analytical techniques for the comprehensive characterization of this compound derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Core Analytical Strategy: A Multi-Technique Approach for Unambiguous Characterization
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization strategy for this compound derivatives relies on the synergistic application of several spectroscopic and chromatographic methods. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system.
The logical workflow for characterizing a new this compound derivative typically begins with spectroscopic methods to confirm the molecular structure (NMR, FT-IR, and MS) and is followed by chromatographic techniques to assess purity and quantify components (HPLC). For definitive solid-state structure, X-ray crystallography is the gold standard.
Figure 1: Comprehensive analytical workflow for the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbon atoms.[2][3]
Expertise & Rationale: For this compound derivatives, ¹H NMR is essential for confirming the presence and integration of the aromatic protons on the two phenyl rings and the key methylene protons of the -CH₂Br group. ¹³C NMR complements this by identifying all unique carbon atoms, including the characteristic carbonyl carbon.
Expected Spectral Data
The following table summarizes the expected chemical shifts for the parent compound, this compound. Derivatives will show additional signals corresponding to their unique substituents, but the core benzophenone and bromomethyl signals will remain in similar regions.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | -CH ₂Br (Methylene) | ~4.5 - 4.7 | A singlet, highly diagnostic for the bromomethyl group. |
| Aromatic Protons | ~7.3 - 7.9 | A complex multiplet region. Protons on the brominated ring will be distinct from the unsubstituted phenyl ring.[4][5] | |
| ¹³C NMR | -C H₂Br (Methylene) | ~32 - 34 | |
| Aromatic Carbons | ~128 - 138 | Multiple signals expected for the non-equivalent aromatic carbons. | |
| C =O (Carbonyl) | ~195 - 197 | A weak signal, characteristic of the benzophenone ketone group.[6] |
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[2]
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
For ¹H NMR: Acquire the spectrum using standard parameters. Ensure the relaxation delay (d1) is sufficient (typically 1-5 seconds) for quantitative integration.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program to simplify the spectrum to singlets for each carbon.[6] A longer acquisition time will be necessary due to the low natural abundance and lower sensitivity of the ¹³C nucleus.[3][6]
-
-
Data Processing & Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to TMS or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Assign the peaks based on their chemical shift, multiplicity (splitting pattern), and integration values.[7]
-
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound. For brominated molecules like this compound derivatives, MS provides an additional layer of confirmation through the characteristic isotopic pattern of bromine.
Expertise & Rationale: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[8][9] This results in a distinctive "M/M+2" peak pattern for the molecular ion and any bromine-containing fragments, where two peaks of roughly equal intensity are separated by two mass units (m/z). This signature is a highly reliable indicator of the presence of a single bromine atom in the molecule or fragment.[8][9]
Expected Fragmentation Data
The molecular ion ([C₁₄H₁₁BrO]⁺˙) for this compound has a nominal mass of 274/276 g/mol . Key fragmentation pathways often involve cleavage of the C-Br bond or the bond alpha to the carbonyl group.
| m/z (Predicted) | Ion Formula/Structure | Fragmentation Pathway | Notes |
| 274 / 276 | [C₁₄H₁₁BrO]⁺˙ | Molecular Ion (M⁺˙) | Exhibits the characteristic 1:1 bromine isotope pattern. |
| 195 | [C₁₃H₁₁O]⁺ | Loss of a bromine radical (•Br) | |
| 183 / 185 | [C₇H₄BrO]⁺ | Formation of the bromobenzoyl cation | A very common and often abundant fragment in benzophenone derivatives.[10] |
| 167 | [C₁₃H₁₁]⁺ | Loss of •Br and CO | |
| 105 | [C₇H₅O]⁺ | Formation of the benzoyl cation | |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful hyphenated technique that combines the separation power of HPLC with the detection capabilities of MS.[11]
-
Chromatographic Separation (LC):
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
-
Employ a mobile phase gradient, for example, starting with a higher percentage of water (with 0.1% formic acid) and ramping up to a higher percentage of acetonitrile (with 0.1% formic acid). Formic acid is used to aid ionization for MS detection.[12]
-
Set a flow rate appropriate for the column, typically 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection (MS):
-
Use an electrospray ionization (ESI) source, typically in positive ion mode for benzophenone derivatives.[13][14]
-
Acquire data in full scan mode to detect the molecular ion and observe the isotopic pattern.
-
To enhance selectivity for the brominated compound, in-source fragmentation can be induced by increasing the cone voltage. This can generate the bromide ion (m/z 79/81) in negative ion mode, providing a highly specific detection method for organobromine compounds.[15][16]
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the workhorse technique for separating components in a mixture, making it essential for determining the purity of synthesized this compound derivatives and for quantifying impurities.[17]
Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the most common mode for analyzing these moderately polar compounds.[18][19] A C18 bonded stationary phase provides excellent retention and separation based on hydrophobicity. A UV detector is ideal as the benzophenone chromophore absorbs strongly in the UV region, providing high sensitivity.[18]
Typical HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The standard for reverse-phase separation of small organic molecules.[18] |
| Mobile Phase | Acetonitrile and Water | A common solvent system offering good selectivity. A gradient elution (changing solvent ratio over time) is often used for complex samples.[19] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detector | UV-Vis or Diode Array (DAD) | Set at the λmax of the benzophenone chromophore (typically ~254 nm) for maximum sensitivity.[18] |
| Column Temp. | 25-40 °C | Maintaining a constant temperature ensures reproducible retention times. |
Protocol 3: HPLC Purity Analysis
-
System & Mobile Phase Preparation:
-
Prepare the mobile phases using HPLC-grade solvents (e.g., Mobile Phase A: Water; Mobile Phase B: Acetonitrile). Degas the solvents to prevent air bubbles.
-
Prime the HPLC system to ensure all lines are filled with the mobile phase.
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL). Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter.
-
-
Data Acquisition & Analysis:
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Record the chromatogram. The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
For quantitative analysis, a calibration curve must be generated using standards of known concentrations.
-
Figure 2: Workflow diagram for an HPLC-MS/MS system used for separation and identification.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20]
Expertise & Rationale: For this compound derivatives, the FT-IR spectrum provides two critical pieces of evidence: the presence of a strong carbonyl (C=O) stretch, confirming the ketone functionality, and a C-Br stretch in the fingerprint region. The overall spectrum serves as a unique "fingerprint" for the compound.
Expected Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Carbonyl (C=O) Stretch | ~1650 - 1665 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Note: The C=O stretch of benzophenone is a highly characteristic and intense peak.[21][22][23]
Protocol 4: FT-IR Analysis using KBr Pellet Method
This is a classic method for analyzing solid powder samples.[24][25]
-
Sample Preparation:
-
Gently grind ~1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
-
Add ~100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[25] KBr is used as it is transparent in the IR region.
-
Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.[20]
-
Transfer the mixture to a pellet press die.
-
-
Pellet Formation:
-
Place the die into a hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[20]
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum (typically of the empty sample chamber or a blank KBr pellet) to subtract atmospheric CO₂ and H₂O signals.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
X-ray Crystallography: The Definitive 3D Structure
For an unambiguous determination of the molecular structure in the solid state, including stereochemistry and crystal packing, single-crystal X-ray diffraction is the ultimate technique.
Expertise & Rationale: While not a routine analysis, it is the most definitive method for structural proof. Obtaining a high-quality single crystal is the primary challenge. The resulting data provides precise bond lengths, bond angles, and the absolute configuration of the molecule, which is invaluable for new compound discovery and patent applications. Powder X-ray Diffraction (PXRD) can also be used to analyze bulk crystalline material and identify different polymorphic forms.[26][27]
Protocol 5: General Workflow for Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in all dimensions). This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. A structural model is then built and refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides a 3D model of the molecule with precise atomic coordinates.[4]
Conclusion
The characterization of this compound derivatives is a systematic process that relies on the intelligent application of multiple analytical techniques. From the initial structural sketch provided by NMR and FT-IR to the definitive molecular weight confirmation by MS and the rigorous purity assessment by HPLC, each method contributes essential data. This integrated analytical approach ensures the production of well-characterized, high-quality compounds, underpinning their successful application in research and industry. By following the detailed protocols and understanding the rationale behind each technique, scientists can confidently elucidate and validate the structure and purity of these versatile chemical building blocks.
References
- Steps for HPLC Method Development. (n.d.). Pharmaguideline.
- This compound. (2018, May 16). SIELC Technologies.
- Huang, Y.-F., Chien, J.-T., Chen, H.-C., Liu, X.-R., Chang, J.-P., & Huang, J.-J. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis, 29(2), 8.
- HPLC Method Development Protocol. (n.d.). Scribd.
- Zahn, D., & Jekel, M. (2016). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmtech.com.
- Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024, August 18). Cureus.
- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
- This compound. (n.d.). PubChem - NIH.
- MS parameters for the detection of benzophenone derivatives (mrm transitions, collision energy). (n.d.). ResearchGate.
- Comparative FTIR spectra of benzophenone and the product of the... (n.d.). ResearchGate.
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025, August 6). ResearchGate.
- FT-IR spectra of benzophenone-containing PSEBS during... (n.d.). ResearchGate.
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams.
- Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. (2006, September 23). ResearchGate.
- Sample preparation for FT-IR. (n.d.).
- Powder Samples. (n.d.). Shimadzu.
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
- Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. (n.d.). PubMed.
- Quantitative NMR Spectroscopy. (n.d.).
- NMR Spectroscopy. (n.d.). MSU chemistry.
- Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. (2021, June 15). Journal of Food and Drug Analysis.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
- What is benzophenone ir spectrum?. (n.d.). Proprep.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research.
- CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide. (n.d.). Doc Brown's Advanced Organic Chemistry.
- fourier transform infrared spectroscopy. (n.d.).
- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences.
- NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps.
- 4-Bromo-benzophenone - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. (n.d.). PubMed.
- Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. (n.d.). The Royal Society of Chemistry.
- Benzophenone Analyzed with HPLC - AppNote. (n.d.). MicroSolv.
- Exploring the Synthesis and Versatile Applications of this compound. (n.d.).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019, November 29). MDPI.
- Figure S7.2 Powder X-ray diffraction patterns of benzophenone samples... (n.d.). ResearchGate.
- Powder X-ray diffraction pattern of 4MB single crystal. (n.d.). ResearchGate.
- The Secrets to Better HPLC Methods. (n.d.). Agilent.
- Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (2025, August 5). ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. azolifesciences.com [azolifesciences.com]
- 4. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-BROMOBENZOPHENONE(90-90-4) 1H NMR spectrum [chemicalbook.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 8. savemyexams.com [savemyexams.com]
- 9. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. wjpmr.com [wjpmr.com]
- 18. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 19. pharmtech.com [pharmtech.com]
- 20. mse.washington.edu [mse.washington.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. proprep.com [proprep.com]
- 24. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 4-(Bromomethyl)benzophenone for Photolabile Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Wavelength in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of complex sequences on a polymeric support. A cornerstone of this methodology is the linker, a molecular bridge connecting the nascent peptide chain to the insoluble resin. The nature of this linker dictates the conditions required for the final cleavage step to release the synthesized peptide. While traditional acid-labile linkers are effective, the requisite harsh acidic conditions can compromise sensitive moieties within the peptide.
Photolabile linkers offer an elegant solution, enabling peptide cleavage under mild and neutral conditions through irradiation with UV light.[1][2] This orthogonality is particularly advantageous for synthesizing peptides with acid-sensitive modifications, complex cyclic structures, or post-translational modifications.[3] This guide details the application of 4-(bromomethyl)benzophenone, a versatile reagent used to create a benzophenone-based photolabile linker system, offering a distinct approach compared to more common o-nitrobenzyl chemistries.[1] While benzophenone moieties are widely recognized for their utility in photoaffinity labeling and cross-linking, their application as a cleavable linker in SPPS is a nuanced and powerful technique for specialized applications.[4][5]
Section 1: The Benzophenone Photochemistry Principle
The functionality of the benzophenone linker is rooted in its unique photochemical properties. Unlike linkers that undergo intramolecular rearrangement, the benzophenone moiety acts as a photosensitizer that, upon excitation, initiates a cleavage reaction through hydrogen abstraction.
Mechanism of Photolytic Cleavage:
-
Photoexcitation: Upon irradiation with UV light (typically ~350-365 nm), the benzophenone carbonyl group undergoes an n → π* transition, promoting it from a singlet ground state to an excited triplet state, which behaves as a diradical.[6]
-
Hydrogen Abstraction: This highly reactive triplet state readily abstracts a hydrogen atom from a suitable donor. In the context of the linker, it abstracts a hydrogen from the benzylic carbon to which the peptide's C-terminus is attached via an ether bond.
-
Radical Recombination & Cleavage: This abstraction forms a benzophenone ketyl radical and a new radical on the benzylic carbon of the linker. Subsequent electronic rearrangement leads to the cleavage of the C-O bond, releasing the peptide as a carboxylic acid and generating a resin-bound byproduct.
This mechanism provides a clean, reagent-free cleavage that is orthogonal to both Fmoc/tBu and Boc/Bzl SPPS chemistries.[7]
Section 2: Workflow for SPPS using a Benzophenone-Based Linker
The overall process involves three main stages: functionalization of a base resin, standard Fmoc-SPPS for peptide elongation, and the final photolytic cleavage to release the desired peptide.
Figure 2. Reaction scheme for functionalizing hydroxymethyl resin.
Protocol 3.2: Loading of the First Fmoc-Amino Acid
The first amino acid is attached to the newly formed benzylic ether linker via an ester bond.
Materials:
-
Prepared Benzophenone-linked Resin
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous DCM
Procedure:
-
Swell the benzophenone-linked resin (~0.1 mmol) in anhydrous DCM (10 mL) for 1 hour.
-
Drain the DCM. In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) in anhydrous DCM (5 mL).
-
Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin, followed by DMAP (0.01 mmol, 0.1 eq.).
-
Expertise Note: DMAP is a highly effective acylation catalyst. However, using more than 0.1-0.15 equivalents can increase the risk of racemization for the C-terminal amino acid.
-
-
Agitate the mixture at room temperature for 4-6 hours.
-
Drain the reaction solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the absence of free hydroxyl groups. If the test is positive, repeat the coupling.
-
Dry the loaded resin under vacuum.
Protocol 3.3: Fmoc-SPPS Peptide Chain Elongation
Follow standard Fmoc/tBu chemistry protocols for peptide elongation. A single cycle is described below.
Materials:
-
Loaded peptide-resin
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acid
-
Coupling reagents (e.g., HBTU, DIEA)
-
DMF, DCM
Procedure:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, and repeat with a fresh solution for 10 minutes. Wash thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling: In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF. Add this solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Validation: Perform a Kaiser test. A positive result (blue beads) indicates free amines are present and coupling is complete. If the test is negative, recouple or cap unreacted amines.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence.
Protocol 3.4: Photolytic Cleavage and Peptide Isolation
This is the key step where the peptide is released from the solid support.
Materials:
-
Final, fully protected peptide-resin
-
Cleavage solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Photochemical reactor with a UV lamp (e.g., mercury lamp with a Pyrex filter to emit at >320 nm, typically centered around 365 nm)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin (~0.1 mmol) into a quartz reaction vessel.
-
Add the cleavage solvent (10-15 mL). The choice of solvent can influence cleavage efficiency; aprotic solvents like DCM or THF are often preferred.
-
Degassing: Bubble argon or nitrogen gas through the suspension for 15-20 minutes.
-
Trustworthiness Note: This step is critical to remove dissolved oxygen, which can quench the excited triplet state of benzophenone, reducing cleavage efficiency and potentially causing oxidative side reactions.
-
-
Irradiation: Place the vessel in the photoreactor. Irradiate the suspension with UV light (~365 nm) while maintaining gentle agitation or stirring. The reaction should be cooled to prevent thermal side reactions.
-
Monitoring: Monitor the cleavage progress by taking small aliquots of the supernatant, removing the solvent, and analyzing the contents by HPLC. Typical irradiation times range from 4 to 24 hours.
-
Peptide Collection: Once cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with fresh cleavage solvent (2 x 5 mL) and combine the filtrates.
-
Isolation: Concentrate the combined filtrates under reduced pressure.
-
Precipitation: Add the concentrated solution dropwise to a stirred flask of cold diethyl ether (at least 10x the volume of the concentrate). The peptide should precipitate.
-
Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for analysis and purification by HPLC.
Section 4: Key Parameters and Considerations
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Cleavage Wavelength | 350 - 365 nm | This range corresponds to the n → π* transition of the benzophenone carbonyl group and minimizes potential photodamage to sensitive amino acids like Tryptophan. |
| Irradiation Time | 4 - 24 hours | Highly sequence- and solvent-dependent. Must be determined empirically for each new peptide by monitoring cleavage via HPLC. |
| Cleavage Solvent | DCM, THF, Acetonitrile | The solvent should be UV-transparent at the chosen wavelength and capable of swelling the resin. Protic solvents may participate in the reaction. |
| Scavengers | Typically not required | Unlike acid cleavage, carbocation formation is not the primary mechanism, reducing the need for scavengers. However, for sensitive peptides, radical scavengers could be considered. |
| Cleavage Yield | Variable (50-90%) | Can be lower than for standard acid-labile linkers. Incomplete cleavage is a common issue and requires optimization of irradiation time and setup. |
Conclusion
The use of this compound to create a photolabile linker for SPPS provides a valuable tool for synthesizing complex and sensitive peptides. Its key advantage lies in the mild, reagent-free cleavage conditions, which are fully orthogonal to standard synthesis chemistries. While the protocol requires an initial resin functionalization step and careful optimization of the photocleavage conditions, it unlocks synthetic routes for peptides that might otherwise be inaccessible. By understanding the underlying photochemical principles and adhering to the detailed protocols, researchers can effectively leverage this technique to advance their work in peptide chemistry and drug development.
References
- ResearchGate. (2025). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters.
- ACS Publications. (n.d.). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science.
- ACS Publications. (n.d.). Photochemical Cleavage and Release of Para-Substituted Phenols from α-Keto Amides. The Journal of Organic Chemistry.
- PubMed. (2018). Photolabile Linkers for Solid-Phase Synthesis.
- PubMed. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides.
- ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H....
- Semantic Scholar. (n.d.). Photolabile Linkers for Solid-Phase Synthesis.
- PubMed. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release.
- PubMed. (2025). Photocatalytic C-X Bond Cleavage Facilitates Peptide Synthesis.
- National Institutes of Health (NIH). (n.d.). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling.
- David Spring Group, University of Cambridge. (n.d.). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling.
- National Institutes of Health (NIH). (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
Sources
- 1. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Covalent Immobilization of 4-(Bromomethyl)benzophenone onto Polymer Backbones for Photo-Crosslinking Applications
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the chemical strategies and experimental protocols for covalently attaching the photo-activatable crosslinker, 4-(Bromomethyl)benzophenone, to various polymer backbones. Benzophenone and its derivatives are extensively used as photo-initiators that, upon exposure to UV radiation (typically ~350 nm), can form covalent bonds by abstracting hydrogen atoms from adjacent polymer chains, leading to the formation of stable, crosslinked networks. This technique is foundational in the development of hydrogels, surface coatings for biomedical devices, and matrices for controlled drug delivery.[1][2][3][4] We present detailed methodologies for three primary conjugation strategies: Williamson Ether Synthesis, Steglich Esterification, and N-Alkylation, including step-by-step protocols, reaction optimization, and characterization of the resulting functionalized polymers.
Introduction: The Role of Benzophenone in Polymer Science
The benzophenone (BP) moiety is a highly efficient and versatile photo-crosslinker. Its utility stems from the photochemical C-H insertion reaction. Upon absorption of UV light (~350 nm), the benzophenone carbonyl group undergoes an n-π* electronic transition to an excited singlet state, which rapidly converts to a more stable triplet biradical state. This triplet state is capable of abstracting a hydrogen atom from a nearby C-H bond on a polymer chain, creating a semipinacol ketyl radical and a carbon-centered radical on the polymer. Subsequent radical-radical recombination forms a new, stable carbon-carbon covalent bond, effectively crosslinking the polymer chains.
Attaching the BP moiety directly to the polymer backbone, rather than using it as a small-molecule additive, offers superior control over the crosslinking process and prevents leaching of the photo-initiator, which is critical for biomedical applications. This compound is an ideal reagent for this purpose due to the reactivity of its benzylic bromide, which is susceptible to nucleophilic substitution by functional groups present on polymer backbones, such as hydroxyl, carboxyl, or amine groups.
This guide focuses on the practical "grafting to" approach, where the pre-formed polymer is modified with this compound.
Core Chemical Strategies for Immobilization
The selection of a conjugation strategy is dictated by the functional groups available on the polymer backbone. Below are the most common and effective methods for attaching this compound.
Logical Workflow for Method Selection
The following diagram outlines the decision-making process for choosing the appropriate conjugation chemistry based on the polymer's available functional groups.
Caption: Williamson Ether Synthesis for attaching BP to a hydroxylated polymer.
Method 2: Steglich Esterification for Carboxylic Acid-Containing Polymers
For polymers with carboxylic acid (-COOH) functionalities, such as poly(acrylic acid) (PAA) or poly(methacrylic acid) (PMAA), an ester linkage can be formed. This requires converting this compound to its alcohol analog, (4-benzoylphenyl)methanol, via hydrolysis. The subsequent esterification is typically mediated by a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 4-dimethylaminopyridine (DMAP) to catalyze the reaction. [5]
Caption: N-Alkylation for attaching BP to an amine-containing polymer.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a lachrymator and irritant.
Protocol 1: Attachment to Poly(vinyl alcohol) via Williamson Ether Synthesis
This protocol details the functionalization of Poly(vinyl alcohol) (PVA).
Materials:
-
Poly(vinyl alcohol) (PVA), Mw 30,000-70,000, 87-90% hydrolyzed
-
This compound (BMBP) * Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for quenching)
-
Diethyl ether (for precipitation)
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, septa
Procedure:
-
Polymer Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of PVA in 40 mL of anhydrous DMF. This may require heating to 80-90°C with vigorous stirring. Once dissolved, allow the solution to cool to room temperature.
-
Deprotonation: Carefully add 1.5 equivalents of sodium hydride (relative to the hydroxyl groups to be functionalized) portion-wise to the stirred PVA solution at 0°C (ice bath). Caution: NaH reacts violently with water and generates hydrogen gas. Allow the mixture to stir for 1 hour at room temperature. The solution may become more viscous.
-
Conjugation: Dissolve 0.8 equivalents of BMBP (relative to NaH) in 5 mL of anhydrous DMF. Add this solution dropwise to the polymer solution using a syringe.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours under a nitrogen atmosphere. Protect the flask from light to prevent premature photoreactions of the benzophenone moiety.
-
Quenching: Cool the reaction mixture to 0°C and slowly add 5 mL of methanol to quench any unreacted NaH.
-
Purification:
-
Precipitate the crude polymer by slowly pouring the reaction mixture into a large volume (e.g., 400 mL) of vigorously stirred diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of deionized water or DMF and transfer to dialysis tubing.
-
Dialyze against deionized water for 3 days, changing the water twice daily, to remove unreacted BMBP, salts, and DMF.
-
Freeze-dry (lyophilize) the purified polymer solution to obtain the final product as a white, fluffy solid.
-
-
Characterization: Confirm successful conjugation using ¹H NMR (new aromatic protons from BP) and FTIR spectroscopy (characteristic C=O stretch of benzophenone around 1650-1660 cm⁻¹). U[6][7]se UV-Vis spectroscopy to quantify the degree of substitution by measuring the absorbance of the benzophenone moiety (~250-260 nm).
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous DMF, DMSO | Aprotic polar solvent to dissolve the polymer and facilitate SN2 reaction. |
| Base | NaH, K₂CO₃ | Strong base to deprotonate hydroxyl groups effectively. NaH is stronger but requires more careful handling. |
| Temperature | 0°C to Room Temp. | Initial cooling for base addition controls exotherm; reaction proceeds well at RT. |
| Molar Ratio (OH:Base:BMBP) | 1 : 1.5 : 1.2 | Excess base ensures sufficient deprotonation. Slight excess of BMBP drives reaction to completion. |
| Reaction Time | 24-48 hours | Allows for sufficient time for the reaction on a sterically hindered polymer backbone. |
Protocol 2: Attachment to Poly(acrylic acid) via Steglich Esterification
This protocol requires a two-step process: first, the synthesis of (4-benzoylphenyl)methanol, and second, its conjugation to the polymer.
Part A: Synthesis of (4-Benzoylphenyl)methanol
-
Dissolve this compound (5.0 g) in a 1:1 mixture of acetone and water (100 mL).
-
Add sodium bicarbonate (NaHCO₃, 1.2 equivalents) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture and remove the acetone via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the alcohol product, which can be purified by recrystallization from hexanes/ethyl acetate.
Part B: Conjugation to PAA Materials:
-
Poly(acrylic acid) (PAA), Mw ~50,000
-
(4-Benzoylphenyl)methanol (from Part A)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium bicarbonate solution, saturated
-
Dialysis tubing
Procedure:
-
Polymer Dissolution: Dissolve 1.0 g of PAA in 40 mL of anhydrous DMF in a round-bottom flask under nitrogen.
-
Reagent Addition: Add 0.5 equivalents of (4-benzoylphenyl)methanol (relative to carboxylic acid monomer units), 1.2 equivalents of EDC, and 0.1 equivalents of DMAP to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere and protected from light.
-
Purification:
-
Dilute the reaction mixture with 100 mL of deionized water.
-
Transfer the solution to dialysis tubing.
-
Dialyze against 0.1 M HCl for 1 day to remove DMAP.
-
Dialyze against saturated NaHCO₃ solution for 1 day to remove unreacted PAA (by converting it to the soluble salt).
-
Dialyze against deionized water for 3 days to remove EDC byproducts and salts.
-
Lyophilize the purified solution to obtain the final product.
-
-
Characterization: Use ¹H NMR to confirm the appearance of signals corresponding to the benzophenone and methylene protons. Use FTIR to observe the appearance of the ester carbonyl peak (~1730 cm⁻¹) and the decrease in the broad carboxylic acid O-H stretch.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous DMF, DCM | Aprotic solvent to dissolve reagents and prevent hydrolysis of activated ester. |
| Coupling System | EDC/DMAP | Efficiently forms an active ester intermediate for nucleophilic attack by the alcohol. |
| Temperature | Room Temp. | Sufficient for the coupling reaction while minimizing side reactions. |
| Molar Ratio (COOH:Alcohol:EDC) | 1 : 0.5 : 1.2 | Sub-stoichiometric alcohol controls the degree of functionalization. Excess EDC ensures activation. |
| Reaction Time | 24 hours | Standard time for carbodiimide-mediated esterifications. |
Post-Modification Analysis and Validation
Successful attachment and quantification of the benzophenone moiety are crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool. The aromatic protons of the benzophenone moiety typically appear in the 7.2-7.8 ppm region. By integrating these signals and comparing them to a characteristic peak of the polymer backbone, the degree of substitution can be calculated. *[8][9][10] Fourier-Transform Infrared (FTIR) Spectroscopy: Provides qualitative confirmation. Look for the appearance of the benzophenone's carbonyl (C=O) stretching vibration at approximately 1650-1660 cm⁻¹. F[6][7][9]or esterification, a new ester carbonyl peak will appear around 1730 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy: The benzophenone group has a strong characteristic absorbance maximum around 250-260 nm. A calibration curve can be created using a model compound (e.g., 4-methylbenzophenone) to quantify the molar concentration of BP moieties in a solution of the polymer, thus determining the degree of functionalization. *[9] Gel Permeation Chromatography (GPC): Used to confirm that no significant chain scission or crosslinking occurred during the modification reaction. The molecular weight distribution should remain relatively narrow.
Conclusion
The covalent attachment of this compound to polymer backbones is a robust and adaptable method for creating photo-crosslinkable materials. The choice of synthetic route—Williamson ether synthesis, esterification, or N-alkylation—is primarily determined by the functional groups inherent to the selected polymer. The protocols provided herein offer a solid foundation for researchers to develop novel functional biomaterials, hydrogels, and surface coatings for a wide array of applications in drug delivery and biomedical engineering. Rigorous purification and characterization are paramount to ensure the quality and performance of the final product.
References
- Deng, G., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers (Basel).
- Royal Society of Chemistry. (n.d.). Photo-crosslinkable comb-type copolymers bearing a benzophenone moiety for the enhanced swelling kinetics of hydrogels. Polymer Chemistry.
- ACS Publications. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega.
- Christensen, J. B., et al. (2015). Gelation of Copolymers with Pendent Benzophenone Photo-Cross-Linkers. Macromolecules.
- Becker, G., et al. (2017). Surface-attached poly(phosphoester)-hydrogels with benzophenone groups. Polymer Chemistry.
- Wang, P. Y., et al. (2020). A surface-independent bioglue using photo-crosslinkable benzophenone moiety. Journal of Materials Chemistry B.
- National Center for Biotechnology Information. (2020). A surface-independent bioglue using photo-crosslinkable benzophenone moiety. PMC.
- Royal Society of Chemistry. (n.d.). Surface-attached poly(phosphoester)-hydrogels with benzophenone groups. Polymer Chemistry.
- MDPI. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. MDPI.
- Feng, C., et al. (2022). Synthesis and application of novel benzophenone photoinitiators. Journal of Heterocyclic Chemistry.
- MDPI. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. MDPI.
- International Journal of ChemTech Research. (2014). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. sphinxsai.com.
- National Center for Biotechnology Information. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. PMC.
- Rajput, H. (2017). Polymer grafting and applications in pharmaceutical drug delivery systems - a brief review. International Journal of Pharmacy and Pharmaceutical Sciences.
- ResearchGate. (n.d.). Synthesis, characterization, and gas transport properties of new copoly(ether-amide)s containing benzophenone aromatic isophthalic segment.
- Royal Society of Chemistry. (2024). Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene). Polymer Chemistry.
- ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during...
- ResearchGate. (n.d.). Benzophenone Absorption and Diffusion in Poly(dimethylsiloxane) and Its Role in Graft Photo-polymerization for Surface Modification.
- ResearchGate. (n.d.). Grafting benzophenones to polymers by light irradiation.
- National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
- De, B., et al. (n.d.). Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. Macromolecular Chemistry and Physics.
- Google Patents. (n.d.). Amidation of polymers containing ester side chains using functionalized amines. Google Patents.
- PubMed. (2022). Accelerated Post-Polymerization Amidation of Polymers with Side-Chain Ester Groups by Intramolecular Activation. PubMed.
- National Center for Biotechnology Information. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. PMC.
- ResearchGate. (n.d.). Accelerated Post‐Polymerization Amidation of Polymers with Side‐Chain Ester Groups by Intramolecular Activation.
- ResearchGate. (n.d.). Reaction schemes of key conjugation methods reviewed in the text.
- ResearchGate. (n.d.). Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid?.
- National Center for Biotechnology Information. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- University of Kentucky X-Ray Crystallography Facility. (n.d.). Poly(arylene sulfide)
- ResearchGate. (n.d.). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels.
- Defense Technical Information Center. (n.d.). Nucleophilic Substitution of Cyclic and Polymeric Dichlorophosphazenes with M-Chlorophenoxide. DTIC.
- ResearchGate. (n.d.). Synthesis and thermal crosslinking of benzophenone‐modified poly(dimethylsiloxane)s.
Sources
- 1. Surface-attached poly(phosphoester)-hydrogels with benzophenone groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01777D [pubs.rsc.org]
- 2. A surface-independent bioglue using photo-crosslinkable benzophenone moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A surface-independent bioglue using photo-crosslinkable benzophenone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface-attached poly(phosphoester)-hydrogels with benzophenone groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-PDA Method for the Analysis of Reaction Mixtures Containing 4-(Bromomethyl)benzophenone
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method coupled with a Photodiode Array (PDA) detector for the accurate analysis of reaction mixtures containing 4-(Bromomethyl)benzophenone. This compound is a critical intermediate in the synthesis of photoinitiators and functionalized polymers.[1][2] The developed reversed-phase HPLC method provides excellent resolution and quantification of this compound, its precursors, and potential byproducts. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive protocol, from sample preparation to data interpretation, underpinned by scientific principles to ensure reliable and reproducible results.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 32752-54-8) is a versatile organic intermediate, distinguished by its benzophenone core and a reactive bromomethyl group.[1] This unique structure makes it a valuable precursor in various synthetic applications, most notably in the production of photoinitiators for UV curing technologies and in the functionalization of polymers.[1][2] The synthesis of this compound often starts from 4-methylbenzophenone through bromination reactions.[1]
Given its role as a critical building block, the purity and accurate quantification of this compound in reaction mixtures are paramount to ensure the quality and performance of the final products. HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[3] This application note details a robust reversed-phase HPLC (RP-HPLC) method that effectively separates the non-polar this compound from its more polar or less polar impurities.
Chromatographic Principles and Method Development Rationale
The selection of an appropriate HPLC method is crucial for achieving the desired separation. For a moderately non-polar and hydrophobic compound like this compound, reversed-phase chromatography is the method of choice.
Stationary Phase Selection: The Role of C18
A C18 (octadecyl) stationary phase is selected for this application due to its strong hydrophobic interactions with the analyte. The non-polar C18 chains provide excellent retention for the benzophenone moiety, allowing for effective separation from more polar starting materials or byproducts. A column with low silanol activity is recommended to minimize peak tailing and improve symmetry.[4]
Mobile Phase Optimization: Balancing Retention and Elution
The mobile phase for reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile (MeCN) or methanol. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The ratio of acetonitrile to water is a critical parameter that controls the retention time of the analytes; a higher percentage of acetonitrile will decrease the retention time.[5]
For this method, a mobile phase of acetonitrile and water is employed. The addition of a small amount of an acid, such as phosphoric acid or formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups present in the sample.[4][6] For applications where the eluent will be analyzed by mass spectrometry (MS), a volatile buffer like formic acid is necessary.[4][6]
Detection Strategy: Leveraging the Photodiode Array (PDA) Detector
A Photodiode Array (PDA) detector is an ideal choice for this analysis.[7] It provides simultaneous acquisition of absorbance data across a wide range of wavelengths, offering several advantages over a single-wavelength UV detector.[7][8]
-
Spectral Information: The PDA detector captures the complete UV-Vis spectrum of each eluting peak.[7] This is invaluable for peak identification and purity assessment.
-
Method Development: It simplifies the selection of the optimal detection wavelength for maximum sensitivity.
-
Peak Purity Analysis: The ability to compare spectra across a single peak allows for the detection of co-eluting impurities.[7]
Benzophenone and its derivatives exhibit strong UV absorbance, typically around 254 nm, making UV detection a highly sensitive method.[5][9]
Experimental Protocol: Step-by-Step Guide
This section provides a detailed, step-by-step protocol for the HPLC analysis of reaction mixtures containing this compound.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile, water, and phosphoric acid (or formic acid for MS applications).
-
Reference standard of this compound (>96% purity).[10]
Preparation of Solutions
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Acid Modifier (Optional but Recommended): Add phosphoric acid to the water to a final concentration of 0.1% (v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve an accurately weighed amount of the reaction mixture in the 50:50 acetonitrile/water mixture to obtain a final concentration of approximately 0.1 mg/mL.[5] Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-1 min: 50% B, 1-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| PDA Detection | 254 nm for quantification, spectral range 200-400 nm |
Workflow Diagram
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for HPLC analysis.
Data Analysis and Interpretation
Peak Identification
The primary peak of interest, this compound, is identified by comparing its retention time with that of the injected reference standard. The PDA detector provides an additional layer of confirmation by matching the UV-Vis spectrum of the peak in the sample chromatogram with that of the standard.
Quantification
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the reaction mixture sample is then determined by interpolating its peak area on this calibration curve.
Purity Assessment
The purity of the this compound in the reaction mixture can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The PDA detector's peak purity analysis function can be used to check for co-eluting impurities under the main peak.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before running the samples. This typically involves multiple injections of a standard solution to evaluate parameters such as:
-
Tailing factor: Should be ≤ 2.
-
Theoretical plates (N): Should be ≥ 2000.
-
Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2% for replicate injections.
Conclusion
The HPLC-PDA method described in this application note provides a reliable and robust tool for the analysis of reaction mixtures containing this compound. The use of a C18 column with a water/acetonitrile mobile phase gradient and PDA detection allows for excellent separation, accurate quantification, and confident peak identification. This method is essential for process monitoring, quality control, and research and development activities involving this important chemical intermediate.
References
- SIELC Technologies. (2018, May 16). This compound.
- SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone.
- MicroSolv Technology Corporation. (n.d.). Benzophenone Analyzed with HPLC - AppNote.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of this compound.
- Gonzalez, H., & Nardal, L. (2006). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine.
- Roman, K., & Perkins, S. (2024, March 18). HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825. American Chemical Society.
- Pio, C. A., et al. (2010). Simultaneous determination of carbonyl compounds and polycyclic aromatic hydrocarbons in atmospheric particulate matter by liquid chromatography-diode array detection-fluorescence detection.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator.
- Ingenieria Analitica Sl. (n.d.). Identification of Polynuclear Aromatic Hydrocarbons in a Complex Matrix with Diode Array Detection.
- Sykam Chromatography. (n.d.). S 3355 UV/Vis Photo Diode Array Detector.
- Waters Corporation. (n.d.). 2998 Photodiode Array (PDA) Detector.
- SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]
- 4. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. helixchrom.com [helixchrom.com]
- 10. This compound , >96.0%(HPLC) , 32752-54-8 - CookeChem [cookechem.com]
Fabricating Photoreactive Surfaces for Covalent Biomolecule Immobilization using p-Benzoylbenzyl Bromide
Application Note & Protocol
Introduction: The Power of Light-Directed Immobilization
In drug discovery, diagnostics, and biomaterials science, the precise and stable immobilization of biomolecules onto surfaces is a foundational requirement. Traditional methods often rely on specific, pre-existing functional groups, limiting their versatility. Photoreactive surfaces offer a powerful alternative, enabling the covalent attachment of a vast array of molecules to virtually any substrate with spatial and temporal control.
This guide details the use of p-Benzoylbenzyl bromide (BBA-Br), a heterobifunctional crosslinker, to create highly efficient photoreactive surfaces. BBA-Br possesses two key functionalities: a benzyl bromide group for initial, covalent attachment to a functionalized substrate, and a benzophenone moiety that, upon UV activation, can form a covalent bond with nearly any molecule containing a C-H bond. This dual-action mechanism provides a robust and versatile platform for applications ranging from cell adhesion studies and biosensor development to high-throughput screening assays.
Principle and Mechanism of Action
The creation of a BBA-Br-mediated photoreactive surface is a two-stage process. Understanding the underlying chemistry is crucial for optimizing protocols and troubleshooting results.
Stage 1: Surface Functionalization. The process begins by covalently attaching BBA-Br to a substrate that has been pre-functionalized with nucleophilic groups (e.g., primary amines, thiols). The benzyl bromide end of BBA-Br is an excellent electrophile and readily undergoes a nucleophilic substitution (SN2) reaction with these surface groups. This step anchors the photoreactive benzophenone moiety to the substrate, creating a stable, "activatable" surface.
Stage 2: Photo-Immobilization. The BBA-functionalized surface is then incubated with the ligand of interest (e.g., protein, peptide, small molecule). Upon irradiation with UV light (typically ~350-365 nm), the benzophenone carbonyl group absorbs a photon and transitions to an excited triplet diradical state.[1][2] This highly reactive species can abstract a hydrogen atom from a nearby C-H bond on the target ligand, creating a new carbon-centered radical on the ligand and a ketyl radical on the benzophenone.[3] These two radicals then rapidly combine to form a stable, covalent C-C bond, permanently immobilizing the ligand.[1][3] The excitation is reversible, allowing the benzophenone to cycle until a favorable C-H bond is in proximity, leading to high crosslinking efficiency.[1]
DOT Script for Mechanism of Action Diagram
Caption: The dual-mechanism of BBA-Br for creating photoreactive surfaces.
Experimental Protocols
This section provides detailed, step-by-step methodologies for creating photoreactive surfaces and immobilizing ligands. The entire process can be visualized by the workflow diagram below.
DOT Script for Experimental Workflow Diagram
Caption: High-level experimental workflow for photoreactive surface creation.
Protocol I: Surface Functionalization with p-Benzoylbenzyl Bromide
This protocol describes the initial attachment of BBA-Br to an amine-functionalized surface.
Materials:
-
Amine-functionalized substrates (e.g., aminosilanized glass slides, silicon wafers, or polymer films).
-
p-Benzoylbenzyl bromide (BBA-Br).
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)).
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)).
-
Reaction vessel and inert gas supply (Nitrogen or Argon).
-
Washing solvents (e.g., DMF, Ethanol, deionized water).
Procedure:
-
Preparation: In a chemical fume hood, prepare a 1-10 mM solution of BBA-Br in anhydrous DMF.
-
Rationale: Anhydrous solvent is critical to prevent hydrolysis of the benzyl bromide. DMF is an excellent solvent for BBA-Br and helps swell many polymer substrates, increasing reaction site accessibility.
-
-
Add Base: To the BBA-Br solution, add 2-3 molar equivalents of a tertiary amine base like TEA.
-
Rationale: The base acts as an acid scavenger, neutralizing the HBr byproduct formed during the reaction, which drives the reaction to completion.
-
-
Reaction: Immerse the amine-functionalized substrates in the BBA-Br solution. Ensure the entire surface is covered. Purge the reaction vessel with an inert gas (N₂ or Ar) and seal.
-
Incubation: Let the reaction proceed for 4-12 hours at room temperature with gentle agitation.
-
Rationale: Incubation time can be optimized. Longer times may be needed for less reactive surfaces, but risk of side reactions increases.
-
-
Washing: After incubation, remove the substrates and wash them thoroughly to remove unreacted reagents. A typical wash sequence is:
-
3x with DMF
-
3x with Ethanol
-
3x with deionized water
-
Rationale: A stringent washing protocol is essential for a clean surface, which is critical for the subsequent photo-immobilization step.
-
-
Drying & Storage: Dry the BBA-functionalized substrates under a stream of nitrogen and store them in a dark, dry environment (e.g., a desiccator) until use. Surfaces are typically stable for several weeks.
Protocol II: Photo-Immobilization of Ligand
This protocol details the light-activated covalent attachment of a target molecule.
Materials:
-
BBA-functionalized substrate (from Protocol I).
-
Ligand of interest (protein, peptide, etc.) dissolved in an appropriate buffer (e.g., PBS, HEPES).
-
UV light source with a peak output around 350-365 nm (e.g., a UV crosslinker or lamp). [1][4]* Washing buffers (e.g., PBS with a mild detergent like Tween-20).
Procedure:
-
Ligand Application: Apply a solution of the target ligand onto the BBA-functionalized surface. The concentration will depend on the ligand and desired surface density (typically in the range of 0.1-2.0 mg/mL for proteins).
-
Incubation (Optional): Allow the solution to incubate for 15-30 minutes to ensure the ligand is in close proximity to the surface.
-
UV Irradiation: Expose the substrate to UV light (350-365 nm). The required energy dose can range from 1 to 10 J/cm², which may take several minutes depending on the lamp's intensity. [1] * Rationale: This wavelength specifically excites the benzophenone n→π* transition with minimal damage to sensitive biomolecules like proteins. [1]The reaction should be performed in a buffer free of components that could quench the triplet state (e.g., high concentrations of azide).
-
Washing: After irradiation, wash the surface extensively with buffer (e.g., PBS + 0.05% Tween-20) to remove any non-covalently bound ligand. Follow with a final rinse in deionized water.
-
Drying & Storage: Dry the surface under a stream of nitrogen. The ligand-immobilized surface is now ready for use or can be stored under appropriate conditions (e.g., hydrated at 4°C).
Characterization and Validation
It is crucial to validate each step of the surface modification process.
| Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To measure changes in surface wettability. [5] | A successful BBA-Br functionalization will typically increase the hydrophobicity (increase contact angle). Subsequent protein immobilization will decrease the contact angle. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. [6] | After BBA-Br attachment, a new bromine (Br 3d) peak will appear. After ligand immobilization, nitrogen (N 1s) and other ligand-specific elemental signals will increase. |
| Fluorescence Microscopy | To visualize the immobilized ligand. | If using a fluorescently-labeled ligand (e.g., FITC-BSA), a uniform fluorescent signal across the surface after the final wash confirms successful covalent attachment. |
| Atomic Force Microscopy (AFM) | To analyze surface topography and roughness. [6] | An increase in surface roughness and the appearance of globular features (for proteins) can indicate successful immobilization. |
Safety and Handling
-
p-Benzoylbenzyl Bromide: This compound is a lachrymator and irritant. It causes skin and serious eye irritation. [7]Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. [8][9]* Solvents: Anhydrous solvents like DMF and THF are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each before use.
-
UV Radiation: UV light is damaging to eyes and skin. Never look directly at the UV source and ensure the irradiation chamber is properly shielded.
References
- On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017). MDPI. [Link]
- Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. (n.d.). MDPI. [Link]
- Proposed benzophenone photocrosslinking mechanisms. (n.d.).
- Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (2020).
- MATERIAL SAFETY DATA SHEET - Benzyl bromide. (n.d.). Krishna Solvechem Ltd. [Link]
- New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. (n.d.).
- A surface-independent bioglue using photo-crosslinkable benzophenone moiety. (2024). Royal Society of Chemistry. [Link]
- UV Irradiation‐induced crosslinking of aqueous solution of poly(ethylene oxide) with benzophenone as initiator. (n.d.).
- UV-induced Crosslinking of Poly(vinyl acetate) Films Containing Benzophenone. (n.d.).
- Material characterization of the different modified surfaces. (n.d.).
- Friction characteristics of BBA Surface Course. (n.d.).
- Surface Modification, Characterization, and Cytotoxicity of Ti-6Al-4V Alloy Enriched by EDM Process. (n.d.). MDPI. [Link]
Sources
- 1. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. kscl.co.in [kscl.co.in]
- 9. westliberty.edu [westliberty.edu]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Solubilizing 4-(Bromomethyl)benzophenone in Aqueous Buffers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)benzophenone. This guide is designed to provide you with in-depth technical and practical advice to overcome the common challenge of its poor solubility in aqueous buffers. We understand that achieving a stable and soluble solution is critical for the success of your experiments. This resource, structured in a user-friendly question-and-answer format, will equip you with the knowledge to troubleshoot solubility issues and develop robust experimental protocols.
Understanding the Challenge: Why is this compound Difficult to Dissolve in Aqueous Buffers?
This compound is a hydrophobic molecule, a characteristic attributed to its benzophenone core. This inherent lack of affinity for water makes it "practically insoluble" in aqueous solutions. The primary challenge stems from the energetic favorability of water molecules interacting with each other rather than with the non-polar organic molecule. Furthermore, the presence of the bromomethyl group introduces a reactive site that can be susceptible to hydrolysis in aqueous environments, adding a layer of complexity to its handling.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when I encounter solubility issues with this compound?
A1: When you first encounter solubility problems, a systematic approach is key.
-
Visual Inspection: After attempting to dissolve the compound, look for any visible particulates. A clear solution indicates complete dissolution.
-
Sonication: Use a sonicator to break down any aggregates and increase the surface area of the compound exposed to the solvent.
-
Gentle Heating: Cautiously warming the solution may improve solubility. However, be mindful of the potential for degradation of this heat-sensitive compound.
-
Solvent Test: Before proceeding with aqueous buffers, test the solubility in a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. If it dissolves readily, a co-solvent strategy is a promising approach.
Q2: I've dissolved my this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening?
A2: This phenomenon, often called "crashing out," occurs when the compound, which is soluble in the concentrated DMSO stock, is rapidly diluted into the aqueous buffer where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
Troubleshooting Guide: Addressing Precipitation and Instability
This section provides a structured approach to troubleshooting common issues encountered when preparing aqueous solutions of this compound.
Issue 1: Compound "Crashes Out" Upon Addition to Aqueous Buffer
-
Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit.
-
Solutions:
-
Reduce the Stock Concentration: Prepare a more dilute stock solution in your chosen organic co-solvent.[1]
-
Stepwise Dilution: Instead of a single dilution, perform a series of dilutions in the pre-warmed aqueous buffer.[1]
-
Slow Addition with Agitation: Add the stock solution dropwise to the vortexing buffer to ensure rapid and uniform mixing.
-
Increase Final Volume: A larger final volume will lower the final concentration of both the compound and the co-solvent.
-
Issue 2: Solution is Initially Clear but Develops Precipitate Over Time
-
Cause: This could be due to several factors:
-
Compound Instability: The bromomethyl group is susceptible to hydrolysis in aqueous solutions, which can lead to the formation of less soluble byproducts. The rate of hydrolysis is often pH-dependent.
-
Temperature Fluctuations: Changes in temperature can affect solubility.
-
Evaporation: Evaporation of the solvent can increase the compound's concentration, leading to precipitation.
-
-
Solutions:
-
Prepare Fresh Solutions: Due to the potential for degradation, it is highly recommended to prepare solutions of this compound fresh for each experiment.
-
Control Temperature: Maintain a constant and appropriate temperature for your experiment.
-
Minimize Evaporation: Keep containers tightly sealed.
-
Strategies for Enhancing Solubility: Detailed Protocols and Explanations
Here, we delve into proven methods for improving the aqueous solubility of hydrophobic compounds like this compound.
Co-solvent Systems
The use of a water-miscible organic solvent, or co-solvent, is a common and effective strategy to increase the solubility of non-polar compounds in aqueous solutions.[2] The co-solvent works by reducing the overall polarity of the solvent system, thereby making it more favorable for the hydrophobic solute.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and versatile solvent for a wide range of compounds.[3]
-
Ethanol: A less toxic alternative to DMSO, suitable for many biological applications.
Protocol 1: Preparing a Solution Using a Co-solvent
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and sonication may be necessary.
-
Determine Maximum Tolerated Co-solvent Concentration: Before preparing your final working solution, it is crucial to determine the maximum concentration of the co-solvent that your experimental system (e.g., cell line) can tolerate without adverse effects.
-
Prepare Working Solution: Based on the desired final concentration of this compound and the maximum tolerated co-solvent concentration, calculate the required volumes.
-
Dilution: Add the calculated volume of the stock solution dropwise to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
Data Summary: Co-solvent Considerations
| Co-solvent | Advantages | Disadvantages | Typical Final Concentration in Assays |
| DMSO | High solubilizing power for a broad range of compounds.[3] | Can be toxic to some cells at higher concentrations. | < 0.5% (v/v) is generally recommended.[1] |
| Ethanol | Lower toxicity compared to DMSO. | May not be as effective as DMSO for all compounds. | < 1% (v/v) is generally well-tolerated. |
Workflow for Co-solvent Strategy
Caption: Workflow for preparing an aqueous solution using a co-solvent.
Cyclodextrins: Molecular Encapsulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][5] They can encapsulate hydrophobic molecules, like this compound, within their cavity, forming an "inclusion complex" that has significantly improved aqueous solubility.[1][4]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Widely used, but has relatively low water solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity.[5]
Protocol 2: Solubilization using Cyclodextrins
-
Prepare a Cyclodextrin Solution: Dissolve an excess of the chosen cyclodextrin in your aqueous buffer with stirring.
-
Prepare a Concentrated Compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Form the Inclusion Complex: Slowly add the compound solution to the stirring cyclodextrin solution.
-
Equilibrate: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at a constant temperature to ensure the formation of the inclusion complex.[1]
-
Filter: Remove any undissolved compound by filtration (e.g., using a 0.22 µm syringe filter). The clear filtrate is your working solution.
Data Summary: Cyclodextrin Selection
| Cyclodextrin | Key Features | Considerations |
| β-Cyclodextrin | Readily available and cost-effective. | Limited aqueous solubility. |
| HP-β-Cyclodextrin | High aqueous solubility and low toxicity.[5] | Higher cost. |
Workflow for Cyclodextrin Solubilization
Caption: Workflow for solubilizing a compound using cyclodextrins.
Surfactants: Micellar Solubilization
Commonly Used Surfactants:
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant.
-
Tween® 20/80 (Polysorbates): Non-ionic surfactants, generally less harsh on biological systems.
Protocol 3: Solubilization using Surfactants
-
Prepare a Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration above its CMC.
-
Add the Compound: Add the solid this compound directly to the surfactant solution.
-
Facilitate Dissolution: Use sonication and gentle heating (with caution) to aid in the dissolution and incorporation of the compound into the micelles.
-
Equilibrate: Allow the solution to stir for a period to ensure complete solubilization.
-
Filter: If necessary, filter the solution to remove any undissolved material.
Data Summary: Surfactant Selection
| Surfactant | Type | Key Features | Considerations |
| SDS | Anionic | Strong solubilizing power. | Can denature proteins and disrupt cell membranes. |
| Tween® 20/80 | Non-ionic | Milder and generally more biocompatible. | May interfere with certain biological assays. |
Workflow for Surfactant Solubilization
Caption: Workflow for solubilizing a compound using surfactants.
Critical Consideration: Stability of the Bromomethyl Group
The bromomethyl group on the this compound molecule is a benzylic bromide, which is known to be susceptible to nucleophilic substitution reactions, including hydrolysis in aqueous solutions. The rate of this hydrolysis is generally pH-dependent, with increased rates at higher pH.[5][7][8]
What this means for your experiments:
-
Degradation Over Time: In an aqueous buffer, this compound can degrade into 4-(hydroxymethyl)benzophenone and other byproducts. This not only changes the concentration of your target compound but may also introduce confounding factors into your experiment.
-
Buffer Choice Matters: The nucleophilicity of the buffer components can also influence the rate of degradation. Buffers containing species that are good nucleophiles should be used with caution.
Recommendations:
-
Always Prepare Fresh Solutions: To minimize the impact of degradation, it is strongly recommended to prepare your aqueous solutions of this compound immediately before use.
-
Consider pH: If your experiment allows, using a buffer with a slightly acidic to neutral pH may help to slow the rate of hydrolysis.
-
Stability Studies: For long-term experiments, it is advisable to conduct a preliminary stability study by analyzing the concentration of this compound in your chosen buffer over time using a suitable analytical method like HPLC.
Final Recommendations and Best Practices
-
Empirical Determination is Key: Due to the lack of specific quantitative solubility and stability data for this compound in the public domain, it is essential to empirically determine the optimal solubilization strategy for your specific experimental conditions.
-
Start with Co-solvents: The co-solvent approach, particularly with DMSO, is often the most straightforward and a good starting point for many applications.
-
Consider Alternatives for Sensitive Systems: If your experimental system is sensitive to organic solvents, cyclodextrins (especially HP-β-CD) offer an excellent alternative.
-
Document Everything: Keep detailed records of your solubilization protocols, including the type and concentration of solubilizing agents used, temperatures, and incubation times. This will be invaluable for ensuring the reproducibility of your results.
We hope this technical support guide provides you with the necessary information and confidence to successfully work with this compound. Should you have further questions, please do not hesitate to contact our technical support team.
References
- ResearchGate. (2014). FIGURE 1: pH dependence of the rate constant for aqueous hydrolysis of.... [Link]
- National Center for Biotechnology Information. (n.d.).
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Rane, S. S., & Anderson, B. D. (2022). Solubilization techniques used for poorly water-soluble drugs.
- Wikipedia. (2024). Dimethyl sulfoxide. [Link]
- Zhao, L., et al. (2019). Temporary Solubilizing Tags Method for the Chemical Synthesis of Hydrophobic Proteins.
- Sledz, P., et al. (2013). DMSO Solubility Assessment for Fragment-Based Screening.
- Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
- Loftsson, T. (2022). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Oyelami, O. A., & Adebayo, A. S. (2009). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution.
- National Center for Biotechnology Information. (n.d.). Benzophenone. PubChem. [Link]
- USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. [Link]
- Xu, W. J., et al. (2007). This compound.
- Wang, D. G., et al. (2016).
- Oyelami, O. A., & Adebayo, A. S. (2009). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution.
- Ziath. (2006).
- Al-Sabagh, A. M., et al. (2020). Mixed Micelles of Binary Mixtures of Sodium Dodecylbenzene Sulfate and Tween 80 Surfactants in Aqueous Solutions.
- Beltran, E., et al. (2000). Kinetics of abiotic hydrolysis of isoxaflutole: influence of pH and temperature in aqueous mineral buffered solutions. PubMed. [Link]
- Organic Chemistry Portal. (n.d.).
- Dodani, S. C., et al. (2023). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [Link]
- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- Huang, J., & Mabury, S. A. (2000). Hydrolysis kinetics of fenthion and its metabolites in buffered aqueous media. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of abiotic hydrolysis of isoxaflutole: influence of pH and temperature in aqueous mineral buffered solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UV Exposure for 4-(Bromomethyl)benzophenone Crosslinking
Welcome to the technical support center for optimizing UV-induced crosslinking using 4-(Bromomethyl)benzophenone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful photo-crosslinker to study molecular interactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the nuances of your experiments and achieve robust, reproducible results.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of this compound chemistry and common queries that arise during experimental design.
Q1: What is the mechanism of photocrosslinking with this compound?
This compound is a versatile heterobifunctional crosslinker.[1] One end, the bromomethyl group, can be used to covalently attach the benzophenone moiety to a molecule of interest through standard nucleophilic substitution reactions (e.g., with thiols or amines). The other end, the benzophenone group, is a photo-activatable crosslinking agent.[2]
Upon exposure to UV light, typically around 350-365 nm, the benzophenone carbonyl group undergoes an n → π* electronic transition from a ground singlet state (S₀) to an excited singlet state (S₁).[3][4] This is followed by a rapid and efficient intersystem crossing to a more stable, longer-lived triplet state (T₁).[5][6] This excited triplet state is a diradical and is highly reactive, capable of abstracting a hydrogen atom from a nearby C-H, N-H, or O-H bond of an interacting molecule.[5] This hydrogen abstraction generates two radical species which then combine to form a stable, covalent C-C, C-N, or C-O bond, effectively "crosslinking" the two molecules.[3][4]
Diagram: Mechanism of Benzophenone-Mediated Photocrosslinking
Caption: Mechanism of benzophenone-mediated photo-crosslinking.
Q2: What is the optimal UV wavelength for activating benzophenone?
Benzophenone exhibits two main absorption peaks. The preferred wavelength for photoactivation is around 350-365 nm.[3][7] This wavelength excites the n → π* transition, leading to the reactive triplet state responsible for crosslinking.[3] Although there is another absorption peak around 254 nm (π → π* transition), using this shorter wavelength is generally discouraged.[3] UV light at 254 nm can cause significant damage to proteins and nucleic acids, potentially leading to non-specific crosslinking, sample degradation, and compromised biological activity.[7]
Q3: My crosslinker is in the this compound form. Do I need to react it with my molecule of interest first?
Yes. This compound is a reagent used to introduce the benzophenone photophore onto your molecule of interest (e.g., a protein, peptide, or small molecule). The reactive bromomethyl group allows for this initial covalent attachment.[1][2] The experimental workflow involves two distinct chemical steps: first, the conjugation of this compound to your molecule, and second, the UV-induced crosslinking of the now benzophenone-labeled molecule to its interaction partner.
Q4: Can I store my this compound solution?
It is highly recommended to prepare solutions of this compound fresh before use. The bromomethyl group is reactive and can be hydrolyzed by trace amounts of water, especially in solvents like DMSO or DMF which are hygroscopic. Similarly, many crosslinking reagents are moisture-sensitive.[8] For consistent results, weigh out and dissolve the required amount immediately prior to your conjugation reaction.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during UV crosslinking experiments with benzophenone-modified molecules.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low or No Crosslinking Efficiency | 1. Insufficient UV Exposure: The total energy dose (Joules/cm²) is too low. 2. Incorrect UV Wavelength: Using a light source outside the 350-365 nm range. 3. Low UV Lamp Intensity: The lamp is old or not properly calibrated.[9][10] 4. Excessive Distance from UV Source: Light intensity decreases with the square of the distance.[9] 5. Suboptimal Buffer Conditions: Components in the buffer may be quenching the triplet state. 6. Low Concentration of Reactants: Crosslinking is a bimolecular reaction and is concentration-dependent.[11] | 1. Perform a UV dose-response experiment: Irradiate samples for increasing durations to find the optimal time (see Protocol 1). 2. Verify your UV lamp's emission spectrum: Ensure it has a peak output at 350-365 nm. 3. Calibrate your UV lamp: Use a radiometer to measure the intensity (mW/cm²) at the sample position.[10][12] 4. Minimize the distance: Place the sample as close to the UV source as is safely and reproducibly possible.[9] 5. Use simple, non-reactive buffers: Phosphate or HEPES-buffered saline are good starting points. Avoid buffers with components that can act as radical scavengers (e.g., high concentrations of glycerol, DTT, or β-mercaptoethanol). 6. Increase the concentration of your interacting partners if possible. |
| Protein Degradation or Aggregation | 1. Excessive UV Exposure: High energy doses can lead to photodamage.[4] 2. Use of Short-Wavelength UV: 254 nm UV is known to cause protein damage.[3] 3. Sample Overheating: High-intensity UV lamps can generate significant heat. 4. Over-crosslinking: Extensive crosslinking can lead to insoluble protein complexes.[8] | 1. Reduce UV exposure time: Use the minimum time required for sufficient crosslinking as determined by your dose-response experiment. 2. Ensure you are using a 365 nm UV source. 3. Perform irradiation on ice or a cold block to dissipate heat.[13] 4. Reduce the concentration of the benzophenone-labeled molecule or the UV exposure time. |
| High Background or Non-Specific Crosslinking | 1. Hydrolysis of the crosslinker: Benzophenone can react with water if no other hydrogen donor is in close proximity.[7] 2. Contaminants in the sample: Other molecules may be non-specifically crosslinked. 3. Long UV exposure times: Increases the probability of random, proximity-based crosslinking events. | 1. Optimize reactant concentrations to favor the specific interaction. 2. Ensure high purity of your interacting partners. 3. Titrate UV exposure to the shortest effective time. |
Diagram: Troubleshooting Workflow for Low Crosslinking Efficiency
Caption: A decision tree for troubleshooting low crosslinking efficiency.
Part 3: Experimental Protocols
These protocols provide a starting point for optimizing your crosslinking experiments. Always adapt them to your specific system.
Protocol 1: Determining Optimal UV Exposure Time (Dose-Response Experiment)
This experiment is crucial for balancing crosslinking efficiency with potential sample damage.
Objective: To identify the minimum UV exposure time that yields a sufficient amount of crosslinked product.
Materials:
-
Benzophenone-labeled molecule of interest.
-
Interaction partner.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
UV crosslinker instrument with a 365 nm light source (e.g., UVP CL-1000).[14]
-
Radiometer for UV intensity measurement (optional but recommended).
-
Analysis equipment (e.g., SDS-PAGE gels, Western blot materials, mass spectrometer).
Procedure:
-
Prepare a master mix: Combine your benzophenone-labeled molecule and its interaction partner in the reaction buffer at your desired concentrations.
-
Aliquot the reaction: Create several identical aliquots of the master mix in UV-transparent tubes or a multi-well plate. Include a "no UV" control.
-
Position the samples: Place the aliquots in the UV crosslinker at a fixed and reproducible distance from the lamp.[13] For consistency, always use the same position for all experiments.
-
Calibrate UV source (if possible): Measure the intensity of the UV lamp at the sample position in mW/cm². This allows you to calculate the total energy dose (Energy = Intensity × Time).
-
Irradiate the samples: Expose each aliquot to 365 nm UV light for a different amount of time. A good starting range is often 0, 1, 2, 5, 10, 20, and 30 minutes.[13][14]
-
Quench the reaction (optional): For some applications, adding a radical scavenger like excess DTT after irradiation can be beneficial.
-
Analyze the results: Analyze the crosslinking efficiency for each time point. This is typically done by:
-
SDS-PAGE: Look for the appearance of a new, higher molecular weight band corresponding to the crosslinked complex.
-
Western Blotting: If one of the partners is tagged, you can specifically detect the crosslinked product.
-
Mass Spectrometry: Provides the most definitive evidence of crosslinking and can identify the crosslinked sites.[15]
-
-
Determine the optimal time: Select the shortest exposure time that gives a clear and reproducible crosslinked product without significant degradation of the starting materials.
Protocol 2: General Workflow for Photoaffinity Labeling
This protocol outlines the general steps from conjugating this compound to identifying the crosslinked products.
Objective: To identify the binding partners of a molecule of interest.
Diagram: Experimental Workflow for Photoaffinity Labeling
Caption: A general workflow for a photoaffinity labeling experiment.
References
- Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(20), 5661–5673.
- Kauer, J. C., et al. (1986). p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photoaffinity labeling of chymotrypsin. Journal of Biological Chemistry, 261(23), 10695-10700.
- Bio-protocol. (2017). UV Cross-linking Assay and Competition Assay. Bio-protocol, 7(5), e2168.
- Fancy, D. A., & Kodadek, T. (1999). Chemistry for the analysis of protein-protein interactions: A short review. Proceedings of the National Academy of Sciences, 96(11), 6020-6024.
- Kl ´an, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley-Blackwell.
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
- OkaSciences. (n.d.). UV Crosslinking Protocol and Tips.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of this compound.
- Belov, M. E., et al. (2000). Cross-linking of proteins with a new class of reagents: Carbonyl-di-imidazole and related compounds. Journal of the American Society for Mass Spectrometry, 11(1), 19-28.
- Excelitas Technologies. (n.d.). OmniCure S2000 UV Curing System.
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 4947–4954.
- Götze, M., & Pieler, T. (2003). Site-specific photo-cross-linking of proteins to RNA.
- Chen, Y., et al. (2017). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 89(21), 11319–11326.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 6. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
Preventing non-specific labeling with 4-(Bromomethyl)benzophenone probes
Welcome to the technical support resource for 4-(Bromomethyl)benzophenone (BMBP) photoaffinity labeling probes. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. As Senior Application Scientists, our goal is to help you overcome common hurdles and achieve robust, specific, and reproducible results in your experiments.
Understanding the BMBP Probe: Mechanism and Application
This compound is a versatile chemical probe used in photoaffinity labeling to identify and characterize protein-ligand interactions.[1][2][3] The core of its function lies in the benzophenone (BP) moiety, a photo-reactive group that, upon activation with UV light (typically around 350-365 nm), forms a covalent bond with nearby molecules.[4][5][6]
The process begins with the excitation of the benzophenone carbonyl group from its ground state to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state.[7] This triplet-state diradical is highly reactive and can abstract a hydrogen atom from a C-H bond in a nearby amino acid residue, creating a new carbon-centered radical.[5] Subsequent radical recombination results in the formation of a stable, covalent C-C bond, permanently linking the probe (and its attached ligand) to the interacting protein.[8][9] The reactive bromomethyl group allows for the initial attachment of the BMBP moiety to a ligand or molecule of interest.[1]
This powerful technique allows for the "capture" of transient or low-affinity interactions, making it invaluable for target identification and binding site mapping in complex biological systems.[9][10][11]
Troubleshooting Guide: From Non-Specific Binding to No Signal
This section addresses the most common issues encountered during photoaffinity labeling experiments with BMBP probes. Each answer explains the underlying cause of the problem and provides a clear, actionable protocol to resolve it.
Question 1: I'm seeing high background and non-specific labeling on my gel/blot. What's causing this and how do I fix it?
High background is the most frequent challenge and typically stems from one or more of the following issues:
A. Cause: Probe Concentration is Too High
-
Expertise & Experience: At elevated concentrations, the BMBP probe can bind non-specifically to abundant proteins or hydrophobic surfaces through weak interactions. Upon UV activation, these transient, non-specific interactions become covalent, leading to a smear or multiple bands on your gel.
-
Troubleshooting Protocol: Probe Titration
-
Design: Prepare a series of experiments where you titrate the BMBP probe concentration across a broad range (e.g., 0.1x, 0.5x, 1x, 5x, 10x of your initial concentration). Keep all other parameters (protein concentration, UV exposure time, temperature) constant.
-
Execution: Perform the labeling experiment for each concentration.
-
Analysis: Analyze the results by SDS-PAGE and Western blot (or autoradiography if using a radiolabeled probe).
-
Interpretation: Identify the concentration that provides the highest signal-to-noise ratio—that is, the strongest labeling of your target protein with the lowest background. This is your optimal probe concentration.
-
B. Cause: Excessive UV Irradiation
-
Expertise & Experience: Over-exposing your sample to UV light can cause two problems. First, it can lead to protein damage and unfolding, exposing new sites for non-specific probe attachment.[4] Second, the highly reactive benzophenone diradical, if not immediately reacting with a proximal target, can diffuse and react with other, non-target molecules. Prolonged irradiation increases this probability.[6]
-
Troubleshooting Protocol: UV Irradiation Time Course
-
Design: Using your newly optimized probe concentration, set up a time-course experiment. Irradiate identical samples for varying durations (e.g., 1, 5, 10, 20, 30 minutes).
-
Execution: Place your samples on ice at a fixed distance (e.g., 5 cm) from the UV lamp to maintain consistent intensity.[4][12] Ensure the lamp emits at the optimal wavelength for benzophenone activation (~350-365 nm).[4][5]
-
Analysis: Run the samples on a gel and analyze for target labeling and background.
-
Interpretation: Select the shortest irradiation time that yields sufficient labeling of your target protein while minimizing non-specific bands and protein aggregation.
-
C. Cause: Incompatible Buffer Components
-
Expertise & Experience: Certain buffer components can interfere with the crosslinking reaction. The most common culprits are primary amines, such as Tris (tris(hydroxymethyl)aminomethane), which can react with the photo-activated probe and quench the reaction. Other potential radical scavengers can also reduce labeling efficiency.[4]
-
Troubleshooting Protocol: Buffer Optimization
-
Identify & Replace: Check your buffer composition for interfering agents.
-
Recommended Buffers: Switch to a buffer system that does not contain primary amines. Excellent choices include HEPES, phosphate-buffered saline (PBS), or MOPS.[4][13]
-
Validate: Re-run your experiment in the new buffer to confirm that background is reduced.
-
| Parameter | Problematic Component | Recommended Alternative | Rationale |
| Buffering Agent | Tris, Glycine | HEPES, Phosphate (PBS), MOPS | Primary amines in Tris and Glycine can quench the activated benzophenone probe, reducing labeling efficiency and potentially increasing non-specific byproducts.[4][13] |
| Additives | DTT, β-mercaptoethanol | TCEP (in moderation) | High concentrations of reducing agents can act as radical scavengers. TCEP is generally more stable and less reactive. |
| Other | Azide | None (filter sterilize) | Sodium azide can interfere with the photoreaction. It should be removed via dialysis or buffer exchange before labeling. |
Table 1: Buffer Component Compatibility for BMBP Labeling Experiments.
Question 2: My target protein labeling is very weak or absent, but my controls look fine. What should I do?
Low signal can be just as frustrating as high background. Here are the primary causes and solutions:
A. Cause: Suboptimal Probe Concentration or UV Exposure
-
Expertise & Experience: The inverse of the problems described above. If your probe concentration is too low or your UV irradiation time is too short, the efficiency of the covalent crosslinking will be insufficient to generate a detectable signal.
-
Troubleshooting Protocol:
-
Increase Probe Concentration: If you have already performed a titration and selected a low concentration to minimize background, try increasing it incrementally (e.g., 2-fold, 5-fold).
-
Increase UV Irradiation: Similarly, increase the UV exposure time or decrease the distance between the lamp and the sample to increase the energy dose.[4] Be mindful that this may also increase background, so careful optimization is key.
-
B. Cause: Inefficient Quenching of the Activated Probe by Water
-
Expertise & Experience: While the benzophenone diradical can be quenched by water, this reaction is reversible.[6] This property allows for repeated excitation and increases the chances of successful crosslinking over longer irradiation times. However, if the probe is in a highly aqueous environment far from any potential C-H bonds, its effective concentration for labeling decreases. This is less of a problem than with other photoprobes like diazirines, but it can contribute to low efficiency.
-
Troubleshooting Protocol: This is an intrinsic property of the probe. The primary solution is to optimize other experimental parameters such as probe concentration and UV exposure.
C. Cause: Probe Degradation or Instability
-
Expertise & Experience: BMBP probes, especially when dissolved in solvent, can degrade over time if not stored correctly. The reactive bromomethyl group can be susceptible to hydrolysis.
-
Troubleshooting Protocol:
-
Storage: Store the solid probe desiccated and protected from light at the recommended temperature (typically -20°C or colder).
-
Solutions: Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO, DMF) immediately before use. Avoid repeated freeze-thaw cycles.
-
Verification: If you suspect degradation, consider verifying the probe's integrity via mass spectrometry.
-
Experimental Workflow & Control Design
A well-designed experiment with rigorous controls is the foundation of trustworthy results.
Workflow for Photoaffinity Labeling
Caption: Standard workflow for a BMBP photoaffinity labeling experiment.
Mandatory Controls for Validating Specificity
To ensure your observed labeling is a result of a specific interaction, you must include the following controls:
-
No UV Control: An identical sample that is incubated with the probe but not exposed to UV light. This control confirms that the labeling is light-dependent and not due to non-covalent aggregation or other artifacts.
-
Competition Control: Pre-incubate your target protein with an excess (e.g., 100-fold molar excess) of an unlabeled, known binding partner (the "competitor"). Then, add the BMBP probe and proceed with the experiment. A significant reduction in probe labeling in the presence of the competitor indicates that the probe binds to the same specific site.
-
No Protein Control: A sample containing only the BMBP probe in buffer, which is then irradiated. This helps identify any artifacts or auto-labeling of the probe itself.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]
- 9. Probing proteomes with benzophenone photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Side reactions of 4-(Bromomethyl)benzophenone in biological systems
Welcome to the technical support resource for 4-(Bromomethyl)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this bifunctional reagent in biological systems. As Senior Application Scientists, we have compiled this information to help you navigate the complexities of your experiments and achieve reliable, interpretable results.
I. Understanding the Reagent: A Dual-Action Probe
This compound is a versatile chemical tool possessing two distinct reactive moieties, enabling a range of applications from targeted covalent inhibition to photoaffinity labeling.[1] A clear understanding of its dual reactivity is paramount for successful experimental design and troubleshooting.
-
The Bromomethyl Group (Alkylation) : This is a reactive electrophile that functions as a benzyl halide. In a biological context, it readily undergoes nucleophilic substitution (SN2) reactions with electron-rich amino acid side chains. This "dark reaction" occurs spontaneously without the need for photoactivation.
-
The Benzophenone Group (Photocrosslinking) : The benzophenone core is a well-established photophore.[2] Upon irradiation with UV light (typically 350-365 nm), its carbonyl group is excited from a ground singlet state to an excited triplet state.[3][4] This triplet diradical is highly reactive and can abstract a hydrogen atom from a nearby C-H bond, resulting in the formation of a stable, covalent C-C bond between the reagent and the target molecule.[5] This reaction is largely promiscuous with respect to amino acid side chains and is primarily governed by proximity.
II. Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound. We provide potential causes and actionable solutions based on established chemical principles and field experience.
Issue 1: Low or No Target Labeling Observed
You've performed your experiment, but analysis (e.g., by Western blot for a biotinylated reporter or by mass spectrometry) shows minimal to no modification of your protein of interest.
Potential Cause A: Reagent Degradation via Hydrolysis
The bromomethyl group is susceptible to hydrolysis in aqueous environments, converting it to an inert hydroxymethyl group (-CH₂OH). This significantly reduces its ability to act as an alkylating agent.
Solutions & Rationale:
-
Prepare Fresh Stock: Always prepare stock solutions of this compound in an anhydrous organic solvent like DMSO or DMF immediately before use.[3]
-
Minimize Aqueous Incubation Time: Reduce the pre-incubation time of the reagent in aqueous buffer before adding it to your biological sample.
-
pH Control: While hydrolysis can occur across a range of pH values, highly basic conditions (pH > 8.5) can accelerate the process. Maintain your experimental pH within a physiological range (e.g., 7.2-7.8) unless otherwise required.
Potential Cause B: Ineffective Photoactivation
If you are relying on the photocrosslinking function, insufficient UV activation will result in no reaction.
Solutions & Rationale:
-
Verify UV Source: Ensure your UV lamp emits in the 350-365 nm range. Check the lamp's age and specifications, as output intensity can decrease over time.
-
Optimize Irradiation Time & Distance: The efficiency of crosslinking is dependent on the total energy delivered. Systematically vary the irradiation time (e.g., 5-30 minutes) and the distance from the sample to the lamp (typically 2-5 cm).[6] Place samples on ice during irradiation to minimize heat-induced denaturation.
-
Sample Vessel Material: Use UV-transparent materials like quartz cuvettes or certain plastics. Standard polystyrene plates can absorb a significant amount of UV light.
Potential Cause C: Incompatible Buffer System
Buffer components can act as competing nucleophiles, consuming the reagent before it can react with your target protein.
Solutions & Rationale:
-
Avoid Nucleophilic Buffers: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) will react with the bromomethyl group.
-
Recommended Buffers: Use non-nucleophilic buffers such as HEPES, PBS, or phosphate buffer for your experiments.[3][7] If a reducing agent is required for your protein's stability, consider adding it after the labeling reaction has been quenched.
Issue 2: High Background or Non-Specific Labeling
Your results show widespread, untargeted labeling, making it difficult to distinguish a specific interaction from background noise.
Potential Cause A: Uncontrolled Alkylation
The highly reactive bromomethyl group can non-selectively alkylate abundant, accessible nucleophilic residues (like cysteines) on non-target proteins.
Solutions & Rationale:
-
Titrate Reagent Concentration: The simplest solution is to lower the concentration of this compound. Perform a dose-response experiment to find the optimal concentration that maximizes target labeling while minimizing background.
-
Reduce Incubation Time: Shorten the incubation period for the "dark" alkylation reaction before UV irradiation.
-
Competitive Quenching: Add a small molecule nucleophile, such as glutathione or free cysteine, at a low concentration to scavenge excess, unbound reagent.[8]
Potential Cause B: Excessive Photo-Crosslinking
Over-irradiation or using too high a reagent concentration can lead to the benzophenone moiety crosslinking with any nearby molecule, including solvent, buffer components, or bystander proteins.
Solutions & Rationale:
-
Optimize UV Exposure: As with low labeling, perform a time-course experiment to determine the minimum UV exposure required for efficient crosslinking of your target.
-
Incorporate Controls: A crucial control is a sample containing a non-photoactivatable analogue or a sample that is not exposed to UV light. Significant labeling in the no-UV control points towards non-specific alkylation as the primary issue.
Issue 3: Difficulty Identifying Adducts by Mass Spectrometry
You have evidence of labeling, but identifying the specific peptide and residue modified by mass spectrometry (MS) is proving challenging.
Potential Cause A: Low Stoichiometry of Modification
Covalent modifications are often sub-stoichiometric, meaning the modified peptide may be a very low-abundance species in a complex digest, making it difficult to detect.
Solutions & Rationale:
-
Enrichment Strategies: If you have incorporated a handle (e.g., via a clickable version of the reagent), you can use affinity purification (e.g., streptavidin beads for a biotin tag) to enrich for labeled proteins or peptides before MS analysis.[9]
-
Increase Labeling Efficiency: Revisit the troubleshooting steps for "Low or No Target Labeling" to maximize the signal you are trying to detect.
Potential Cause B: Inadequate MS Data Acquisition and Analysis
Standard database search algorithms are often configured to look for a limited set of common post-translational modifications. A custom, unknown adduct will be missed.
Solutions & Rationale:
-
Use Open Modification Searches: Employ search algorithms (e.g., Magnum) designed to identify any mass shift on peptides without prior specification.[10] This is essential for discovering novel adducts.[11]
-
Manual Spectra Inspection: Look for characteristic reporter ions or neutral losses in your MS/MS spectra that correspond to the fragmentation of the this compound adduct.
-
Optimize Fragmentation: Use multiple fragmentation techniques. Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are common, but electron-transfer dissociation (ETD) can be advantageous for preserving labile modifications on the peptide backbone.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid targets for each reactive group?
-
Bromomethyl Group: This group is a classic SN2 electrophile. Its reactivity is highest with soft nucleophiles. The primary targets in proteins are the thiolates of cysteine residues, which are highly nucleophilic at physiological pH.[12][13] The imidazole side chain of histidine can also be alkylated, though typically less readily than cysteine.[14][15][16]
-
Benzophenone Group (Post-UV): The photo-excited triplet diradical is highly reactive and relatively non-specific. It can abstract hydrogen atoms from C-H bonds, which are present in all amino acid residues .[5] Therefore, labeling is dictated by which residue is in the closest physical proximity to the benzophenone moiety upon UV activation, not by inherent chemical reactivity.
Q2: How should I store and handle this compound?
The compound should be stored in a cool, dry, and dark place to prevent degradation.[17] The safety data sheet indicates it is stable under recommended storage conditions.[17][18] For experimental use, prepare fresh stock solutions in anhydrous DMSO or DMF and use them promptly. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: How can I distinguish between labeling from the bromomethyl group versus the benzophenone group?
This is a critical experimental question that must be addressed with proper controls.
-
No-UV Control: Perform a parallel experiment where the sample is incubated with the reagent but never exposed to UV light . Any labeling detected in this sample is exclusively due to the alkylating activity of the bromomethyl group.
-
Hydrolyzed Control: Intentionally hydrolyze the bromomethyl group by incubating the reagent in an aqueous buffer for an extended period before adding it to your protein. Then, perform the standard UV irradiation protocol. Labeling observed in this case can be attributed primarily to the benzophenone photocrosslinker.
-
Mass Spectrometry: The two reactions produce different mass shifts. Simple alkylation adds the mass of the 4-benzoylbenzyl group, whereas photocrosslinking adds the mass of the entire this compound molecule minus a hydrogen atom.
Table 1: Expected Mass Shifts for Adducts on Peptides
| Modification Type | Reacting Group | Mass Added (Monoisotopic) | Calculation |
| Alkylation | Bromomethyl (-CH₂Br) | 195.0493 Da | C₁₄H₁₁O (Mass of 4-benzoylbenzyl group) |
| Photocrosslinking | Benzophenone (-C₆H₅CO-) | 274.0024 Da | C₁₄H₁₁BrO (Full reagent) - H |
Q4: What is the recommended procedure for quenching the reactions?
Quenching is essential to stop the reaction and prevent non-specific labeling during downstream processing.
-
To Quench the Bromomethyl Group: Add a thiol-containing reagent in excess.
-
Dithiothreitol (DTT): Final concentration of 10-20 mM.
-
β-Mercaptoethanol (BME): Final concentration of 20-50 mM.
-
Free L-Cysteine: Final concentration of 10-20 mM.[8]
-
-
To Quench the Photoreaction: Simply turn off the UV light source. The triplet state of benzophenone has a very short lifetime and will decay rapidly once the energy source is removed. After quenching the photoreaction, you should still add a thiol reagent to quench any remaining unreacted bromomethyl groups.
Workflow & Decision Diagram
The following diagram outlines a general experimental workflow and troubleshooting decision process for using this compound.
Caption: General workflow for a labeling experiment.
IV. References
-
BenchChem. (2025). Application Notes for 4'-bromo-3-morpholinomethyl benzophenone. BenchChem.
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of this compound.
-
Request PDF. (n.d.). Photochemical reaction mechanism of benzophenone protected guanosine at N7 position. ResearchGate.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.
-
ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H bond.
-
D'Hondt, K., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(10), 5516-5523.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem.
-
ECHEMI. (n.d.). This compound SDS, 32752-54-8 Safety Data Sheets.
-
Wikipedia. (n.d.). Alprazolam.
-
TCI AMERICA. (n.d.). This compound | 32752-54-8.
-
Neckers, D. C. (2025). The Photochemistry of Benzophenone. ScholarWorks@BGSU.
-
PubMed. (2024). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry.
-
PubMed Central. (n.d.). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling.
-
YouTube. (2020). Photoreduction of benzophenone.
-
National Institutes of Health. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Molecules.
-
Nature. (n.d.). Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells.
-
ResearchGate. (2025). (PDF) Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions.
-
PubMed. (1986). Evidence for catalytic site cysteine and histidine by chemical modification of beta-hydroxy-beta-methylglutaryl-coenzyme A reductase. Biochemical and Biophysical Research Communications.
-
ResearchGate. (2025). (PDF) Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms.
-
PubMed Central. (n.d.). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery.
-
bioRxiv. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry.
-
PubMed. (2016). Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. Rapid Communications in Mass Spectrometry.
-
National Institutes of Health. (n.d.). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. ChemMedChem.
-
Frontiers. (2019). Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry.
-
National Institutes of Health. (n.d.). Distinct Roles of Catalytic Cysteine and Histidine in the Protease and Ligase Mechanisms of Human Legumain As Revealed by DFT-Based QM/MM Simulations. Journal of Chemical Theory and Computation.
-
National Institutes of Health. (n.d.). Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones. Angewandte Chemie International Edition.
-
OUCI. (n.d.). Photoaffinity labelling with small molecules.
-
Springer. (n.d.). An update of label-free protein target identification methods for natural active products. Chinese Medicine.
-
National Institutes of Health. (n.d.). The amino acid sequence around the active-site cysteine and histidine residues of stem bromelain. The Biochemical Journal.
-
BenchChem. (2025). Application Notes & Protocols: 2-(Bromomethyl)-4-cyanonaphthalene in Proteomics Research. BenchChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence for catalytic site cysteine and histidine by chemical modification of beta-hydroxy-beta-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinct Roles of Catalytic Cysteine and Histidine in the Protease and Ligase Mechanisms of Human Legumain As Revealed by DFT-Based QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The amino acid sequence around the active-site cysteine and histidine residues of stem bromelain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting 4-(Bromomethyl)benzophenone Precipitation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet disruptive issue encountered during organic synthesis: the unexpected precipitation of 4-(Bromomethyl)benzophenone upon dilution. This phenomenon, often termed "crashing out," can jeopardize reaction yields and purity if not handled correctly. Here, we move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in the lab.
Immediate Troubleshooting: My Product Crashed Out, What Now?
Question: I was performing a workup or dilution, and my this compound suddenly precipitated out of the organic solvent. What is my first step?
Answer: Uncontrolled, rapid precipitation often traps impurities and solvent, leading to a lower quality product. The immediate goal is to regain control of the crystallization process.
Initial Response Protocol:
-
Halt the Dilution: Immediately stop adding the second solvent (the "anti-solvent").
-
Attempt Redissolution: Gently warm the mixture while stirring. If the precipitate redissolves, you can proceed with a controlled, slower cooling or anti-solvent addition to encourage the formation of purer crystals.[1] If warming alone is insufficient, add a small amount of the primary "good" solvent (the solvent your compound was originally dissolved in) until the solid redissolves.[1]
-
Assess the Situation: Once the compound is back in solution, you can proceed with a controlled crystallization. If redissolution is not feasible, the precipitate must be isolated and purified by recrystallization.
Below is a workflow to guide your decision-making process when encountering unexpected precipitation.
Caption: Troubleshooting workflow for unexpected precipitation.
Frequently Asked Questions (FAQs)
Q1: Why did this compound precipitate when I added a second solvent?
This is a classic case of anti-solvent precipitation.[2][3] Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute is higher than its solubility limit.[4] Adding an "anti-solvent" (a solvent in which your compound is poorly soluble) to a solution where it is readily dissolved (in a "good" solvent) drastically reduces the overall solubility of the compound, forcing it out of solution.[2][5]
The key factors are:
-
Polarity Mismatch: this compound is a relatively nonpolar molecule. If it is dissolved in a moderately polar organic solvent like acetone or ethyl acetate, and you add a nonpolar anti-solvent like hexanes or a highly polar one like water, the solubility will decrease sharply.
-
Rate of Addition: Adding the anti-solvent too quickly creates localized areas of extremely high supersaturation.[6][7] This leads to rapid, uncontrolled nucleation (the initial formation of crystal seeds) and precipitation, rather than slow, orderly crystal growth.[8]
Q2: My precipitate is not a fine powder but an oily, gummy substance. What happened and what should I do?
This phenomenon is known as "oiling out." It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[9][10] This is often problematic because the oil can trap impurities more effectively than crystals.[1]
Common Causes:
-
High Supersaturation: The system is so far beyond the saturation point that the compound cannot organize into a crystal lattice and instead separates as a liquid.[9]
-
Temperature: The temperature of the solution may be above the melting point of your compound (or an impure version of it).[1] The melting point for this compound is cited as 109-112 °C.[11]
-
Impurities: Significant impurities can depress the melting point of a compound, making it more likely to oil out.[1]
Troubleshooting Oiling Out:
-
Add More "Good" Solvent: Return the mixture to a heated state and add more of the primary solvent to dissolve the oil.[1]
-
Slow Down Cooling/Addition: Once redissolved, cool the solution much more slowly or add the anti-solvent at a much slower rate.
-
Lower the Temperature: Ensure the crystallization temperature is well below the compound's melting point.
-
Seed the Solution: Adding a few pure seed crystals can provide a template for proper crystal growth, bypassing the liquid phase separation.[10][12]
Q3: How can I prevent unwanted precipitation in future experiments?
Prevention relies on controlling the rate at which you approach and pass the point of supersaturation.[13]
-
Slow Anti-Solvent Addition: Add the anti-solvent dropwise with vigorous stirring. This ensures it disperses quickly and prevents localized high concentrations.[6]
-
Determine the Metastable Zone: For critical applications, experimentally determine the metastable zone width (MSZW). This is the region between the saturation point and the point of spontaneous nucleation where controlled crystal growth can occur.[4]
Q4: What are some suitable solvent systems for the recrystallization of this compound?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For an anti-solvent system, you need a pair of miscible solvents with opposing solubility characteristics for your compound.
| Solvent Type | Examples | Suitability for this compound |
| Good Solvents | Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Toluene | The compound is likely soluble in these common organic solvents. Toluene or acetonitrile can be effective for greasy or aromatic compounds.[15] |
| Poor Solvents (Anti-solvents) | Hexanes, Heptane, Pentane, Water | These are common choices to induce precipitation from a solution in a "good" solvent. |
| Single Solvents for Cooling Crystallization | Isopropanol, Ethanol | These may work if the solubility difference between hot and cold is significant. |
A common and effective technique is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., acetone) and then slowly add a "poor" solvent (e.g., hexanes or water) until the solution becomes cloudy (the cloud point), then add a drop or two of the good solvent to clarify, and finally, allow it to cool slowly.
Experimental Protocols
Protocol 1: Controlled Anti-Solvent Crystallization
This protocol is designed to purify this compound after a reaction workup where it is dissolved in an organic solvent.
-
Concentrate the Solution: If your product is in a large volume of solvent, carefully reduce the volume by rotary evaporation until the solution is concentrated.
-
Heat the Solution: Gently heat the concentrated solution to ensure the compound is fully dissolved (e.g., 40-50 °C).
-
Slow Addition of Anti-Solvent: While vigorously stirring the warm solution, add the chosen anti-solvent (e.g., hexanes) dropwise using an addition funnel.
-
Identify the Cloud Point: Continue adding the anti-solvent until the solution becomes persistently cloudy. This indicates you have reached the saturation point.
-
Re-dissolve: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Slow Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. For maximum yield, you can later place it in an ice bath.[16]
-
Isolate and Dry: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Caption: Workflow for controlled anti-solvent crystallization.
References
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Crystal Pharmatech. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA.
- Yasuda, M., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.
- Flowers, P., et al. (2023). Why did the solid precipitate crash out of the aqueous solution once it was acidified?.
- Vapourtec. (n.d.). Flow Crystallization | Solubility Control.
- Sharma, A., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design.
- Reddit User Discussion. (2016). "Crashing out" a solid. r/chemistry.
- Syrris. (n.d.). Learn more about Crystallization.
- Sharma, A., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications.
- University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry.
- Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services.
- Mirai Intex. (2024). Crystallization process: how does crystallization work.
- Fiveable. (n.d.). Key Concepts of Crystallization Processes to Know for Separation Processes.
- Reddit User Discussion. (2025). Need help with antisolvent crystallization of small molecule. r/Chempros.
- Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
- MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization.
- Reddit User Discussion. (2024). Crashing out. r/chemistry.
- National Institutes of Health. (n.d.). This compound. PubChem.
- Google Patents. (n.d.). US20100041906A1 - Method for the precipitation of organic compounds.
- Reddit User Discussion. (2022). Mechanics of ions causing compounds to precipitate out of solution?. r/chemistry.
- Quora. (2019). How to prevent co-precipitation in chemistry.
- Wikipedia. (n.d.). Benzophenone.
- Physics Forums. (2006). Why do unexpected precipitates form in precipitation reactions?.
- Reddit User Discussion. (2023). Common sources of mistake in organic synthesis. r/OrganicChemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiveable.me [fiveable.me]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. US20100041906A1 - Method for the precipitation of organic compounds - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. This compound CAS#: 32752-54-8 [m.chemicalbook.com]
- 12. vapourtec.com [vapourtec.com]
- 13. Crystallization Process Development & Optimization Services | Crystal Pharmatech [crystalpharmatech.com]
- 14. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 15. reddit.com [reddit.com]
- 16. physicsforums.com [physicsforums.com]
Technical Support Center: Overcoming Steric Hindrance with 4-(Bromomethyl)benzophenone Derivatives
Welcome to the technical support center for navigating the challenges associated with the use of 4-(bromomethyl)benzophenone and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important class of photo-cross-linking agents and synthetic intermediates. We will delve into the common issue of steric hindrance and provide actionable troubleshooting strategies and detailed protocols to ensure the success of your experiments.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable reagent for introducing a photoreactive benzophenone moiety onto a molecule of interest. This is often achieved via a nucleophilic substitution reaction, where a nucleophile from the target molecule displaces the bromide. However, the success of this reaction can be significantly hampered by steric hindrance.[1][2] This occurs when bulky chemical groups on either the nucleophile or the benzophenone derivative physically obstruct the reactive centers from approaching each other, slowing down or preventing the desired reaction.[1][3][4][5]
This guide will provide a comprehensive overview of how to diagnose and overcome these steric challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or not proceeding at all. How do I know if steric hindrance is the problem?
A1: Sluggish or failed reactions are classic symptoms of steric hindrance, especially when dealing with bulky nucleophiles (e.g., secondary or tertiary amines, hindered alcohols, or thiols) or a substituted this compound derivative.[3] If you have already confirmed the quality of your starting materials and reagents, and have ruled out other common issues like poor solubility or incorrect stoichiometry, steric hindrance is a likely culprit. One way to diagnose this is to run a control reaction with a smaller, less hindered nucleophile. If this control reaction proceeds smoothly, it strongly suggests that steric bulk is the issue in your primary experiment.
Q2: What are the general strategies to overcome steric hindrance in my reaction?
A2: There are several effective strategies you can employ:
-
Optimize Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[6] However, be mindful that higher temperatures can also promote side reactions like elimination.[7] The choice of solvent is also critical. Polar aprotic solvents like DMF or DMSO are often preferred for S_N2 reactions as they do not solvate the nucleophile as strongly as polar protic solvents, leaving it more reactive.[8][9][10][11]
-
Use a More Reactive Nucleophile: If possible, converting a neutral nucleophile (like an alcohol or thiol) to its more reactive anionic form (an alkoxide or thiolate) using a non-nucleophilic base can significantly increase the reaction rate.
-
Employ a Catalyst: For particularly challenging cases, the use of a catalyst can facilitate the reaction. For example, in cross-coupling reactions involving sterically hindered partners, nickel or cobalt catalysts have shown great promise.[12][13][14][15] While not a direct substitution, these catalytic systems can enable bond formation where traditional methods fail.
-
Modify the Linker: If you are designing a custom linker, consider incorporating a longer, more flexible spacer arm between your nucleophilic group and the bulky part of your molecule. This can provide the necessary distance to reduce steric clash.[16]
Q3: Can I switch to an alternative reagent if steric hindrance with this compound is insurmountable?
A3: Yes, if optimization efforts fail, you might consider alternative photoreactive groups or different coupling strategies. For instance, trifluoromethylphenyl diazirine (TPD)-based reagents can be excellent alternatives for photo-affinity labeling.[17] These can sometimes be introduced using different chemical handles that may be less susceptible to steric hindrance in your specific system.
Troubleshooting Guides & Detailed Protocols
Problem 1: Low Yield of Desired Product Due to Incomplete Reaction
This is a common issue when a sterically hindered nucleophile is used. The following protocol is designed to maximize the yield by optimizing the reaction conditions.
Protocol 1: Optimized Nucleophilic Substitution with a Hindered Alcohol
This protocol details the etherification of a sterically hindered secondary alcohol with this compound.
Step-by-Step Methodology:
-
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Formation of the Alkoxide: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Expertise & Experience: Using NaH ensures the quantitative formation of the more nucleophilic alkoxide. Adding it at 0 °C helps to control the exothermic reaction and prevent potential side reactions.
-
-
Reaction with this compound: After stirring for 30 minutes at 0 °C, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Heating and Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C in THF). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Trustworthiness: Heating is often necessary to provide sufficient energy to overcome the steric barrier. Regular monitoring by TLC is crucial to determine the optimal reaction time and to avoid decomposition of the product with prolonged heating.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water.
-
Extraction and Purification: Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Problem 2: Formation of Elimination Byproducts
When forcing a reaction with a sterically hindered base or at high temperatures, an E2 elimination can compete with the desired S_N2 substitution, leading to the formation of an alkene byproduct.
Strategy: Minimizing Elimination
To favor substitution over elimination, consider the following adjustments to your reaction conditions:
-
Choice of Base: If a base is required to deprotonate your nucleophile, use a non-hindered base that is also a good nucleophile. For example, for a thiol, sodium hydroxide or sodium methoxide would be preferable to potassium tert-butoxide.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It's often a trade-off between reaction speed and selectivity.
-
Solvent Choice: Continue to use a polar aprotic solvent. These solvents favor S_N2 reactions and do not significantly promote elimination.[8][9]
Data Presentation: Impact of Solvent on SN2 Reaction Rate
The choice of solvent has a profound impact on the rate of S_N2 reactions. The following table provides a general guide.
| Solvent Type | Example Solvents | Relative Reaction Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Solvates the cation of the nucleophilic salt, leaving a highly reactive "naked" anion as the nucleophile.[10] |
| Polar Protic | Water, Methanol, Ethanol | Low | Solvates the anionic nucleophile via hydrogen bonding, reducing its reactivity.[10] |
| Non-polar | Hexane, Toluene | Very Low | Reactants often have poor solubility, and the solvent does not help to separate the ion pairs of the nucleophilic salt. |
Visualizing the Problem and Solution
Diagram 1: Steric Hindrance in an SN2 Reaction
Caption: Steric clash preventing nucleophilic attack.
Diagram 2: Workflow for Overcoming Steric Hindrance
Caption: Troubleshooting workflow for sterically hindered reactions.
References
- Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. [Link]
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
- Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)-C(sp3) Bonds: Ni and Co Afford Complementary Reactivity. Journal of the American Chemical Society. [Link]
- Cross-Electrophile Coupling to Form Sterically Hindered C(sp 2 )–C(sp 3 ) Bonds: Ni and Co Afford Complementary Reactivity.
- Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Deriv
- Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
- Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. [Link]
- Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. [Link]
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications.
- Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
- Optimization of Reaction Conditions for Bromomethyl Carbinol Formation.
- Steric hindrance: Significance and symbolism. ScienceDirect. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)-C(sp3) Bonds: Ni and Co Afford Complementary Reactivity [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Unreacted 4-(Bromomethyl)benzophenone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on effectively quenching unreacted 4-(Bromomethyl)benzophenone in a reaction mixture. Here, you will find not just protocols, but the underlying chemical principles and troubleshooting advice to ensure the safety, efficiency, and success of your experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound that I need to control during a quench?
This compound possesses a highly reactive benzylic bromide functional group.[1] The carbon atom of the bromomethyl group (-CH₂Br) is electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its use in synthesis, but it also means that any unreacted material must be neutralized (quenched) to prevent unwanted side reactions during workup and purification.
Q2: Why is quenching necessary before aqueous workup?
Leaving unreacted this compound in your reaction mixture can lead to several complications:
-
Hydrolysis: In the presence of water, especially under basic conditions, the benzylic bromide can hydrolyze to form the corresponding benzyl alcohol.[2] This introduces an impurity that may be difficult to separate from your desired product.
-
Side Reactions: The electrophilic nature of the bromomethyl group can lead to reactions with other nucleophiles present in your workup solutions or even with your target molecule if it has nucleophilic sites.
-
Safety Hazards: this compound is classified as a skin and eye irritant.[3] Proper quenching deactivates this reactive species, contributing to a safer handling and disposal process.[4][5][6]
Q3: What are the most common types of quenching agents for a reactive electrophile like this compound?
The choice of quenching agent depends on the stability of your desired product to the reaction conditions. Common quenching agents fall into two main categories:
-
Nucleophilic Quench: Involves the addition of a nucleophile to react with the electrophilic bromomethyl group.
-
Hydrolytic Quench: Utilizes water or an aqueous solution to convert the benzyl bromide to the corresponding alcohol.
This guide will focus on nucleophilic quenching strategies, which offer a more controlled and often cleaner reaction profile.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Emulsion formation during aqueous workup | High concentration of reagents or byproducts acting as surfactants. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[7] If the problem persists, consider filtering the entire mixture through a pad of Celite. |
| Product is contaminated with 4-(hydroxymethyl)benzophenone | Hydrolysis of unreacted this compound during workup. | Ensure the quenching step is complete before adding water. A more nucleophilic quenching agent or longer reaction time for the quench may be necessary. |
| Low product yield after workup | The product may have some water solubility, especially if it is polar. | Before discarding any aqueous layers, re-extract them with a suitable organic solvent. Always check aqueous layers by TLC before disposal.[8] |
| Quenching reaction is violently exothermic | The quenching agent is being added too quickly to a concentrated solution of the reactive electrophile. | Always cool the reaction mixture in an ice-water bath before and during the addition of the quenching agent.[7][9] Add the quenching agent slowly and dropwise, monitoring the internal temperature. |
Quenching Protocols and Methodologies
Safety First: Always handle this compound and its reaction mixtures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[5][6][10]
Protocol 1: Quenching with a Primary Amine (e.g., n-Butylamine)
This method is highly effective due to the high nucleophilicity of primary amines. The resulting secondary amine is typically more polar than the starting material, facilitating its removal during aqueous extraction.
Step-by-Step Procedure:
-
Cool the Reaction Mixture: Once your primary reaction is complete, place the reaction vessel in an ice-water bath and cool the mixture to 0-5 °C.[7]
-
Add the Quenching Agent: Slowly add n-butylamine (1.5-2.0 equivalents relative to the initial amount of this compound) to the cooled, stirring reaction mixture.
-
Stir: Allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete reaction of the unreacted this compound.
-
Proceed to Workup: The reaction mixture is now ready for a standard aqueous workup.
Diagram of Quenching Workflow with a Primary Amine
Caption: Workflow for quenching this compound (4-BMBP) with a primary amine.
Protocol 2: Quenching with Aqueous Sodium Bicarbonate
This method is suitable for reactions where the desired product is sensitive to amines or other strong nucleophiles. It works by a combination of hydrolysis and reaction with the weakly basic bicarbonate.
Step-by-Step Procedure:
-
Cool the Reaction Mixture: Place the reaction vessel in an ice-water bath to cool the mixture to 0-5 °C.
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slow Addition: Slowly and carefully add the saturated NaHCO₃ solution to the stirring reaction mixture. Be cautious, as gas (CO₂) evolution may occur if your reaction mixture is acidic.[2]
-
Stir Vigorously: Allow the biphasic mixture to stir vigorously for 1-2 hours at room temperature.
-
Separate and Extract: Transfer the mixture to a separatory funnel, separate the layers, and proceed with the organic phase extraction.[11]
Diagram of Potential Side Reaction: Hydrolysis
Caption: Potential hydrolysis of unreacted 4-BMBP during aqueous workup.
References
- Unknown. QUENCHING OF LITHIUM ANHYDRIDE (LAH).
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Versatile Applications of this compound. [Link]
- Organic Syntheses. Working with Hazardous Chemicals. [Link]
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
- Organic Syntheses. Organic Syntheses Procedure. [Link]
- National Center for Biotechnology Information. This compound.
- Unknown. Organic Reaction Workup Formulas for Specific Reagents.
- Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
- Quora. Which is more reactive towards nucleophilic addition, benzophenone or acetophenone?. [Link]
- Unknown.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.ucr.edu [ehs.ucr.edu]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Optimizing Benzylic Bromination of 4-Methylbenzophenone with N-Bromosuccinimide
Welcome to the Technical Support Center for the selective bromination of 4-methylbenzophenone using N-bromosuccinimide (NBS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions, ensuring successful and reproducible outcomes in your laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter during the benzylic bromination of 4-methylbenzophenone.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but upon analysis (TLC, GC-MS, or ¹H NMR), you observe a significant amount of unreacted 4-methylbenzophenone.
Possible Causes & Recommended Actions:
-
Ineffective Radical Initiation: The reaction, known as the Wohl-Ziegler reaction, is a radical chain process that requires an initiator to start.[1][2][3]
-
Solution: Ensure your radical initiator is active. If using AIBN (azobisisobutyronitrile) or benzoyl peroxide, make sure it is from a reliable source and has been stored correctly.[1] Consider adding a fresh batch. For photochemical initiation, ensure your light source is of an appropriate wavelength and intensity to induce homolytic cleavage of the bromine source.[4][5]
-
-
Inhibitors Present: Trace impurities, such as oxygen or hydroquinone, can quench the radical chain reaction.
-
Solution: Degas your solvent prior to use by bubbling nitrogen or argon through it. Running the reaction under an inert atmosphere (N₂, Ar) can be beneficial.[6]
-
-
Insufficient Energy Input: Radical initiators require a certain activation energy, typically provided by heat or light.[4]
Issue 2: Formation of Multiple Products, Including Dibrominated Species
Your reaction is working, but you're observing significant byproducts, most commonly the dibrominated product, 4-(dibromomethyl)benzophenone, and potentially some aromatic bromination.
Possible Causes & Recommended Actions:
-
Excessive NBS: Using a large excess of NBS is a primary cause of over-bromination.[8][9]
-
Solution: Carefully control the stoichiometry. Start with a near-equimolar amount of NBS (1.0-1.1 equivalents) relative to the 4-methylbenzophenone.[9] You can monitor the reaction progress and add small portions of NBS if needed to drive the reaction to completion.
-
-
High Reaction Concentration: A high concentration of reactants can increase the likelihood of the desired product undergoing a second bromination.
-
Solution: Ensure adequate solvent is used. While conditions should be anhydrous, a very high concentration of NBS can lead to unwanted side reactions.
-
-
Incorrect Solvent Choice: Polar solvents can promote ionic reaction pathways, leading to electrophilic aromatic substitution on the benzophenone rings instead of the desired benzylic radical bromination.[4][10]
-
Solution: Use a non-polar, anhydrous solvent. Carbon tetrachloride (CCl₄) is the traditional solvent for this reaction due to its inertness and ability to promote the radical pathway.[1][7] However, due to its toxicity and environmental concerns, safer alternatives like cyclohexane, acetonitrile, or ethyl acetate can be used.[11][12][13][14] Acetonitrile has been shown to be an effective solvent for this transformation.[15]
-
Table 1: Solvent Selection for Benzylic Bromination
| Solvent | Polarity | Comments |
| Carbon Tetrachloride (CCl₄) | Non-polar | Traditional solvent, excellent for radical reactions, but toxic and environmentally hazardous.[1][7] |
| Acetonitrile (CH₃CN) | Polar Aprotic | A good alternative to chlorinated solvents, can support the radical reaction.[13][15] |
| Cyclohexane | Non-polar | A safer, non-polar alternative to CCl₄.[13] |
| Chloroform (CHCl₃) | Non-polar | Can be used, but may be less efficient than CCl₄.[14][16] |
| Water or Polar Protic Solvents | Highly Polar | Not recommended; promotes ionic side reactions such as bromohydrin formation with alkenes or electrophilic aromatic substitution.[1][4][10] |
Issue 3: Product Degradation or Oiling Out During Purification
You have successfully synthesized the crude 4-(bromomethyl)benzophenone, but are facing challenges during recrystallization, such as the product "oiling out" or decomposing.
Possible Causes & Recommended Actions:
-
Inappropriate Recrystallization Solvent: The chosen solvent may have a boiling point higher than the melting point of your product, or your product may be too soluble. The melting point of this compound is in the range of 109-112 °C.[17]
-
Solution: Select a solvent or solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[18] Diethyl ether or an ethanol/water mixture are good starting points for investigation.[18] Perform small-scale solubility tests to find the optimal solvent.
-
-
Presence of Impurities: Significant impurities can lower the melting point of the product, causing it to oil out.
-
Solution: If the crude product is highly impure, consider a pre-purification step like column chromatography before recrystallization.[18]
-
-
Cooling Too Rapidly: Rapid cooling can lead to the precipitation of an amorphous solid or oil instead of well-defined crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask or adding a seed crystal can also be helpful.[18]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the reaction between NBS and 4-methylbenzophenone?
A1: The reaction proceeds via a free-radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[1][3] It involves three main stages: initiation, propagation, and termination.
-
Initiation: The process begins with the homolytic cleavage of a radical initiator (like AIBN or benzoyl peroxide) upon heating or exposure to UV light, which then generates a small amount of bromine radicals (Br•).[2][19][20]
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 4-methylbenzophenone. This is the most favorable position due to the formation of a resonance-stabilized benzylic radical.[21] This benzylic radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to form the product, this compound, and a new bromine radical, which continues the chain reaction.[19][22][23]
-
Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.[20]
Caption: General experimental workflow for the synthesis of this compound.
Detailed Steps:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methylbenzophenone (1.0 eq) in an anhydrous non-polar solvent like carbon tetrachloride or acetonitrile. [24]2. Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02 eq) to the solution. [24]3. Heat the reaction mixture to reflux with vigorous stirring. For photochemical initiation, a lamp can be placed near the flask. [16]4. Monitor the progress of the reaction by TLC or GC. A key indicator of reaction progress is the consumption of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide byproduct floating at the top. [6]5. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble succinimide byproduct. [24]7. Wash the filtrate sequentially with a saturated sodium bicarbonate solution, a saturated sodium thiosulfate solution (to quench any remaining bromine), and brine. [24]8. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization. [18]
References
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. [Link]
- N-Bromosuccinimide. (n.d.). In Wikipedia.
- Understanding the Mechanisms: How NBS Achieves Selective Bromin
- N-Bromosuccinimide. (2019, July 6). Chem LibreTexts. [Link]
- Solvent Effects in the Reactions of N-Bromosuccinimide with Toluene, Fluorene and Acenaphthene; Evidence for a Polar Mechanism. (1959). Journal of the American Chemical Society. [Link]
- 10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. [Link]
- Incompatibilities between N-Bromosuccinimide and Solvents. (2020).
- A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. (2022, March 22).
- Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a. (2009).
- Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. (2018).
- Solvent for NBS bromination. (2016, February 26). Reddit. [Link]
- Conditions for free radical bromination using NBS and peroxides? (2017, February 28). Chemistry Stack Exchange. [Link]
- Initial optimized reaction conditions for benzylic bromination of. (2019).
- Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26).
- Optimization of reaction conditions for the benzylic bromination of 1... (2021).
- Benzylic Bromin
- N-Bromosuccinimide (NBS). (n.d.). Common Organic Chemistry. [Link]
- Trouble with NBS bromination. (2019, September 12). Reddit. [Link]
- Free Radical Reaction With NBS as the Initiator. (n.d.). Furman Chemistry 120 - PBworks. [Link]
- Benzylic Bromination with NBS. (n.d.). Chad's Prep®. [Link]
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]
- NBS: Radical Bromin
- A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. (2013, November 21). The Journal of Organic Chemistry. [Link]
- N Bromosuccinimide reaction mechanism || #NBS reagents in organic chemistry. (2022, July 3). YouTube. [Link]
- High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. (1983).
- Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023, December 27). PubMed Central. [Link]
- NBS Reaction| About NBS mechanism |N-bromosuccinimide use | PW. (2022, August 26). PW. [Link]
- 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020, December 16). YouTube. [Link]
- Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. (2022, March 28).
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. scientificupdate.com [scientificupdate.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. echemi.com [echemi.com]
- 17. This compound 96 32752-54-8 [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 20. Furman Chemistry 120: Organic / Free Radical Reaction With NBS as the Initiator [furmanchm120.pbworks.com]
- 21. NBS Reaction| About NBS mechanism |N-bromosuccinimide use | PW [pw.live]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. youtube.com [youtube.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Benzophenone-Mediated Photocrosslinking
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of benzophenone photocrosslinking?
A: Benzophenone is a Type II photoinitiator. Upon absorption of ultraviolet (UV) light, typically in the range of 340-360 nm, the benzophenone molecule is excited from its ground state (S₀) to a singlet excited state (S₁).[1] It then rapidly undergoes intersystem crossing to a more stable triplet excited state (T₁).[2][3] This triplet state is a diradical, capable of abstracting a hydrogen atom from a nearby polymer chain (a C-H bond). This hydrogen abstraction creates a reactive alkyl radical on the polymer and a ketyl radical on the benzophenone. The subsequent recombination of these two radicals forms a stable covalent C-C bond, resulting in a crosslink between the polymer chains.[4]
Q2: What is polymer chain scission and why does it occur during benzophenone photocrosslinking?
A: Polymer chain scission is the breaking of the polymer backbone, leading to a decrease in molecular weight and potentially compromising the mechanical properties of the crosslinked material.[5][6] In the context of benzophenone photocrosslinking, chain scission can be a competing side reaction. It is particularly prevalent when the polymer backbone contains easily abstractable hydrogen atoms, which can lead to the formation of unstable polymer radicals that subsequently undergo cleavage rather than crosslinking.[4]
Q3: What are the key experimental parameters that influence the balance between crosslinking and chain scission?
A: Several factors can tip the balance between the desired crosslinking and unwanted chain scission:
-
UV Wavelength and Intensity: The choice of UV wavelength is critical. While benzophenone has a primary absorption peak around 254 nm, irradiation at this shorter wavelength can sometimes lead to polymer degradation and chain scission.[4][7][8][9] Longer wavelengths, typically around 365 nm, are generally preferred to selectively excite the benzophenone without damaging the polymer backbone.[7][8] High UV intensity can also increase the rate of radical formation, which may favor side reactions like chain scission.
-
Benzophenone Concentration: The concentration of the benzophenone crosslinker plays a crucial role. At low concentrations, chain scission may dominate, while at higher concentrations, crosslinking becomes the predominant reaction.[4]
-
Polymer Structure: The chemical structure of the polymer is a primary determinant. Polymers with readily abstractable hydrogens, such as those with tertiary carbons or ether linkages in the backbone, are more susceptible to chain scission.[4]
-
Oxygen Presence: Oxygen can interfere with the crosslinking process by quenching the triplet excited state of benzophenone or by reacting with the polymer radicals to form peroxyl radicals, which can lead to degradation pathways.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Problem 1: Low gel content or poor mechanical properties of the crosslinked material, suggesting chain scission is dominant.
Q: I've performed the photocrosslinking reaction, but my polymer remains largely soluble, or the resulting hydrogel is very weak. What's going wrong?
A: This is a classic sign that chain scission is outcompeting crosslinking. Here’s a systematic approach to troubleshoot this issue:
-
Step 1: Verify Your UV Source and Wavelength.
-
Step 2: Optimize Benzophenone Concentration.
-
Rationale: An insufficient concentration of benzophenone can lead to a higher probability of chain scission events per crosslinking event.[4]
-
Action: Perform a concentration series to find the optimal benzophenone concentration for your specific polymer system. Start with a baseline concentration and systematically increase it, while monitoring the gel content and mechanical properties.
-
-
Step 3: Deoxygenate Your Reaction Mixture.
-
Rationale: Oxygen can inhibit the crosslinking reaction.
-
Action: Before UV exposure, thoroughly degas your polymer solution by bubbling with an inert gas like nitrogen or argon for at least 30 minutes.[2] Perform the crosslinking under an inert atmosphere if possible.
-
-
Step 4: Evaluate the Polymer Backbone Chemistry.
-
Rationale: Some polymer backbones are inherently more prone to scission.[4]
-
Action: If possible, consider modifying the polymer to introduce less labile C-H bonds or incorporating co-monomers that are less susceptible to hydrogen abstraction.
-
Problem 2: Inconsistent or slow crosslinking kinetics.
Q: My crosslinking reaction is taking much longer than expected, or the results are not reproducible. What could be the cause?
A: Slow or inconsistent kinetics can be frustrating. Here are the likely culprits and how to address them:
-
Step 1: Assess Polymer Polarity and Glass Transition Temperature (Tg).
-
Rationale: The polarity of the polymer matrix can affect the reactivity of the benzophenone.[2][10] In more polar environments, the reactivity of the benzophenone triplet state can decrease.[2][10] Additionally, if the crosslinking is performed below the polymer's glass transition temperature (Tg), the reduced chain mobility can hinder the hydrogen abstraction process.[2][10]
-
Action: If working with a highly polar polymer, you may need to increase the UV exposure time or benzophenone concentration. For polymers with a high Tg, consider performing the crosslinking at a temperature above the Tg to enhance polymer chain mobility.[2][10]
-
-
Step 2: Check for Competing UV Absorption.
-
Rationale: If other components in your formulation absorb strongly at the crosslinking wavelength, they will compete with the benzophenone for photons, reducing the efficiency of the reaction.
-
Action: Run a UV-Vis spectrum of all components in your formulation. If there is significant overlap with the benzophenone absorption, you may need to adjust concentrations or find alternative components with different absorption profiles.
-
-
Step 3: Ensure Homogeneous Distribution of the Crosslinker.
-
Rationale: If the benzophenone is not evenly dispersed throughout the polymer matrix, you will get localized crosslinking and inconsistent results.
-
Action: Ensure thorough mixing of the benzophenone into the polymer solution or melt. For solid films, consider solvent casting from a co-solvent that dissolves both the polymer and the benzophenone well.
-
Visualizing the Process
To better understand the competing reactions, consider the following pathway diagram:
Caption: Competing pathways in benzophenone photocrosslinking.
Experimental Protocols
Protocol 1: Optimizing Benzophenone Concentration for Hydrogel Formation
-
Preparation of Polymer Stock Solutions: Prepare a series of polymer solutions at your desired concentration in a suitable solvent.
-
Addition of Benzophenone: To each polymer solution, add a different concentration of benzophenone (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol% relative to the polymer repeating unit). Ensure complete dissolution and homogenous mixing.
-
Deoxygenation: Sparge each solution with nitrogen or argon for 30 minutes.
-
UV Curing: Transfer the solutions to a suitable mold (e.g., between two glass plates with a spacer). Expose the samples to a 365 nm UV source for a fixed period.
-
Analysis of Gel Content: After curing, immerse the resulting gels in a good solvent for the polymer for 24-48 hours to extract any uncrosslinked polymer. Dry the remaining gel to a constant weight. The gel content is calculated as (dry weight of gel / initial weight of polymer) * 100%.
-
Evaluation: Plot the gel content as a function of benzophenone concentration to determine the optimal concentration that yields the highest gel content.
Protocol 2: Assessing Chain Scission via Gel Permeation Chromatography (GPC)
-
Sample Preparation: Prepare a polymer solution with a known concentration of benzophenone.
-
Controlled UV Exposure: Expose the solution to a 365 nm UV source for varying amounts of time (e.g., 0, 5, 15, 30, 60 minutes).
-
GPC Analysis: Analyze the molecular weight distribution of each sample using GPC.
-
Data Interpretation: A decrease in the average molecular weight (Mn and Mw) and a broadening of the molecular weight distribution with increasing UV exposure time are indicative of chain scission.[5][11]
Quantitative Data Summary
| Parameter | Recommended Starting Range | Potential Issue if Outside Range |
| UV Wavelength | 365 nm | Shorter wavelengths (<300 nm) may cause polymer degradation. |
| Benzophenone Conc. | 1-10 mol% (relative to polymer) | Low conc. may favor scission; high conc. can lead to brittleness. |
| UV Exposure Time | 5-60 minutes | Insufficient time leads to incomplete crosslinking; excessive time can cause degradation. |
| Oxygen Level | < 1 ppm (in solution) | Presence of O₂ inhibits crosslinking and can cause side reactions. |
Logical Workflow for Troubleshooting
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow photo-cross-linking kinetics of benzophenone-labeled voltage sensors of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxidation, Chain Scission and Cross-Linking Studies of Polysiloxanes upon Ageings [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels | Semantic Scholar [semanticscholar.org]
- 9. UV Curing: Part 2; A Tour of the UV Spectrum - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Photoinitiators Derived from 4-(Bromomethyl)benzophenone
Welcome to the technical support center for photoinitiators synthesized from 4-(bromomethyl)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesis, application, and troubleshooting. Our goal is to provide you with the field-proven insights necessary to enhance the efficiency and reliability of your photopolymerization experiments.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding the use of this compound as a precursor for novel photoinitiators.
Q1: Why is this compound a valuable precursor for custom photoinitiators?
A1: this compound is an exceptionally versatile building block due to its dual functionality.[1] It possesses the benzophenone core, which is a classic Type II photoinitiating chromophore, and a highly reactive bromomethyl group.[1][2] This reactive site allows for straightforward chemical modification, enabling chemists to covalently attach the benzophenone moiety to other molecules, polymers, or surfaces.[1][3] This adaptability is crucial for creating application-specific photoinitiators with tailored properties, such as increased molecular weight to reduce migration, or altered solubility.[3][4]
Q2: What is the fundamental mechanism of photoinitiation for benzophenone-based systems?
A2: Benzophenone and its derivatives are classic Type II photoinitiators.[5][6] Their mechanism does not involve the cleavage of the initiator itself (Type I). Instead, it's a bimolecular process:
-
Excitation: Upon absorption of UV radiation, the benzophenone molecule is promoted from its ground state to an excited singlet state.
-
Intersystem Crossing (ISC): It rapidly and efficiently undergoes intersystem crossing to a more stable, long-lived triplet state.[5]
-
Hydrogen Abstraction: In this triplet state, the benzophenone is highly reactive and abstracts a hydrogen atom from a suitable donor molecule, known as a co-initiator or synergist (typically a tertiary amine).[5][6]
-
Radical Generation: This abstraction process generates two radicals: a benzophenone ketyl radical and, more importantly, an aminoalkyl radical. The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers like acrylates.[5]
// Nodes BP [label="Benzophenone\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; BP_S1 [label="Singlet State\n¹BP", fillcolor="#FBBC05", fontcolor="#202124"]; BP_T1 [label="Triplet State\n³BP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CoInitiator [label="Co-initiator\n(e.g., Tertiary Amine)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; KetylRadical [label="Ketyl Radical", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AminoRadical [label="Aminoalkyl Radical\n(Initiating Species)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monomer [label="Monomer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Polymer [label="Propagating\nPolymer Chain", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges BP -> BP_S1 [label="UV Light (hν)"]; BP_S1 -> BP_T1 [label="Intersystem\nCrossing (ISC)"]; BP_T1 -> KetylRadical [label="Hydrogen Abstraction"]; CoInitiator -> BP_T1 [style=dashed, arrowhead=none]; CoInitiator -> AminoRadical [label="Hydrogen Abstraction"]; AminoRadical -> Polymer [label="Initiation"]; Monomer -> AminoRadical [style=dashed, arrowhead=none]; }
Figure 1. Mechanism of Type II Photoinitiation
Q3: What are the main advantages of creating macromolecular or polymeric photoinitiators from this compound?
A3: Synthesizing larger photoinitiators addresses key drawbacks of small-molecule initiators like benzophenone itself. The primary advantages include:
-
Reduced Migration: Low molecular weight photoinitiators can migrate out of the cured polymer, which is a significant concern in applications like food packaging, medical devices, and coatings.[4][7] By increasing the molecular weight, the initiator becomes entangled within the polymer network, drastically reducing its mobility.[4][8]
-
Lower Volatility and Odor: Larger molecules are less volatile, reducing potential worker exposure and odor in the final product.[3]
-
Improved Compatibility: Polymeric photoinitiators can be designed to have better solubility and compatibility with specific resin formulations, preventing phase separation and ensuring uniform curing.[9]
Part 2: Troubleshooting Guide - Synthesis & Purification
This section provides solutions to common problems encountered during the synthesis of photoinitiator derivatives from this compound.
Q4: My reaction to substitute the bromine atom is showing low yield and multiple side products. What are the likely causes and solutions?
A4: This is a common challenge, often stemming from reaction conditions or the stability of the starting material. The C-Br bond in this compound is a benzylic bromide, making it highly reactive but also prone to side reactions.
| Potential Cause | Explanation | Recommended Solution |
| Base is too strong/weak | A base that is too strong can lead to elimination reactions or react with other functional groups. A base that is too weak will result in an incomplete reaction. The choice is critical for the nucleophilic substitution (SN2) pathway. | For reactions with alcohols or phenols, use a moderate, non-nucleophilic base like triethylamine (Et3N) or potassium carbonate (K2CO3).[10] For more sensitive substrates, consider milder organic bases. |
| Solvent Incompatibility | The solvent must be able to dissolve the reactants but should be inert to the reaction conditions. Protic solvents can interfere with the nucleophile. | Aprotic polar solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are generally good choices. Ensure the solvent is anhydrous. |
| Side Reactions | The benzylic carbocation is relatively stable, which can promote SN1-type side reactions or hydrolysis if water is present. Self-condensation or polymerization of the starting material can also occur. | Run the reaction under an inert atmosphere (N2 or Ar) to exclude moisture. Add the this compound slowly to the solution of the nucleophile and base to keep its instantaneous concentration low. |
| Degradation of Starting Material | This compound can degrade over time, especially when exposed to light and moisture. | Use freshly prepared or purified this compound for best results. Store it in a cool, dark, and dry place. |
Experimental Protocol: Synthesis of a Benzophenone-ether Photoinitiator
This protocol details a general method for reacting this compound with a hydroxyl-containing compound.
-
Preparation: In a round-bottom flask under an inert atmosphere (N2), dissolve the hydroxyl-containing compound (1.0 eq) and a suitable base (e.g., K2CO3, 1.5 eq) in anhydrous DMF.
-
Reaction: Stir the mixture at room temperature. Slowly add a solution of this compound (1.1 eq) in anhydrous DMF dropwise over 30 minutes.
-
Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature and pour it into cold water. A precipitate of the crude product should form.
-
Purification: Collect the solid by filtration. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure photoinitiator.[11]
// Nodes Start [label="Reactants:\n- this compound\n- Nucleophile (e.g., R-OH)\n- Base (e.g., K₂CO₃)\n- Anhydrous Solvent (e.g., DMF)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Step\n(Inert Atmosphere, Stirring)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor by TLC", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Precipitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration & Washing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude [label="Crude Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recrystal [label="Recrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; Column [label="Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Pure Photoinitiator", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, FTIR, UV-Vis)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete", style=dashed]; Monitoring -> Workup [label="Complete"]; Workup -> Filtration; Filtration -> Crude; Crude -> Purification; Purification -> Recrystal [label="If crystalline"]; Purification -> Column [label="If oil or mixture"]; Recrystal -> Final; Column -> Final; Final -> Characterization; }
Figure 2. General Synthesis & Purification Workflow
Part 3: Troubleshooting Guide - Photopolymerization Performance
This section focuses on resolving issues that arise when using the newly synthesized photoinitiator in a curing application.
Q5: My formulation is not curing completely, or the surface remains tacky. What's going wrong?
A5: Incomplete curing is a frequent issue with several potential root causes. The tackiness on the surface is almost always due to oxygen inhibition.
// Nodes Start [label="Problem:\nIncomplete Cure / Tacky Surface", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckOxygen [label="Is the surface tacky?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OxygenSolution [label="Cause: Oxygen Inhibition\nSolution:\n1. Increase co-initiator (amine) conc.\n2. Purge with N₂/Ar before/during cure.\n3. Increase light intensity.", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; CheckBulk [label="Is the bulk also uncured?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckLight [label="Check UV Source", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LightSolution [label="Cause: Insufficient Light Dose\nSolution:\n1. Verify lamp intensity & age.\n2. Ensure wavelength matches PI λmax.\n3. Increase exposure time.", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; CheckFormulation [label="Check Formulation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FormulationSolution [label="Cause: Formulation Issue\nSolution:\n1. Increase PI/co-initiator conc.\n2. Check for inhibitors in monomer.\n3. Verify component compatibility.", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; Success [label="Curing Successful", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckOxygen; CheckOxygen -> OxygenSolution [label="Yes"]; CheckOxygen -> CheckBulk [label="No"]; OxygenSolution -> CheckBulk; CheckBulk -> CheckLight [label="Yes"]; CheckBulk -> Success [label="No, bulk is cured"]; CheckLight -> LightSolution; CheckLight -> CheckFormulation [style=dashed]; CheckFormulation -> FormulationSolution; LightSolution -> Success [style=dotted]; FormulationSolution -> Success [style=dotted]; }
Figure 3. Troubleshooting Incomplete Curing
-
Oxygen Inhibition: Molecular oxygen is a radical scavenger. It reacts with the initiating aminoalkyl radicals to form non-reactive peroxyl radicals, effectively terminating the polymerization chain reaction at the surface where oxygen concentration is highest.[12]
-
Solution: The most effective solution is to work in an inert atmosphere (e.g., a nitrogen or argon purge). Alternatively, increasing the concentration of the amine co-initiator can help, as amines can also participate in reactions that consume oxygen.[13] Increasing light intensity can also generate radicals faster than oxygen can quench them.
-
-
Insufficient Light Dose: For polymerization to occur, the photoinitiator must absorb a sufficient number of photons.
-
Solution: Ensure your UV lamp's spectral output overlaps with the absorption spectrum of your photoinitiator.[14] Benzophenone derivatives typically absorb in the 250-380 nm range.[10][15] Check the lamp's age and intensity; bulbs lose intensity over time. Increase the exposure time or move the lamp closer to the sample.[13]
-
-
Incorrect Photoinitiator/Co-initiator Concentration: Too little initiator will generate an insufficient number of radicals. The molar ratio of initiator to co-initiator is also critical for efficient hydrogen abstraction.
-
Solution: Systematically vary the concentration of the photoinitiator (typically 0.5-5% w/w) and the co-initiator to find the optimal balance for your specific monomer system and film thickness.
-
Q6: The cured polymer has a noticeable yellow tint. How can I prevent this?
A6: Yellowing is a common aesthetic and functional issue with benzophenone-based systems. It is often caused by the formation of byproducts from the photoinitiator during and after curing.[13] The benzophenone ketyl radical, for instance, can participate in side reactions that form colored species.
-
Minimize PI Concentration: Use the lowest effective concentration of the photoinitiator and co-initiator that still achieves a full cure.
-
Incorporate UV Stabilizers: Adding a Hindered Amine Light Stabilizer (HALS) to the formulation can help scavenge radicals and prevent long-term yellowing upon subsequent light exposure.
-
Optimize Light Exposure: Over-curing can exacerbate yellowing. Avoid unnecessarily long exposure times or excessively high light intensities.
Part 4: Optimization Strategies & Data
Q7: How can I rationally design a derivative of this compound to improve its initiation efficiency?
A7: Improving efficiency involves enhancing the photoinitiator's ability to absorb light and generate initiating radicals. This can be achieved by modifying its chemical structure.
-
Red-Shifting Absorption: The goal is often to shift the maximum absorption wavelength (λmax) to longer wavelengths (a "red-shift"), particularly for use with safer, long-wave UV-A or LED light sources (~365-405 nm).[8][16] This is achieved by extending the conjugated π-system of the molecule. Attaching electron-donating groups or other chromophores to the benzophenone scaffold can effectively red-shift the λmax and increase the molar extinction coefficient (ε), meaning it absorbs light more strongly.[8][15]
-
Improving Hydrogen Abstraction: The efficiency of hydrogen abstraction from the co-initiator is key. Some studies have shown that creating multifunctional photoinitiators, where multiple benzophenone units are linked together, can enhance initiation efficiency.[3][8]
Table 1: Comparison of Photophysical Properties for Benzophenone Derivatives
This table summarizes how structural modifications can impact key photophysical properties, influencing initiation efficiency.
| Photoinitiator | Modification from Benzophenone (BP) | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Key Advantage |
| Benzophenone (BP) | Reference compound | ~252 | ~18,000 | Baseline |
| MBPBP[11] | Dimer of BP via ether linkage | ~257, with increased absorption up to 300 nm | ~1.5x that of BP | Higher light absorption efficiency.[11] |
| BT-Series[8] | Incorporation of triphenylamine moiety | Red-shifted to ~300-350 nm | Significantly enhanced | High efficiency under LED@405 nm, reduced migration.[8][16] |
| Polymeric BPs (PBM/PBS)[3] | BP incorporated into a polymer backbone | Red-shifted absorption in 300-400 nm range | Higher than BP | Higher initiation efficiency than BP, low migration.[3] |
Methodology: Evaluating Photoinitiator Efficiency with RT-FTIR
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique to quantify the kinetics of photopolymerization.
-
Sample Preparation: Prepare a liquid formulation containing the monomer (e.g., trimethylolpropane triacrylate, TMPTMA), the synthesized photoinitiator (e.g., 1% w/w), and a co-initiator (e.g., triethylamine, TEA).
-
Instrumentation: Place a thin film of the formulation between two transparent salt plates (e.g., KBr).[5]
-
Data Acquisition: Place the sample in the RT-FTIR spectrometer. Record an initial spectrum (time = 0). Begin UV irradiation at a fixed intensity and distance.[13]
-
Analysis: Continuously collect IR spectra. Monitor the disappearance of the acrylate C=C double bond peak (typically around 810 cm⁻¹ or 1635 cm⁻¹).[13] The conversion percentage can be calculated from the peak area decrease over time.
-
Comparison: Plot conversion vs. time for different photoinitiators or concentrations to directly compare their polymerization rates and final conversion.
References
- Exploring the Synthesis and Versatile Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7bOEZl7JoAcildUpZpXOv-nfQbT2RG3689NMWpvaN8_Xzb9OegpA8Lrv3Iwnee-hzGau1AmimM_7lnl1_4VxqrvcMQeziQswtKuDmj_tyFOtt7gK6H-6vDfpqim-pWC_MXzEFS4OugGQSOwxDVgiSN0XzciXTCQiqDBP2_jlfhmTdWhO_LqjtuXHRkdwleYUmByJoLGhE0B423CwaCM4Dtt72j-lC7cYop8iR_5QTOfxzmgoJC_KN2Yj7En5AdmH8MnCUIQ==]
- Photoinitiators with low migration capability based on benzophenone. ResearchGate. [URL: https://www.researchgate.
- Benzophenone UV-Photoinitiators Used in Food Packaging: Potential for Human Exposure and Health Risk Considerations. ResearchGate. [URL: https://www.researchgate.
- Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. [URL: https://www.researchgate.
- Synthesis and Properties of a Novel Benzophenone Photoinitiator. ResearchGate. [URL: https://www.researchgate.
- Synthesis and Application of New Benzophenone Photoinitiators. ResearchGate. [URL: https://www.researchgate.
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11132200/]
- New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/tc/d0tc05230a]
- Photoinitiators for Medical Applications—The Latest Advances. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11265882/]
- Synthesis and application of novel benzophenone photoinitiators. ResearchGate. [URL: https://www.researchgate.
- Facile Preparation of a Macromolecular Benzophenone Photoinitiator. ResearchGate. [URL: https://www.researchgate.
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsami.5c03506]
- Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Chemical Research in Chinese Universities. [URL: https://www.researchgate.
- A Comparative Analysis of the Photoinitiating Efficiency of Benzophenone Derivatives. Benchchem. [URL: https://www.benchchem.
- Technical Support Center: 4-(4-Methylphenylthio)benzophenone (4-MPT-BP) Photoinitiation. Benchchem. [URL: https://www.benchchem.
- Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953158/]
- SCIENTIFIC ADVISORY GROUP ON CHEMICAL SAFETY OF NON-FOOD AND NON-MEDICINAL CONSUMER PRODUCTS (SAG-CS). GOV.UK. [URL: https://www.gov.uk/government/publications/sag-cs-statement-on-benzophenone-3-in-cosmetic-products/scientific-advisory-group-on-chemical-safety-of-non-food-and-non-medicinal-consumer-products-sag-cs]
- Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4245464/]
- New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. The Australian National University. [URL: https://openresearch-repository.anu.edu.au/handle/1885/223126]
- Photopolymerization Reactions: On the Way to a Green and Sustainable Chemistry. MDPI. [URL: https://www.mdpi.com/2073-4360/4/4/1193]
- New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/CN-126290/]
- Photoinitiators Product Information. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
Technical Support Center: Monitoring the Progress of 4-(Bromomethyl)benzophenone Synthesis
<_ _>
Welcome to the technical support guide for monitoring the synthesis of 4-(Bromomethyl)benzophenone. This resource is designed for researchers, chemists, and process development professionals who are performing the benzylic bromination of 4-methylbenzophenone, typically using N-Bromosuccinimide (NBS). Accurate reaction monitoring is critical for maximizing yield, minimizing impurities, and ensuring a safe and efficient process.
This guide provides a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and validated methodologies to address common challenges encountered during reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and why is monitoring important?
The most prevalent laboratory-scale synthesis involves the radical bromination of 4-methylbenzophenone.[1] This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.[2][3][4]
This process, known as the Wohl-Ziegler reaction, is a free-radical chain reaction.[4][5] Monitoring is crucial because:
-
Preventing Over-bromination: Allowing the reaction to proceed for too long or with excess NBS can lead to the formation of dibrominated side products.[6]
-
Ensuring Complete Conversion: Incomplete reactions leave unreacted starting material, which can complicate purification.
-
Process Safety and Optimization: Understanding the reaction kinetics helps in optimizing reaction time and temperature, preventing runaway reactions, and ensuring batch-to-batch consistency.
Q2: Which analytical techniques are best for monitoring this reaction?
A multi-tiered approach is recommended. The primary techniques, in order of complexity and richness of data, are:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative, real-time checks of reaction progress. It is inexpensive, fast, and requires minimal sample.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the consumption of starting material and formation of the product. It is excellent for identifying side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive method for determining the reaction conversion by integrating key signals from the starting material and the product.
Q3: On a TLC plate, how can I distinguish the starting material from the product?
The product, this compound, is more polar than the starting material, 4-methylbenzophenone, due to the introduction of the electronegative bromine atom. Therefore, on a normal-phase silica gel TLC plate, the product will have a lower Retention Factor (Rf) value than the starting material.
A good practice is to spot three lanes on your TLC plate:
-
Lane 1: Pure starting material (4-methylbenzophenone)
-
Lane 2: A co-spot (a mixture of starting material and the reaction mixture)
-
Lane 3: The reaction mixture
This allows for unambiguous identification of each spot.
Q4: How do I visualize the spots on the TLC plate?
Both 4-methylbenzophenone and this compound are UV-active due to their aromatic benzophenone core.[9]
-
Primary Method (Non-destructive): Use a UV lamp at 254 nm.[10][11] The compounds will appear as dark spots against the fluorescent green background of the TLC plate.[10][11] This should be the first method you use as it does not alter the compounds.[9]
-
Secondary Method (Destructive): If UV is not sufficiently sensitive, you can use a chemical stain. A potassium permanganate (KMnO₄) stain can be effective, as it reacts with any oxidizable functional groups.[12] However, for this specific reaction, UV visualization is typically sufficient and preferred.
Troubleshooting Guide & In-Depth Protocols
This section addresses specific issues you may encounter and provides detailed, step-by-step protocols for the key monitoring techniques.
Issue 1: My TLC plate shows multiple spots. What are they and what should I do?
Multiple spots are a common observation. The key is to identify them correctly to diagnose the state of your reaction.
-
High Rf Spot: This is your starting material, 4-methylbenzophenone. If this spot is intense, your reaction is incomplete.
-
Lower Rf Spot: This is your desired product, this compound.
-
Spot at the Baseline: This could be the succinimide byproduct, which is quite polar and often remains at the origin.
-
Spot Very Close to the Product: This may indicate the formation of a dibrominated side product. This is more likely if you used a large excess of NBS or extended the reaction time unnecessarily.[6]
Caption: Decision flowchart for troubleshooting a TLC plate with multiple spots.
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a self-validating system for tracking reaction progress.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (Mobile Phase): A good starting point is 10-20% Ethyl Acetate in Hexane.[13] Adjust polarity as needed to achieve an Rf for the starting material of ~0.5-0.6.
-
Capillary tubes for spotting
-
UV Lamp (254 nm)
Procedure:
-
Prepare the Eluent: Mix your chosen solvent system (e.g., 10 mL ethyl acetate and 90 mL hexane) and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the plate. Mark three evenly spaced points on this line for spotting.
-
Sample Preparation: Before starting the reaction, dissolve a small amount of your starting material (4-methylbenzophenone) in a volatile solvent (e.g., dichloromethane) to serve as a standard.
-
Spotting the Plate:
-
Lane 1 (Standard): Use a capillary tube to spot the prepared starting material solution.
-
Lane 2 (Co-spot): Spot the starting material solution first. Then, after it dries, carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): Withdraw a small aliquot from your reaction mixture using a capillary tube and spot it directly.
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below your starting line. Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under a 254 nm UV lamp and circle them with a pencil.[11]
-
Analysis: The reaction is complete when the spot corresponding to the starting material in Lane 3 has disappeared or is extremely faint. The co-spot in Lane 2 will confirm the relative positions of the starting material and product.
Issue 2: My ¹H NMR shows low conversion. What are the key signals to watch?
¹H NMR spectroscopy is the most reliable method for quantifying the conversion of 4-methylbenzophenone to this compound. The key is to compare the integration of the methyl protons of the starting material with the methylene protons of the product.
| Compound | Protons of Interest | Typical Chemical Shift (δ, ppm) |
| 4-Methylbenzophenone (Starting Material) | Ar-CH₃ | ~2.43 ppm (singlet)[14] |
| This compound (Product) | Ar-CH₂ Br | ~4.5 - 4.7 ppm (singlet) |
| Aromatic Protons | Ar-H | ~7.2 - 7.8 ppm (multiplets)[14] |
Note: Chemical shifts are dependent on the solvent used (typically CDCl₃). The benzylic methylene protons (CH₂Br) are shifted significantly downfield compared to the starting methyl group due to the deshielding effect of the adjacent bromine atom.[15][16]
Calculating Conversion: To calculate the percent conversion, you can use the following formula after ensuring proper phasing and baseline correction of your spectrum:
Conversion (%) = [Integration(CH₂Br) / (Integration(CH₂Br) + (Integration(CH₃) / 1.5))] x 100
(The division by 1.5 in the denominator normalizes the integration of the 3 protons of the methyl group to the 2 protons of the methylene group).
Troubleshooting Low Conversion:
-
Inactive Initiator: AIBN and benzoyl peroxide have finite shelf lives. Ensure you are using a fresh or properly stored initiator.
-
Insufficient Temperature/Light: The radical initiation requires energy. Ensure your reaction is at the proper reflux temperature for thermal initiators or that your light source is functional for photo-initiated reactions.[17]
-
Reaction Quenching: Ensure your solvent is anhydrous, as water can interfere with the reaction.[6]
Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy
Procedure:
-
Sample Quenching & Preparation:
-
Withdraw a small aliquot (e.g., 0.1-0.2 mL) of the reaction mixture.
-
Crucially, quench any unreacted NBS. Dilute the aliquot in an organic solvent like dichloromethane and wash it with a small amount of aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution.[2][18] This prevents further reaction after sampling.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter or decant the solution and evaporate the solvent under reduced pressure or with a stream of nitrogen.
-
-
NMR Analysis:
-
Dissolve the resulting crude residue in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Integrate the singlet corresponding to the starting material's methyl group (~2.4 ppm) and the singlet for the product's methylene group (~4.5 ppm).
-
Calculate the conversion using the formula provided above.
-
Issue 3: I need to use GC-MS. What conditions should I start with?
GC-MS is excellent for both monitoring conversion and identifying potential byproducts.
Sample Preparation: Follow the same quenching and workup procedure as described for NMR analysis to prepare a clean sample for injection. Dilute the final dried residue in a suitable solvent like ethyl acetate or dichloromethane.
| Parameter | Setting | Rationale |
| GC Column | Mid-polarity capillary column (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID, 0.25µm film thickness. | This stationary phase provides good separation for aromatic compounds of varying polarity.[19] |
| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 100°C, hold 1 min → Ramp: 15°C/min to 300°C, hold 5 min. | This program allows for the separation of the less polar starting material from the more polar product. Optimization may be required.[19] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible mass spectra for library matching. |
| MS Mode | Full Scan (m/z 50-350) | Allows for the identification of all components, including unexpected side products. |
Expected Elution Order: 4-methylbenzophenone (less polar) will elute before this compound (more polar).
Caption: A simple workflow for optimizing a GC-MS method for reaction monitoring.
References
- EPFL. (n.d.). TLC Visualization Reagents.
- Reddit. (2021). Best reagent to quench excess NBS?. r/chemhelp.
- Wikipedia. (2019). N-Bromosuccinimide.
- ResearchGate. (2017). How to do workup after doing bromination with NBS?.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- Unknown Source. (n.d.). Using tlc to check purity of the Ketone mixture.
- Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates.
- University of York. (n.d.). Visualising plates. Chemistry Teaching Labs.
- Reddit. (2022). separating benzyl bromide and product spots on tlc. r/chemhelp.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of this compound.
- AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
- Unknown Source. (n.d.). NMR Chemical Shifts.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PubMed. (2013). Thin layer chromatography.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.
- Unknown Source. (2004). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
- ResearchGate. (n.d.). This compound.
- Google Patents. (n.d.). KR20050095047A - A simultaneous detection method of benzophenone and its analogues.
- SIELC Technologies. (2018). This compound.
- Avanti Research. (n.d.). TLC Solvent Systems – Lipid Migration.
- Unknown Source. (n.d.). Gas chromatography-mass spectrometry for the analysis of metabolomic compounds in agrifood products.
- NIH. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. silicycle.com [silicycle.com]
- 8. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 13. Chromatography [chem.rochester.edu]
- 14. 4-Methylbenzophenone(134-84-9) 1H NMR spectrum [chemicalbook.com]
- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Managing photosensitivity of 4-(Bromomethyl)benzophenone during experiments
Welcome to the technical support center for 4-(Bromomethyl)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this photosensitive reagent. Here, you will find scientifically grounded explanations for common challenges and detailed protocols to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile organic intermediate characterized by a benzophenone core and a reactive bromomethyl group.[1][2] Its primary applications include:
-
Photoinitiator Synthesis: It serves as a key building block for creating novel photoinitiators used in UV curing of coatings, inks, and adhesives.[1][3][4]
-
Polymer Science: The reactive bromomethyl group allows for the functionalization of polymers, enhancing their properties for various applications.[1][4]
-
Organic Synthesis: It is a valuable intermediate for constructing complex organic molecules in pharmaceutical and materials science research.[4]
Q2: Why is this compound considered photosensitive?
A2: The photosensitivity of this compound stems from its benzophenone core, which strongly absorbs ultraviolet (UV) radiation.[5] Upon absorption of photons, the molecule can be promoted to an excited triplet state, a highly reactive diradical species.[6][7] This excited state can then initiate a cascade of chemical reactions, leading to the degradation of the compound and the formation of unwanted byproducts.[6][8]
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is a skin and eye irritant and may cause respiratory irritation.[9] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[10] Avoid inhalation of dust and direct contact with skin and eyes.[10]
Q4: How should I properly store this compound?
A4: To maintain its stability, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. Exposure to light, even ambient laboratory light, can lead to degradation over time.
Troubleshooting Guide
Problem 1: Low or No Yield in My Reaction
Possible Cause: Photodegradation of this compound.
Explanation: If your reaction is not conducted under appropriate light-exclusion conditions, the starting material can degrade before it has a chance to react, leading to significantly lower yields. The high-energy triplet state of the photo-excited benzophenone can also initiate side reactions that consume your starting material or desired product.[6]
Solutions:
-
Work in a Darkened Environment: Conduct all manipulations of the compound, including weighing and dissolution, in a darkened fume hood or a room with minimal lighting.
-
Use Amber Glassware: Utilize amber-colored glassware or wrap your reaction flask in aluminum foil to block out ambient light.
-
Low-Light Reaction Setup: If the reaction itself does not require light, ensure it is run in complete darkness.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the product. This can help you determine if degradation is occurring.
Problem 2: Appearance of Unexpected Byproducts in my Analytical Data (NMR, LC-MS)
Possible Cause: Formation of photodegradation products.
Explanation: Exposure of this compound to light can lead to the formation of a variety of byproducts. The excited triplet state can generate reactive oxygen species (ROS) and hydroxyl radicals, which can lead to the formation of hydroxylated and carboxylic acid derivatives of the parent molecule.[6] Additionally, the reactive benzylic bromide can undergo homolytic cleavage upon photoexcitation, leading to radical-mediated side reactions.
Common Photodegradation Products to Look For:
| Byproduct Type | Potential Mass Shift (from parent compound) | Notes |
| Hydroxylated Benzophenone Derivatives | +16 Da (addition of oxygen) | Resulting from reaction with photogenerated hydroxyl radicals.[6] |
| Carboxylic Acid Derivatives | +14 Da (CH2Br to COOH) | Further oxidation of the bromomethyl group.[6] |
| Debrominated Product (4-Methylbenzophenone) | -79 Da (loss of Br) | Can occur through radical-mediated pathways. |
Solutions:
-
Implement Strict Light Exclusion: The most effective way to prevent the formation of these byproducts is to rigorously exclude light from your experiment.
-
Degas Solvents: The presence of dissolved oxygen can contribute to the formation of ROS. Degassing your solvents prior to use can help minimize these side reactions.
-
Use Radical Scavengers (with caution): In some cases, the addition of a radical scavenger may help to suppress side reactions. However, this should be done with caution as it may interfere with your desired reaction.
Problem 3: My Photoinitiated Polymerization is Inefficient or Fails to Initiate
Possible Cause: Photobleaching or inefficient light absorption.
Explanation: While this compound is used as a precursor for photoinitiators, its own photochemical instability can be a double-edged sword. If the intensity or wavelength of the light source is not optimized, the compound may degrade (photobleach) faster than it can efficiently initiate polymerization.
Solutions:
-
Optimize Light Source: Use a light source with an emission spectrum that overlaps with the absorption maximum of the this compound-derived photoinitiator.[11] LEDs are often preferred for their narrow emission bands, which can lead to more selective reactions.[11]
-
Control Light Intensity: High-intensity light can accelerate photodegradation. It may be necessary to reduce the light intensity or use a filter to achieve a balance between initiation and degradation.
-
Monitor Photobleaching: The disappearance of the UV-Vis absorbance of the photoinitiator over time can be monitored to assess the rate of photobleaching.
Experimental Protocols
Protocol 1: General Handling and Preparation of a this compound Solution
-
Preparation: Set up your workspace in a fume hood with the sash lowered as much as possible to minimize light exposure. Turn off any overhead lights and use a dim, indirect light source if necessary.
-
Weighing: Weigh the desired amount of this compound quickly and transfer it to an amber glass vial or a flask wrapped in aluminum foil.
-
Dissolution: Add the desired solvent to the vessel and stir until the solid is fully dissolved.
-
Storage of Solution: If the solution is not for immediate use, it should be stored in a tightly sealed, amber container in a refrigerator.
Protocol 2: Setting up a Light-Sensitive Reaction
-
Assemble Glassware: Assemble your reaction glassware (e.g., round-bottom flask, condenser) and wrap the entire setup in aluminum foil, leaving small, re-sealable flaps for monitoring by TLC if needed.
-
Add Reagents: Add the this compound solution and other reagents to the reaction flask.
-
Inert Atmosphere: If the reaction requires an inert atmosphere, purge the system with nitrogen or argon.
-
Reaction Conditions: Place the reaction setup in a heating mantle or cooling bath as required by your procedure. Ensure the setup is shielded from any light sources.
-
Workup: Once the reaction is complete, perform the workup under minimal light conditions.
Visualizing the Process
Diagram 1: Photochemical Degradation Pathway
Caption: Troubleshooting decision tree for low reaction yields.
References
- HepatoChem. (n.d.). Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions.
- Environmental Science: Processes & Impacts. (n.d.). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight.
- Photo-enhanced release and transformation of benzophenone additives from model plastics. (n.d.).
- PubChem. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of this compound.
- The Journal of Organic Chemistry. (2024). Photosensitized Oxidative Damage from a New Perspective: The Influence of Before-Light and After-Light Reaction Conditions.
- Organic & Biomolecular Chemistry. (n.d.). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection.
- ResearchGate. (2025). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.
- Green Chemistry. (2019). Continuous photochemical benzylic bromination using in situ generated Br2.
- ResearchGate. (2025). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
- Green Chemistry. (2019). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput.
- Diversity with Light: Photoreaction Pathways and Products of Butyrophenone. (n.d.).
- Reddit. (2022). LED lights for photochemistry?.
- PubChemLite. (n.d.). This compound (C14H11BrO).
- ResearchGate. (2025). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions.
- Organic Process Research & Development. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy.
- Chemical Reviews. (2021). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry.
- ResearchGate. (2019). Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection.
- PubMed Central. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes.
- Chemical Science. (2021). Discovery of a photochemical cascade process by flow-based interception of isomerising alkenes.
- ACS Sustainable Chemistry & Engineering. (n.d.). Applications of Sensitized Semiconductors as Heterogeneous Visible-Light Photocatalysts in Organic Synthesis.
- MDPI. (n.d.). Automation of the Photobioreactor Lighting System to Manage Light Distribution in Microalgae Cultures.
- Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. (n.d.).
- ResearchGate. (n.d.). Photosensitization and Photocatalysis - Perspectives in Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator.
- IRIS-AperTO. (n.d.). Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4- methoxybenzophenone-5-sulphonic acid) in.
- SIELC Technologies. (2018). This compound.
- European Commission. (2023). OPINION on benzophenone - 4 (CAS No. 4065-45-6, EC No. 223-772-2).
- PubMed Central. (n.d.). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms.
- PubMed. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging.
- ResearchGate. (2025). Measurements of quantum yields of bromine atoms in the photolysis of bromoform from 266 to 324 nm.
- AperTO. (2025). Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4- methoxybenzophenone) under conditions relevant to surface waters.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with 4-(Bromomethyl)benzophenone
Welcome to the technical support guide for 4-(Bromomethyl)benzophenone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile reagent. The reactivity of the benzylic bromide is critically influenced by the choice of solvent, which can dictate the reaction mechanism, rate, and overall success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The key reactive site on this compound is the benzylic carbon atom bonded to the bromine. The bromine atom is an excellent leaving group, and the adjacent benzophenone moiety stabilizes potential intermediates, making the bromomethyl group highly susceptible to nucleophilic substitution.
Q2: How does solvent polarity fundamentally alter the reaction pathway?
Solvent polarity is a critical parameter that can direct the reaction towards either a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution mechanism.[1][2]
-
SN1 reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate. The rate of this reaction is primarily dependent on the concentration of the substrate.[3]
-
SN2 reactions occur in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. The rate is dependent on the concentration of both the substrate and the nucleophile.[3][4]
The solvent's ability to stabilize or destabilize the transition states and intermediates of these pathways determines which one is favored.[5]
Q3: What distinguishes polar protic, polar aprotic, and non-polar solvents?
Understanding solvent classification is key to controlling your reaction's outcome.
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[6][7] They are highly polar and are excellent at solvating both cations and anions.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) have large dipole moments but lack O-H or N-H bonds.[6][7] They are effective at solvating cations but leave anions relatively "bare" and more reactive.[4][8]
-
Non-Polar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and do not effectively solvate charged species.[6]
Q4: When should I use a polar protic solvent?
Polar protic solvents are ideal for promoting SN1 reactions .[1][4] Their ability to form hydrogen bonds is crucial for stabilizing two key species in the SN1 pathway:
-
The Leaving Group: By solvating the departing bromide ion, the solvent lowers the energy of the transition state for the first, rate-determining step.[1]
-
The Carbocation Intermediate: The solvent molecules surround and stabilize the positively charged benzylic carbocation, facilitating its formation.[2][9] These reactions are often referred to as solvolysis when the solvent itself acts as the nucleophile.[10]
Q5: When is a polar aprotic solvent the right choice?
Polar aprotic solvents are the preferred choice for SN2 reactions , especially when using strong, anionic nucleophiles.[1][11] Because these solvents do not form strong hydrogen bonds with the anionic nucleophile, the nucleophile remains highly reactive and is not "caged" by the solvent.[4][5] This enhanced nucleophilicity leads to a faster, more efficient bimolecular attack.
Troubleshooting Guide
Issue 1: My reaction is very slow or has not gone to completion.
-
Potential Cause 1: Inappropriate Solvent Choice.
-
Scenario: You are attempting an SN2 reaction with a strong nucleophile (e.g., an azide or cyanide) in a polar protic solvent like ethanol.
-
Explanation: The protic solvent is solvating your nucleophile through hydrogen bonding, drastically reducing its reactivity.[4][11]
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to "free" your nucleophile and accelerate the reaction.[8]
-
-
Potential Cause 2: Poor Solubility of Reactants.
-
Explanation: One or more of your reactants may not be fully dissolved, leading to a heterogeneous mixture and a slow reaction rate. This is common when using non-polar solvents with ionic nucleophiles.[8]
-
Solution: Choose a solvent that dissolves all reactants. For SN2 reactions, polar aprotic solvents are generally good at dissolving salts.[4] Gentle heating can also improve solubility, but monitor for potential side reactions.[12]
-
-
Potential Cause 3: Weak Nucleophile.
-
Explanation: The chosen nucleophile may not be strong enough to displace the bromide under the current conditions.
-
Solution: If the mechanism allows, consider using a stronger nucleophile (e.g., an alkoxide instead of an alcohol).[11] Alternatively, for SN1-type reactions with weak nucleophiles, switching to a more polar protic solvent can increase the rate by better stabilizing the carbocation intermediate.[11]
-
Issue 2: I am observing a mixture of products and low yield of the desired compound.
-
Potential Cause 1: Competing SN1 and SN2 Pathways.
-
Explanation: this compound is a benzylic halide, which can undergo both SN1 and SN2 reactions. Your conditions may be in a "borderline" region where both mechanisms are active.
-
Solution: To favor the SN2 pathway, use a high concentration of a strong nucleophile in a polar aprotic solvent.[8] To favor the SN1 pathway, use a weak nucleophile and a polar protic solvent.[8]
-
-
Potential Cause 2: Solvolysis.
-
Explanation: If you are using a nucleophilic polar protic solvent (like methanol or water), the solvent itself can act as a nucleophile, leading to the formation of an ether or alcohol byproduct, respectively.[10]
-
Solution: If solvolysis is not the intended reaction, switch to a non-nucleophilic solvent. If a protic solvent is required to promote an SN1 reaction with a different nucleophile, ensure your intended nucleophile is present in a sufficiently high concentration to outcompete the solvent.
-
-
Potential Cause 3: Elimination Side Reactions.
-
Explanation: If your nucleophile is also a strong base (e.g., tert-butoxide), an E2 elimination reaction can compete with substitution, especially at higher temperatures.[13]
-
Solution: Use a less basic nucleophile if possible. If a strong base is required, run the reaction at a lower temperature to favor substitution over elimination.[13]
-
Data Summary: Solvent Effects on Reactivity
| Solvent Class | Representative Solvents | Dielectric Constant (Approx.) | Favored Mechanism | Expected Relative Rate with Strong Nucleophile (SN2) | Expected Relative Rate with Weak Nucleophile (SN1) | Rationale |
| Polar Protic | Water, Ethanol, Methanol | 20 - 80 | SN1 | Slow | Fast | Stabilizes carbocation and leaving group; solvates and deactivates strong nucleophiles.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | 30 - 50 | SN2 | Fast | Slow | Solvates cation, leaving the anionic nucleophile "bare" and highly reactive.[4][11] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | < 10 | - | Very Slow | Very Slow | Poor solubility for ionic nucleophiles and inability to stabilize charged intermediates or transition states.[6] |
Experimental Protocols
General Protocol for SN2 Reaction: Synthesis of an Amine Derivative
This protocol describes a typical SN2 reaction using a primary amine as the nucleophile in a polar aprotic solvent.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per mmol of substrate).
-
Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution. K₂CO₃ acts as a non-nucleophilic base to neutralize the HBr byproduct.[14] Then, add the amine (1.2 eq).
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C under a nitrogen atmosphere.[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the organic layer in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired amine.[13]
Visualizations
Caption: Decision workflow for solvent selection based on nucleophile strength.
Sources
- 1. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Bromomethylating Reagents: Spotlight on 4-(Bromomethyl)benzophenone
In the landscape of organic synthesis, the introduction of a bromomethyl group onto a molecule is a pivotal transformation, unlocking pathways to complex architectures in drug discovery, materials science, and chemical biology. The choice of reagent for this task is critical, dictating not only the reaction's success but also its selectivity and the downstream applications of the product. This guide provides an in-depth comparison of 4-(Bromomethyl)benzophenone (4-BMBP) against other common bromomethylating agents, offering field-proven insights for researchers, scientists, and drug development professionals.
The Unique Proposition of this compound
This compound, a solid at room temperature, is more than a simple alkylating agent. Its true value lies in its bifunctional nature: a reactive benzylic bromide for nucleophilic substitution and a benzophenone moiety that serves as a powerful tool for photocrosslinking.[1][2]
Chemical Profile:
-
Molecular Formula: C₁₄H₁₁BrO[3]
-
Molecular Weight: 275.14 g/mol [3]
-
Appearance: Off-white to yellow crystalline solid
-
Key Features: Contains a reactive bromomethyl group and a photo-activatable benzophenone core.[4][5]
The benzophenone group is a celebrated photoaffinity label.[6] Upon irradiation with UV light (typically 350-365 nm), it forms a reactive triplet diradical.[2][6] This diradical can abstract a hydrogen atom from nearby C-H bonds, primarily within amino acid residues of proteins, leading to the formation of a stable, covalent C-C bond.[1][6] This property makes 4-BMBP an invaluable reagent for "trapping" and identifying transient biological interactions, such as those between a small molecule and its protein target.[1][7]
Beyond its role in chemical biology, 4-BMBP is a key intermediate in the synthesis of photoinitiators used in UV curing for coatings, inks, and adhesives.[4][5]
The Field of Competitors: A Comparative Analysis
While 4-BMBP offers unique advantages, its performance as a general bromomethylating agent must be weighed against established alternatives. Here, we compare it to two common reagents: the archetypal Benzyl Bromide and the in situ approach using N-Bromosuccinimide (NBS).
Benzyl Bromide: The Workhorse
Benzyl bromide is a colorless, lachrymatory liquid and one of the most fundamental benzylic halides used in synthesis.[8][9] Its primary function is to introduce a benzyl (Bn) protecting group on alcohols, phenols, and carboxylic acids.[8][10]
-
Reactivity: As a primary benzylic halide, it is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles.[11] Its reactivity is generally considered robust and reliable for standard protection chemistry.[11]
-
Simplicity: Lacking additional functional groups, its reactivity profile is straightforward, making it a predictable choice for simple benzylation.
-
Safety: Benzyl bromide is a strong lachrymator and is intensely irritating to the skin, eyes, and mucous membranes, necessitating careful handling in a fume hood.[8][9]
N-Bromosuccinimide (NBS): The In Situ Strategist
NBS is a crystalline solid that serves as a source of bromine radicals, particularly for the bromination of allylic and benzylic positions.[12] This process, known as the Wohl-Ziegler reaction, requires a radical initiator like AIBN or UV light.[12][13] It is not a direct bromomethylating agent but is used to brominate a methylarene precursor (e.g., toluene to form benzyl bromide in situ).
-
Reactivity & Selectivity: The Wohl-Ziegler reaction is a free-radical substitution.[14][15] A key advantage is its selectivity for allylic and benzylic C-H bonds, leaving other parts of the molecule, like double bonds, untouched.[12][16] The reaction relies on a low, steady concentration of Br₂ generated in situ, which minimizes side reactions.[13]
-
Handling: As a solid, NBS is easier and safer to handle than liquid bromine.[17] However, reactions often require anhydrous conditions and the use of solvents like carbon tetrachloride (though safer alternatives are now preferred).[12][13]
-
Synthetic Strategy: This method is ideal when the desired bromomethyl compound is not commercially available or when direct synthesis from the corresponding methylarene is more efficient.
Head-to-Head Performance Comparison
The choice of reagent is dictated by the specific synthetic goal. The following table summarizes the key performance indicators for each reagent.
| Feature | This compound | Benzyl Bromide | N-Bromosuccinimide (NBS) |
| Primary Use | Photoaffinity labeling, synthesis of photoinitiators, functionalization.[1][5] | Benzyl protecting group introduction.[8][10] | In situ generation of benzylic/allylic bromides.[12][13] |
| Physical Form | Crystalline Solid[3] | Colorless Liquid[8] | Crystalline Solid[17] |
| Reaction Type | Sₙ2 Nucleophilic Substitution | Sₙ2 Nucleophilic Substitution[11] | Free Radical Substitution[14] |
| Unique Feature | Photo-crosslinking capability via benzophenone moiety.[2][6] | Simple, unfunctionalized benzylating agent. | High selectivity for benzylic C-H bonds.[16] |
| Handling & Safety | Skin and eye irritant.[3] | Strong lachrymator, corrosive, toxic.[8][9] | Handlable solid; reactions require radical initiators.[17] |
| Versatility | High: Alkylating agent and photo-probe. | Moderate: Primarily for benzylation. | High: Broad substrate scope for benzylic bromination. |
Decision-Making Workflow for Reagent Selection
Choosing the right reagent is a critical step in experimental design. The following workflow can guide this decision process.
Caption: Decision workflow for selecting a bromomethylating reagent.
Experimental Protocols
To provide a practical context, here are representative, step-by-step protocols.
Protocol 1: O-Alkylation of a Phenol using this compound
This protocol details a standard Williamson ether synthesis, a robust method for forming aryl ethers.[18]
Objective: To couple a phenolic hydroxyl group with 4-BMBP.
Workflow Diagram:
Caption: Experimental workflow for phenol alkylation with 4-BMBP.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the substituted phenol (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M with respect to the phenol. Stir the suspension.
-
Reagent Addition: Add this compound (1.1 equiv.) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 80°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is fully consumed.[18]
-
Work-up: Allow the mixture to cool to room temperature. Dilute with ethyl acetate and wash sequentially with water (3 times) and brine (1 time) to remove DMF and salts.[18]
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure O-alkylated product.[18]
Protocol 2: Benzylic Bromination using N-Bromosuccinimide (Wohl-Ziegler Reaction)
This protocol describes the synthesis of a benzylic bromide from its corresponding methylarene precursor.[19]
Objective: To selectively brominate the methyl group of 4-methylbenzonitrile.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylbenzonitrile (1.0 equiv.) in a suitable anhydrous solvent like carbon tetrachloride or acetonitrile.[19]
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).[19]
-
Reaction: Heat the mixture to reflux. The reaction can be initiated and sustained with a heat lamp or by standard heating. Monitor the reaction by TLC. The reaction is often complete when the denser NBS is consumed and the lighter succinimide byproduct floats to the surface.[13]
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide.[19]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 4-(bromomethyl)benzonitrile can be purified by recrystallization, typically from hexanes.[19]
Conclusion
The selection of a bromomethylating agent is a nuanced decision that hinges on the specific goals of the synthesis.
-
Benzyl Bromide remains the reagent of choice for simple and direct installation of the benzyl protecting group.[11]
-
N-Bromosuccinimide offers a powerful and selective method for generating benzylic bromides in situ from readily available methylarenes, proving invaluable for creating specialized reagents.[12][16]
-
This compound stands out for its unique dual functionality. While it is a competent alkylating agent for standard Sₙ2 reactions, its true power is realized in the field of chemical biology. The integrated benzophenone photophore provides a seamless way to transition from synthesis to proteomics, enabling researchers to covalently capture and identify molecular interactions with spatial and temporal precision.[1][7] For any project at the interface of chemistry and biology, 4-BMBP is not just an alternative; it is often the superior and enabling choice.
References
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- Wikipedia. (2023, December 1). Wohl–Ziegler bromination.
- Chem-Station. (2014, April 19). Wohl-Ziegler Bromination.
- Grokipedia. (n.d.). Wohl–Ziegler bromination.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of this compound.
- Wikipedia. (2023, November 28). N-Bromosuccinimide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator.
- Common Organic Chemistry. (n.d.). Benzyl Bromide.
- Wikipedia. (2023, October 21). Benzyl bromide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Halogenated Benzyl Bromides.
- SciSpace. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono‐, Bis‐, or Trisbromomethylation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122951, this compound.
- SIELC Technologies. (2018, May 16). This compound.
- Wang, Y., et al. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 27(15), 4988.
- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042.
- Google Patents. (2004). US20040242799A1 - Process to bromomethylate aromatic compounds.
- Semantic Scholar. (2016). Use of Bromine and Bromo‐Organic Compounds in Organic Synthesis.
- Liu, Y., & Topp, E. M. (2017). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS PharmSciTech, 18(2), 289–297.
- Google Patents. (n.d.). CN108530390B - A kind of alkylation method of 4-hydroxybenzophenone.
- Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology, 25(3), 246–256.
Sources
- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl Bromide [commonorganicchemistry.com]
- 9. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 13. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 14. Wohl-Ziegler Reaction [organic-chemistry.org]
- 15. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 16. grokipedia.com [grokipedia.com]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Protein Crosslinking using Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein interactions is paramount to unraveling biological mechanisms and developing novel therapeutics. Crosslinking Mass Spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions, providing valuable distance constraints to map protein topology and interaction interfaces. However, the complexity of XL-MS data necessitates a rigorous and multi-faceted validation strategy to ensure the biological relevance of the identified crosslinks. This guide provides an in-depth comparison of validation methodologies, grounded in experimental data and field-proven insights, to empower researchers to confidently interpret their XL-MS results.
The Imperative of Validation in XL-MS
This guide will dissect the validation process into three critical stages:
-
Computational Validation & False Discovery Rate (FDR) Control: The foundational step of assessing the confidence of crosslink identifications.
-
Experimental Validation with Ground Truth Controls: Employing known entities to benchmark and verify the entire workflow.
-
Orthogonal Biochemical Validation: Using independent experimental techniques to confirm the biological reality of the observed interactions.
Part 1: Computational Validation & False Discovery Rate (FDR) Control
The initial and most critical validation step occurs at the data analysis stage. The primary goal is to reliably distinguish correct from incorrect crosslink-spectrum matches (CSMs). This is achieved through sophisticated search algorithms and, most importantly, a robust statistical framework for controlling the False Discovery Rate (FDR).
The Target-Decoy Strategy: A Cornerstone of Confidence
The target-decoy search strategy is the bedrock of FDR estimation in proteomics and has been adapted for the complexities of XL-MS.[1] In this approach, the experimental spectra are searched against a database containing the original "target" protein sequences and a set of "decoy" sequences. These decoy sequences are typically generated by reversing or shuffling the target sequences and serve as a model for random, incorrect matches. By counting the number of hits to these decoy sequences, we can estimate the number of false positives within the target hits at a given score threshold.
dot
Caption: The Target-Decoy Workflow for FDR Estimation in XL-MS.
The choice of search engine and the specific implementation of the target-decoy strategy can significantly impact the results. Several software packages are available, each with its own scoring algorithms and FDR calculation methods.
Comparative Analysis of XL-MS Search Engines
The performance of different search engines can be objectively compared by analyzing a "ground truth" dataset where the true crosslinks are known. Synthetic peptide libraries serve as an excellent tool for this purpose.[2][3] These libraries consist of a known set of peptides that are crosslinked in a controlled manner, allowing for the unambiguous determination of true and false positives.
| Search Engine | Crosslinker Type | Key Features | Reported Performance on Synthetic Libraries (Calculated FDR at 5% Estimated FDR) |
| pLink | Non-cleavable | E-value based scoring, integrated FDR control. | ~5.2%[2] |
| StavroX | Non-cleavable, Cleavable | User-friendly interface, visualizes annotated spectra. | ~11.3%[2] |
| xiSEARCH | Non-cleavable, Cleavable | Part of the xi suite, allows for flexible crosslinker definition. | ~7.8%[2] |
| Kojak | Non-cleavable | Fast search speeds, compatible with various post-search validation tools. | Varies with post-search validation (2.4% - 32%)[4] |
| MeroX | MS-cleavable | Specifically designed for MS-cleavable crosslinkers. | Outperformed by MS Annika in FDR estimation accuracy.[5] |
| XlinkX | Non-cleavable, Cleavable | Integrated into Proteome Discoverer, user-friendly workflow. | Outperformed by MS Annika in FDR estimation accuracy.[5] |
| MS Annika | MS-cleavable | Provides realistic FDR estimates for cleavable crosslinkers. | Closely matches estimated FDR.[5] |
Note: The performance of search engines is continuously evolving. The data presented here is based on published studies and serves as a comparative guide. It is crucial to consult the latest literature for the most up-to-date performance metrics.
Causality Behind the Choice: The selection of a search engine should be guided by the type of crosslinker used (non-cleavable vs. MS-cleavable) and the complexity of the sample. For proteome-wide studies using MS-cleavable crosslinkers, search engines like MS Annika that are specifically designed for this data type and provide accurate FDR estimations are highly recommended.[5] For smaller-scale studies with non-cleavable crosslinkers, the choice may depend on factors like ease of use and visualization capabilities.
Advanced FDR Control Strategies
Recent studies have highlighted that a single FDR threshold for all crosslinks can be suboptimal, especially in complex samples.[6] This is because inter-protein crosslinks (between different proteins) have a much larger search space and are more prone to false positives than intra-protein crosslinks (within the same protein).
Separate FDR Control: A more rigorous approach is to apply separate FDR cutoffs for intra-protein and inter-protein crosslinks.[7] This ensures that the confidence in identifying novel protein-protein interactions is not overestimated.
Fused Target-Decoy Databases: An emerging strategy to improve the sensitivity of inter-link identification without compromising specificity is the use of fused target-decoy databases.[6] This approach modifies the way decoy databases are constructed and searched to provide more accurate FDR estimates for inter-protein crosslinks.
Part 2: Experimental Validation with Ground Truth Controls
While computational validation provides a statistical measure of confidence, experimental validation using "ground truth" samples is essential to assess the performance of the entire XL-MS workflow, from sample preparation to data analysis.
The Power of Synthetic Peptide Libraries
As mentioned earlier, synthetic peptide libraries are the gold standard for benchmarking XL-MS workflows.[4] These libraries are designed with specific, known crosslinkable sites.
dot
Caption: Workflow for using synthetic peptide libraries to validate XL-MS pipelines.
Experimental Protocol: Validation using a Synthetic Peptide Library
-
Obtain or Synthesize a Peptide Library: Acquire a commercially available library or synthesize a custom set of peptides with known sequences and strategically placed crosslinkable residues (e.g., lysines).
-
Controlled Crosslinking Reaction:
-
Dissolve the peptide library in a crosslinking-compatible buffer (e.g., HEPES or PBS).
-
Add the crosslinking reagent (e.g., DSS, BS3, or an MS-cleavable reagent) at a defined molar excess.
-
Incubate for a specific time at a controlled temperature.
-
Quench the reaction using a primary amine-containing buffer (e.g., Tris-HCl or ammonium bicarbonate) to consume excess crosslinker.
-
-
Sample Preparation for MS:
-
Desalt the crosslinked peptide mixture using C18 solid-phase extraction.
-
Lyophilize and resuspend the peptides in a buffer suitable for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the sample on a high-resolution mass spectrometer using an appropriate fragmentation method (e.g., HCD, ETD).
-
Data Analysis and Performance Evaluation:
-
Search the acquired data using the XL-MS software to be validated.
-
Compare the list of identified crosslinks against the known list of true crosslinks in the library.
-
Calculate the number of true positives, false positives, and the actual FDR.
-
Causality Behind the Choice: This method provides an unbiased and quantitative assessment of a search engine's ability to correctly identify crosslinks and control the FDR. It is the most direct way to validate the computational part of your workflow.
Part 3: Orthogonal Biochemical Validation
After computational and experimental validation of the XL-MS workflow, the final and arguably most important step is to confirm the biological significance of the identified protein-protein interactions using independent, orthogonal biochemical methods. This is crucial for novel interactions that have not been previously reported.
Western Blotting for Initial Confirmation
A simple and effective first step to validate a putative interaction is to perform a crosslinking experiment followed by Western blotting.
Experimental Protocol: Validation by Western Blotting
-
Crosslinking in Cells or Lysates:
-
Treat cells or cell lysates with the crosslinking reagent as in a standard XL-MS experiment. Include a non-crosslinked control.
-
Quench the reaction.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins from the crosslinked and non-crosslinked samples by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific to one of the putative interacting proteins.
-
Incubate with a secondary antibody and detect the signal.
-
-
Data Interpretation: A successful crosslinking of the target protein to its interaction partner(s) will result in the appearance of a higher molecular weight band in the crosslinked sample compared to the non-crosslinked control.[2]
Troubleshooting Common Western Blot Issues:
-
No higher molecular weight band: The interaction may be too transient to be captured, or the antibody epitope might be masked by the crosslinker. Consider optimizing the crosslinking conditions or using a different antibody.
-
High molecular weight smear: This often indicates over-crosslinking. Reduce the crosslinker concentration or incubation time.
Co-Immunoprecipitation (Co-IP) for Interaction Confirmation
Co-immunoprecipitation is a gold-standard technique for validating protein-protein interactions.[8] Performing Co-IP on a crosslinked sample can provide strong evidence for a direct interaction.
Experimental Protocol: Validation by Co-Immunoprecipitation
-
Crosslinking and Cell Lysis:
-
Perform in-cell crosslinking as described above.
-
Lyse the cells in a Co-IP compatible buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to one of the proteins in the putative interacting pair.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting, probing for the presence of the other putative interacting protein.
-
Causality Behind the Choice: Co-IP provides evidence of a specific interaction in a cellular context. The presence of the second protein in the eluate of the first protein's IP, especially after crosslinking, strongly supports a direct or close-proximity interaction.
Conclusion: A Multi-pronged Approach to Confident XL-MS
The validation of protein crosslinking data is not a single step but a comprehensive process that integrates computational rigor, experimental controls, and orthogonal biochemical confirmation. By adopting a multi-pronged validation strategy, researchers can significantly increase the confidence in their XL-MS results, paving the way for accurate structural modeling and a deeper understanding of the complex web of protein interactions that govern life. As a Senior Application Scientist, I strongly advocate for the implementation of these validation principles to ensure the generation of high-quality, reproducible, and impactful scientific data.
References
- Beveridge, R., Stadlmann, J., Penninger, J. M., & Mechtler, K. (2020). A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes.
- Pino, L. K., et al. (2021). MS Annika: A New Cross-Linking Search Engine. Journal of Proteome Research, 20(5), 2453–2462. [Link]
- Beveridge, R., et al. (2020). A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes.
- In-Gel digestion protocol for Mass Spec analysis. (n.d.).
- Leitner, A., et al. (2019). An integrated workflow for crosslinking mass spectrometry. bioRxiv. [Link]
- In-gel Digestion Protocol for Mass Spec. (n.d.).
- Bogdanow, B., et al. (2024). Redesigning error control in cross-linking mass spectrometry enables more robust and sensitive protein-protein interaction studies. Molecular Systems Biology, 20(1), e11874. [Link]
- Lauman, R., et al. (2014). "Out-gel" tryptic digestion procedure for chemical cross-linking studies with mass spectrometric detection. Analytical Biochemistry, 449, 115-125. [Link]
- Schmidt, C., & Robinson, C. V. (2014). Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. Journal of visualized experiments : JoVE, (93), 52342. [Link]
- Götze, M., et al. (2019). A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. Analytical Chemistry, 91(15), 10236–10244. [Link]
- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature structural & molecular biology, 25(11), 1000–1008. [Link]
- Rappsilber, J., et al. (2007). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of structural biology, 173(3), 530-40. [Link]
- MetwareBio. (n.d.). Protein-Protein Interaction Methods: A Complete Guide for Researchers.
- National Cancer Institute. (2019, December 9). Crosslinking and Limited Proteolysis: Structural Mass Spectometry [Video]. YouTube. [Link]
- Elias, J. E., & Gygi, S. P. (2007). Target-decoy search strategy for increased confidence in large-scale protein identifications by mass spectrometry.
- Cell Signaling Technology. (2021, December 8). Validating Protein Interactions with Co-Immunoprecipitation Using Endogenous and Tagged Protein Models [Video]. YouTube. [Link]
- ResearchGate. (2014, June 4). Can someone advise on how to solve DSP cross-linking problems?.
- Beveridge, R., et al. (2020). A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes.
- Chalkley, R. J., & Burlingame, A. L. (2014). Matching Cross-linked Peptide Spectra: Only as Good as the Worse Identification. Molecular & cellular proteomics : MCP, 13(1), 259–268. [Link]
- Pillai, S., et al. (2015). Antibody validation for Western blot: By the user, for the user. BioTechniques, 59(4), 187-194. [Link]
- Azure Biosystems. (n.d.). Western Blotting Guidebook.
- Chavez, J. D., et al. (2016). Spectral library searching to identify cross-linked peptides. Journal of the American Society for Mass Spectrometry, 27(6), 1045–1055. [Link]
- Clark, N. E., & Re-I-Vo, K. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in molecular biosciences, 6, 1. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
A Researcher's Guide to Photo-Crosslinkers: Moving Beyond Benzophenones
In the intricate dance of molecular interactions that underpins all biological processes, the ability to capture a fleeting embrace between proteins or between a drug and its target is paramount. For decades, 4-(Bromomethyl)benzophenone and its derivatives have been stalwart tools in the chemical biologist's arsenal for photo-affinity labeling and crosslinking studies. However, the very properties that make benzophenones effective also impose limitations, prompting the development and adoption of a new generation of photo-crosslinkers. This guide provides an in-depth comparison of the leading alternatives, with a focus on diazirines and aryl azides, offering researchers the insights needed to select the optimal tool for their experimental goals.
The Workhorse and Its Burdens: A Critical Look at Benzophenones
Benzophenone-based photo-crosslinkers, upon excitation with UV light (typically around 350-360 nm), generate a triplet diradical that can abstract a hydrogen atom from a nearby C-H bond. This initiates a radical-based mechanism that ultimately forms a covalent crosslink.[1] Their high chemical stability and reasonable crosslinking efficiency have made them popular choices.[2]
However, the relatively large and bulky nature of the benzophenone moiety can be a significant drawback.[2] Its introduction into a small molecule or biologic can perturb the very interaction it is meant to probe. Furthermore, the reactivity of the excited benzophenone is not indiscriminate; it preferentially reacts with C-H bonds, which can limit the scope of captured interactions.[1] Another consideration is the potential for the aromatic structure of benzophenone to contribute to increased autofluorescence and non-specific hydrophobic interactions in certain applications.[3][4]
The Rise of the Small and Mighty: Diazirines
Diazirines have emerged as a powerful class of photo-crosslinkers that address many of the limitations of benzophenones.[5][6] These three-membered ring systems are significantly smaller, minimizing steric hindrance and preserving the biological activity of the labeled molecule.[7]
Upon irradiation with long-wavelength UV light (~350-370 nm), which is less damaging to biological samples, diazirines extrude nitrogen gas to form a highly reactive carbene intermediate.[6][8] This carbene is capable of inserting into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds, offering a broader reactivity profile compared to benzophenones.[5][9]
Recent studies have also elucidated a two-step reaction mechanism for diazirines, involving a diazo intermediate that shows a preference for acidic residues like aspartate and glutamate.[5] This tunable reactivity can provide an additional layer of selectivity in crosslinking experiments.
Performance Advantages of Diazirines
Experimental evidence consistently demonstrates the superior performance of diazirine-based crosslinkers in terms of crosslinking efficiency and the number of identified interactions.[5] For instance, in a comparative study on purified human serum albumin (HSA), a diazirine-based crosslinker (sulfo-SDA) identified significantly more cross-linked residue pairs than a benzophenone-based counterpart (sulfo-SBP).[5][10] This higher efficiency translates to a greater ability to capture transient and weak interactions, which are often the most biologically significant.
The Classic Alternative: Aryl Azides
Aryl azides represent another well-established class of photo-crosslinkers.[11] Upon UV irradiation, they form a highly reactive nitrene intermediate that can participate in a variety of reactions, including insertion into C-H and N-H bonds, addition to double bonds, and reaction with nucleophiles.[12][13]
A primary consideration when using aryl azides is the wavelength required for activation. Simple phenyl azides are most efficiently activated by short-wavelength UV light (250-300 nm), which can be damaging to proteins and nucleic acids.[13] While substituted aryl azides, such as nitrophenyl azides, can be activated at longer wavelengths, their crosslinking efficiency can be variable and often lower than that of diazirines.[5][13]
Head-to-Head Comparison: Diazirines vs. Aryl Azides vs. Benzophenones
| Feature | Diazirine-Based (e.g., SDA) | Benzophenone-Based (e.g., this compound) | Aryl Azide-Based (e.g., ANB-NOS) |
| Reactive Intermediate | Carbene | Triplet Diradical | Nitrene |
| Activation Wavelength | ~350-370 nm[5][8] | ~350-360 nm[1] | 250-460 nm (depending on substitution)[13] |
| Size of Photoreactive Group | Small[7] | Large[2] | Intermediate |
| Reactivity | Broad (C-H, N-H, O-H insertion)[5] | Preferential C-H abstraction[1] | Broad (insertion, addition, nucleophilic attack)[12] |
| Crosslinking Efficiency | Generally High[5] | Moderate to High[2] | Variable, often lower than diazirines[5] |
| Potential for Side Reactions | Can be quenched by water[1] | Can have complex side reactions[5] | Rearrangement to less reactive species[14] |
| Key Advantages | High efficiency, small size, broad reactivity, less damaging UV light.[5][6][9] | High chemical stability, established chemistry.[2] | Established chemistry, commercially available in various forms.[11][15] |
| Key Disadvantages | High reactivity can lead to non-specific labeling if not controlled.[5] | Bulky size can perturb interactions, potential for autofluorescence.[2][3][4] | Often requires damaging short-wavelength UV, lower efficiency.[13] |
Experimental Workflow: Photo-Affinity Labeling in Live Cells
The following protocol outlines a general workflow for identifying the binding partners of a small molecule of interest using a diazirine-based photo-affinity probe in a cellular context.
Caption: General experimental workflow for photo-affinity labeling.
Detailed Protocol:
-
Probe Incubation: Culture cells to the desired confluency. Replace the culture medium with a fresh medium containing the diazirine-functionalized photo-affinity probe at a predetermined optimal concentration. Incubate for a sufficient time to allow the probe to engage with its target(s). This step should be performed in the dark to prevent premature activation of the photo-crosslinker.[16]
-
UV Irradiation: Wash the cells to remove any unbound probe. Expose the cells to UV light at 365 nm for a specified duration and intensity.[8] The optimal irradiation time and power should be empirically determined to maximize crosslinking while minimizing cell damage.[7]
-
Cell Lysis: After irradiation, harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract the protein complexes.[17]
-
Affinity Purification: If the photo-affinity probe contains an enrichment handle (e.g., biotin), incubate the cell lysate with an appropriate affinity resin (e.g., streptavidin beads) to capture the probe-target complexes. Wash the resin extensively to remove non-specifically bound proteins.
-
Proteolysis: Elute the captured protein complexes from the resin and prepare them for mass spectrometry analysis. This typically involves reduction, alkylation, and enzymatic digestion (e.g., with trypsin) to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently crosslinked to the photo-affinity probe.
Visualizing the Chemistry: Reaction Mechanisms
Caption: Simplified reaction mechanisms of common photo-crosslinkers.
Conclusion: Choosing the Right Tool for the Job
The field of chemical biology has moved beyond a one-size-fits-all approach to photo-crosslinking. While benzophenones remain a viable option for certain applications, their inherent limitations, particularly their bulkiness, have paved the way for smaller and more versatile alternatives. Diazirines, with their high efficiency, broad reactivity, and activation by less damaging wavelengths of light, represent a significant advancement and are often the preferred choice for demanding applications such as in-cell target identification.[5][6] Aryl azides provide another alternative, though researchers must carefully consider the potential for photodamage and lower crosslinking yields.
Ultimately, the selection of a photo-crosslinker should be guided by the specific biological question being addressed, the nature of the molecule being labeled, and the experimental context. By understanding the distinct advantages and disadvantages of each class of reagent, researchers can make informed decisions to maximize the chances of successfully capturing and identifying crucial molecular interactions.
References
- A Comparative Guide to Diazirine Photo-Cross-Linkers in Proteomics - Benchchem. URL
- Diazirine-containing polymers as efficient photo-crosslinkers - American Chemical Society. URL
- Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US. URL
- Development of Diazirine-based crosslinking agents for covalently linking protein. URL
- Diazirine crosslinkers - Interchim. URL
- Unveiling Molecular Interactions: Advanced Applications of Diazirine Photo-Cross-Linkers in Binding Partner Identific
- Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Deriv
- Comparison of photoactivatable crosslinkers for in-gel immunoassays - RSC Publishing. URL
- Diazirine - Wikipedia. URL
- Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives | ACS Omega - ACS Public
- Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications | Accounts of Chemical Research - ACS Public
- Photo‐crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - ResearchG
- Synthesis and Reactivity of Diazirine-Containing Polymers via Controlled Radical Polymerization | Macromolecules - ACS Public
- Photoreactive Crosslinking Services - Bioconjug
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC - NIH. URL
- Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - ResearchG
- Photo-cross-linker - Sigma-Aldrich. URL
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC - NIH. URL
- Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC. URL
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - ResearchG
- Photoactivatable Cross-linking Probes Products - Bio-Techne. URL
- Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed. URL
- UV Crosslinkers | Fisher Scientific. URL
- Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - NIH. URL
- Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents - Thermo Fisher Scientific. URL
- Cross-linking Protocols and Methods | Springer N
- Photo‐crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells | Semantic Scholar. URL
- Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - RU. URL
- Photo-reactive Crosslinkers - TCI Chemicals. URL
- oxLink™ and sxLink™ Photocrosslinking Technologies - CellMosaic. URL
- Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed. URL
- Photoaffinity labeling in target- and binding-site identific
- Photoreactive Crosslinkers | SCBT - Santa Cruz Biotechnology. URL
- Commonly used photoreactive units: (a) benzophenone; (b) aryl azide and (c) diazirine.
- Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. URL
- Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - NIH. URL
- What Is Photo Crosslinking? - Chemistry For Everyone - YouTube. URL
- Photochemistry in Medicinal Chemistry and Chemical Biology - iris.unina.it. URL
- Proposed mechanisms of different types of photoaffinity labeling - ResearchG
- Aryl azides as protein photolabels: absorption spectral properties and quantum yields of photodissociation - ResearchG
- Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC. URL
- On the Limits of Benzophenone as Cross-Linker for Surface-
Sources
- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of photoactivatable crosslinkers for in-gel immunoassays - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diazirine - Wikipedia [en.wikipedia.org]
- 10. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Photo-Cross-Linker Efficiency: 4-(Bromomethyl)benzophenone vs. Aryl Azides
For researchers, scientists, and drug development professionals, the precise capture of molecular interactions is paramount. Photo-cross-linkers are indispensable tools in this endeavor, offering spatial and temporal control to covalently trap binding partners. This guide provides an in-depth, objective comparison of two popular classes of photo-cross-linkers: the benzophenone derivative, 4-(Bromomethyl)benzophenone, and the widely used aryl azides. We will delve into their reaction mechanisms, comparative efficiencies supported by literature, and provide a practical experimental protocol for their direct comparison.
Introduction: The Principle of Photo-Cross-Linking
Photo-cross-linking is a powerful technique used to identify protein-protein, protein-nucleic acid, and protein-small molecule interactions.[1] It involves a photo-reactive moiety that, upon activation by UV light, forms a highly reactive intermediate capable of forming a covalent bond with a nearby molecule.[2] This transforms transient interactions into stable covalent linkages, enabling the identification of binding partners through techniques like SDS-PAGE and mass spectrometry.[3] The choice of photo-cross-linker is critical, as its efficiency and specificity directly impact the success of the experiment.
Mechanism of Action: A Tale of Two Intermediates
The fundamental difference between benzophenones and aryl azides lies in the nature of the reactive species generated upon UV irradiation.
This compound: The Diradical Pathway
The this compound molecule combines two key functionalities: a photo-reactive benzophenone core and a reactive bromomethyl group. The latter allows for initial conjugation to a molecule of interest, for instance, through alkylation of a nucleophilic residue like cysteine.[4][5] The cross-linking action, however, comes from the benzophenone group.
Upon irradiation with UV light (typically 350-365 nm), the benzophenone carbonyl group undergoes an n→π* transition to an excited singlet state, which then efficiently converts to a more stable triplet state via intersystem crossing.[6] This triplet state behaves as a diradical and is the primary reactive species.[6] It can abstract a hydrogen atom from a C-H bond of a nearby amino acid residue, creating a ketyl radical on the benzophenone and a carbon-centered radical on the interacting protein.[6] Subsequent radical-radical coupling forms a stable C-C covalent bond.[7]
Caption: Mechanism of benzophenone photo-cross-linking.
Aryl Azides: The Nitrene Pathway
Aryl azides are activated by UV light (ranging from 254-365 nm depending on substitution) to extrude nitrogen gas (N₂), generating a highly reactive nitrene intermediate in the singlet state.[8][9] This singlet nitrene is short-lived and can undergo several reactions:
-
C-H/N-H Insertion: Direct insertion into C-H or N-H bonds of neighboring molecules to form a covalent bond.
-
Intersystem Crossing: Conversion to a more stable, but less reactive, triplet nitrene.
-
Ring Expansion: Rearrangement to a dehydroazepine intermediate, which is susceptible to nucleophilic attack, particularly by primary amines (e.g., from Tris buffer or lysine side chains).[9][10] This pathway can reduce cross-linking efficiency as it may not result in a covalent bond with the intended target.[11]
Perfluorinated aryl azides have been developed to suppress the ring-expansion pathway and favor the more productive C-H insertion, thereby increasing cross-linking efficiency.[8]
Caption: Workflow for comparing cross-linker efficiency.
Step-by-Step Procedure
-
Protein and Reagent Preparation:
-
Prepare a 1 mg/mL solution of BSA in PBS, pH 7.4.
-
Prepare fresh 10 mM stock solutions of this compound and the NHS-Aryl Azide in anhydrous DMSO.
-
-
Cross-Linking Reaction:
-
Set up a series of microcentrifuge tubes, each containing 100 µL of the BSA solution. Include a "no cross-linker" control.
-
For each cross-linker, add the stock solution to achieve final molar excesses of 10x, 20x, and 50x over BSA.
-
Incubate the reactions for 1 hour at room temperature in the dark with gentle mixing. This allows for the initial conjugation of BMBP (via alkylation) and the NHS-Aryl Azide (via amidation).
-
-
UV Activation:
-
Place the open tubes on ice to minimize heat damage.
-
Irradiate the samples with a 365 nm UV lamp for 15-30 minutes. The optimal time and distance from the lamp should be consistent across all samples. [2]Note: Include a "no UV" control for each cross-linker concentration.
-
-
Quenching:
-
Stop the reaction by adding 10 µL of 1 M Tris-HCl, pH 8.0, to each tube and incubate for 15 minutes at room temperature.
-
-
SDS-PAGE Analysis:
-
Add an equal volume of 2x non-reducing Laemmli sample buffer to each reaction tube.
-
Heat the samples at 95°C for 5 minutes.
-
Load 20 µL of each sample onto an SDS-PAGE gel, including a lane for protein molecular weight markers.
-
Run the gel according to the manufacturer's instructions. [12]
-
-
Visualization and Quantification:
-
Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.
-
Image the gel using a gel documentation system.
-
Perform densitometry analysis using software (e.g., ImageJ). Measure the intensity of the monomeric BSA band in each lane.
-
Calculate the cross-linking efficiency as the percentage decrease in the monomer band intensity relative to the "no UV" control for each condition.
-
Conclusion and Outlook
Both this compound and aryl azides are valuable tools for elucidating molecular interactions. The choice between them depends on the specific experimental context. Benzophenones offer the advantage of higher inherent efficiency in aqueous systems and activation by less damaging, longer-wavelength UV light. [6][7][13]Aryl azides, while sometimes exhibiting lower yields due to side reactions, are smaller and available in a vast array of derivatives. [1][8][9]For applications demanding the highest possible yield and compatibility with live-cell studies, benzophenone-based cross-linkers present a compelling option. For initial screening or when minimal steric hindrance is critical, aryl azides remain a viable choice. By employing the standardized protocol outlined in this guide, researchers can empirically determine the optimal photo-cross-linker for their system, ensuring more robust and reliable data in the quest to map the interactome.
References
- Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. RSC Chemical Biology, 4(3), 223-234. [Link]
- ResearchGate. (n.d.). In vitro protein labeling via aryl azides photolysis.
- MDPI. (2020). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 12(11), 2549. [Link]
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 4945-4952. [Link]
- McMahan, S. A., & Burgess, R. R. (1994). Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. Biochemistry, 33(40), 12092-12099. [Link]
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. PMC - NIH. [Link]
- Gsänger, M., et al. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Molecules, 25(4), 984. [Link]
- Chen, Y. L., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9393-9400. [Link]
- Uttamapinant, C., et al. (2008). An Engineered Aryl Azide Ligase for Site-Specific Mapping of Protein–Protein Interactions through Photo-Cross-Linking. Angewandte Chemie International Edition, 47(34), 6393-6396. [Link]
- Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods.
- iGEM. (n.d.). Protocols for the Basic Crosslinking Experiment. iGEM. [Link]
- Kym, P. R., Carlson, K. E., & Katzenellenbogen, J. A. (1995). Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor.
- Chen, Y. L., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9393-9400. [Link]
- Ayinampudi, V., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(10), 2302. [Link]
- Darnell, R. (2025). Immunoprecipitation and SDS-PAGE for cross-linking immunoprecipitation (CLIP).
- Wang, H., et al. (2025). New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds.
- Gault, J., et al. (2024). Protocol for structural modeling of antibody to human leukocyte antigen interaction using discovery and targeted cross-linking mass spectrometry. STAR Protocols, 5(1), 102920. [Link]
- ResearchGate. (n.d.). Commonly used photoreactive units: (a) benzophenone; (b) aryl azide and (c) diazirine.
- MDPI. (2020). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 12(11), 2549. [Link]
- Brimble, M. A., et al. (2018). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. Chemistry - A European Journal, 24(51), 13548-13554. [Link]
- Springer Nature Experiments. (n.d.). Probing Proteomes with Benzophenone Photoprobes.
- Chemical Communications (RSC Publishing). (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds.
- Glen Research. (n.d.). Technical Brief - Crosslinking with Click Chemistry. Glen Report, 22(29). [Link]
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 9. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for structural modeling of antibody to human leukocyte antigen interaction using discovery and targeted cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Benzophenone-Based Crosslinkers in Proteomics
In the intricate world of proteomics, deciphering the transient and dynamic nature of protein-protein interactions (PPIs) is paramount to understanding cellular function and disease. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions, providing spatial constraints that help to elucidate protein structures and interaction networks.[1] Among the diverse arsenal of crosslinking chemistries, photo-activatable reagents, particularly those based on benzophenone, offer unique advantages for trapping protein interactions in their native cellular environment.[2][3]
This guide provides an in-depth comparison of benzophenone-based crosslinkers with other commonly used alternatives, supported by experimental insights, to assist researchers in selecting the optimal tool for their proteomics endeavors.
The Benzophenone Advantage: A Unique Mechanism for Capturing Interactions
Benzophenone-based crosslinkers belong to the class of photo-reactive crosslinkers, which remain inert until activated by UV light.[4] Upon irradiation with UV light (typically around 350-365 nm), the benzophenone moiety enters an excited triplet state, transforming it into a highly reactive diradical.[4][5] This diradical can then abstract a hydrogen atom from a nearby C-H bond, forming a covalent C-C bond with the interacting protein.[4] This mechanism offers several key advantages:
-
Broad Reactivity: The ability to react with any C-H bond provides a significant advantage over traditional amine-reactive crosslinkers (e.g., NHS esters) that are largely restricted to lysine residues and N-termini.[6][7] This broader reactivity allows for the capture of a more diverse set of interactions and provides a more comprehensive view of the protein interactome.
-
"Zero-Length" Potential in Practice: While not a true "zero-length" crosslinker in the same vein as EDC, which forms a direct amide bond[8][9], the insertion of the benzophenone carbonyl carbon into a C-H bond results in a very short and defined crosslink. This provides high-resolution distance constraints valuable for structural modeling.
-
Temporal Control: The reaction is initiated by light, offering precise temporal control over the crosslinking event.[2] This is particularly advantageous for studying dynamic processes and capturing transient interactions that may be missed with continuously reactive chemical crosslinkers.
-
In Vivo Applications: The ability to activate the crosslinker with UV light allows for in vivo crosslinking experiments in living cells, providing a snapshot of protein interactions within their native physiological context.
Comparative Analysis: Benzophenone vs. Other Crosslinking Chemistries
The choice of crosslinker is a critical determinant of success in any XL-MS experiment. Here, we compare benzophenone-based crosslinkers with two other widely used classes: N-hydroxysuccinimide (NHS) esters and diazirines.
Benzophenone vs. NHS Esters
NHS esters are a cornerstone of chemical crosslinking, reacting with primary amines on lysine residues and protein N-termini to form stable amide bonds.[6][7]
| Feature | Benzophenone-Based Crosslinkers | NHS Ester-Based Crosslinkers (e.g., DSS, BS3) |
| Activation | UV Light (e.g., 365 nm)[10] | Spontaneous chemical reaction[6] |
| Reactivity | Inserts into C-H bonds, targeting a wide range of amino acids.[4] | Primarily reacts with primary amines (Lysine, N-terminus).[6][7] |
| Specificity | Less specific in terms of amino acid type, but highly specific to proximity upon photoactivation. | Specific to primary amines.[7] |
| Temporal Control | High; initiated by UV light.[2] | Low; reaction begins upon addition of the reagent. |
| In Vivo Feasibility | High; can be activated in living cells. | Lower; reactivity with cellular components can be a challenge. |
| Crosslink Density | Can provide high-density data, especially when used in combination with other chemistries.[11] | Generally lower due to the limited number of lysine residues.[10] |
A key advantage of benzophenones is their ability to overcome the lysine-centric bias of NHS esters. This is particularly important for proteins or protein regions with a low abundance of lysine residues.
Benzophenone vs. Diazirines
Diazirines are another class of photo-activatable crosslinkers that, upon UV activation, form highly reactive carbene intermediates.[12][13] These carbenes can insert into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds.[13]
| Feature | Benzophenone-Based Crosslinkers | Diazirine-Based Crosslinkers |
| Activation Wavelength | ~350-365 nm[5] | ~350-370 nm[13] |
| Reactive Intermediate | Excited triplet diradical[4] | Carbene[13] |
| Reactivity | Preferentially reacts with C-H bonds.[4] | Broad reactivity with C-H, N-H, and O-H bonds.[13] |
| Crosslinking Efficiency | Generally considered to have lower crosslinking efficiency compared to diazirines.[13] | Generally high due to the high reactivity of the carbene intermediate.[13] |
| Number of Identified Crosslinks | Typically yields a lower number of crosslinks compared to diazirines in head-to-head comparisons.[10][14] | Typically produces a higher density of crosslinks.[13] |
| Complementarity | The two chemistries show different insertion preferences, providing complementary structural information.[11][14] | The two chemistries show different insertion preferences, providing complementary structural information.[11][14] |
While diazirines often exhibit higher crosslinking efficiency, benzophenones provide complementary data due to their different reactivity profile.[11][14] Studies have shown that the two photo-activatable groups display orthogonal directionality, enabling access to different protein regions that might be unreachable with a single type of crosslinker.[11][14] For instance, one study observed a bias of benzophenone towards methionine residues.[14]
Experimental Workflow: A Practical Guide
The successful application of benzophenone-based crosslinkers in proteomics requires a well-defined experimental workflow. The following provides a general overview of a typical in-cell photo-crosslinking experiment.
Figure 1. A generalized experimental workflow for in-cell photo-crosslinking using a benzophenone-based reagent.
Step-by-Step Methodology
-
Cell Culture and Crosslinker Incubation:
-
Culture cells to the desired confluency.
-
Resuspend cells in an appropriate buffer.
-
Add the benzophenone-containing crosslinker (e.g., a heterobifunctional crosslinker with an NHS ester for initial protein attachment and a benzophenone for photo-crosslinking) to the cell suspension.[15]
-
Incubate at room temperature to allow for the initial reaction of the NHS ester with primary amines on the proteins.[15]
-
-
Photo-Crosslinking:
-
Sample Preparation for Mass Spectrometry:
-
Lyse the cells to release the crosslinked protein complexes.
-
Reduce and alkylate the protein mixture to denature the proteins and break disulfide bonds.
-
Digest the proteins into peptides using a protease such as trypsin.[10]
-
-
Enrichment and Mass Spectrometry Analysis:
-
Data Analysis:
-
Utilize specialized software to identify the crosslinked peptide pairs from the complex MS/MS data. This will reveal the specific amino acid residues that were in close proximity during the crosslinking event.
-
Conclusion: A Powerful Tool for Structural Proteomics
Benzophenone-based crosslinkers offer a powerful and versatile approach for capturing protein-protein interactions in their native cellular environment. Their unique mechanism of action, broad reactivity, and the ability to be temporally controlled make them an invaluable tool for researchers in proteomics and drug discovery. While they may exhibit lower crosslinking efficiency compared to diazirines, their complementary reactivity makes them an excellent choice for use in combination with other crosslinking chemistries to achieve a more comprehensive understanding of the cellular interactome. As XL-MS technologies continue to advance, the strategic application of benzophenone-based crosslinkers will undoubtedly play a crucial role in unraveling the complexities of protein interaction networks.
References
- Zhu, J., et al. (2011). Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(7), 1259–1268. [Link]
- Kao, A., et al. (2021). Quantitative interactome analysis with chemical crosslinking and mass spectrometry. Current Opinion in Chemical Biology, 60, 53-61. [Link]
- Zhang, T., et al. (2021). A chemical proteomics approach to reveal direct protein-protein interactions in living cells. eLife, 10, e68223. [Link]
- O’Reilly, F. J., & Rappsilber, J. (2018). Reliable identification of protein-protein interactions by crosslinking mass spectrometry. Nature Protocols, 13(12), 2793–2804. [Link]
- Kool, J., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 14034–14073. [Link]
- Götze, M., et al. (2012). Probing structures of large protein complexes using zero-length cross-linking. Journal of the American Society for Mass Spectrometry, 23(1), 1–11. [Link]
- Zhu, J., et al. (2011). Quantification of Protein−Protein Interactions with Chemical Cross-Linking and Mass Spectrometry. Journal of Proteome Research, 10(4), 1507–1514. [Link]
- Kim, D., & Park, S. B. (2022). Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications. Accounts of Chemical Research, 55(24), 3617–3630. [Link]
- Hage, C., et al. (2017). The First "Zero-Length" Mass Spectrometry-Cleavable Cross-Linker for Protein Structure Analysis. Angewandte Chemie International Edition, 56(44), 13689-13693. [Link]
- Chalkley, R. J., & Burlingame, A. L. (2014). Photocrosslinking approaches to interactome mapping. Current Opinion in Chemical Biology, 20, 84–91. [Link]
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 4847–4854. [Link]
- Götze, M., et al. (2015). Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra. Journal of the American Society for Mass Spectrometry, 26(1), 83–95. [Link]
- Iacobucci, C., et al. (2018). Quantitative Cross-Linking of Proteins and Protein Complexes. In Cross-Linking Mass Spectrometry (pp. 131-146). Humana Press, New York, NY. [Link]
- Gutierrez, C. B., et al. (2024). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. bioRxiv. [Link]
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 4847–4854. [Link]
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. ACS Central Science, 3(5), 4847-4854. [Link]
- Wu, H., et al. (2020). Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. Chemistry–A European Journal, 26(48), 10886-10890. [Link]
- Kim, Y., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(12), 2821–2828. [Link]
- Chen, Y., & Xian, M. (2013). Probing proteomes with benzophenone photoprobes. Methods in molecular biology (Clifton, N.J.), 959, 147–156. [Link]
- Götze, M., et al. (2019). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Analytical Chemistry, 91(1), 104–120. [Link]
- Spring, D. R., et al. (2021). Structure of a novel multifunctional benzophenone linker for photo-crosslinking motif and peptide stapling reagent.
- Gutierrez, C. B., et al. (2022). Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. bioRxiv. [Link]
- Chavez, J. D., et al. (2016). In vivo cross-linking mass spectrometry for protein and complex structural analysis.
- Giese, S., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(13), 8527–8534. [Link]
- Doria, F., & Freccero, M. (2021). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules (Basel, Switzerland), 26(11), 3169. [Link]
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry.
- Chen, Y., & Xian, M. (2013). Probing Proteomes with Benzophenone Photoprobes. In Chemical Proteomics (pp. 147-156). Humana Press, Totowa, NJ. [Link]
- Lienkamp, K., et al. (2018). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 10(2), 198. [Link]
- Yu, C., et al. (2021). Comparative analysis of chemical cross-linking mass spectrometry data indicates that protein STY residues rarely react with N-hydroxysuccinimide ester cross-linkers. bioRxiv. [Link]
- Khanum, S. A., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 6(31), 26038–26066. [Link]
- Chang, Y., et al. (2015). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. Scientific reports, 5, 15123. [Link]
- Sigma-Aldrich. (n.d.). Cross-linking Protocols and Methods. Sigma-Aldrich. [Link]
Sources
- 1. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing proteomes with benzophenone photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry – Rappsilber Laboratory [rappsilberlab.org]
- 12. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of 4-(Bromomethyl)benzophenone Reaction Completion
For researchers and professionals in drug development and material science, the synthesis of intermediates like 4-(Bromomethyl)benzophenone (4-BMBP) is a foundational step. As a critical building block for photoinitiators and functionalized polymers, the purity and yield of 4-BMBP directly impact the quality of the final product.[1][2] Therefore, the ability to accurately determine when the synthesis reaction has reached completion is not merely a procedural checkpoint; it is a critical aspect of process control, optimization, and ensuring batch-to-batch consistency.
This guide provides an in-depth comparison of the primary analytical techniques used to monitor the conversion of a starting material, such as 4-methylbenzophenone, to this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to ensure your analytical approach is both robust and self-validating.
The Synthetic Context: Bromination of 4-Methylbenzophenone
A common and efficient route to this compound is the free-radical bromination of 4-methylbenzophenone using a brominating agent like N-Bromosuccinimide (NBS) and a radical initiator.[3] Understanding this context is crucial for quantitative analysis, as the goal is to track the consumption of the starting material and the formation of the product while being mindful of potential side reactions or impurities.
Caption: Typical synthesis of this compound.
Comparative Analysis of Core Analytical Techniques
The choice of analytical method is a critical decision that balances quantitative accuracy, speed, sample compatibility, and available resources. While several techniques can provide data, their suitability for rigorously quantifying reaction completion varies significantly.
| Parameter | High-Performance Liquid Chromatography (HPLC) | ¹H Nuclear Magnetic Resonance (NMR) | Gas Chromatography (GC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[4] | Nuclear spin transitions in a magnetic field, providing detailed structural information.[5] | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6] |
| Quantitative Accuracy | Excellent; highly reproducible with proper calibration standards. | Very good; relative quantification via peak integration is intrinsic and does not require a calibration curve for reaction conversion. | Good to Excellent; requires calibration and careful control of injection volume. |
| Strengths for 4-BMBP | Ideal for non-volatile, thermally sensitive compounds. High resolution and sensitivity with UV detection.[7][8] | Unambiguous structural confirmation. Directly monitors key functional group changes (e.g., -CH₃ to -CH₂Br).[9] | High separation efficiency for volatile impurities. |
| Weaknesses for 4-BMBP | Requires method development and calibration standards for absolute quantification. | Lower throughput; requires deuterated solvents. Less sensitive than HPLC for trace impurities. | Potential for on-column degradation of the thermally labile benzylic bromide. Not suitable for non-volatile byproducts. |
| Typical Use Case | Gold standard for final purity assessment and accurate quantification of reaction completion. | In-process monitoring and structural verification of reactants and products.[10] | Analysis of volatile starting materials or potential volatile side-products. |
Deep Dive: Methodologies & Rationale
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For a compound like 4-BMBP, reverse-phase HPLC with UV detection is the most robust and reliable method for quantitative analysis. The benzophenone chromophore provides strong UV absorbance, leading to excellent sensitivity.
Causality Behind the Method:
-
Reverse-Phase (C18 Column): 4-BMBP and its precursor, 4-methylbenzophenone, are relatively non-polar molecules. A C18 stationary phase provides strong hydrophobic interactions, allowing for excellent separation from more polar byproducts (like succinimide) and baseline resolution between the reactant and product.[7]
-
UV Detection: The conjugated pi system of the benzophenone core absorbs strongly in the UV region (typically around 254 nm), making it easy to detect and quantify even at low concentrations.[8]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is standard. The gradient or isocratic ratio is optimized to ensure the reactant and product elute with sharp peaks and distinct retention times, typically within a 10-15 minute run time.[7][8]
Table 1: Representative HPLC Data
| Compound | Retention Time (min) | Rationale |
| 4-Methylbenzophenone | 8.5 | Less polar than the product due to the methyl group, leading to a slightly longer retention time on a C18 column. |
| This compound | 7.2 | The introduction of the more polar C-Br bond slightly reduces retention time compared to the starting material. |
| Succinimide (Byproduct) | 2.1 | Highly polar, elutes very early in the run with the solvent front. |
Note: Retention times are illustrative and will vary based on the specific column, mobile phase, and flow rate.
Caption: Standard workflow for HPLC-based reaction monitoring.
¹H NMR Spectroscopy: The Structural Verifier
While HPLC excels at quantification, ¹H NMR provides unparalleled structural insight, making it an excellent complementary technique. For reaction monitoring, you can analyze crude reaction aliquots to quickly assess the relative amounts of starting material and product.[9][11]
Causality Behind the Method: The key is to monitor protons whose chemical environment changes distinctly during the reaction. In this synthesis, the benzylic protons are the perfect diagnostic tool.
-
Starting Material (4-Methylbenzophenone): The three protons of the methyl group (-CH₃) appear as a sharp singlet.
-
Product (this compound): These protons are converted to a methylene group attached to an electronegative bromine atom (-CH₂Br). This causes a significant downfield shift of their signal, which appears as a distinct singlet in a different region of the spectrum.
Table 2: Diagnostic ¹H NMR Chemical Shifts
| Compound | Monitored Protons | Chemical Shift (δ, ppm) | Rationale for Shift |
| 4-Methylbenzophenone | -CH₃ | ~2.4 | Standard chemical shift for a benzylic methyl group. |
| This compound | -CH₂ Br | ~4.5 | The electronegative bromine atom deshields the adjacent protons, causing a significant downfield shift.[12] |
By comparing the integration of the starting material's methyl peak to the product's methylene peak, one can directly calculate the percentage conversion without needing a separate calibration standard.
Percent Conversion (%) = [Integral(Product)] / [Integral(Product) + Integral(Starting Material)] * 100
Protocols for Self-Validating Analysis
Trustworthiness in analytical data comes from protocols that are designed to be internally consistent and robust.
Protocol 1: Quantitative HPLC Analysis
This protocol is designed for determining the final conversion and purity of the 4-BMBP reaction mixture.
-
Standard Preparation:
-
Accurately prepare stock solutions of authenticated reference standards for 4-methylbenzophenone and this compound in the mobile phase (e.g., 1 mg/mL).
-
Create a mixed standard solution and a calibration curve (e.g., 1 to 100 µg/mL) to verify linearity and determine response factors.[4]
-
-
Sample Preparation:
-
At the desired reaction time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting it into a known, large volume (e.g., 5 mL) of ice-cold mobile phase. This prevents further reaction and ensures an accurate snapshot in time.
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[4]
-
-
Instrumental Setup (Example):
-
Data Analysis:
-
Inject the prepared sample.
-
Identify peaks based on the retention times established with your reference standards.
-
Integrate the peak areas for the starting material and product.
-
Calculate the percent conversion using the peak areas: % Conversion = [Area(Product)] / [Area(Product) + Area(Starting Material)] * 100
-
Protocol 2: ¹H NMR Reaction Monitoring
This protocol is optimized for rapid, in-process checks of reaction conversion.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
If the reaction solvent contains interfering protons, evaporate the solvent under reduced pressure. Causality: This step removes large solvent signals that could obscure the analyte peaks.
-
Re-dissolve the residue in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumental Setup:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Ensure key parameters like relaxation delay (d1) are set sufficiently long (e.g., 5 seconds) to allow for full relaxation of all protons, which is critical for accurate integration.
-
-
Data Analysis:
-
Reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).
-
Integrate the singlet corresponding to the 4-methylbenzophenone -CH₃ group (~2.4 ppm).
-
Integrate the singlet corresponding to the this compound -CH₂Br group (~4.5 ppm).
-
Use the integration values to calculate the relative molar ratio and percent conversion as described previously.[9]
-
Conclusion
For the rigorous quantitative analysis of this compound reaction completion, a dual approach is recommended. HPLC serves as the definitive method for final, accurate quantification of conversion and purity assessment due to its high resolution and sensitivity.[4] Concurrently, ¹H NMR acts as an invaluable tool for rapid, in-process monitoring and absolute structural confirmation, providing a direct and elegant measure of conversion without the need for reference standards.[11] By understanding the principles behind each technique and implementing robust, self-validating protocols, researchers can ensure the quality of this vital synthetic intermediate, paving the way for successful downstream applications.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Versatile Applications of this compound.
- SIELC Technologies. (2018). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator.
- Benchchem. (2025). Spectroscopic Characterization of 4-Bromobenzophenone: A Comparative Guide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 122951, this compound.
- Huang, YF., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PLoS ONE.
- Occupational Safety and Health Administration. Benzophenone Method no: PV2130.
- Singh, K., & Blümich, B. (2018). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry.
- American Chemical Society. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol.
- Harwood, L.M., Moody, C.J., & Percy, J.M. (2004). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Experimental Organic Chemistry.
- Chemistry LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress.
- Jaremko, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
- Gallart-Ayala, H., et al. (2011). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods.
- Walash, M.I., et al. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal.
- Pharmaceutical Technology. (2015). NMR Reaction-Monitoring as a Process Analytical Technique.
- MicroSolv Technology Corporation. Benzophenone Analyzed with HPLC - AppNote.
- Google Patents. (2005). KR20050095047A - A simultaneous detection method of benzophenone and its analogues.
- HELIX Chromatography. HPLC Methods for analysis of Benzophenone.
- Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Food Additives & Contaminants: Part A.
- ResearchGate. (2017). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. pharmtech.com [pharmtech.com]
- 12. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Indispensable Control Experiments for Photoaffinity Labeling with 4-(Bromomethyl)benzophenone
For researchers and drug development professionals venturing into the nuanced world of photoaffinity labeling (PAL), the promise of covalently capturing a small molecule's interaction with its protein target is immense. It is a powerful technique to identify novel drug targets, validate mechanisms of action, and map binding sites. The benzophenone moiety, particularly in the form of 4-(bromomethyl)benzophenone (BMBP), offers a robust and versatile tool for these endeavors. Upon activation with UV light, it forms a reactive diradical species capable of forging a permanent covalent bond with proximal amino acid residues.
The Logic of a Self-Validating PAL Experiment
A successful photoaffinity labeling experiment is a self-validating system. Every potential source of artifact is anticipated and addressed through a specific control, allowing the specific, light-induced, and competitor-sensitive labeling of the true target to be isolated and confirmed. The relationship between the core experiment and its controls is a process of elimination, ensuring that the final signal is unequivocally due to the specific interaction of interest.
Caption: Logical workflow demonstrating how control experiments systematically validate PAL results.
Designing the Photoaffinity Probe: The Role of this compound (BMBP)
Before delving into the control experiments, it is crucial to understand the design of the photoaffinity probe itself. BMBP serves as a bifunctional reagent. The benzophenone group is the photoreactive "warhead," while the bromomethyl group is a reactive "handle" for covalently attaching the benzophenone to your small molecule of interest (the "ligand").
The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with functional groups commonly found in small molecules, such as amines, thiols, and hydroxyls. This allows for a straightforward synthesis of the final photoaffinity probe.
-
Reaction with Amines: Primary or secondary amines on the ligand will attack the benzylic carbon of BMBP, displacing the bromide and forming a stable C-N bond.
-
Reaction with Thiols: Thiol groups are potent nucleophiles and react efficiently with BMBP to form a stable thioether linkage.
-
Reaction with Hydroxyls: While less nucleophilic than amines or thiols, hydroxyl groups (alcohols or phenols) can be deprotonated with a suitable base to form an alkoxide, which can then react with BMBP to form an ether linkage.
The choice of attachment point on the ligand is critical and should be guided by existing structure-activity relationship (SAR) data. The BMBP moiety should be attached at a position known to tolerate modification without significantly compromising the ligand's binding affinity for its target.[1]
The Trinity of Controls: A Comparative Guide
To distinguish true, specific labeling from a sea of potential artifacts, three core control experiments are indispensable. Each serves a unique purpose, and when analyzed together, they provide a compelling case for target validation.
| Control Experiment | Purpose | Methodology | Expected Outcome for a True Target | Interpretation of Deviation |
| 1. Competition Assay | To demonstrate that the probe binds to a specific site that can be saturated. | The biological sample is pre-incubated with a significant molar excess (e.g., 10-100 fold) of the unlabeled, parent ligand before the photoaffinity probe is added. The sample is then subjected to UV irradiation. | A dose-dependent decrease in the labeling signal of the target protein. At high competitor concentrations, the signal should be significantly reduced or eliminated. | No change in signal: The probe is likely binding non-specifically or covalently reacting without a specific binding event. Signal increase: The competitor may be causing a conformational change that exposes more binding sites, an unlikely but possible scenario. |
| 2. No UV Irradiation (-UV) | To identify any proteins that bind the probe non-covalently so strongly that they survive the downstream processing, or proteins that react with the probe in a light-independent manner. | The sample is incubated with the photoaffinity probe, but the UV irradiation step is omitted. The sample is processed identically to the experimental group. | No labeling signal should be observed for the target protein. The highly reactive diradical is only formed upon UV exposure. | Signal is present: Indicates that the probe binds with extremely high affinity (resisting washes) or that the probe is unstable and reacting with the protein without photoactivation. This suggests the probe itself may be unsuitable. |
| 3. No Probe Control | To identify any proteins that might be inherently "sticky" or that cross-link to other proteins or the support matrix as an artifact of the UV irradiation process itself. | The biological sample is subjected to the same UV irradiation and processing steps, but the photoaffinity probe is never added. A vehicle control (e.g., DMSO) is used instead. | No labeling signal should be observed. The detection method (e.g., anti-biotin antibody for a biotinylated probe) should not produce a signal in the absence of the probe. | Signal is present: This points to background from the detection reagents (e.g., non-specific antibody binding) or UV-induced cross-linking of endogenous biotinylated proteins to the detection matrix. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for a photoaffinity labeling experiment and its essential controls using a biotin-tagged BMBP-ligand conjugate in a cell lysate model.
Core Experimental Workflow
This workflow outlines the main PAL experiment. The control experiments will modify specific steps as detailed in their respective sections.
Caption: Step-by-step workflow for a typical photoaffinity labeling experiment.
Materials:
-
Cell lysate from a relevant cell line or tissue.
-
Biotin-BMBP-Ligand Probe (e.g., 1 mM stock in DMSO).
-
Unlabeled Parent Ligand (e.g., 10 mM stock in DMSO).
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Streptavidin-conjugated magnetic beads.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
-
UV Crosslinker with 365 nm bulbs.
-
SDS-PAGE and Western Blotting reagents.
-
Streptavidin-HRP conjugate for detection.
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the BCA assay. Adjust the concentration to 1-5 mg/mL with lysis buffer.
-
Incubation: Aliquot equal amounts of lysate (e.g., 1 mg in 500 µL) into microcentrifuge tubes.
-
Experimental Group: Add the Biotin-BMBP-Ligand probe to a final concentration of 1-10 µM. Incubate for 30-60 minutes at 4°C with gentle rotation, protected from light.
-
UV Irradiation: Place the open tubes on ice in a UV crosslinker. Irradiate with 365 nm UV light for 15-60 minutes. The optimal time should be determined empirically.[2]
-
Enrichment: Add streptavidin beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotin-tagged proteins.
-
Washing: Pellet the beads and wash them 3-5 times with cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and detect the biotinylated proteins by Western blotting using a Streptavidin-HRP conjugate.
Control 1: Competition Assay Protocol
-
Modification: Before adding the Biotin-BMBP-Ligand probe in Step 3 , add the unlabeled parent ligand to a final concentration of 100-1000 µM (a 100-fold excess).
-
Incubation: Incubate for 30 minutes at 4°C to allow the competitor to bind to the target sites.
-
Proceed: After the pre-incubation, add the Biotin-BMBP-Ligand probe and proceed with the rest of the protocol from Step 3 onwards.
Control 2: No UV Irradiation (-UV) Protocol
-
Modification: After the probe incubation in Step 3 , completely skip the UV irradiation (Step 4 ).
-
Proceed: Keep the samples on ice in the dark for the same duration as the irradiated samples, then proceed directly to the enrichment step (Step 5 ).
Control 3: No Probe Protocol
-
Modification: In Step 3 , instead of the photoaffinity probe, add an equivalent volume of the vehicle (e.g., DMSO).
-
Proceed: Continue with all subsequent steps, including UV irradiation and downstream processing.
Interpreting the Results: A Holistic View
The power of this experimental design lies in comparing the results across all conditions. A successful experiment identifying a specific target, for instance a 55 kDa protein, would yield a Western blot pattern like this:
| Lane | Condition | 55 kDa Band Intensity (Relative Units) | Interpretation |
| 1 | Experimental (+Probe, +UV) | 100 | Strong signal representing total (specific + non-specific) labeling. |
| 2 | Competition (+Competitor, +Probe, +UV) | 12 | Signal is dramatically reduced, indicating that most of the labeling in Lane 1 was specific to the binding site. |
| 3 | No UV (-UV, +Probe) | < 2 | No significant signal, confirming that the covalent bond formation is light-dependent. |
| 4 | No Probe (+UV) | < 1 | No signal, confirming that the band is not an artifact of the UV treatment or the detection reagents. |
This clear pattern of results provides strong, multi-faceted evidence that the 55 kDa protein is a specific, bona fide target of the ligand. Any significant deviation from this pattern necessitates troubleshooting, which may involve optimizing probe concentration, UV exposure time, or wash conditions to reduce non-specific background.[1]
By rigorously applying this framework of control experiments, researchers can move beyond simple affinity pulldowns to confidently identify and validate the targets of their small molecules. This methodical approach ensures that the data generated is robust, reliable, and stands up to the scrutiny of the scientific community, ultimately accelerating the path of drug discovery and development.
References
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.
- Lee, W., Huang, Z., am Ende, C. W., & Seneviratne, U. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593.
- Parker, C. G., & Cravatt, B. F. (2018). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Current Protocols in Chemical Biology, 10(4), e53.
- Lönn, P., et al. (2016). Target identification with live-cell photoaffinity labeling and mechanism of action elucidation of ARN23765, a highly potent CFTR corrector. Journal of Medicinal Chemistry, 59(5), 1986-1997.
- Seo, Y. H., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 125-144.
- Prestwich, G. D., Dorman, G., & Elliott, J. T. (1998). Photoaffinity labeling of oxidosqualene cyclase and squalene cyclase by a benzophenone-containing inhibitor. The Journal of Biological Chemistry, 273(18), 10986-10993.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of this compound.
- Thomas, J. R., et al. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology, 1647, 1-18.
- Grimm, M. L., et al. (2011). Reaction of benzophenone triplet with aliphatic amines. What a potent neurotoxin can tell us about the reaction mechanism. Bioorganic & Medicinal Chemistry, 19(4), 1458-1463.
- Briand, J. P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(2), 236-245.
Sources
A Comparative Guide to Benzophenone Cross-Linking: Unveiling the Limitations for Universal Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the ability to form stable, cross-linked networks is fundamental to designing materials with tailored mechanical properties, degradation profiles, and functionalities. For decades, benzophenone (BP) has been a prominent photo-cross-linker, valued for its ability to form covalent C-C bonds upon UV activation.[1][2] However, an increasing body of evidence reveals significant limitations to its "universal" applicability, necessitating a critical evaluation for researchers selecting a cross-linking strategy. This guide provides an in-depth analysis of the constraints of benzophenone, offers a comparison with modern alternatives, and presents experimental frameworks for validating the optimal cross-linking chemistry for your specific application.
The Benzophenone Cross-Linking Mechanism: A Primer
Upon absorption of UV light (typically around 250 nm or 350 nm), benzophenone undergoes an electronic transition to an excited triplet diradical state.[1][2][3] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond on a polymer chain, creating a new carbon-centered radical on the polymer and a ketyl radical on the benzophenone. Subsequent recombination of these two radicals forms a stable C-C covalent bond, resulting in a cross-link.[1][2] The reversibility of the initial excitation allows benzophenone to repeatedly cycle between its ground and excited states until a suitable C-H bond is available for abstraction.[1][2]
Caption: Benzophenone photo-cross-linking mechanism.
Critical Limitations of Benzophenone as a Universal Cross-linker
While the mechanism appears straightforward, the practical application of benzophenone is fraught with challenges that can compromise cross-linking efficiency, material integrity, and biocompatibility.
Wavelength-Dependent Reactivity and Unwanted Side Reactions
The outcome of benzophenone-mediated cross-linking is highly dependent on the irradiation wavelength. While activation at ~365 nm is often preferred to minimize damage to sensitive materials, higher energy UV light at ~254 nm can also be used.[1][2] However, this choice is not always straightforward and can lead to undesirable side reactions:
-
Chain Scission: For certain polymers, particularly those with highly abstractable hydrogens on the main chain, irradiation at 254 nm can favor polymer main chain scission over cross-linking, leading to a decrease in gel content and compromised mechanical properties.[1][2][4] For example, studies on poly(oxonorbornenes) have shown that while they cross-link as expected at 365 nm, they undergo chain scission at 254 nm.[4][5][6]
-
Alternative Cross-linking Pathways: In some cases, cross-linking at 254 nm may not be solely due to the action of benzophenone. For instance, with poly(alkenyl norbornenes), cross-linking at 254 nm was found to be a combination of benzophenone-induced cross-linking and a [2+2] cycloaddition of the alkenyl double bonds.[1][5] These same polymers did not cross-link at 365 nm, highlighting the unpredictability of the system.[1][5]
Strong Dependence on Polymer Structure and Chemical Environment
The efficiency of benzophenone cross-linking is intimately tied to the structure of the polymer it is intended to modify.
-
Steric Hindrance: The accessibility of C-H bonds for hydrogen abstraction is a critical factor. Sterically hindered C-H bonds may be unavailable for reaction, leading to poor cross-linking efficiency.[1]
-
Polymer Matrix Polarity: The polarity of the polymer matrix can significantly influence the reactivity of benzophenone. In more polar or hydrophilic polymer matrices, the cross-linking rate of benzophenone has been observed to decrease.[7] This is attributed to a shift in the excited state of benzophenone to a less reactive state in polar environments.[7]
-
Glass Transition Temperature (Tg): For polymers with a high glass transition temperature, the restricted movement of polymer segments can limit the ability of the excited benzophenone to encounter a suitable C-H bond, thereby reducing the cross-linking rate.[7][8][9]
Inefficient Cross-linking and Byproduct Formation
Achieving a high degree of cross-linking with benzophenone can be challenging.
-
High Energy Doses and Concentrations: In many systems, high irradiation energy doses and a significant concentration of benzophenone are required to achieve a satisfactory gel content.[4][5][6] This can be problematic for scaling up processes and may lead to increased side reactions and material degradation.
-
Byproduct Formation: The photoreduction of benzophenone can lead to the formation of byproducts, with benzpinacol being a major product formed by the recombination of two diphenylhydroxymethyl radicals.[8] The presence of such byproducts can be a concern in applications requiring high purity, such as in biomedical devices.
Concerns Regarding Biocompatibility and Cytotoxicity
For biomedical applications, the biocompatibility of all components is paramount. Benzophenone and its derivatives have raised some concerns:
-
Cytotoxicity: Studies on benzophenone-3 (oxybenzone) have indicated potential in vitro cytotoxic effects on cells associated with the male reproductive system.[10] While not all benzophenone derivatives will exhibit the same toxicological profile, this raises a flag for careful evaluation in drug delivery and tissue engineering applications.
-
Autofluorescence and Nonspecific Interactions: The aromatic structure of benzophenone can contribute to increased autofluorescence in hydrogel-based assays, which can interfere with fluorescence-based detection methods.[11] Furthermore, its hydrophobic nature may lead to non-specific interactions with proteins or other biomolecules.[11]
Comparative Analysis: Benzophenone vs. Diazirine Photo-Cross-linkers
Diazirine-based photo-cross-linkers have emerged as a powerful alternative to benzophenones, offering several distinct advantages, particularly in demanding applications like proteomics and biomaterials.[12]
| Feature | Benzophenone | Diazirine | Supporting Evidence |
| Activation Wavelength | ~250 nm or ~350 nm | ~350-370 nm | [1][12] |
| Reactive Intermediate | Triplet diradical | Carbene | [3][12] |
| Reactivity | Preferentially reacts with C-H bonds; bias towards hydrophobic residues. | Inserts into a wide array of bonds (C-H, N-H, O-H); can be tuned to target acidic residues. | [12][13] |
| Cross-Linking Efficiency | Generally lower; can require high energy doses. | Generally high due to the high reactivity of the carbene intermediate. | [12][14] |
| Specificity | Can lead to non-specific labeling, especially with long irradiation times. | Higher specificity, though high reactivity requires careful control. | [13][14] |
| Byproducts/Side Reactions | Benzpinacol formation; potential for polymer chain scission. | Potential for rearrangements, but generally cleaner reactions. | [8][12] |
| Biocompatibility Issues | Potential cytotoxicity; autofluorescence; hydrophobic interactions. | Smaller size is less perturbing; less hydrophobic variants available, reducing nonspecific interactions. | [10][11][14] |
| Performance in Proteomics | Yields a lower number of identified cross-links. | Consistently demonstrates superior performance in identifying protein-protein interactions. | [12][15][16] |
Experimental Protocols for Comparative Evaluation of Cross-linkers
To select the optimal photo-cross-linker for a novel polymer system, a systematic experimental comparison is essential.
Experimental Workflow: Comparing Benzophenone and a Diazirine Alternative
Caption: Workflow for comparing photo-cross-linker performance.
Protocol 1: Determination of Gel Content (Cross-linking Efficiency)
-
Polymer Film Preparation: Prepare solutions of your polymer with equimolar concentrations of benzophenone and the alternative cross-linker (e.g., a diazirine derivative). Cast thin films of these solutions onto a pre-weighed substrate (e.g., silicon wafer or glass slide) and allow the solvent to evaporate completely.
-
Initial Mass Measurement: Accurately weigh the substrate with the dried polymer film (W_initial).
-
UV Irradiation: Expose the films to UV light at the appropriate wavelength(s) for each cross-linker. Use a range of energy doses to evaluate the dose-dependency of cross-linking.
-
Solvent Extraction: Immerse the irradiated films in a good solvent for the un-cross-linked polymer for a sufficient period (e.g., 24 hours) to dissolve and remove the soluble fraction (sol).
-
Drying and Final Mass Measurement: Carefully remove the substrates from the solvent and dry them to a constant weight in a vacuum oven. Weigh the substrate with the remaining cross-linked polymer film (gel) (W_final).
-
Calculation: Calculate the gel content (%) as: Gel Content = (W_final / W_initial) * 100.
Protocol 2: Spectroscopic Analysis of Cross-linking and Side Reactions
-
Sample Preparation: Prepare polymer films with the cross-linkers on UV-transparent substrates (e.g., quartz slides).
-
UV-Vis Spectroscopy: Acquire the UV-Vis spectrum of the films before and after irradiation at various energy doses. For benzophenone, monitor the decrease in the characteristic absorbance peak (~250 nm and/or ~350 nm) as an indication of its consumption during the cross-linking reaction.[1]
-
FTIR Spectroscopy: Use Attenuated Total Reflectance (ATR)-FTIR to monitor changes in the chemical structure of the polymer. Look for the disappearance or appearance of specific peaks that would indicate cross-linking or side reactions like chain scission.
Conclusion: A Call for Critical Evaluation
Benzophenone, while a foundational tool in polymer chemistry, is not a universally applicable cross-linker. Its performance is intricately linked to the specific polymer structure and irradiation conditions, with the potential for unpredictable side reactions and suboptimal efficiency. For researchers in drug development and advanced materials science, where precision, purity, and biocompatibility are non-negotiable, a critical evaluation of benzophenone against more modern alternatives like diazirines is not just recommended, but essential. By employing systematic comparative studies, researchers can ensure the selection of a cross-linking chemistry that is not only effective but also aligns with the stringent requirements of their intended application.
References
- Díaz-Dussan, D., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 686. [Link]
- Riga, E. K., et al. (2025). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels.
- Díaz-Dussan, D., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12). [Link]
- Díaz-Dussan, D., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 686. [Link]
- Zhang, Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9399-9407. [Link]
- Díaz-Dussan, D., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 686. [Link]
- Gomes, A. P., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 4946-4954. [Link]
- Wang, G., et al. (2000). New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. Journal of Polymer Science Part A: Polymer Chemistry, 38(7), 999-1005. [Link]
- Gomes, A. P., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry.
- Tan, T. L., et al. (2020).
- Li, Y., et al. (2015). Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. Chemical Science, 6(2), 1047-1054. [Link]
- Wong, D. Y., et al. (2021). Comparison of photoactivatable crosslinkers for in-gel immunoassays. Analyst, 146(19), 5913-5922. [Link]
- Zhang, Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. [Link]
- Pinto, C., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(10), 2317. [Link]
- Sutar, P. B., et al. (2018). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Journal of Pharmaceutical Sciences and Research, 10(4), 834-841. [Link]
- Murphy, S. V., et al. (2021).
- Jacobs, M. N., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. [Link]
- Tan, T. L., et al. (2020). Recent advances in photo-crosslinkable hydrogels for biomedical applications. Expert Opinion on Drug Delivery, 17(8), 1037-1051. [Link]
- Ferreira, L., et al. (2012). Photocrosslinkable Polymers for Biomedical Applications.
- Ebeam Machine. (2024).
- Pinto, C., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI. [Link]
- Prucker, O., et al. (1999). Photochemical Attachment of Polymer Films to Solid Surfaces via Monolayers of Benzophenone Derivatives. Journal of the American Chemical Society, 121(38), 8766-8770. [Link]
- Tonhauser, C., et al. (2018). Surface-attached poly(phosphoester)-hydrogels with benzophenone groups. Polymer Chemistry, 9(2), 176-186. [Link]
- Advanced BioMatrix. (n.d.). Introduction to Photocrosslinking. [Link]
- Quach, A., et al. (2021). Photopatterning of PDMS Films: Challenging the Reaction between Benzophenone and Silicone Functional Groups. Polymers, 13(8), 1324. [Link]
- Li, Y., et al. (2022). Current Understanding of the Applications of Photocrosslinked Hydrogels in Biomedical Engineering. Gels, 8(4), 223. [Link]
- Cosson, S., et al. (2009). Optical Fiber Immunosensor Based on a Poly(pyrrole−benzophenone) Film for the Detection of Antibodies to Viral Antigen. Analytical Chemistry, 81(10), 3845-3852. [Link]
- Grote, M., et al. (2019). Proposed benzophenone photocrosslinking mechanisms.
- Zhang, Z. (2023). PHOTOPATTERNING OF PDMS VIA BENZOPHENONE-MEDIATED HYDROSILYLATION FOR SOFT MATERIAL MICROFABRICATION. University of Pennsylvania. [Link]
- Popa, L., et al. (2024). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. International Journal of Molecular Sciences, 25(7), 3928. [Link]
- Chen, Y.-C., et al. (2024). A surface-independent bioglue using photo-crosslinkable benzophenone moiety. RSC Advances, 14(22), 12966-12976. [Link]
- Tonhauser, C., et al. (2017). Surface-attached poly(phosphoester)-hydrogels with benzophenone groups. Polymer Chemistry. [Link]
- Kim, S., et al. (2024). Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. Toxicology Research, 40(2), 221-229. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (Open Access) On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017) | Esther K. Riga | 33 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of photoactivatable crosslinkers for in-gel immunoassays - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
- 15. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Characterizing the Specificity of 4-(Bromomethyl)benzophenone Binding: A Comparative Guide for Covalent Probe Analysis
In the landscape of chemical biology and drug discovery, the precise identification and characterization of molecular interactions are paramount. Covalent probes have emerged as powerful tools for irreversibly capturing and identifying protein targets, offering a durable snapshot of these interactions. Among these, 4-(Bromomethyl)benzophenone (BMBP) stands out as a versatile reagent. Its utility stems from a dual-functionality: a benzophenone moiety that can be photo-activated to form a covalent bond with neighboring amino acid residues, and a reactive bromomethyl group that allows for its conjugation to a ligand of interest. This guide provides an in-depth analysis of the methodologies required to rigorously characterize the binding specificity of BMBP-ligand conjugates, comparing them with alternative covalent labeling strategies to empower researchers in making informed experimental design choices.
The Double-Edged Sword of Covalency: Why Specificity is Critical
The irreversible nature of covalent inhibitors can offer significant therapeutic advantages, including prolonged target engagement and enhanced potency.[1] However, this permanence also carries the inherent risk of off-target interactions, which can lead to cellular toxicity and misleading experimental outcomes.[2][3] Therefore, a thorough characterization of a covalent probe's binding profile is not merely a suggestion but a necessity for the validation of its biological activity and the progression of any associated therapeutic program. This guide will walk you through the essential experimental frameworks for achieving this.
Part A: Unveiling the Interactome - Target Identification and Validation with Chemoproteomics
Mass spectrometry-based proteomics has become the cornerstone for identifying and quantifying proteins in complex biological systems.[4] When coupled with chemical probes, it provides a powerful platform for mapping the interaction landscape of a small molecule. The general workflow for identifying the targets of a BMBP-derivatized probe is a multi-step process that demands careful execution and data interpretation.
Experimental Workflow: Photoaffinity Labeling and Target Enrichment
The core principle of this workflow is to use the BMBP-ligand conjugate to "tag" its interacting proteins, which can then be selectively enriched and identified by mass spectrometry.
Caption: Workflow for photoaffinity labeling and target identification.
Detailed Protocol: Competitive Chemoproteomics for Target Validation
To distinguish specific targets from non-specifically bound proteins, a competitive profiling experiment is essential. This involves pre-incubating the biological sample with an excess of the untagged parent molecule to block the specific binding sites before introducing the BMBP-derivatized probe.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
For the competition sample, pre-incubate the cells with a 50-100 fold excess of the untagged parent compound for 1-2 hours.
-
For the probe-only sample, add vehicle (e.g., DMSO).
-
Add the BMBP-ligand probe (with a clickable handle like an alkyne) to both sets of cells at a pre-determined optimal concentration and incubate for a specified time.
-
-
Photo-Crosslinking:
-
Irradiate the cells with UV light (typically 350-365 nm) on ice for 15-30 minutes to induce covalent bond formation between the benzophenone and interacting proteins.[5]
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
To the normalized protein lysates, add the biotin-azide reporter tag, copper(I) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate for 1 hour at room temperature to attach biotin to the alkyne-tagged proteins.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysates and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.[2]
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin) and incubate overnight at 37°C.
-
Collect the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the peptides in both the probe-only and competition samples.
-
Proteins that show a significant decrease in abundance in the competition sample are considered specific binding partners of the ligand.
-
Part B: Beyond Binding - A Quantitative Look at Covalent Kinetics
While identifying the targets is a critical first step, understanding the kinetics of the covalent interaction provides a deeper insight into the probe's potency and efficiency. For covalent inhibitors, the IC50 value alone can be misleading, as it may be influenced by the protein concentration in the assay.[6] A more informative parameter is the second-order rate constant, k_inact/K_I, which describes the efficiency of covalent bond formation.[1][6]
Caption: Kinetic model of irreversible covalent inhibition.
Determining k_inact and K_I
The determination of these kinetic parameters typically involves incubating the target protein with varying concentrations of the covalent probe and measuring the residual enzyme activity over time. The data is then fitted to a kinetic model to derive the values for k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at which the rate of inactivation is half-maximal).[7] For photo-activatable probes like BMBP, this would involve initiating the reaction with a pulse of UV light.
Part C: Charting the Unintended - Comprehensive Off-Target Profiling
A crucial aspect of characterizing any covalent probe is the identification of its off-targets. The same chemoproteomic workflows used for target identification can be applied for this purpose. By analyzing the entire list of proteins enriched in the probe-treated sample (and absent in the competed sample), one can generate a comprehensive profile of potential off-targets.
Validation of Off-Targets:
It is important to validate these potential off-targets using orthogonal methods to confirm direct engagement.[2] These can include:
-
Recombinant Protein Assays: Confirming direct binding and modification of the purified potential off-target protein.
-
Cellular Thermal Shift Assay (CETSA): Measuring the change in the thermal stability of a protein upon ligand binding in a cellular context.
A Comparative Look: BMBP vs. Alternative Covalent Probes
While BMBP is a powerful tool, it is not the only option for covalent labeling. The choice of the reactive group should be guided by the specific research question and the nature of the target protein.
| Probe Type | Reactive Group | Mechanism of Action | Advantages | Disadvantages |
| Photo-activatable | Benzophenone (BMBP) | UV-induced C-H insertion | Temporal control of activation; reacts with a broad range of amino acids.[8] | Requires UV light which can be damaging to cells; bulky group may perturb binding.[8] |
| Aryl Azide | UV-induced nitrene insertion | Smaller than benzophenone; can be activated at different wavelengths. | Can be less stable and more prone to side reactions.[8] | |
| Diazirine | UV-induced carbene insertion | Small and highly reactive; can insert into C-H and R-H bonds.[8] | Can have biased reactivity towards certain amino acids.[8] | |
| Thiol-reactive | Maleimide | Michael addition to cysteine | Highly specific for cysteine residues. | Limited to targeting proteins with accessible cysteines. |
| Iodoacetamide | Nucleophilic substitution with cysteine | Highly reactive towards cysteines. | Can also react with other nucleophilic residues at high pH. | |
| Amine-reactive | NHS Ester | Acylation of lysine | Targets accessible lysine residues. | Can react with other primary amines. |
Conclusion
The characterization of a covalent probe's binding specificity is a multifaceted process that requires a combination of advanced techniques. This compound offers a unique advantage through its photo-activatable nature, allowing for temporal control over covalent modification. However, as with any covalent probe, a rigorous and multi-pronged approach is essential to validate its on-target engagement and to identify and understand its off-target interactions. By employing the chemoproteomic and kinetic methodologies outlined in this guide, researchers can confidently delineate the interaction profile of their BMBP-derivatized molecules, paving the way for more robust and reliable biological insights and therapeutic development.
References
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
- Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry.
- Kinetic analysis of covalent and irreversible inhibitors. CarnaBio USA, Inc..
- Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology.
- Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology.
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
- Exploring the Synthesis and Versatile Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD..
- Addressing off-target effects of covalent protease inhibitors. Benchchem.
- A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS Discovery.
- Chemoproteomic Covalent Ligand Discovery as the PROTAC-gonist: The Future of Targeted Degrad
- Covalent drugs and inhibitors characterization based on kinetic...
- Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry.
- Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology.
- Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology.
- Technologies for Direct Detection of Covalent Protein–Drug Adducts.
- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology.
- Reversible Covalent Inhibitor Binding Assay. Domainex.
- Application Notes for 4'-bromo-3-morpholinomethyl benzophenone. Benchchem.
- Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
- SAFETY D
- Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter.
- Minimizing the off-target reactivity of covalent kinase inhibitors by...
- This compound.
- This compound. PubChem.
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
- High-Purity 4-(Bromomethyl)
- 4-(Bromomethyl)
- This compound 96 32752-54-8. Sigma-Aldrich.
- This compound. CymitQuimica.
- Benzophenone. Wikipedia.
- Flipping the Switch: Innovations in Inducible Probes for Protein Profiling. ACS Chemical Biology.
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology.
- Protein Labeling Reagents. Thermo Fisher Scientific.
- Probing Proteomes with Benzophenone Photoprobes.
Sources
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Photoinitiator Performance: Benzophenone vs. Modern Alternatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the realm of photopolymerization, the selection of a photoinitiator is a critical decision that profoundly influences the kinetics of the curing process and the final properties of the polymeric material.[1] For decades, benzophenone, a classic Type II photoinitiator, has been a stalwart in various applications due to its cost-effectiveness and broad absorption range.[2][3] However, the evolving demands for higher efficiency, reduced side effects such as yellowing, and lower migrant potential in sensitive applications like drug delivery and medical device manufacturing have spurred the development of advanced photoinitiator systems.[4][5] This guide provides a comprehensive, data-driven comparison of benzophenone with contemporary Type I photoinitiators, offering researchers and formulation scientists the insights needed to make informed decisions.
The Dichotomy of Photoinitiation: Understanding Type I and Type II Mechanisms
At the heart of photoinitiator performance lies the mechanism by which they generate the free radicals necessary to initiate polymerization. Photoinitiators are broadly classified into two categories based on their radical generation process: Type I (cleavage) and Type II (hydrogen abstraction).[6][7]
Type I Photoinitiators: The Unimolecular Cleavage
Type I photoinitiators, upon absorption of UV light, undergo a unimolecular bond cleavage, directly yielding free radicals.[6][8] This process, often a Norrish Type I reaction, is highly efficient and leads to rapid polymerization initiation.[2] Common examples of Type I photoinitiators include α-hydroxyketones (e.g., Irgacure 184) and acylphosphine oxides (e.g., TPO, BAPO).[9][10]
Type II Photoinitiators: The Bimolecular Hydrogen Abstraction
In contrast, Type II photoinitiators, such as benzophenone and its derivatives, require a co-initiator or synergist, typically a tertiary amine or a thiol, to generate radicals.[2][7] Upon UV excitation, the photoinitiator abstracts a hydrogen atom from the co-initiator, resulting in the formation of an initiating radical from the co-initiator and a ketyl radical from the photoinitiator.[3][11] This bimolecular process is inherently less efficient than the unimolecular cleavage of Type I initiators.[11]
Figure 2: Experimental workflow for evaluating photoinitiator performance.
Protocol 1: Curing Kinetics via Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique for investigating the kinetics of photopolymerization by measuring the heat released during the exothermic reaction. [12][13][14] Objective: To determine the polymerization rate (Rp), induction time, and total enthalpy of polymerization.
Materials & Equipment:
-
Photo-DSC instrument (e.g., Mettler Toledo DSC with a photocalorimetry accessory)
-
UV light source with controlled intensity (e.g., mercury lamp with filters)
-
Aluminum DSC pans and lids
-
Monomer/oligomer formulation
-
Photoinitiators (Benzophenone, Irgacure 184, TPO)
-
Co-initiator for Benzophenone (e.g., ethyl-4-(dimethylamino)benzoate)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the formulated resin into an aluminum DSC pan. For formulations containing benzophenone, ensure the co-initiator is included at the appropriate concentration.
-
Instrument Setup: Place the sample pan in the DSC cell and an empty reference pan in the reference cell. Equilibrate the cell at the desired isothermal temperature (e.g., 25°C).
-
Measurement: Initiate the UV irradiation at a specific intensity (e.g., 10 mW/cm²). Record the heat flow as a function of time.
-
Data Analysis: Integrate the area under the exothermic peak to determine the total enthalpy of polymerization (ΔH). The rate of heat flow is directly proportional to the rate of polymerization. [15]
Protocol 2: Degree of Conversion via Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy allows for the real-time monitoring of the disappearance of reactive functional groups (e.g., acrylate C=C bonds) during polymerization, providing a direct measure of the degree of conversion. [16][17][18][19] Objective: To quantify the degree of conversion (DC) and the maximum polymerization rate (Rp,max).
Materials & Equipment:
-
FTIR spectrometer with a rapid scan capability
-
UV light source and liquid light guide to direct the UV beam to the sample
-
Sample holder (e.g., BaF₂ or KBr plates)
-
Monomer/oligomer formulation
-
Photoinitiators and co-initiator
Procedure:
-
Sample Preparation: Place a small drop of the formulated resin between two transparent salt plates (e.g., BaF₂) to create a thin film of controlled thickness.
-
Baseline Spectrum: Record an IR spectrum of the uncured sample.
-
Curing and Data Acquisition: Position the sample in the FTIR sample compartment and begin continuous spectral acquisition. Simultaneously, expose the sample to UV light of a defined intensity.
-
Data Analysis: Monitor the decrease in the absorbance of the peak corresponding to the reactive monomer double bonds (e.g., ~1635 cm⁻¹ for acrylates). [19]Calculate the degree of conversion at each time point using the following formula: DC(t) (%) = [1 - (A(t) / A(0))] * 100 where A(t) is the peak area at time t, and A(0) is the initial peak area. [1][20]
Protocol 3: Quantification of Yellowing
Yellowing is a critical aesthetic and, in some cases, functional parameter, particularly for clear coatings and biomedical devices. [21][22] Objective: To quantify the change in yellowness of the cured polymer.
Materials & Equipment:
-
UV curing system
-
Spectrophotometer or colorimeter
-
White, standardized background substrate
-
Formulated resins
Procedure:
-
Sample Preparation: Apply a uniform film of the formulated resin onto the white substrate.
-
Curing: Cure the samples under controlled UV conditions.
-
Color Measurement: Immediately after curing, and at specified time intervals, measure the color of the cured film using a spectrophotometer.
-
Data Analysis: Express the yellowness in terms of the CIE Lab* color space, specifically the change in the b* value (Δb), where a positive Δb indicates a shift towards yellow. [23][24]
Mitigating Oxygen Inhibition: A Key Challenge
A significant drawback of free-radical photopolymerization is its susceptibility to oxygen inhibition. [25][26][27]Molecular oxygen can quench the excited state of the photoinitiator and scavenge free radicals, forming less reactive peroxy radicals. [28]This leads to an induction period, reduced cure speed, and a tacky surface finish.
Type II photoinitiators like benzophenone are particularly vulnerable to oxygen inhibition. While Type I photoinitiators are also affected, acylphosphine oxides (e.g., TPO) exhibit a notable advantage due to their high reactivity and ability to generate radicals that are less sensitive to oxygen. [29]Strategies to overcome oxygen inhibition include curing in an inert nitrogen atmosphere, increasing the light intensity, or using higher concentrations of the photoinitiator. [27][30]
Conclusion and Recommendations
The selection of a photoinitiator is a multi-faceted decision that requires a balance of performance, cost, and application-specific requirements.
-
Benzophenone remains a viable option for applications where cost is a primary driver and moderate cure speeds are acceptable. Its performance can be enhanced with the appropriate choice and concentration of a co-initiator. However, its propensity for yellowing and high susceptibility to oxygen inhibition limit its use in high-performance and aesthetically demanding applications.
-
α-Hydroxyketones (e.g., Irgacure 184) offer a significant improvement in cure speed and a much lower tendency for yellowing, making them excellent choices for clear coatings and applications where color stability is important. [4]
-
Acylphosphine Oxides (e.g., TPO) represent the pinnacle of performance among the compared photoinitiators. Their exceptional reactivity, low sensitivity to oxygen inhibition, and photobleaching properties make them ideal for pigmented systems, thick sections, and applications demanding the highest cure speeds and through-cure. [29][31]The primary trade-off is their higher cost.
For researchers and professionals in drug development and other high-stakes fields, a thorough experimental evaluation as outlined in this guide is paramount. By systematically comparing the photocuring kinetics, degree of conversion, and final properties of polymers initiated by these different compounds, you can confidently select the optimal photoinitiator that meets the specific demands of your application, ensuring both efficiency and the integrity of the final product.
References
- The Impact of Oxygen on Photopolymeriz
- An Overview of Oxygen Inhibition in Photocuring - RadTech.
- Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure | Macromolecules.
- Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC.
- Oxygen Inhibition of Radical Polymerizations Investigated with the Rheometric Quartz Crystal Microbalance.
- The Rise of Type I Photoiniti
- Types of Photoinitiators - TinToll Performance M
- Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators.
- Comprehensive List of TPO Alternative Photoiniti
- Real-Time FTIR and in Situ Rheological Studies on the UV Curing Kinetics of Thiol-ene Polymers | Macromolecules - ACS Public
- Oxygen Inhibition - IAS - TU Wien.
- Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC.
- Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC.
- Real-time UV cure monitoring: Dielectric and infrared spectroscopy analyses show close linear correl
- Monitoring the Kinetics of UV Curing Using In Situ Rheology and Real-Time Fourier Transform Infrared Spectroscopy - Imaging.org.
- How Do Photoinitiators for UV Curing Work - Jinan Qinmu Fine Chemical Co., Ltd.
- Kinetics of Photopolymerization of Acrylates with Functionality of 1−6 - ACS Public
- Using Real-Time FT-IR to Characterize UV Curable Optical Adhesives.
- A Comparative Guide to the Efficiency of Tetramethylpropiophenone and Irgacure 184 Photoiniti
- A Comparative Guide to Photoinitiators for Radical Polymeriz
- Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, C
- Infrared Spectroscopy as a Tool to Monitor Radi
- Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acryl
- The Role of Photoinitiators in UV Curing - Guangdong Lencolo New M
- Influence of Different Photoinitiators on Polymerization Kinetics and Marginal Microleakage in Restorations using Photopolymerizable Dental - Redalyc.
- The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - MDPI.
- Photoinitiators of benzophenone and benzotriazole UV absorbers - Longchang Chemical.
- UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innov
- Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC - NIH.
- Photopolymerization of hybrid monomers, part I: Comparison of the performance of selected photoinitiators in cationic and - ResearchG
- Yellowing of UV varnishes with focus on its temporal behaviour and correlations between intensities and degrees of polymeris
- FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMUL
- Photoinitiator selection to advance the UV curing industry in an uncertain world - RadTech.
- (PDF)
- Yellowing and Color Change in Oligomers & Co
- Coating Performance and Characteristics for UV-Curable Aliphatic Urethane Acrylate Coatings Containing Norrish Type I Photoiniti
- Photoinitiator Selection - RadTech Intern
- Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Form
- Head-to-head Comparison of Cationic Photoiniti
- (PDF)
- Novel Phosphine Oxide Photoiniti
- Water-Soluble Photoinitiators in Biomedical Applic
- Photoinitiators for Medical Applications—The L
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization | ACS Applied M
- Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions.
- (PDF)
- IR-change and yellowing of polyurethane as a result of UV irradiation - ResearchG
- UV Resin Yellowing - INCURE INC. - Incurelab.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Types of Photoinitiators - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. Comprehensive List of TPO Alternative | Gel-Nails.com [gel-nails.com]
- 10. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC | Semantic Scholar [semanticscholar.org]
- 14. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Real-time UV cure monitoring: Dielectric and infrared spectroscopy analyses show close linear correlation | Semantic Scholar [semanticscholar.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. scispace.com [scispace.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. jpmtr.org [jpmtr.org]
- 22. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 23. Yellowing and Color Change in Oligomers & Coatings | Bomar [bomar-chem.com]
- 24. researchgate.net [researchgate.net]
- 25. radtech.org [radtech.org]
- 26. radtech.org [radtech.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Oxygen Inhibition [ias.tuwien.ac.at]
- 29. radtech.org [radtech.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
A Comprehensive Guide to Assessing the Biocompatibility of 4-(Bromomethyl)benzophenone Adducts for Biomedical Applications
In the landscape of advanced biomedical research, the functionalization of biomolecules and materials is paramount for developing novel therapeutics and diagnostics. 4-(Bromomethyl)benzophenone (BMBP) has emerged as a critical reagent, primarily utilized as a photoinitiator and a versatile precursor for creating photoreactive conjugates.[1][2] Its benzophenone core acts as a photosensitizer, absorbing UV light to initiate chemical reactions, while the reactive bromomethyl group allows for its covalent attachment to various substrates, forming adducts.[2][3] These adducts have significant potential in applications such as photodynamic therapy and targeted drug delivery. However, the integration of any new chemical entity into a biological system necessitates a rigorous evaluation of its biocompatibility.
This guide provides a comprehensive framework for assessing the biocompatibility of this compound adducts. We will delve into the critical in vitro and in vivo assays, offering not just procedural steps, but also the scientific rationale behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to validate the safety profile of BMBP-functionalized materials.
In Vitro Cytotoxicity: The First Line of Assessment
The initial evaluation of biocompatibility begins at the cellular level. In vitro cytotoxicity assays are rapid, cost-effective, and provide essential information on how a substance affects basic cellular functions. For BMBP adducts, it is crucial to assess both cytotoxicity in the dark and phototoxicity, given the photosensitizing nature of the benzophenone moiety.[4]
Rationale for Assay Selection
We will employ two complementary assays to obtain a comprehensive cytotoxicity profile:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells.[5][6] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing an indication of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[7][8] It is a direct measure of cell lysis and membrane integrity.
By using both assays, we can distinguish between cytostatic effects (inhibition of proliferation, detected by MTT) and cytotoxic effects (cell death, detected by LDH).
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity and phototoxicity assessment of BMBP adducts.
Comparative Data: Cytotoxicity of BMBP Adducts
The following table presents hypothetical data comparing a BMBP-protein adduct to relevant controls.
| Compound/Condition | IC50 (MTT, Dark) | IC50 (MTT, UV-A) | % Cytotoxicity (LDH, 100 µM, Dark) | % Cytotoxicity (LDH, 100 µM, UV-A) |
| BMBP-Protein Adduct | > 200 µM | 25 µM | < 5% | 75% |
| Unconjugated Protein | > 200 µM | > 200 µM | < 5% | < 5% |
| Free BMBP | 150 µM | 10 µM | 10% | 90% |
| Doxorubicin (Positive Control) | 1 µM | 1 µM | 85% | 85% |
Data is hypothetical and for illustrative purposes.
These results would suggest that the BMBP-protein adduct exhibits low intrinsic cytotoxicity in the absence of light but becomes significantly cytotoxic upon photoactivation, a desirable characteristic for applications like photodynamic therapy.
Hemocompatibility: Assessing Blood Interactions
For any material that may come into contact with blood, assessing its hemocompatibility is a critical safety step. The hemolysis assay is a standard in vitro method to evaluate the potential of a substance to damage red blood cells (RBCs).[9][10]
Rationale for Hemolysis Assay
This assay measures the amount of hemoglobin released from lysed RBCs upon exposure to the test material.[11] Significant hemolysis can lead to anemia and other adverse systemic effects.
Experimental Protocol: Hemolysis Assay
-
Prepare RBC Suspension: Obtain fresh whole blood (e.g., human, rabbit) with an anticoagulant. Wash the RBCs with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the packed RBCs in PBS to a final concentration of 2-5%.
-
Treatment: In microcentrifuge tubes, mix the RBC suspension with various concentrations of the BMBP adduct, a negative control (PBS), and a positive control (Triton X-100, which causes 100% hemolysis).[10]
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Quantification: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
Comparative Data: Hemolytic Potential
| Compound (at 1 mg/mL) | % Hemolysis |
| BMBP-Protein Adduct | < 2% |
| Unconjugated Protein | < 2% |
| PBS (Negative Control) | 0% |
| Triton X-100 (Positive Control) | 100% |
Data is hypothetical and for illustrative purposes.
A hemolysis value below 5% is generally considered non-hemolytic and acceptable for blood-contacting materials.[12]
Genotoxicity: Evaluating DNA Damage Potential
Benzophenone and some of its derivatives have been reported to exhibit genotoxic effects, particularly under UV irradiation.[13][14] Therefore, assessing the potential of BMBP adducts to cause DNA damage is a crucial aspect of their biocompatibility evaluation. The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[15][16]
Rationale for Comet Assay
The Comet assay provides a visual and quantitative measure of DNA damage.[15] Damaged DNA fragments migrate further in an electric field, creating a "comet tail," the length and intensity of which are proportional to the extent of DNA damage.
Mechanism of the Comet Assay
Caption: Mechanism of DNA damage detection using the Comet assay.
Comparative Data: Genotoxicity Assessment
| Condition | Olive Tail Moment (Arbitrary Units) | Interpretation |
| Untreated Control | 2.5 ± 0.8 | Baseline |
| BMBP-Adduct (Dark) | 3.1 ± 1.2 | Not Genotoxic |
| BMBP-Adduct (UV-A) | 15.7 ± 3.5 | Potentially Genotoxic |
| Etoposide (Positive Control) | 22.4 ± 4.1 | Genotoxic |
Data is hypothetical and for illustrative purposes. The Olive Tail Moment is a common metric in Comet assays, representing both the amount and distribution of DNA in the tail.
These findings would indicate a need for further investigation into the photogenotoxicity of the BMBP adduct, especially for applications involving UV exposure.
In Vivo Biocompatibility: The Systemic Response
While in vitro tests provide crucial preliminary data, in vivo studies are essential to understand the systemic response to a material. For BMBP adducts, a subcutaneous implantation model in rodents (e.g., rats or mice) is a standard approach to evaluate local tissue response.
Rationale for Subcutaneous Implantation
This model assesses local inflammation, fibrous capsule formation, and tissue integration over time, providing insights into the long-term biocompatibility of the material.
Experimental Protocol: Subcutaneous Implantation
-
Material Preparation: Prepare the BMBP adduct in the desired form (e.g., a hydrogel, coated implant). Sterilize the material appropriately.
-
Surgical Implantation: Under anesthesia, make a small incision on the dorsum of the animal and create a subcutaneous pocket. Place the sterile material into the pocket and suture the incision. A sham surgery group (incision without implant) and a negative control material group (e.g., USP-grade polyethylene) should be included.
-
Observation Period: Monitor the animals for signs of adverse reactions at the implantation site and systemically over several weeks (e.g., 1, 4, and 12 weeks).
-
Histopathological Analysis: At the end of each time point, euthanize the animals and excise the implant along with the surrounding tissue. Process the tissue for histological analysis (e.g., H&E staining) to evaluate the cellular response, including the presence of inflammatory cells (neutrophils, macrophages, lymphocytes), fibrous capsule thickness, and tissue necrosis.
Comparative Data: Histopathological Scoring
| Parameter (at 4 weeks) | BMBP-Adduct Material | Negative Control Material |
| Inflammatory Infiltrate | Mild | Minimal |
| Fibrous Capsule Thickness | Thin (<100 µm) | Thin (<100 µm) |
| Necrosis | Absent | Absent |
| Neovascularization | Present | Present |
Data is hypothetical and for illustrative purposes. Scoring is based on ISO 10993-6 guidelines.
These results would suggest that the BMBP adduct material elicits a minimal and acceptable local tissue response, comparable to a biocompatible control material.
Conclusion
The biocompatibility assessment of this compound adducts is a multi-faceted process that requires a logical and systematic approach. This guide outlines a comprehensive testing strategy, from initial in vitro cytotoxicity and hemocompatibility screening to more complex genotoxicity and in vivo evaluations. The photosensitive nature of the benzophenone moiety necessitates the inclusion of photo-activation steps in cytotoxicity and genotoxicity assays to unmask potential phototoxic effects.
By following these rigorous, self-validating protocols and comparing the performance of BMBP adducts against appropriate controls, researchers can confidently establish the safety profile of their novel materials, paving the way for their successful translation into advanced biomedical applications.
References
- An, S., et al. (2018). Combined effect of Benzophenone-2 and ultraviolet radiation promote photogenotoxicity and photocytotoxicity in human keratinocytes. Regulatory Toxicology and Pharmacology, 95, 311-319. [Link]
- Nucro-Technics. (2024). In Vitro Hemolysis Assay. [Link]
- Cyprotex. (n.d.). Hemolysis. [Link]
- Li, Y., et al. (2022). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B, 10(34), 6439-6446. [Link]
- Ferreira, C. S., et al. (2019). Acute exposure to environmentally relevant concentrations of benzophenone-3 induced genotoxicity in Poecilia reticulata. Ecotoxicology and Environmental Safety, 184, 109633. [Link]
- Andersson, E., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2795. [Link]
- Neun, B. W., & Dobrovolskaia, M. A. (2011). In vitro hemolysis: Guidance for the pharmaceutical scientist. Journal of Pharmaceutical Sciences, 100(10), 4135-4144. [Link]
- Pro-Chem. (n.d.). Exploring the Synthesis and Versatile Applications of this compound. [Link]
- Evans, B. C., et al. (2013). Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs. Journal of Visualized Experiments, (74), e50166. [Link]
- Chen, Y., et al. (2022). In Vivo Identification of Adducts from the New Hypoxia-Activated Prodrug CP-506 Using DNA Adductomics. Chemical Research in Toxicology, 35(3), 469-479. [Link]
- Mroz, P., et al. (2003). Photodynamic therapy: mechanism of action and ways to improve the efficiency of treatment. Medicina (Kaunas, Lithuania), 39(12), 1137–1150. [Link]
- Liska, R., et al. (2019).
- Korbelik, M., & Cecic, I. (1999). Role of the immune system in mediating the antitumor effect of benzophenothiazine photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 53(1-3), 136-144. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Purity 4-(Bromomethyl)
- Dreier, C., et al. (2017). DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene. Toxicology Letters, 280, S108. [Link]
- Upparahalli, S., et al. (2023). Applications of Adductomics in Chemically Induced Adverse Outcomes and Major Emphasis on DNA Adductomics: A Pathbreaking Tool in Biomedical Research. International Journal of Molecular Sciences, 24(13), 10587. [Link]
- Wikipedia. (n.d.). Photodynamic therapy. [Link]
- Martin, A. J. (1995).
- Kim, J., et al. (2024). Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. Toxics, 12(1), 58. [Link]
- Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
- Khan, S. T., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
- Government of Canada. (2020). Screening Assessment Methanone, diphenyl- (Benzophenone). [Link]
- Imanikia, S., et al. (2016). The application of the comet assay to assess the genotoxicity of environmental pollutants in the nematode Caenorhabditis elegans. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 805, 34-40. [Link]
- Luijten, M., et al. (2011). Quantitative comparison between in vivo DNA adduct formation from exposure to selected DNA-reactive carcinogens, natural background levels of DNA adduct formation and tumour incidence in rodent bioassays. Mutagenesis, 26(1), 125-131. [Link]
- Chen, Y., et al. (2022). In Vivo Identification of Adducts from the New Hypoxia-Activated Prodrug CP-506 Using DNA Adductomics. Chemical Research in Toxicology, 35(3), 469–479. [Link]
- Kumar, P., & Kumar, A. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 9(46), 26826–26843. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122951, this compound. [Link]
- NAMSA. (n.d.). Medical Device Biocompatibility Testing and ISO 10993 Compliance. [Link]
- Eskes, C., et al. (2024). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. Archives of Toxicology, 98(1), 1-21. [Link]
- Nakagawa, Y., & Tayama, K. (2001). Activity related to the carcinogenicity of plastic additives in the benzophenone group. Journal of Health Science, 47(5), 469-475. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combined effect of Benzophenone-2 and ultraviolet radiation promote photogenotoxicity and photocytotoxicity in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute exposure to environmentally relevant concentrations of benzophenone-3 induced genotoxicity in Poecilia reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
A Senior Application Scientist's Guide to Confirming Covalent Bond Formation with 4-(Bromomethyl)benzophenone
For researchers and drug development professionals, the precise characterization of molecular interactions is paramount. Reagents like 4-(Bromomethyl)benzophenone (BMBP) are powerful tools, offering a dual-action mechanism for irreversibly capturing binding events. This guide provides an in-depth comparison of analytical techniques to definitively confirm covalent bond formation with BMBP, moving beyond simple protocols to explain the causality behind experimental choices. Our focus is on generating self-validating data to ensure the trustworthiness of your findings.
Understanding the Reagent: The Dual Nature of this compound
This compound is a heterobifunctional crosslinking agent. Its utility stems from two distinct reactive moieties within its structure:
-
The Bromomethyl Group: This is a reactive alkylating agent. The bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack from amino acid side chains like the thiols of cysteine, the imidazoles of histidine, or the amines of lysine.[1] This reaction forms a stable, initial covalent bond.
-
The Benzophenone Group: This is a photo-activatable moiety. Upon exposure to UV light (typically ~350-365 nm), the benzophenone carbonyl group enters a reactive triplet state.[2] This excited state can abstract a hydrogen atom from a nearby C-H bond, creating a new, stable carbon-carbon covalent bond.[3] This second reaction is crucial for "photo-affinity labeling," where BMBP is used to identify binding partners in close proximity.
The primary challenge is not just to detect the modification, but to prove its covalent nature and, ideally, to identify the precise site of attachment.
Caption: Dual-action mechanism of this compound (BMBP).
A Comparative Analysis of Confirmation Techniques
No single technique answers every question. The choice of method depends on the required level of detail, sample availability, and instrumentation access. We will compare the four most powerful approaches: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography.
Workflow for Technique Selection
The following workflow illustrates a logical progression for analyzing BMBP modifications, from initial detection to high-resolution structural characterization.
Caption: Decision workflow for selecting an analytical technique.
Technique Deep Dive
A. Mass Spectrometry (MS): The Gold Standard for Identification
Mass spectrometry is the most powerful and widely used technique for confirming covalent modifications due to its unparalleled sensitivity and precision.[4] It directly measures the mass increase of a protein or peptide upon modification.
-
Core Principle: The "bottom-up" proteomics approach is standard. The BMBP-modified protein is enzymatically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects peptides that have increased in mass by an amount corresponding to the BMBP adduct. The mass of the modifying group is 195.08 Da (the mass of the benzoylbenzyl moiety, C₁₄H₁₁O).
-
What It Tells You:
-
Causality in Protocol: We use trypsin because it cleaves predictably after lysine and arginine, creating peptides of an ideal size for MS analysis. Comparing the modified sample to an unmodified control is critical to eliminate false positives arising from other potential modifications.[7]
Experimental Protocol: LC-MS/MS Analysis of a BMBP-Modified Protein
-
Reaction Setup:
-
Dissolve the target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Add a 10-fold molar excess of BMBP (from a DMSO stock). Keep the final DMSO concentration below 5% to prevent protein denaturation.[1]
-
Incubate at room temperature for 2-4 hours to allow for the initial alkylation reaction.
-
-
Photo-Crosslinking (Optional):
-
If investigating binding partners, irradiate the sample with a UV lamp at 360-365 nm for 10-30 minutes on ice.
-
-
Quenching & Cleanup:
-
Reduction and Alkylation:
-
Denature the protein in 8 M urea.
-
Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) for 1 hour at 37 °C.
-
Alkylate free cysteines with 55 mM Iodoacetamide (IAM) for 45 minutes in the dark. This step ensures that any unmodified cysteines are blocked, preventing disulfide scrambling.[1]
-
-
Enzymatic Digestion:
-
Dilute the urea concentration to <2 M with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37 °C.[1]
-
-
LC-MS/MS Analysis:
-
Acidify the peptide solution (e.g., with formic acid) and clean it up using a C18 ZipTip or equivalent.
-
Analyze the peptides using a high-resolution mass spectrometer.
-
Perform a database search using software that allows for variable modifications, specifying a mass shift of +195.08 Da on potential nucleophilic residues (C, H, K, D, E).
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: For Atomic-Level Detail
NMR provides exquisite detail about the chemical environment of atoms. It can confirm covalent bond formation by detecting changes in the NMR spectrum upon modification.[8]
-
Core Principle: The formation of a C-S or C-N bond and the introduction of the aromatic benzophenone group dramatically alter the local electronic environment. This causes shifts in the signals (chemical shifts) of nearby protons (¹H) and carbons (¹³C) in the NMR spectrum.[9] Techniques like 2D ¹H-¹³C HMQC are particularly powerful for observing these changes in proteins.[10]
-
What It Tells You:
-
Confirmation of Adduction: The appearance of new signals corresponding to the BMBP moiety and shifts in protein signals confirm the reaction.
-
Structural Consequences: NMR can reveal local unfolding or conformational changes in the protein structure resulting from the covalent modification.[8]
-
-
Causality in Protocol: This method is best suited for smaller, well-behaved proteins (<50 kDa) where spectral overlap is manageable. It requires a high concentration of isotopically labeled (¹⁵N, ¹³C) protein for detailed analysis, making it a low-throughput, resource-intensive technique.[11]
C. X-Ray Crystallography: The Definitive Structural Proof
Crystallography provides the ultimate, unambiguous evidence of covalent modification by visualizing the adduct at atomic resolution.
-
Core Principle: If a high-quality crystal of the BMBP-modified protein can be grown, X-ray diffraction can be used to generate an electron density map of the molecule.[12][13]
-
What It Tells You:
-
Unambiguous Confirmation: The electron density map will clearly show the BMBP molecule covalently attached to a specific amino acid residue.
-
Precise Geometry: It reveals the exact conformation of the linker and its orientation relative to the protein, providing invaluable structural insight for applications like drug design.[14]
-
-
Causality in Protocol: The greatest challenge, and the reason this technique is not used for routine confirmation, is the difficulty of protein crystallization.[15] It is a process of trial and error, and many proteins, especially modified ones, fail to crystallize.
D. Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid but Low-Resolution Check
FTIR is a fast, simple technique that can provide supporting, albeit non-definitive, evidence of modification.
-
Core Principle: FTIR measures the vibrations of chemical bonds.[16] The benzophenone group has a very strong, characteristic carbonyl (C=O) bond stretch.
-
What It Tells You:
-
Causality in Protocol: This method is limited by its low sensitivity and specificity in complex biological samples. The protein's own amide I band (from peptide bonds) overlaps significantly with the benzophenone C=O signal, making unambiguous identification difficult. It is best used as a quick preliminary check, not as primary evidence.
Summary and Comparison of Techniques
| Technique | Information Provided | Sensitivity | Sample Requirement | Key Advantage | Key Limitation |
| Mass Spectrometry (MS) | Confirms mass addition; identifies exact modification site.[4] | High (femtomole to picomole) | Low (micrograms) | Unambiguous site identification. | Requires complex instrumentation and data analysis. |
| NMR Spectroscopy | Confirms adduction; provides atomic-level structural data and conformational changes.[8] | Low (millimolar) | High (milligrams), often requires isotopic labeling. | Detailed insight into structural consequences. | Limited to smaller proteins; low throughput.[11] |
| X-ray Crystallography | Definitive 3D structure of the protein-adduct complex.[13] | N/A | High (milligrams), must form high-quality crystals. | Ultimate proof of covalent modification and geometry. | Protein crystallization is a major bottleneck.[15] |
| FTIR Spectroscopy | Suggests presence of the benzophenone C=O group.[17] | Low | Moderate (micrograms to milligrams) | Rapid and simple. | Low specificity; signal overlap with protein backbone. |
Alternative Photo-Reactive Crosslinkers
While BMBP is a powerful tool, it's important to understand its place among other photo-crosslinkers. The choice of reagent can be critical, as different photo-chemistries can access different regions of a protein.[19]
| Reagent Class | Reactive Group | Activation λ | Reactive Intermediate | Key Characteristics |
| Benzophenones | Ketone | ~350-365 nm | Triplet Radical | High reaction efficiency, not water-reactive. |
| Aryl Azides | Phenyl Azide | <300 nm | Nitrene | Shorter wavelength UV can damage proteins.[20] |
| Diazirines | Diazirine | ~330-370 nm | Carbene | More stable than azides; activated by less-damaging long-wave UV.[20] |
Conclusion
Confirming covalent bond formation with this compound requires a methodical approach. Mass spectrometry stands out as the primary tool for its ability to provide definitive, site-specific evidence of modification with high sensitivity. For deeper structural questions, NMR and X-ray crystallography offer unparalleled atomic-level detail, though they are significantly more resource-intensive. FTIR can serve as a rapid, preliminary check but lacks the specificity required for conclusive proof. By understanding the strengths and limitations of each technique, researchers can design robust, self-validating experiments to confidently characterize their molecular systems.
References
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Versatile Applications of this compound.
- BenchChem. (n.d.). Application Notes: Covalent Labeling of Proteins with 4-Bromomethyl-1,2-dihydroquinoline-2-one.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator.
- ResearchGate. (n.d.). During FTIR analysis, the covalent bonds of the functional groups....
- Gambaro, L. A., & Rozas, R. E. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. ResearchGate.
- ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during....
- Linde, M., et al. (2020). Durable Modification of Wood by Benzoylation—Proof of Covalent Bonding by Solution State NMR and DOSY NMR Quick-Test. National Institutes of Health.
- ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the....
- TCI Chemicals. (n.d.). Photo-reactive Crosslinkers.
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. National Institutes of Health.
- Thermo Fisher Scientific. (n.d.). Photoreactive Crosslinker Chemistry.
- Jiang, S., et al. (2019). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. National Institutes of Health.
- Chen, J. (2010). Protein X-Ray Crystallography.
- Chrysina, E. D. (2021). Protein Structure Analysis and Validation with X-Ray Crystallography. National Institutes of Health.
- Springer Nature. (2021). Protein Structure Validation and Analysis with X-Ray Crystallography.
- BenchChem. (n.d.). Application Notes for 4'-bromo-3-morpholinomethyl benzophenone.
- Huang, H., et al. (2011). Identification of Four Novel Types of in Vitro Protein Modifications. National Institutes of Health.
- Afonso, C., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. National Institutes of Health.
- Mohanty, D., & Mohanty, S. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. National Institutes of Health.
- Yang, X., & Bartlett, M. G. (2013). Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. ResearchGate.
- Rahman, M. A., et al. (2023). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Preprints.org.
- Lin, Y. S., & Gu, C. (2019). Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry. Frontiers.
- Villamizar-García, M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.
- Kinde, M. N., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]
- 7. Identification of Four Novel Types of in Vitro Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Durable Modification of Wood by Benzoylation—Proof of Covalent Bonding by Solution State NMR and DOSY NMR Quick-Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 15. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
A Head-to-Head Comparison for Protein Interaction Analysis: 4-(Bromomethyl)benzophenone vs. Sulfo-SBP
For researchers, scientists, and drug development professionals dedicated to unraveling the intricate web of protein-protein interactions, the selection of the appropriate chemical crosslinking tool is a decision of paramount importance. This guide provides an in-depth, objective comparison of two prominent photo-activatable crosslinkers: 4-(Bromomethyl)benzophenone and sulfo-SBP [Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate]. By delving into their mechanisms, experimental workflows, and performance characteristics, this document aims to equip you with the necessary insights to make an informed choice for your specific research needs.
At a Glance: Key Differences
| Feature | This compound | Sulfo-SBP (Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate) |
| Crosslinking Type | Heterobifunctional, Photo-activatable | Heterobifunctional, Photo-activatable |
| Reactive Groups | Bromomethyl (targets nucleophiles), Benzophenone (photo-activated C-H insertion) | Sulfo-NHS ester (targets primary amines), Benzophenone (photo-activated C-H insertion) |
| Solubility | Generally soluble in organic solvents | Water-soluble due to the sulfo-NHS group.[][2] |
| Membrane Permeability | Permeable to cell membranes | Generally impermeable to cell membranes.[3] |
| Primary Application | Intracellular and intramembrane crosslinking | Cell-surface and extracellular crosslinking.[4] |
| Activation Wavelength | ~350-365 nm.[5][6][7][8] | ~350-365 nm.[5][6][7] |
Delving Deeper: Mechanism of Action
Both this compound and sulfo-SBP belong to the benzophenone class of photo-crosslinkers.[9] The core of their photo-reactivity lies in the benzophenone moiety. Upon irradiation with UV light (typically around 350-365 nm), the benzophenone group transitions to an excited triplet state.[6][8] This excited state is a diradical that can abstract a hydrogen atom from a nearby carbon-hydrogen (C-H) bond, creating a carbon-centered radical on the target protein and a ketyl radical on the benzophenone.[8] Subsequent radical-radical recombination results in a stable, covalent C-C bond, effectively crosslinking the molecules.[8]
The key distinction between the two crosslinkers lies in their initial "anchoring" chemistry.
This compound possesses a reactive bromomethyl group.[10] This group acts as an electrophile, readily reacting with nucleophilic residues on a protein, such as the sulfhydryl group of cysteine or the imidazole group of histidine. This initial reaction tethers the benzophenone warhead to a specific site on the "bait" protein.
Sulfo-SBP , on the other hand, features a sulfosuccinimidyl (sulfo-NHS) ester.[11] This group specifically targets primary amines, primarily the ε-amino group of lysine residues and the N-terminus of a protein, forming a stable amide bond.[11][12] The inclusion of the sulfonate group on the NHS ring confers high water solubility to the reagent, a critical feature for biological experiments conducted in aqueous buffers.[][2][3]
Causality in Experimental Design: Why Choose One Over the Other?
The choice between this compound and sulfo-SBP is fundamentally dictated by the experimental system and the specific scientific question being addressed.
Probing Intracellular and Transmembrane Interactions: this compound, due to its hydrophobicity, can readily cross cell membranes.[4] This makes it an ideal candidate for investigating protein-protein interactions within the cytoplasm, nucleus, or embedded within cellular membranes. Its reactivity towards a broader range of nucleophiles can also be advantageous when lysine residues are not abundant or accessible on the target protein.
Investigating Cell-Surface and Extracellular Events: The charged sulfonate group of sulfo-SBP renders it membrane-impermeable.[3] This property is a significant advantage when the goal is to specifically capture interactions occurring on the cell surface or in the extracellular space, as it prevents the crosslinker from entering the cell and reacting with unintended intracellular targets.[4] Its high water solubility also ensures compatibility with physiological buffers and minimizes the need for organic co-solvents that could perturb protein structure or cell integrity.[]
Visualizing the Workflow
The following diagrams illustrate the conceptual workflows for using each crosslinker.
Caption: Experimental workflow for this compound.
Caption: Experimental workflow for Sulfo-SBP.
Experimental Protocols: A Self-Validating System
The trustworthiness of any crosslinking experiment hinges on robust and well-controlled protocols. Below are detailed, step-by-step methodologies for utilizing both crosslinkers.
Protocol 1: Crosslinking with this compound
Objective: To identify intracellular interaction partners of a bait protein.
Materials:
-
Bait protein solution in a suitable buffer (e.g., HEPES, avoid nucleophilic buffers like Tris).
-
This compound stock solution (e.g., 10-50 mM in DMSO or DMF).
-
Cell lysate or purified potential interacting proteins.
-
Quenching solution (e.g., 1 M DTT or β-mercaptoethanol).
-
UV lamp with an emission maximum around 365 nm (e.g., UVP CL-1000).[12]
Methodology:
-
Anchoring Reaction:
-
To your bait protein solution, add the this compound stock solution to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Control: Prepare a parallel reaction without the bait protein to check for non-specific labeling of prey proteins.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted this compound by dialysis, gel filtration (e.g., a desalting column), or buffer exchange against the interaction buffer. This step is crucial to prevent non-specific labeling in the subsequent step.
-
-
Interaction:
-
Combine the labeled bait protein with the cell lysate or purified prey proteins.
-
Incubate for a sufficient duration (e.g., 1-4 hours) at 4°C or room temperature to allow for the formation of protein complexes.
-
-
Photo-Crosslinking:
-
Transfer the reaction mixture to a UV-transparent plate or vessel (e.g., quartz cuvette or petri dish on ice).
-
Expose the mixture to UV light (365 nm) for 15-30 minutes on ice.[13] The optimal exposure time should be determined empirically.
-
Control: Prepare a parallel sample that is not exposed to UV light to confirm that crosslinking is light-dependent.
-
-
Quenching and Analysis:
-
Quench any unreacted bromomethyl groups by adding a quenching solution.
-
Analyze the crosslinked products by SDS-PAGE, followed by Western blotting with antibodies against the suspected prey protein or by mass spectrometry for unbiased identification of interaction partners.
-
Protocol 2: Crosslinking with Sulfo-SBP
Objective: To identify cell-surface or extracellular interaction partners of a bait protein.
Materials:
-
Bait protein solution in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0).[13]
-
Sulfo-SBP powder.
-
Interaction buffer (amine-free, e.g., PBS).
-
UV lamp with an emission maximum around 365 nm.[12]
Methodology:
-
Anchoring Reaction:
-
Immediately before use, dissolve sulfo-SBP in the reaction buffer to a concentration of 10-20 mM.
-
Add the sulfo-SBP solution to the bait protein solution to achieve a final 20- to 50-fold molar excess of the crosslinker.[13]
-
Incubate the reaction for 30-60 minutes at room temperature.[13]
-
Control: A no-crosslinker control should be included.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted sulfo-SBP using a desalting column or dialysis against the interaction buffer.[13]
-
-
Interaction:
-
Add the labeled bait protein to the prey protein sample (e.g., live cells in suspension or purified extracellular proteins).
-
Incubate for a sufficient time to allow complex formation (e.g., 1-4 hours at 4°C).
-
-
Photo-Crosslinking:
-
Place the sample on ice and expose it to UV light (365 nm) for 5-15 minutes.[13]
-
Control: A no-UV control is essential to demonstrate the photo-dependent nature of the crosslinking.
-
-
Quenching and Analysis:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[13]
-
If using cells, proceed with cell lysis.
-
Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.
-
Concluding Remarks
The selection between this compound and sulfo-SBP is not a matter of one being universally superior to the other, but rather a strategic choice based on the biological context of the interaction under investigation. This compound offers a valuable tool for exploring the intracellular interactome, while sulfo-SBP provides a refined approach for dissecting interactions at the cell surface and in the extracellular matrix. By understanding their distinct chemical properties and applying the rigorous, self-validating protocols outlined in this guide, researchers can confidently employ these powerful reagents to illuminate the complex and dynamic world of protein-protein interactions.
References
- Rupp, B., Riga, E. K., Saar, J. S., & Rühe, J. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 683. [Link]
- Rappsilber Laboratory. (n.d.). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry.
- Ye, R. (2015). MASS SPECTROMETRIC CHARACTERIZATION AND FLUOROPHORE-ASSISTED LIGHT INACTIVATION OF HUMAN EXCITATORY AMINO ACID TRANSPORTER 2. ResearchGate.
- Rupp, B., Riga, E. K., Saar, J. S., & Rühe, J. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 683. [Link]
- Belsom, A., & Rappsilber, J. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 5049–5056. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of this compound.
- Riga, E. K., Saar, J. S., Rupp, B., & Rühe, J. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 683. [Link]
- Belsom, A., & Rappsilber, J. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 5049-5056. [Link]
- Wang, Y., Li, G., & Chen, S. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9399–9406. [Link]
- G-Biosciences. (n.d.). DSP and DTSSP: Intracellular and Extracellular Crosslinking.
- Choi, J., Cha, S. H., Jeon, J., & Cha, H. J. (2023). Silica-binding peptides: physical chemistry and emerging biomaterials applications. Biotechnology Journal, 18(4), e2200466. [Link]
- Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 628, 33–55. [Link]
- Zaini, P. A., et al. (2017). Sulfate-Binding Protein (Sbp) from Xanthomonas citri: Structure and Functional Insights. Molecular Plant-Microbe Interactions, 30(8), 646–657. [Link]
- Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Molecular & Cellular Proteomics, 18(9), 1837–1851. [Link]
- Howard, R. J., et al. (2018). Site-specific Crosslinking Coupled with Mass Spectrometry as a Structural Tool in Studies of the Human α1 Glycine Receptor. Journal of Biological Chemistry, 293(42), 16323–16335. [Link]
- Hindi, S., et al. (2010). Probing Proteomes with Benzophenone Photoprobes. In Chemical Proteomics (pp. 135-146). Humana Press. [Link]
- Wang, Y., Li, G., & Chen, S. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9399-9406. [Link]
- Smith, E., & Collins, I. (2015). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Future Medicinal Chemistry, 7(1), 159–183. [Link]
- G-Biosciences. (n.d.). Sulfo-SMCC Crosslinking Protocol.
- Smith, E., & Collins, I. (2015). Photoaffinity labelling in target- and binding-site identification. Future Medicinal Chemistry, 7(1), 159-183. [Link]
- Wu, H., et al. (2011). Screening of protein-protein interaction modulators via sulfo-click kinetic target-guided synthesis. ACS Chemical Biology, 6(8), 839–847. [Link]
- D'Souza, R., & Ploegh, H. L. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(10), 2326. [Link]
- Zhang, Z., et al. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents.
- Gelain, F., et al. (2022). Boosted Cross-Linking and Characterization of High-Performing Self-Assembling Peptides. International Journal of Molecular Sciences, 23(3), 1234. [Link]
- Wu, H., et al. (2011). Screening of Protein-Protein Interaction Modulators via Sulfo-Click Kinetic Target-Guided Synthesis. ACS Chemical Biology, 6(8), 839-847. [Link]
- Fairhead, M., et al. (2014). The structure of the SBP-Tag–streptavidin complex reveals a novel helical scaffold bridging binding pockets on separate subunits. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 12), 3295–3305. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Taupitz, T., et al. (2022). A Photo-Crosslinking Approach to Identify Class II SUMO-1 Binders. Frontiers in Molecular Biosciences, 9, 898165. [Link]
- Kim, K. B., et al. (2021). Safety of benzophenone-type UV filters: A mini review focusing on carcinogenicity, reproductive and developmental toxicity. Regulatory Toxicology and Pharmacology, 123, 104921. [Link]
Sources
- 2. chempep.com [chempep.com]
- 3. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.sangon.com [store.sangon.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Decisive Factor: Is 4-(Bromomethyl)benzophenone the Optimal Choice for Your Experiment?
A Senior Application Scientist's Guide to Photochemical Applications and Alternatives
For researchers, scientists, and professionals in drug development, the selection of a chemical tool can be the pivot on which an experiment's success turns. 4-(Bromomethyl)benzophenone, a bifunctional molecule featuring a photoreactive benzophenone core and a reactive bromomethyl group, is a versatile reagent with significant applications in photopolymerization, surface functionalization, and bioconjugation. This guide provides an in-depth, objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols, to empower you in making the most informed decision for your research.
The Dual Nature of this compound: A Mechanistic Overview
This compound's utility stems from its two distinct reactive sites. The benzophenone moiety is a classic Type II photoinitiator. Upon absorption of UV light (typically around 350 nm), it transitions to an excited triplet state, becoming a highly reactive diradical. This excited state can then abstract a hydrogen atom from a suitable donor, initiating a radical-based reaction.[1] The bromomethyl group, on the other hand, is a versatile electrophile, readily participating in nucleophilic substitution reactions, allowing for its covalent attachment to a variety of molecules and surfaces.[1]
Application I: Photoinitiated Polymerization
In the realm of UV curing for coatings, inks, and adhesives, this compound serves as a precursor to more complex, often polymeric, photoinitiators.[1][2] Its incorporation into a polymer backbone can reduce migration and volatility compared to small-molecule photoinitiators.[3]
The Competitive Landscape: Benzophenones, Thioxanthones, and Phosphine Oxides
The primary competitors to benzophenone-based initiators include other benzophenone derivatives, thioxanthones, and Type I photoinitiators like phosphine oxides.
| Photoinitiator Class | Mechanism | Key Advantages | Key Disadvantages | Typical Monomer Conversion |
| Benzophenones | Type II (Hydrogen Abstraction) | Low cost, good solubility, overcomes oxygen inhibition.[4] | Requires a co-initiator (e.g., tertiary amine), can lead to yellowing.[4] | 60-80%[5] |
| Thioxanthones | Type II (Hydrogen Abstraction) | Higher absorption in the near-UV, can be more efficient than benzophenones. | Also requires a co-initiator, can have more pronounced yellowing. | 70-90% |
| Phosphine Oxides (e.g., TPO, BAPO) | Type I (Photocleavage) | High reactivity, no co-initiator required, suitable for pigmented systems. | Can be more expensive, potential for yellowing with some derivatives. | >90% |
Experimental Workflow: Comparing Photoinitiator Efficiency via Real-Time FTIR
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of the monomer's reactive groups (e.g., acrylate C=C bond at ~1635 cm⁻¹) in real time.[6][7]
Caption: Workflow for comparing photoinitiator efficiency using Real-Time FTIR.
Protocol: Real-Time FTIR Monitoring of Acrylate Photopolymerization
-
Formulation Preparation: Prepare a standard acrylate monomer formulation. Divide it into aliquots for each photoinitiator to be tested. To each aliquot, add the photoinitiator (e.g., a derivative synthesized from this compound) at a concentration of 2 wt%. For Type II photoinitiators, add a tertiary amine co-initiator, such as ethyl 4-(dimethylamino)benzoate (EDB), at 2 wt%.
-
Sample Application: Apply a small drop of the formulation onto the ATR crystal of the FTIR spectrometer to form a thin film.
-
Data Acquisition:
-
Record a baseline IR spectrum before UV exposure.
-
Position a UV LED light source (e.g., 365 nm) at a fixed distance from the sample.
-
Simultaneously start UV irradiation and rapid spectral acquisition (e.g., 1 spectrum per second).
-
Continue monitoring until the acrylate peak at ~1635 cm⁻¹ no longer decreases, indicating the end of the reaction.
-
-
Data Analysis: Calculate the degree of conversion (DC%) at each time point using the following formula:
where A₀ is the initial peak area and Aₜ is the peak area at time t. Plot DC% versus time to obtain the polymerization profile.
Application II: Surface Functionalization and Grafting
The bromomethyl group of this compound allows for its covalent attachment to surfaces containing nucleophilic groups (e.g., amines, thiols, hydroxyls). Once immobilized, the benzophenone moiety can be photoactivated to initiate "grafting from" polymerization or to crosslink thin films.[1][8]
Alternatives for Surface Modification
Other methods for surface functionalization include silanization, self-assembled monolayers (SAMs) of thiols on gold, and other surface-initiated polymerization techniques like Atom Transfer Radical Polymerization (ATRP).
| Method | Principle | Advantages | Disadvantages |
| This compound | Covalent attachment via bromomethyl, then photo-grafting. | Versatile for various surfaces, photo-control over grafting. | Two-step process, potential for side reactions. |
| Silanization | Reaction of silanes with surface hydroxyl groups. | Strong covalent bond to oxide surfaces (glass, silicon). | Limited to surfaces with hydroxyl groups, can form multilayers. |
| Thiol-on-Gold SAMs | Spontaneous assembly of thiols on gold surfaces. | Highly ordered monolayers, well-defined surface chemistry. | Limited to gold and some other noble metal surfaces. |
| Surface-Initiated ATRP | "Growing" polymers from surface-immobilized initiators. | Precise control over polymer chain length and density.[9] | Requires multi-step initiator immobilization and controlled polymerization conditions. |
Experimental Workflow: Surface Grafting of Polymers
Caption: General workflow for surface-initiated polymerization using this compound.
Application III: Photoaffinity Labeling in Chemical Biology
In chemical biology, benzophenone derivatives are invaluable photo-crosslinkers for identifying protein-protein and protein-small molecule interactions.[10] this compound can be used to synthesize photoaffinity probes by attaching it to a ligand of interest. Upon binding to its target protein, UV irradiation triggers covalent crosslinking, allowing for subsequent identification of the target protein by techniques like mass spectrometry.[11][12]
The Triad of Photo-Crosslinkers: Benzophenones, Aryl Azides, and Diazirines
Benzophenones compete with aryl azides and diazirines for the top spot in photoaffinity labeling. Each has a distinct photochemical mechanism and associated strengths and weaknesses.
| Photoreactive Group | Reactive Intermediate | Activation λ | Advantages | Disadvantages | Crosslinking Efficiency |
| Benzophenone | Triplet Diradical | ~350-365 nm | Chemically stable, relatively inert to water, can be re-excited.[13] | Larger size may disrupt binding, longer irradiation times needed.[13][14] | Moderate to High |
| Aryl Azide | Nitrene | ~260-300 nm | Smaller size, can be highly reactive. | Shorter wavelength can damage proteins, potential for rearrangements.[13] | Variable, can be low |
| Diazirine | Carbene | ~350-380 nm | Small size, highly reactive, rapid and irreversible reaction.[15][16] | Can be synthetically challenging, potential for intramolecular rearrangements.[15] | High |
Quantum Yield Comparison: The quantum yield for C-H abstraction by the benzophenone triplet state is nearly quantitative (~1.0), making it a highly efficient hydrogen abstractor once formed.[16] However, the overall crosslinking efficiency depends on factors like the proximity and reactivity of C-H bonds in the target protein. Diazirines can exhibit very high cross-linking yields (>70%) due to the indiscriminate reactivity of the carbene intermediate.[12]
Experimental Workflow: Protein Photoaffinity Labeling
Caption: Workflow for target identification using a this compound-derived photoaffinity probe.
Protocol: General Procedure for Photoaffinity Labeling
-
Probe Synthesis: Synthesize your photoaffinity probe by reacting your molecule of interest (containing a nucleophile like an amine or thiol) with this compound. Purify the resulting probe.
-
Incubation: Incubate the purified probe with the protein sample (e.g., purified protein or cell lysate) in a suitable buffer. This should be done in the dark to prevent premature photoreaction.
-
UV Irradiation: Expose the sample to UV light at 350-365 nm on ice for a predetermined time (e.g., 15-60 minutes) to induce covalent cross-linking.[11]
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the cross-linked product. If the probe contains a reporter tag (like biotin), this can be done by streptavidin blotting.
-
For target identification, excise the band of interest, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS to identify the protein and potentially the site of cross-linking.[11]
-
Conclusion: Making the Right Choice
So, is this compound the best choice for your experiment? The answer, unequivocally, depends on the specific context and requirements of your work.
-
For Photoinitiation: If you are developing polymeric photoinitiators to reduce migration and are working with systems where moderate reactivity is acceptable and cost is a factor, derivatives of this compound are a strong contender. However, for applications demanding the highest polymerization rates and performance in pigmented systems, Type I phosphine oxide initiators may be superior.
-
For Surface Functionalization: this compound offers a versatile, photo-controlled method for surface grafting that is applicable to a wider range of substrates than techniques like silanization or thiol-on-gold SAMs. However, if precise control over polymer brush architecture is paramount, surface-initiated ATRP, despite its complexity, is the more powerful technique.
-
For Photoaffinity Labeling: Benzophenone-based probes derived from this compound are robust and reliable tools, particularly due to their stability and reversible excitation. They are an excellent choice for initial target identification studies. For experiments where minimal steric hindrance is critical or where higher crosslinking efficiency is required, the smaller and more reactive diazirines may prove to be the better option, despite their synthetic challenges and potential for intramolecular rearrangements.
Ultimately, the optimal choice requires a careful consideration of the trade-offs between reactivity, stability, cost, and the specific demands of your experimental system. This guide provides the foundational data and protocols to navigate these choices with confidence.
References
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry.
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry.
- Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Semantic Scholar. [Link]
- Dubinsky, L., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC. [Link]
- Facile Preparation of a Macromolecular Benzophenone Photoinitiator. (2014).
- Gorsche, C., et al. (2025). Real-time FTIR-ATR spectroscopy of photopolymerization reactions.
- Guo, T., et al. (2020).
- Hsieh, M.-H., et al. (2008).
- Exploring the Synthesis and Versatile Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- High-Purity this compound: Synthesis, Applications, and Properties as a Photoinitiator. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- UV&EB Curing: Acryl
- Lienkamp, K., et al. (2018).
- McKenzie, T. G., et al. (2020). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.
- Proposed benzophenone photocrosslinking mechanisms.
- Qu, Y., et al. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. PubMed Central. [Link]
- Seo, S. M., & Corson, T. W. (2018).
- Shi, S., et al. (2013). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.
- Smith, A. B., & Collins, I. (2015). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC. [Link]
- Strehmel, B., et al. (2025). Real-time FTIR-ATR spectroscopy of photopolymerization reactions.
- Synthesis and application of novel benzophenone photoinitiators. (2023).
- Patil, R. R., et al. (2015).
- Tuley, A., & Findlay, J. E. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. PMC. [Link]
- Vrielink, J., et al. (2016).
- Wang, Y., et al. (2017). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC. [Link]
- Photoaffinity labelling with small molecules. OUCI. [Link]
- Proposed mechanisms of different types of photoaffinity labeling.
- Xiao, P., et al. (2014). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. PMC. [Link]
- He, J. R., et al. (2021). Comparison of photoactivatable crosslinkers for in-gel immunoassays. PubMed. [Link]
- In-situ “grafting from” for the synthesis of polymer brushes on upconversion nanoparticles via NIR-mediated RAFT polymerization - Supporting Information. Royal Society of Chemistry. [Link]
- Parker, C. G., & Hyster, T. K. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. NIH. [Link]
- Seneviratne, U. I., et al. (2021).
- Summary of the main properties of 4-methyl benzophenone (4-MBP) and...
- Bagheri, A., & Englezos, P. (2020). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. [Link]
- Probing Proteomes with Benzophenone Photoprobes.
- Zhang, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. [Link]
- Study of benzophenone grafting on reduced graphene oxide by unconventional techniques. IRIS-AperTO. [Link]
- Industrial Photoinitiators - A Technical Guide.
- Effects of Grafting Density on Block Polymer Self-Assembly: From Linear to Bottlebrush. OSTI.GOV. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Measurement of Molecular Weight and Grafting Density by Controlled and Quantitative Degrafting of Surface-Anchored Poly(methyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Bromomethyl)benzophenone
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step—disposal—is a critical stage that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-(Bromomethyl)benzophenone (CAS: 32752-54-8), a versatile but hazardous organic intermediate. Our focus is not merely on the "how," but on the "why," empowering you to make informed safety decisions in your laboratory.
Understanding the Hazard Profile: The 'Why' Behind the Protocol
This compound is not a benign substance. Its hazard profile necessitates a cautious and systematic approach to its handling and disposal. The primary risks are associated with its irritant properties and its classification as a halogenated organic compound.[1][2][3] Upon thermal decomposition, it can release toxic and corrosive gases, including carbon oxides and hydrogen bromide.[1][4]
A failure to adhere to proper disposal procedures can lead to personnel exposure, environmental contamination, and regulatory infractions. The procedures outlined below are designed to mitigate these risks effectively.
| Hazard Classification | GHS Hazard Statement | Key Considerations & Sources |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation.[1][2][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Poses a significant risk of severe eye damage upon contact.[1][2][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory system.[1][2] |
| Chemical Reactivity | Incompatible with Strong Oxidizing Agents | Must be stored and disposed of separately from strong oxidizers to prevent hazardous reactions.[1][6] |
| Hazardous Decomposition | Forms Carbon Oxides & Hydrogen Bromide | Incineration must be performed in a controlled, high-temperature environment with scrubbers to neutralize acidic gases.[1][4] |
The Core Directive: Segregation as Halogenated Organic Waste
The foundational principle for disposing of this compound is its classification as a halogenated organic compound . The presence of the bromine atom in its structure places it in this specific category of chemical waste.[3]
Why is this critical? Halogenated organic wastes cannot be disposed of with non-halogenated organic solvents or aqueous waste. Co-mingling can disrupt waste treatment processes and, more importantly, improper disposal (e.g., land disposal) is often restricted for these compounds under environmental regulations like those from the U.S. Environmental Protection Agency (EPA).[7][8][9] The standard and accepted terminal disposal method for this waste stream is high-temperature incineration in a facility equipped to handle and neutralize the resulting acidic halogenated byproducts, such as hydrogen bromide.[3][7]
Standard Disposal Protocol for Unused or Waste Product
This protocol applies to the disposal of expired, surplus, or contaminated this compound.
Objective: To safely collect, label, and store the chemical waste pending pickup by a licensed environmental services contractor.
Methodology:
-
Container Selection: Designate a specific, dedicated waste container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., high-density polyethylene or glass), be in good condition, and have a secure, tight-fitting lid.[4][10]
-
Waste Labeling: Immediately label the container. Do not wait until it is full. The label must, at a minimum, include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound".
-
The specific constituents and their approximate concentrations if it is a mixture.
-
The relevant hazard pictograms (e.g., irritant).
-
-
Waste Transfer: Carefully transfer the waste solid into the designated container. Use a funnel or other transfer tool to minimize the generation of dust. Perform this transfer within a chemical fume hood.
-
Secure Storage: Keep the waste container tightly closed when not in use.[1] Store it in a designated, well-ventilated satellite accumulation area that has secondary containment and is away from drains.[11] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[1][6]
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1][11][12] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][6]
-
Contaminated Packaging: Empty containers or liners that held this compound should be treated as hazardous waste and disposed of as the unused product.[1][6]
Emergency Protocol: Spill Management and Decontamination
In the event of a spill, a swift and systematic response is crucial to prevent exposure and environmental release.
Objective: To safely contain, clean up, and decontaminate a spill of solid this compound.
Personal Protective Equipment (PPE) Required:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[10]
-
Skin Protection: Impervious lab coat and nitrile gloves.[4][10] Contaminated gloves must be disposed of as hazardous waste after use.[4]
-
Respiratory Protection: If dust is generated or if ventilation is poor, use a full-face respirator or a minimum of an N95 (US) or P1 (EU) dust mask.[4]
Step-by-Step Spill Cleanup Methodology:
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.
-
Control Access: Restrict access to the spill area to authorized personnel involved in the cleanup.
-
Ensure Ventilation: Work in a well-ventilated area. If the spill is in an open lab, ensure local exhaust ventilation is active or perform the cleanup from upwind.[10]
-
Prevent Dust Generation: Do NOT use a dry brush or create sweeping motions that could aerosolize the fine powder. If appropriate, you may gently moisten the powder with an inert liquid to prevent dusting, but this is often not necessary for small spills.[13]
-
Contain and Collect: Gently sweep or scoop the spilled material using spark-proof tools.[10] Place the collected solid into a designated, pre-labeled hazardous waste container.[4] A vacuum cleaner equipped with a HEPA filter can also be used if available and appropriate.
-
Final Decontamination:
-
Wipe the spill area with a cloth or paper towel lightly dampened with a solvent such as isopropanol or ethanol to remove any remaining residue.
-
Follow with a second wipe-down using soap and water.[1]
-
All cleaning materials (wipes, contaminated gloves, etc.) must be placed in the same hazardous waste container as the spilled chemical.
-
-
Reporting: Report the spill to your EHS department in accordance with your institution's policies.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound.
References
- Exploring the Synthesis and Versatile Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound PubChem CID 122951. National Center for Biotechnology Information, PubChem.
- Safety Data Sheet Benzophenone. Redox.
- Hazardous Waste Segregation. Unknown.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- ICSC 0389 - BENZOPHENONE. International Labour Organization.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
- Surface decontamination in hospital pharmacy cleanrooms. The Pharmaceutical Journal.
- Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review.
- Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces. PLOS ONE.
- Compositions and methods for use in surface decontamination. Google Patents.
- Benzophenone Toxicological Summary. Minnesota Department of Health.
- Decontamination. Queen Mary University of London, Health and Safety Directorate.
- Efficacy of four cleaning solutions for the decontamination of selected cytotoxic drugs on the different surfaces of an automated compounding system. PubMed.
Sources
- 1. aksci.com [aksci.com]
- 2. This compound | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. ICSC 0389 - BENZOPHENONE [inchem.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(Bromomethyl)benzophenone
As researchers and drug development professionals, our work requires us to handle a vast array of chemical entities. Among these are reactive intermediates like 4-(Bromomethyl)benzophenone (CAS No. 32752-54-8), a compound valued in synthesis for its dual functionality. However, its utility is matched by its potential hazards. The presence of a bromomethyl group, a derivative of a benzyl bromide, introduces a significant risk profile that necessitates a rigorous and well-understood safety protocol.[1][2]
This guide provides essential, immediate safety and logistical information for handling this compound. It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work safely and effectively.
Hazard Assessment: Understanding the "Why"
Before selecting Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. While some Safety Data Sheets (SDS) may offer conflicting classifications, a conservative approach based on aggregated data and chemical structure is paramount.[3]
The primary, acute hazards identified for this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][4][5]
-
Serious Eye Irritation (H319): Can cause significant, potentially damaging eye irritation.[2][4][5]
-
Respiratory Irritation (H335): Inhalation of dusts may cause irritation to the respiratory tract.[2]
Expert Insight: The Alkylating Agent Risk
Beyond immediate irritation, the core danger of this compound lies in its chemical structure. As a benzyl bromide derivative, it is a potential alkylating agent .[1][6] Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites in biological molecules, including DNA.[7] This reactivity is their primary mechanism of toxicity and is associated with long-term health risks, including mutagenicity and carcinogenicity.[7] Therefore, all handling procedures must be designed to prevent any direct contact and minimize all routes of exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task. All PPE should be inspected for integrity before each use.
| Protection Type | Minimum Requirement (Low-Volume/Incidental Contact) | Recommended for High-Concentration or Extended Use | Rationale & Causality |
| Hand Protection | Single pair of disposable Nitrile gloves (min. 5-mil thickness). | Double Gloving: Nitrile inner glove with a Neoprene or thicker Nitrile outer glove. | This compound is a halogenated aromatic hydrocarbon, a class of chemicals that can degrade many glove materials.[8][9] Nitrile offers good splash protection but must be changed immediately upon contamination.[10] Double gloving provides an added layer of safety against tears and rapid permeation during extended handling. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields. | ANSI Z87.1-compliant chemical safety goggles and a full-face shield. | The compound is a serious eye irritant.[2][4] Goggles provide a seal against dusts and splashes. A face shield is critical when handling larger quantities or preparing solutions, where the risk of splashing is highest.[11] |
| Body Protection | Flame-resistant laboratory coat with snug-fitting cuffs. | Polyethylene-coated, disposable gown over a lab coat. | A standard lab coat protects against incidental contact. For procedures involving larger quantities or the potential for significant contamination, a chemically resistant, impervious gown is necessary to prevent skin contact.[8][12] |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | If handling outside a fume hood (e.g., weighing): A NIOSH-approved N95 respirator. | The compound is a solid, but fine dusts can become airborne and cause respiratory irritation.[3] All weighing and transfers of the solid should occur in a ventilated enclosure or chemical fume hood. An N95 mask provides a necessary barrier against inhaling these fine particles.[1][13] |
Operational Plans: Step-by-Step Guidance
Weighing and Handling the Solid Compound
This procedure is designed to prevent the generation and inhalation of dust and avoid skin contact.
-
Engineering Controls: Perform all work in a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.
-
PPE Donning: Before handling, don the appropriate PPE as outlined in the table above (double gloves, lab coat, goggles). See the workflow diagram below for the correct sequence.
-
Surface Preparation: Place a disposable, plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Aliquotting: Use a chemically-resistant spatula to transfer the solid. Avoid scraping the container, which can generate fine dust.
-
Container Sealing: Tightly close the primary container immediately after removing the desired amount.
-
Cleanup: Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) inside the fume hood. Dispose of the cloth and the bench liner as hazardous waste.
-
PPE Doffing: Remove PPE in the correct order to prevent self-contamination.
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is a critical control point to prevent exposure. The sequence is designed to ensure contaminated items are handled correctly.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Disposal Plan: A Self-Validating System
Due to its hazards as an irritant and potential alkylating agent, all materials contaminated with this compound must be treated as hazardous waste.[3] Do not dispose of this chemical or its solutions down the drain.[3][13]
Waste Segregation
-
Solid Waste: Unused solid this compound, contaminated weigh boats, and liners.
-
Container: A clearly labeled, sealed waste container designated for "Halogenated Organic Solid Waste."
-
-
Liquid Waste: Solutions containing this compound and solvent rinses from cleaning glassware.
-
Container: A clearly labeled, sealed waste container designated for "Halogenated Organic Liquid Waste." Keep segregated from non-halogenated waste streams.
-
-
Contaminated PPE: Used gloves, disposable gowns, and respirator masks.
-
Container: A dedicated, sealed bag or container for "Contaminated Solid Waste" or "PPE Waste."
-
Disposal Pathway Logic
The following diagram outlines the decision-making process for proper waste disposal.
Caption: Decision workflow for segregating hazardous chemical waste.
By adhering to these rigorous PPE and handling protocols, researchers can safely utilize this compound, mitigating both immediate and long-term health risks. This commitment to safety is the foundation of scientific integrity and innovation.
References
- PubChem. (n.d.). This compound.
- United States Glove. (2023). Guide to Nitrile Gloves Chemical Resistance. [Link]
- HALYARD. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. [Link]
- The Ohio State University. (n.d.). Glove Selection Examples of Chemical Resistance. [Link]
- University of Pennsylvania EHRS. (n.d.).
- ChemistryViews. (2015).
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. restoredcdc.org [restoredcdc.org]
- 5. labelmaster.com [labelmaster.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 8. gloves.com [gloves.com]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. southalabama.edu [southalabama.edu]
- 13. nrc.gov [nrc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
